3-Fluoro-2-methylbenzyl alcohol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-fluoro-2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMJGSWNFDZTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381344 | |
| Record name | 3-Fluoro-2-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500912-13-0 | |
| Record name | 3-Fluoro-2-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Fluoro-2-methylbenzyl alcohol chemical properties
An In-Depth Technical Guide to 3-Fluoro-2-methylbenzyl Alcohol: Properties, Synthesis, and Applications
Abstract
This compound (CAS No: 500912-13-0) is a fluorinated aromatic alcohol that serves as a crucial and versatile intermediate in modern organic synthesis. Its unique substitution pattern—a sterically accessible hydroxyl group, an activating methyl group, and an electron-withdrawing fluorine atom—imparts a distinct reactivity profile, making it a valuable building block in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of fluorine can significantly modulate the pharmacokinetic and physicochemical properties of target molecules, such as metabolic stability and binding affinity. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, a validated laboratory-scale synthesis protocol, key reactivity patterns, and essential safety guidelines, tailored for researchers and drug development professionals.
Physicochemical and Structural Properties
This compound is a substituted aromatic compound characterized by a benzyl alcohol core functionalized with a fluorine atom at the C3 position and a methyl group at the C2 position of the benzene ring.
Structural and Chemical Identifiers
A summary of the key identifiers for this compound is presented below.
| Identifier | Value | Source |
| IUPAC Name | (3-Fluoro-2-methylphenyl)methanol | [1] |
| CAS Number | 500912-13-0 | |
| Molecular Formula | C₈H₉FO | [1][2] |
| Molecular Weight | 140.15 g/mol | [2] |
| Monoisotopic Mass | 140.06374 Da | [1] |
| Canonical SMILES | CC1=C(C=CC=C1F)CO | [1] |
Physical Properties
Detailed experimental data on the physical properties of this compound are not extensively reported in publicly available literature. However, based on structurally similar compounds such as other substituted benzyl alcohols, it is expected to be a liquid or a low-melting solid at standard temperature and pressure, with limited solubility in water but good solubility in common organic solvents like alcohols, ethers, and chlorinated solvents.
Spectroscopic and Analytical Profile
The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. The expected spectral characteristics are detailed below, providing a benchmark for sample characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the structure of the title compound.
-
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals. The hydroxyl proton (-OH) would appear as a broad singlet with a variable chemical shift, typically between 2-5 ppm, which can be exchanged with D₂O.[3] The benzylic methylene protons (-CH₂) would resonate as a singlet around 4.7 ppm. The aromatic region (approx. 6.9-7.2 ppm) would show complex multiplets for the three aromatic protons due to spin-spin coupling with each other and with the ¹⁹F atom. The methyl protons (-CH₃) would appear as a singlet around 2.2-2.3 ppm.
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms. The benzylic carbon (-CH₂) would appear around 60-65 ppm. The methyl carbon (-CH₃) would be found upfield, around 15-20 ppm. The six aromatic carbons would have shifts between 110-165 ppm, with the carbon directly attached to the fluorine atom showing a large one-bond coupling constant (¹J(C-F)) of approximately 240-250 Hz.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.[3]
-
O-H Stretch: A strong and broad absorption band is expected in the 3200-3500 cm⁻¹ region, characteristic of the alcohol hydroxyl group involved in hydrogen bonding.
-
C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the methyl and methylene groups are found just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations are expected as medium-to-weak bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong C-O stretching band for the primary alcohol is anticipated in the 1000-1050 cm⁻¹ range.
-
C-F Stretch: A strong C-F stretching vibration should be present in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 140.
-
Key Fragments: Common fragmentation pathways for benzyl alcohols include the loss of water (M-18) to give a peak at m/z = 122, and alpha-cleavage leading to the loss of a hydroxyl radical (M-17) to yield a fragment at m/z = 123. The base peak is often the M-1 peak (m/z = 139) or the tropylium-like cation derived from it. Predicted collision cross-section (CCS) values for various adducts have been calculated, which can be useful for ion mobility-mass spectrometry analysis.[1]
| Spectral Data | Expected Characteristics |
| ¹H NMR | -OH (broad s, 2-5 ppm), -CH₂ (s, ~4.7 ppm), Ar-H (m, 6.9-7.2 ppm), -CH₃ (s, ~2.3 ppm) |
| ¹³C NMR | 8 signals, C-F coupling (~245 Hz), C-O (~62 ppm), C-CH₃ (~17 ppm) |
| IR (cm⁻¹) | 3200-3500 (O-H), >3000 (Ar C-H), <3000 (Aliphatic C-H), 1000-1050 (C-O) |
| MS (m/z) | 140 (M⁺), 123 (M-OH), 122 (M-H₂O) |
Synthesis and Purification
A reliable and common method for the preparation of this compound in a laboratory setting is the chemoselective reduction of the corresponding aldehyde, 3-fluoro-2-methylbenzaldehyde.
Retrosynthetic Analysis and Workflow
The synthesis strategy hinges on the reduction of a carbonyl group, a fundamental transformation in organic chemistry. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its mild nature, high selectivity for aldehydes and ketones over other reducible functional groups, and operational simplicity.
Caption: Retrosynthetic analysis and forward synthesis workflow.
Step-by-Step Experimental Protocol
This protocol describes the reduction of 3-fluoro-2-methylbenzaldehyde to this compound.
Materials:
-
3-Fluoro-2-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-methylbenzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2-0.3 M concentration). Cool the flask to 0 °C using an ice-water bath.
-
Causality: Methanol serves as a protic solvent that is compatible with NaBH₄ and helps to protonate the intermediate alkoxide. The reaction is cooled to 0 °C to moderate the initial exothermic reaction upon addition of the hydride reagent, preventing potential side reactions.
-
-
Reagent Addition: While stirring vigorously, add sodium borohydride (1.1 eq) portion-wise to the cooled solution over 15-20 minutes.
-
Causality: A slight excess of NaBH₄ ensures the complete conversion of the aldehyde. Portion-wise addition is a critical safety and control measure to manage the reaction rate and temperature.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add deionized water to quench the excess NaBH₄. After gas evolution ceases, add 1 M HCl dropwise to neutralize the solution to pH ~7.
-
Causality: Quenching with water safely destroys unreacted hydride. Acidification neutralizes the basic methoxide and borate salts, facilitating the subsequent extraction.
-
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add ethyl acetate to the remaining aqueous residue and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Causality: Ethyl acetate is a suitable solvent for extracting the desired alcohol product, which has higher solubility in the organic phase than in the aqueous phase. Multiple extractions maximize product recovery.
-
-
Purification: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
Causality: The brine wash removes residual water and some water-soluble impurities. The drying agent removes all traces of water from the organic solvent, which is essential before solvent evaporation.
-
-
Final Purification & Validation: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound. The final product's identity and purity should be confirmed using NMR and IR spectroscopy as described in Section 2.0.
Chemical Reactivity and Synthetic Utility
This compound is a versatile synthon whose reactivity can be divided into transformations involving the hydroxyl group and the aromatic ring.
Caption: Key reactivity pathways of this compound.
-
Oxidation: The primary alcohol can be selectively oxidized. Mild oxidizing agents like Pyridinium Chlorochromate (PCC) will yield the corresponding aldehyde, 3-fluoro-2-methylbenzaldehyde. Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), will oxidize it directly to 3-fluoro-2-methylbenzoic acid.
-
Esterification and Etherification: The hydroxyl group readily undergoes esterification with carboxylic acids (Fischer esterification) or acyl chlorides. It can also be converted into an ether via the Williamson ether synthesis by first deprotonating with a strong base (e.g., NaH) followed by reaction with an alkyl halide.
-
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) or directly into a halide (e.g., using SOCl₂ or PBr₃) to prepare the corresponding benzyl halides, which are potent electrophiles for substitution reactions.
-
Applications in Medicinal Chemistry: As a synthetic intermediate, this molecule allows for the introduction of the 3-fluoro-2-methylbenzyl moiety into complex molecular scaffolds. This is particularly valuable in drug design, where the fluorine atom can enhance metabolic stability, improve lipophilicity, and favorably influence protein-ligand interactions.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions should be based on data from structurally related benzyl alcohols.[4][5][6]
-
Hazards: Assumed to be an irritant to the skin and eyes.[4][5] May be harmful if swallowed or inhaled.
-
Handling:
-
Storage:
Conclusion
This compound is a chemical intermediate of significant value, particularly for applications in pharmaceutical and agrochemical research. Its well-defined spectroscopic signature allows for straightforward characterization, and its synthesis is readily achievable through standard laboratory procedures. The compound's reactivity at both the hydroxyl group and the aromatic ring provides synthetic chemists with a flexible tool for molecular design and construction. Adherence to standard safety protocols is essential when handling this and related chemical reagents.
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3-Fluorobenzylic alcohol | C7H7FO. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to 3-Fluoro-2-methylbenzyl alcohol (CAS 500912-13-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-methylbenzyl alcohol, with the CAS number 500912-13-0, is a fluorinated aromatic alcohol that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the benzene ring, imparts specific steric and electronic properties that make it a desirable intermediate for the synthesis of complex molecules, particularly in the realm of drug discovery. The presence of the fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated synthons like this one of high interest to pharmaceutical researchers. This guide provides a comprehensive overview of the synthesis, properties, spectral analysis, and applications of this compound, offering practical insights for its use in a research and development setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 500912-13-0 | N/A |
| Molecular Formula | C₈H₉FO | [1][2] |
| Molecular Weight | 140.15 g/mol | [2] |
| Appearance | Not explicitly stated, likely a colorless liquid or low-melting solid | Inferred from analogous compounds |
| Boiling Point | Not experimentally determined in searched literature | N/A |
| Melting Point | Not experimentally determined in searched literature | N/A |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. | Inferred from its chemical structure |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the reduction of the corresponding aldehyde, 3-fluoro-2-methylbenzaldehyde. This method is widely used for the preparation of benzyl alcohols due to its high yield and selectivity.
Experimental Protocol: Reduction of 3-fluoro-2-methylbenzaldehyde
This protocol is based on established procedures for the sodium borohydride reduction of substituted benzaldehydes.[3][4][5][6]
Materials:
-
3-Fluoro-2-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-methylbenzaldehyde (1.0 eq) in methanol. The volume of methanol should be sufficient to fully dissolve the starting material (e.g., 10-20 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature down to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.0-1.2 eq) portion-wise to the cooled solution. The addition should be done carefully to control the evolution of hydrogen gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow addition of deionized water. This will decompose any unreacted sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous solution, add dichloromethane or ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform the extraction. Collect the organic layer. Repeat the extraction of the aqueous layer two more times with fresh organic solvent.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound. If necessary, the product can be further purified by flash column chromatography on silica gel.
Diagram of the Synthesis Workflow:
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methyl protons, and the hydroxyl proton.
-
Aromatic Protons (Ar-H): Three signals are expected in the aromatic region (typically δ 7.0-7.4 ppm). The fluorine atom will cause splitting of the adjacent proton signals (ortho and meta coupling).
-
Benzylic Protons (-CH₂OH): A singlet is expected for the two benzylic protons, typically in the range of δ 4.5-4.8 ppm.
-
Methyl Protons (-CH₃): A singlet for the three methyl protons is expected around δ 2.1-2.4 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, is expected. This signal will disappear upon D₂O exchange.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-165 ppm). The carbon atom directly bonded to the fluorine will show a large one-bond C-F coupling constant. Other aromatic carbons will also exhibit smaller C-F couplings.
-
Benzylic Carbon (-CH₂OH): A signal for the benzylic carbon is expected around δ 60-65 ppm.
-
Methyl Carbon (-CH₃): A signal for the methyl carbon is expected in the aliphatic region, around δ 15-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C-H Stretch (aromatic): Absorption bands above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.
-
C-H Stretch (aliphatic): Absorption bands below 3000 cm⁻¹ correspond to the C-H bonds of the methyl and methylene groups.
-
C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bonds in the benzene ring.
-
C-F Stretch: A strong absorption band in the region of 1000-1300 cm⁻¹ is characteristic of the carbon-fluorine bond.
-
C-O Stretch: A strong absorption band around 1000-1100 cm⁻¹ is expected for the C-O single bond of the primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (140.15 g/mol ).
-
Fragmentation Pattern: Common fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical (M-17) and the formation of a stable tropylium ion or a substituted tropylium ion.
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated building blocks are of paramount importance in modern drug discovery. The introduction of fluorine can modulate key drug-like properties such as metabolic stability, pKa, and membrane permeability. This compound is a valuable intermediate for the synthesis of more complex, biologically active molecules.
A notable application of this compound is in the synthesis of purine derivatives that act as negative allosteric modulators (NAMs) of the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[1] These compounds have shown potential in the treatment of depressive disorders. In the patented synthesis, this compound is used as a key starting material to introduce the 3-fluoro-2-methylbenzyl moiety into the final drug candidate.[1]
Logical Relationship in Medicinal Chemistry Application:
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety guidelines include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
-
Storing in a tightly closed container in a cool, dry place.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis from the corresponding aldehyde and its unique structural features make it an attractive starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a foundation for researchers and drug development professionals to effectively utilize this compound in their work.
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An In-Depth Technical Guide to 3-Fluoro-2-methylbenzyl alcohol
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-2-methylbenzyl alcohol (CAS No. 500912-13-0), a fluorinated aromatic alcohol of increasing importance in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, provide a detailed, field-tested protocol for its synthesis via the reduction of its corresponding benzoic acid, and outline a robust analytical workflow for its characterization. Furthermore, this guide explores the mechanistic rationale behind its utility as a synthetic building block, particularly focusing on how its unique substitution pattern influences molecular interactions and metabolic stability in drug discovery contexts. Safety protocols for handling and storage are also detailed to ensure best laboratory practices. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile compound.
Introduction & Significance
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] These modifications often lead to enhanced metabolic stability, improved bioavailability, and optimized binding affinity to biological targets.[2][3]
This compound emerges as a particularly valuable building block within this class of compounds. Its structure, featuring a benzyl alcohol functional group ortho to a methyl group and meta to a fluorine atom, presents a unique combination of steric and electronic properties. The hydroxyl group offers a reactive handle for a multitude of chemical transformations, such as etherification, esterification, and oxidation, while the aromatic ring can participate in various coupling and substitution reactions.[4]
The specific 3-fluoro, 2-methyl substitution pattern is critical. The ortho-methyl group provides steric hindrance that can influence conformational preferences and shield adjacent functional groups from metabolic attack. The meta-fluorine atom acts as a powerful electron-withdrawing group, lowering the pKa of nearby functionalities and potentially engaging in favorable hydrogen bond interactions within a protein's active site.[1] This guide serves to elucidate the properties, synthesis, and application of this key intermediate, providing scientists with the foundational knowledge to effectively utilize it in their research endeavors.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and formulation. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 140.15 g/mol | [5] |
| Molecular Formula | C₈H₉FO | [5][6] |
| CAS Number | 500912-13-0 | [5] |
| Synonyms | (3-fluoro-2-methylphenyl)methanol | |
| Appearance | Not specified (typically a liquid or low-melting solid) | N/A |
| Purity | ≥96% (as commercially available) | [7] |
Synthesis & Mechanistic Insights
The most direct and common synthetic route to this compound is the reduction of the corresponding carboxylic acid, 3-Fluoro-2-methylbenzoic acid. This transformation is highly efficient and selective when using powerful hydride-donating reagents.
Causality Behind Experimental Choices:
The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent. While sodium borohydride (NaBH₄) is suitable for reducing aldehydes and ketones, it is generally too weak to reduce carboxylic acids directly.[8] Therefore, a more powerful reagent like lithium aluminum hydride (LiAlH₄) is the preferred choice.[8][9] LiAlH₄ is a strong, non-selective reducing agent capable of reducing esters, carboxylic acids, and amides. The reaction must be performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, to prevent the violent and exothermic quenching of the reagent by protic solvents like water or alcohols. An inert atmosphere (e.g., nitrogen or argon) is crucial to protect the highly reactive LiAlH₄ from atmospheric moisture.
The workflow for this synthesis is depicted below.
Caption: Synthetic workflow for the reduction of 3-Fluoro-2-methylbenzoic acid.
Experimental Protocol: Reduction of 3-Fluoro-2-methylbenzoic acid
-
Self-Validation: This protocol includes in-process checks (TLC monitoring) and a final purification step to ensure the identity and purity of the final product.
-
Materials:
-
3-Fluoro-2-methylbenzoic acid (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
-
-
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Preparation: In a separate flask, carefully suspend LiAlH₄ (1.5 eq) in anhydrous THF.
-
Reactant Solution: Dissolve 3-Fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous THF in the main reaction flask and cool the solution to 0°C using an ice bath.
-
Addition: Slowly add the LiAlH₄ suspension to the stirred benzoic acid solution via the dropping funnel. Control the addition rate to maintain the internal temperature below 10°C. Rationale: This slow addition prevents an uncontrolled exotherm.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is complete when the starting benzoic acid spot is no longer visible.
-
Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly add ethyl acetate dropwise to quench any excess LiAlH₄. Then, very slowly add water, followed by 1 M HCl, until the grey precipitate turns into a white, granular solid and two clear layers are visible. Safety Note: Quenching is highly exothermic and generates hydrogen gas. Perform this step with extreme care in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is essential. A standard suite of analytical techniques is employed for this purpose.
Caption: Standard analytical workflow for compound characterization.
Expected Spectral Data
While a specific experimental spectrum for this compound is not publicly available in the search results, characteristic spectral data can be predicted based on analogous structures.[10][11][12][13]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons (3H): Multiplets in the range of δ 6.8-7.3 ppm. The fluorine atom will cause additional splitting (coupling).- Methylene Protons (-CH₂OH, 2H): A singlet or doublet around δ 4.6 ppm.[10][11]- Methyl Protons (-CH₃, 3H): A singlet around δ 2.1-2.3 ppm.- Hydroxyl Proton (-OH, 1H): A broad singlet; chemical shift is variable and depends on concentration and solvent. Exchanges with D₂O.[12] |
| ¹³C NMR | - Aromatic Carbons (6C): Peaks between δ 110-165 ppm. The carbon directly bonded to fluorine (C-F) will show a large coupling constant (JC-F).[11]- Methylene Carbon (-CH₂OH, 1C): Peak around δ 60-65 ppm.- Methyl Carbon (-CH₃, 1C): Peak around δ 15-20 ppm. |
| FT-IR | - O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹.- C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹.- C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹.- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.- C-F Stretch: A strong, sharp absorption in the 1000-1300 cm⁻¹ region.- C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region. |
| Mass Spec. | - Molecular Ion (M⁺): A peak corresponding to the molecular weight, m/z = 140.15. |
Applications in Drug Discovery & Medicinal Chemistry
This compound is not just a chemical curiosity; it is a strategic building block for creating complex molecules with tailored biological activities. Its utility stems from its dual functionality: the reactive alcohol and the specifically substituted aromatic ring.
-
As a Synthetic Intermediate: The primary application is as a precursor. The hydroxyl group can be easily converted into other functionalities such as halides (e.g., 3-fluoro-2-methylbenzyl bromide), ethers, esters, or oxidized to the corresponding aldehyde or carboxylic acid.[7] These transformations open the door to a wide range of subsequent reactions, including nucleophilic substitutions and cross-coupling reactions, to build more elaborate molecular frameworks.
-
Modulation of Physicochemical Properties: The introduction of the 3-fluoro-2-methylphenyl moiety into a drug candidate can have several beneficial effects:
-
Metabolic Blocking: The ortho-methyl group can act as a steric shield, preventing enzymatic degradation (e.g., by Cytochrome P450 enzymes) of adjacent parts of the molecule, thereby increasing its metabolic stability and half-life.
-
Lipophilicity and Permeability: The fluorine atom can increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[2]
-
Binding Interactions: The polarized C-F bond can participate in dipole-dipole interactions or act as a hydrogen bond acceptor within a protein binding pocket, potentially increasing the potency and selectivity of the drug.
-
While specific examples of marketed drugs containing this exact fragment are not readily found, its structural motifs are present in numerous patented compounds investigated as inhibitors of various enzymes and receptors in therapeutic areas like oncology, inflammation, and neurodegenerative diseases.[14]
Safety, Handling, & Storage
As with any laboratory chemical, proper safety precautions are essential when working with this compound and the reagents for its synthesis.
-
Hazard Identification: Based on data for analogous compounds, this compound should be handled as a potential irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.
-
Handling:
-
Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Avoid all personal contact.
-
Use compatible and clean glassware.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.
-
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Conclusion
This compound stands as a potent and versatile tool in the arsenal of the modern medicinal and materials chemist. Its carefully arranged substitution pattern provides a unique blend of reactivity, steric influence, and electronic modulation. This guide has provided a foundational understanding of its properties, a reliable method for its synthesis, and a framework for its characterization and application. As the demand for sophisticated, highly functionalized molecules continues to grow, the importance of key building blocks like this compound will undoubtedly increase, paving the way for the next generation of innovative pharmaceuticals and materials.
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The Role of Fluorinated Benzyl Alcohols in Modern Chemical Synthesis. (n.d.). synthesis-custom. Retrieved January 12, 2026, from [Link]
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Benzenemethanol, 3-fluoro-2-methyl- Cas 500912-13-0. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]
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Specifications of this compound. (n.d.). Capot Chemical. Retrieved January 12, 2026, from [Link]
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How is benzoic acid converted to Benzyl alcohol. (n.d.). Allen Career Institute. Retrieved January 12, 2026, from [Link]
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How is benzoic acid converted into benzyl alcohol? (2017, September 17). Quora. Retrieved January 12, 2026, from [Link]
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Al-Masoudi, N. A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(19), 4543. National Center for Biotechnology Information. [Link]
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How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps? (2014, February 21). ResearchGate. Retrieved January 12, 2026, from [Link]
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NMR Spectrum Of Benzyl Alcohol. (n.d.). Transtutors. Retrieved January 12, 2026, from [Link]
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Benzyl Alcohol Series. (n.d.). Sparrow Chemical. Retrieved January 12, 2026, from [Link]
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Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. (2022, September 29). YouTube. Retrieved January 12, 2026, from [Link]
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Conversion of benzoic acid to benzyl benzoate with PPh3/NCBT. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Supporting Information for Catalytic Hydrogenation of Esters to Alcohols. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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Champagne, P. A., et al. (2015). In Situ Activation of Benzyl Alcohols with XtalFluor-E. Chemical Communications, 51(1), 125-128. The Royal Society of Chemistry. [Link]
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Spectral analysis practice problem #02 (benzyl alcohol). (2020, July 9). YouTube. Retrieved January 12, 2026, from [Link]
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Benzyl alcohol. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
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Wang, Z. J., & Li, Z. (2019). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. Chemistry – An Asian Journal, 14(12), 2056-2072. ResearchGate. [Link]
- Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate therefor and process for its preparation. (1982). Google Patents.
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2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (2020). Google Patents.
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A Technical Guide to 3-Fluoro-2-methylbenzyl alcohol: Structure, Synthesis, and Application
This document provides a comprehensive technical overview of 3-Fluoro-2-methylbenzyl alcohol (CAS No. 500912-13-0), a key fluorinated building block in modern organic synthesis and drug discovery.[1][2] This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its structural characteristics, synthesis protocols, and critical applications.
Introduction and Strategic Importance
This compound is a substituted aromatic alcohol. Its structure is characterized by a benzene ring functionalized with a hydroxymethyl group (-CH₂OH), a fluorine atom at position 3, and a methyl group at position 2. The strategic placement of the fluorine atom is of particular significance in medicinal chemistry. Incorporating fluorine into bioactive molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to protein targets.[3] This "fluorine effect" is a well-established strategy for optimizing drug candidates, making fluorinated intermediates like this compound highly valuable.[3]
Physicochemical Properties and Structural Analysis
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 500912-13-0 | [2] |
| Molecular Formula | C₈H₉FO | [1] |
| Molecular Weight | 140.15 g/mol | [1] |
| Appearance | Varies (often a liquid or low-melting solid) | N/A |
| Synonyms | (3-fluoro-2-methylphenyl)methanol | [2] |
The identity and purity of this compound are confirmed through standard analytical techniques. While a specific, comprehensive spectral dataset for this exact molecule is not publicly aggregated, its expected spectral characteristics can be reliably predicted based on analogous structures and foundational principles.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl (-CH₃) protons, a singlet or doublet for the benzylic methylene (-CH₂OH) protons, a broad singlet for the hydroxyl (-OH) proton, and complex multiplets in the aromatic region for the three protons on the benzene ring. The coupling between the fluorine and adjacent protons (³JHF and ⁴JHF) will further split the aromatic signals.
-
¹³C NMR : The carbon spectrum will display eight unique signals. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing fluorine and electron-donating methyl and hydroxymethyl groups. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR : A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
-
-
Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic ring and the methyl/methylene groups will appear around 2850-3100 cm⁻¹. A strong C-F stretching band is expected in the 1000-1300 cm⁻¹ region.
-
Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) at m/z = 140.15. Fragmentation patterns would likely include the loss of water (M-18) and the formation of the stable 3-fluoro-2-methylbenzyl cation.
Diagram 1: Chemical Structure of this compound
Caption: Molecular structure of this compound.
Synthesis and Manufacturing Insights
The primary and most industrially viable route to synthesizing this compound is through the reduction of a suitable carboxylic acid or aldehyde precursor.
The most common starting material is 3-Fluoro-2-methylbenzoic acid (CAS 699-90-1).[4][5] This precursor is a stable, solid aryl fluorinated building block.
The conversion of the carboxylic acid to the benzyl alcohol is a standard reduction reaction. The choice of reducing agent is critical and depends on factors like scale, cost, and selectivity.
Diagram 2: Synthesis Workflow
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative):
-
Reaction Setup : A flame-dried, three-necked round-bottom flask is charged with a suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled in an ice bath.
-
Addition of Precursor : A solution of 3-Fluoro-2-methylbenzoic acid in anhydrous THF is added dropwise to the cooled suspension of the reducing agent. The rate of addition is controlled to maintain the reaction temperature.
-
Causality Insight: Using a strong, non-selective reducing agent like LiAlH₄ ensures complete reduction of the carboxylic acid. The reaction is highly exothermic, necessitating slow addition and cooling to prevent dangerous temperature excursions.
-
-
Reaction Monitoring : The reaction is allowed to stir and slowly warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching : The reaction is carefully quenched by the sequential, slow addition of water, followed by an aqueous sodium hydroxide solution, and finally more water.
-
Self-Validation: A successful quench is indicated by the formation of a granular, white precipitate of aluminum salts, which is easily filterable. This step is critical for safety as quenching unreacted LiAlH₄ is highly exothermic and releases hydrogen gas.
-
-
Isolation and Purification : The resulting slurry is filtered, and the solid is washed with additional solvent. The combined organic filtrates are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure this compound.
Applications in Drug Development and Organic Synthesis
This compound serves as a crucial intermediate. Its primary value lies in its ability to be incorporated into larger, more complex molecules, particularly active pharmaceutical ingredients (APIs). The benzyl alcohol moiety can be easily converted into other functional groups:
-
Oxidation to 3-fluoro-2-methylbenzaldehyde, a key electrophile.
-
Conversion to a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution.
-
Halogenation to form 3-fluoro-2-methylbenzyl halide, a versatile alkylating agent.
These transformations allow for its use as a building block in creating novel chemical entities. For example, its precursor, 3-fluoro-2-methylbenzoic acid, is used to obtain diarylmethanes, which are building blocks for sodium-glucose transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[4]
Diagram 3: Role as a Versatile Chemical Intermediate
Caption: Utility of this compound in synthetic chemistry.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous benzyl alcohols provide a reliable safety profile.
-
Hazards Identification : Likely to be an irritant to the skin and eyes.[6] May be harmful if swallowed or inhaled.[7]
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side shields, and a lab coat.[6][8] All handling should be performed in a well-ventilated area or a chemical fume hood.[6]
-
First Aid Measures :
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8]
References
-
Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 . National Center for Biotechnology Information (PMC). [Link]
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Synthesis of 3-Fluoro-2-methylbenzyl Alcohol: A Technical Guide for Advanced Research
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of 3-fluoro-2-methylbenzyl alcohol from its corresponding aldehyde, 3-fluoro-2-methylbenzaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals.[1] This document details the prevalent and efficient reduction methodologies, with a primary focus on the use of sodium borohydride. It offers field-proven insights into experimental protocols, mechanistic understanding, safety considerations, and analytical characterization of both the starting material and the final product. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust and reliable method for the preparation of this key building block.
Introduction: Significance of this compound
This compound is a valuable fluorinated building block in organic synthesis. The presence of the fluorine atom and the methyl group on the aromatic ring imparts unique electronic and steric properties to the molecule, making it a desirable intermediate in the development of novel pharmaceuticals and agrochemicals. Specifically, the fluoro and methyl substituents can influence the metabolic stability, binding affinity, and overall efficacy of a drug molecule. The targeted synthesis of this alcohol is therefore of significant interest to the medicinal and process chemistry communities.
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry.[2] This guide will focus on the practical execution of this reaction for the specific case of 3-fluoro-2-methylbenzaldehyde, providing a detailed and validated protocol.
Strategic Approach: The Reduction of an Aromatic Aldehyde
The conversion of an aldehyde to a primary alcohol is a reductive process that involves the addition of a hydride equivalent to the carbonyl carbon. Several reagents can accomplish this transformation; however, for the selective reduction of an aldehyde in the presence of other potentially reducible functional groups, milder reducing agents are preferred.
Choice of Reducing Agent: A Comparative Analysis
A variety of reducing agents are available for the conversion of aldehydes to alcohols. The choice of reagent is dictated by factors such as selectivity, reactivity, cost, and safety.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Mild and selective for aldehydes and ketones; safe to handle; compatible with protic solvents like methanol and ethanol.[2][3] | Less reactive than other hydrides; may require longer reaction times or elevated temperatures for less reactive substrates. |
| Lithium Aluminum Hydride (LiAlH₄) | Very powerful reducing agent; reduces a wide range of carbonyl compounds including esters and carboxylic acids. | Highly reactive and pyrophoric; reacts violently with protic solvents; requires anhydrous conditions and careful handling. |
| Catalytic Hydrogenation (H₂/catalyst) | "Green" and atom-economical; high yields are often achievable. | Requires specialized equipment (hydrogenator); catalyst can be expensive and may be sensitive to certain functional groups. |
For the synthesis of this compound, sodium borohydride is the reagent of choice due to its excellent chemoselectivity, operational simplicity, and enhanced safety profile.[2][3]
Mechanistic Insight: The Role of Sodium Borohydride
The reduction of 3-fluoro-2-methylbenzaldehyde with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The reaction can be summarized in two key steps:
-
Nucleophilic Attack: The borohydride anion ([BH₄]⁻) acts as a source of hydride. The hydride ion attacks the carbonyl carbon of the aldehyde, breaking the carbon-oxygen π-bond and forming a new carbon-hydrogen bond. This results in the formation of a tetraalkoxyborate intermediate.
-
Protonation: In a subsequent workup step, the alkoxyborate intermediate is protonated by a protic solvent (e.g., methanol, water) to yield the final this compound and a borate salt.[2]
Caption: Mechanism of Aldehyde Reduction by Sodium Borohydride.
Experimental Protocol: A Validated Step-by-Step Guide
This section provides a detailed, self-validating protocol for the synthesis of this compound from 3-fluoro-2-methylbenzaldehyde using sodium borohydride.
Materials and Reagents
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| 3-Fluoro-2-methylbenzaldehyde | C₈H₇FO | 138.14 g/mol | 147624-13-3 |
| Sodium Borohydride | NaBH₄ | 37.83 g/mol | 16940-66-2 |
| Methanol | CH₃OH | 32.04 g/mol | 67-56-1 |
| Dichloromethane | CH₂Cl₂ | 84.93 g/mol | 75-09-2 |
| Saturated Ammonium Chloride (aq) | NH₄Cl | 53.49 g/mol | 12125-02-9 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 g/mol | 7487-88-9 |
Safety Precautions
-
3-Fluoro-2-methylbenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation. Combustible liquid.[4][5]
-
Sodium Borohydride: Harmful if swallowed or inhaled. May cause an allergic skin reaction. Causes serious eye irritation.[6] Reacts with water to produce hydrogen gas, which is flammable.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Dichloromethane: May cause cancer. Causes skin and serious eye irritation.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Reaction Setup and Procedure
Sources
A Predictive Spectroscopic Guide to 3-Fluoro-2-methylbenzyl Alcohol: Unveiling Molecular Structure through NMR, IR, and MS Analysis
Introduction
Molecular Structure and Analysis Workflow
The structural features of 3-Fluoro-2-methylbenzyl alcohol, including the fluorine and methyl substituents on the aromatic ring and the benzylic alcohol moiety, give rise to a unique spectroscopic fingerprint. A systematic approach to its characterization involves a multi-technique analysis to gain complementary information about its connectivity, functional groups, and molecular mass.
Caption: A generalized workflow for the spectroscopic characterization of an organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.
Experimental Protocol: NMR Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following is a standard protocol for preparing a sample of this compound for NMR analysis.[1][2][3]
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[3]
-
Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[4] Gently swirl or vortex the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, the residual proton signal of the deuterated solvent is often sufficient for referencing.[1][2]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methyl protons, and the hydroxyl proton. The chemical shifts are predicted based on the known values for benzyl alcohol and the substituent effects of the fluoro and methyl groups.[5][6]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-H (H4) | ~7.1-7.2 | ddd | J(H,H) ≈ 7-8, J(H,F) ≈ 8-10, J(H,H) ≈ 1-2 |
| Ar-H (H5) | ~6.9-7.0 | t | J(H,H) ≈ 8-9 |
| Ar-H (H6) | ~7.0-7.1 | d | J(H,H) ≈ 7-8 |
| CH₂ | ~4.7 | s | - |
| CH₃ | ~2.3 | s | - |
| OH | Variable (typically ~1.5-3.0) | br s | - |
Rationale for Predictions:
-
Aromatic Protons (H4, H5, H6): The aromatic region will be complex due to the presence of both electron-donating (methyl) and electron-withdrawing (fluoro) groups. The fluorine atom will introduce additional splitting (coupling) to the adjacent protons. The predicted chemical shifts are based on the additive effects of these substituents on the benzene ring.
-
Benzylic Protons (CH₂): The methylene protons adjacent to the aromatic ring and the hydroxyl group are expected to appear as a singlet around 4.7 ppm, similar to benzyl alcohol.[5][7]
-
Methyl Protons (CH₃): The methyl protons are attached to the aromatic ring and are expected to appear as a singlet around 2.3 ppm.
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It is expected to appear as a broad singlet and may exchange with residual water in the solvent.[5]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of the fluorine atom will cause splitting of the signals for the carbons it is attached to and those nearby, which is a key diagnostic feature.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C1 | ~138-140 | d, J ≈ 7-9 |
| C2 | ~125-127 | d, J ≈ 3-5 |
| C3 | ~160-163 | d, J ≈ 240-250 |
| C4 | ~115-117 | d, J ≈ 20-22 |
| C5 | ~128-130 | d, J ≈ 3-5 |
| C6 | ~123-125 | s |
| CH₂ | ~63-65 | s |
| CH₃ | ~18-20 | d, J ≈ 2-4 |
Rationale for Predictions:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are predicted based on the known substituent chemical shift (SCS) effects of the fluoro and methyl groups. The carbon directly attached to the fluorine (C3) will show a large one-bond C-F coupling constant (¹JCF) of around 240-250 Hz. The other aromatic carbons will exhibit smaller two-, three-, or four-bond C-F couplings.
-
Benzylic Carbon (CH₂): The benzylic carbon is expected to resonate around 63-65 ppm.
-
Methyl Carbon (CH₃): The methyl carbon will appear in the aliphatic region, around 18-20 ppm, and may show a small C-F coupling.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the O-H, C-O, C-H, and aromatic C=C bonds.
Experimental Protocol: FTIR Spectroscopy
Attenuated Total Reflectance (ATR) FTIR is a common and convenient method for obtaining IR spectra of liquid and solid samples.[8][9]
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for any atmospheric absorptions (e.g., CO₂, water vapor).
-
Sample Application: Place a small amount of this compound directly onto the ATR crystal. If it is a solid, ensure good contact with the crystal by applying pressure with the anvil.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Predicted IR Spectrum
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity and Shape |
| O-H Stretch | 3200-3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium, Sharp |
| Aliphatic C-H Stretch | 2850-3000 | Medium, Sharp |
| Aromatic C=C Stretch | 1450-1600 | Medium to Weak, Sharp |
| C-O Stretch | 1000-1200 | Strong, Sharp |
| C-F Stretch | 1100-1300 | Strong, Sharp |
Rationale for Predictions:
-
O-H Stretch: The most characteristic peak will be a strong, broad absorption in the 3200-3600 cm⁻¹ region, indicative of the hydrogen-bonded hydroxyl group.[10][11]
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups will be just below 3000 cm⁻¹.[12]
-
Aromatic C=C Stretches: A series of sharp peaks of variable intensity between 1450 and 1600 cm⁻¹ will confirm the presence of the benzene ring.
-
C-O Stretch: A strong, sharp absorption for the C-O single bond of the primary alcohol is expected in the 1000-1200 cm⁻¹ region.
-
C-F Stretch: A strong, sharp absorption in the 1100-1300 cm⁻¹ region will be indicative of the C-F bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a "hard" ionization technique that causes significant fragmentation, providing a detailed fingerprint of the molecule.[13][14][15]
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.
Predicted Mass Spectrum
| m/z | Predicted Fragment | Interpretation |
| 140 | [C₈H₉FO]⁺• | Molecular Ion (M⁺•) |
| 123 | [C₈H₈F]⁺ | Loss of •OH |
| 122 | [C₈H₇F]⁺• | Loss of H₂O |
| 109 | [C₇H₆F]⁺ | Loss of •CH₂OH |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement and loss of F) |
| 77 | [C₆H₅]⁺ | Phenyl cation (loss of CH₂OH and F) |
Rationale for Predictions:
-
Molecular Ion: The molecular ion peak is expected at an m/z of 140, corresponding to the molecular weight of this compound.
-
Key Fragmentations: Benzyl alcohols are known to undergo characteristic fragmentations.[16][17] The loss of a hydroxyl radical (•OH) to give a fragment at m/z 123 is a common pathway. Dehydration (loss of H₂O) can also occur, leading to a peak at m/z 122. The loss of the hydroxymethyl radical (•CH₂OH) would result in a fragment at m/z 109. Rearrangement to the highly stable tropylium ion (m/z 91) is also a possibility, although the presence of the fluorine atom might influence its formation.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By applying fundamental spectroscopic principles and leveraging data from structurally related compounds, we have constructed a comprehensive spectral profile that can guide researchers in the identification and characterization of this molecule. The predicted data, including chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, serve as a valuable reference for experimental verification. The outlined experimental protocols offer practical guidance for obtaining high-quality spectroscopic data. Ultimately, the integration of information from these complementary techniques will enable a confident and unambiguous elucidation of the structure of this compound.
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A Comprehensive Technical Guide to the Safe Handling of 3-Fluoro-2-methylbenzyl Alcohol for Research and Development
This guide provides an in-depth overview of the essential safety protocols and handling procedures for 3-Fluoro-2-methylbenzyl alcohol, a key building block in contemporary drug discovery and development. Designed for researchers, chemists, and laboratory professionals, this document synthesizes critical safety data with field-proven best practices to ensure a secure and efficient laboratory environment. The causality behind each recommendation is explained to foster a deeper understanding of chemical safety principles.
Introduction to this compound: A Profile
This compound, with the CAS Number 208074-17-7, is a substituted aromatic alcohol. Its unique structural features, including the fluorine and methyl substitutions on the benzene ring, make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule, making fluorinated building blocks like this one of central importance in medicinal chemistry. However, these same structural features necessitate a thorough understanding of its potential hazards and the implementation of robust safety measures during its handling and use.
Hazard Identification and Risk Assessment
Based on data for 3-Fluoro-4-methylbenzyl alcohol, the following GHS classification is expected for this compound[1]:
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2A
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Signal Word: Warning
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₉FO | |
| Molecular Weight | 140.15 g/mol | |
| Boiling Point/Range | 219°C | (for 2-Methylbenzyl alcohol) |
| Flash Point | No data available | |
| Physical State | Likely a solid or liquid at room temperature | Based on related compounds like 2-Methylbenzyl Alcohol which is a solid and 3-Fluorobenzyl alcohol which is a liquid[2]. |
It is crucial to handle this compound with the assumption that it is hazardous upon ingestion and inhalation, as is common for many substituted benzyl alcohols[3].
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to mitigate the risks associated with this compound.
Engineering Controls
The primary line of defense against exposure is the use of effective engineering controls. All work with this compound, especially when heating or creating aerosols, must be conducted in a properly functioning chemical fume hood[3]. This is to prevent the inhalation of any potential vapors or mists. An eyewash station and safety shower must be readily accessible in the immediate work area[4].
Handling Workflow
The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
Storage Requirements
Store containers of this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5]. Containers should be kept tightly closed when not in use to prevent contamination and potential release into the environment[1].
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent skin and eye contact.
Eye and Face Protection
Chemical safety goggles that meet the ANSI Z.87.1 1989 standard are mandatory whenever handling this compound[4]. A face shield should be worn in addition to goggles when there is a significant risk of splashing or when handling larger quantities[4].
Skin Protection
Wear a flame-resistant lab coat, fully buttoned, to protect against accidental splashes. Disposable nitrile gloves are suitable for incidental contact; however, for prolonged handling or in the case of a spill, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation before use and change them immediately if contaminated[4].
Respiratory Protection
Under normal laboratory conditions with proper fume hood use, respiratory protection is not typically required. However, if engineering controls are not sufficient or in the event of a large spill, a respirator may be necessary. Consult your institution's environmental health and safety (EH&S) department for guidance on respirator selection and fit-testing.
PPE Recommendations for Various Laboratory Scenarios
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Measuring (small scale) | Safety Goggles | Nitrile Gloves | Lab Coat | Not required with proper fume hood use |
| Reaction Setup/Workup | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not required with proper fume hood use |
| Large Scale Operations (>10g) | Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Chemical Resistant Apron & Lab Coat | Consult EH&S for respirator evaluation |
| Handling a Spill | Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Chemical Resistant Apron & Lab Coat | Required (Air-purifying respirator with organic vapor cartridges) |
Emergency Procedures
Preparedness is key to effectively managing any laboratory incident.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][4].
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists[1][4].
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if you feel unwell[1][4].
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention if you feel unwell[1][3].
Spill Response Protocol
In the event of a spill, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the size and nature of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unknown spills, contact your institution's EH&S department immediately.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to dike the spill and prevent it from spreading. Do not use combustible materials, such as paper towels, to absorb the spill.
-
Absorb and Collect: Carefully absorb the spilled material with the absorbent. Collect the contaminated absorbent and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
Emergency Decision-Making Flowchart
Caption: Decision-making flowchart for a chemical spill emergency.
Conclusion
This compound is a valuable tool in the arsenal of the modern synthetic chemist. By understanding its potential hazards and rigorously applying the safe handling, storage, and emergency procedures outlined in this guide, researchers can confidently and safely utilize this compound to advance their scientific endeavors. A proactive and informed approach to safety is not just a regulatory requirement but a professional responsibility that underpins the integrity and success of all research.
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-
Meta-Sci. (n.d.). Safety Data Sheet: 3-Methylbenzyl alcohol. Retrieved from [Link]
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An In-depth Technical Guide to the Purity and Characterization of 3-Fluoro-2-methylbenzyl alcohol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
3-Fluoro-2-methylbenzyl alcohol is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity is paramount, as even trace impurities can lead to undesirable side products, reduced efficacy, and potential toxicity in the final product. This guide provides a comprehensive overview of the essential analytical techniques for the purification and rigorous characterization of this compound, ensuring its suitability for research and drug development applications. We will delve into the practical and theoretical considerations of chromatographic and spectroscopic methods, offering field-proven insights and detailed protocols.
Introduction: The Significance of Purity in Synthesis
Substituted benzyl alcohols, such as this compound, are versatile intermediates in organic synthesis. The presence of the fluorine atom and the methyl group on the aromatic ring can significantly influence the reactivity and biological activity of the resulting molecules. In the context of drug development, the starting materials' purity directly impacts the quality and safety of the active pharmaceutical ingredient (API). Regulatory bodies like the FDA and EMA have stringent requirements for the characterization and control of impurities in pharmaceutical production.[1] Therefore, a robust analytical strategy to ensure the purity of this compound is not just a matter of good science but a critical component of regulatory compliance.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C8H9FO | [2][3] |
| Molecular Weight | 140.15 g/mol | [3] |
| CAS Number | 500912-13-0 | [3] |
| Appearance | Not specified, likely a solid or liquid | |
| Purity Specification (Typical) | ≥ 98% (GC) | [3] |
| Moisture Content (Typical) | ≤ 0.5% | [3] |
Purification Strategies: From Crude Product to High-Purity Material
The synthesis of this compound, often achieved through the reduction of the corresponding aldehyde or carboxylic acid derivative, can result in a crude product containing unreacted starting materials, by-products, and residual solvents.[4] The choice of purification method depends on the nature and quantity of these impurities.
Distillation
For liquid this compound, vacuum distillation is a primary purification technique. This method separates compounds based on differences in their boiling points. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal degradation.
Column Chromatography
Flash column chromatography is a highly effective method for removing impurities with different polarities. The crude material is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity. The separation is based on the differential adsorption of the components to the stationary phase.
Recrystallization
If this compound is a solid, recrystallization from a suitable solvent can significantly enhance its purity. This technique relies on the principle that the solubility of a compound increases with temperature. As a hot, saturated solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent.
A Multi-faceted Approach to Characterization
A single analytical technique is rarely sufficient to fully characterize a compound. A combination of chromatographic and spectroscopic methods provides a comprehensive purity profile and confirms the structural identity of this compound.
Caption: Overall Quality Control Workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the method of choice for determining the purity of volatile and semi-volatile compounds like this compound.[3]
Principle: The sample is vaporized and injected into a capillary column. An inert gas carries the sample through the column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument: Agilent 7820A GC system or equivalent.[4]
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl/95% methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[5]
-
Injection: 1 µL of the sample solution is injected in split mode (e.g., 50:1 split ratio).
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/minute.[5]
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Interpretation: The purity is determined by the area percentage of the main peak in the chromatogram. The mass spectrum should show the molecular ion peak (M+) at m/z 140 and a fragmentation pattern consistent with the structure of this compound.
Caption: Workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method is typically employed.
Principle: The sample is dissolved in a mobile phase and pumped through a column packed with a non-polar stationary phase. A polar mobile phase is used, and separation occurs based on the differential partitioning of the analytes between the two phases.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).[6]
-
Instrument: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.[6] A typical starting point could be 60:40 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.
Data Interpretation: Purity is assessed by the area percentage of the main peak. For quantitative analysis, a calibration curve is constructed using certified reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Principle: Atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb electromagnetic radiation at specific frequencies. These frequencies are dependent on the local electronic environment of the nuclei, providing information about the molecular structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.
-
Expected ¹H NMR Spectral Features (in CDCl₃):
-
A singlet for the methyl protons (CH₃) around δ 2.2-2.4 ppm.
-
A singlet or doublet for the benzylic protons (CH₂OH) around δ 4.6-4.8 ppm.
-
A multiplet for the aromatic protons in the region of δ 6.8-7.3 ppm.
-
A broad singlet for the hydroxyl proton (OH), which may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
A peak for the methyl carbon (CH₃).
-
A peak for the benzylic carbon (CH₂OH).
-
Several peaks in the aromatic region, with the carbon attached to the fluorine showing a large coupling constant (J_CF).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.[7]
Principle: Infrared radiation is passed through the sample. Molecules absorb radiation at specific frequencies corresponding to the vibrational energies of their functional groups.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film. If it is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A standard FT-IR spectrometer.
-
Data Collection: Spectra are typically collected over the range of 4000-400 cm⁻¹.
Characteristic IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3600-3200 (broad) | Stretching vibration |
| C-H (aromatic) | 3100-3000 | Stretching vibration |
| C-H (aliphatic) | 3000-2850 | Stretching vibration |
| C=C (aromatic) | 1600-1450 | Ring stretching |
| C-O (alcohol) | 1260-1000 | Stretching vibration |
| C-F | 1350-1000 | Stretching vibration |
Conclusion: Ensuring Quality and Confidence
The purity and correct structural identity of this compound are critical for its successful application in research and development. A comprehensive analytical approach, combining chromatographic and spectroscopic techniques, is essential for ensuring the quality and consistency of this important building block. The protocols and insights provided in this guide offer a robust framework for the characterization of this compound, enabling scientists to proceed with confidence in their synthetic endeavors.
References
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Matmou, D. et al. (2019). Synthesis and Quality Control of Benzyl Alcohol Used in Pharmacy as Solvent for Injectable Preparations. The Pharmaceutical and Chemical Journal, 6(6):74-77. Available at: [Link]
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U.S. Pharmacopeia. (2022). Benzyl Alcohol. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Capot Chemical Co., Ltd. (n.d.). Specifications of this compound. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds - Supporting Information. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). 3-methylbenzyl Alcohol. Retrieved from [Link]
-
PubChem. (n.d.). 2-fluoro-3-methylbenzyl alcohol. Retrieved from [Link]
-
Jeifer Pharmaceutical. (n.d.). High Purity Benzyl Alcohol: Pharma Grade Quality without Breaking the Bank. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluorobenzyl alcohol. Retrieved from [Link]
-
PubMed. (2001). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Retrieved from [Link]
-
MDPI. (2020). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for "Ruthenium-Catalyzed Dehydrogenative Coupling of Alcohols with Amines". Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved from [Link]
-
Agilent. (n.d.). GC/FID & GC/MS RTL Flavor Databases. Retrieved from [Link]
-
SpectraBase. (n.d.). p-FLUORO-alpha-METHYLBENZYL ALCOHOL. Retrieved from [Link]
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A Technical Guide to 3-Fluoro-2-methylbenzyl alcohol: Synthesis, Properties, and Potential Applications
Disclaimer: The historical discovery and specific developmental timeline for 3-Fluoro-2-methylbenzyl alcohol are not extensively documented in publicly available scientific literature. This guide provides a comprehensive overview based on available chemical data, established synthetic methodologies for analogous compounds, and scientifically grounded projections of its potential applications in research and development.
Introduction
This compound is a substituted aromatic alcohol that belongs to the class of fluorinated organic compounds. While not as widely studied as some other benzyl alcohol derivatives, its unique substitution pattern—a fluorine atom and a methyl group on the benzene ring—suggests its potential as a valuable building block in medicinal chemistry and materials science. The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical overview of this compound, covering its known properties, a plausible synthetic route, and its potential applications.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. This data is compiled from chemical supplier databases and public chemical information sources.
| Property | Value | Source |
| CAS Number | 500912-13-0 | Sigma-Aldrich |
| Molecular Formula | C₈H₉FO | PubChem |
| Molecular Weight | 140.15 g/mol | PubChem |
| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |
| Boiling Point | Not specified | N/A |
| Melting Point | Not specified | N/A |
| Density | Not specified | N/A |
Proposed Synthetic Pathway
A specific, peer-reviewed synthesis for this compound is not readily found in the literature. However, a highly plausible and efficient route can be designed based on well-established organic chemistry transformations, specifically the reduction of a corresponding carboxylic acid. A common method for converting benzoic acids to benzyl alcohols is through the use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[2]
The proposed synthesis would start from the commercially available 3-fluoro-2-methylbenzoic acid.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Dissolve 3-fluoro-2-methylbenzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Workup: Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates.
-
Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Potential Applications in Research and Development
The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules. The strategic placement of the fluoro and methyl groups can be exploited in several areas of chemical research.
Medicinal Chemistry and Drug Discovery
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[1] Fluorine can improve metabolic stability, increase binding affinity, and modulate the pKa of nearby functional groups. Benzyl alcohol derivatives are present in various drug molecules.[3][4]
Caption: Potential applications of this compound.
This compound can be used as a starting material for the synthesis of a variety of potentially bioactive compounds:
-
Ester and Ether Derivatives: The hydroxyl group can be readily converted into esters and ethers, which are common functional groups in drug molecules.
-
Halogenation: The hydroxyl group can be substituted with other halogens to create reactive intermediates like benzyl chlorides or bromides, which are precursors to a wide range of other compounds.
-
Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing another avenue for derivatization.
The presence of the fluorine atom can block metabolic oxidation at the 3-position of the ring, a common site of metabolism for aromatic compounds. The ortho-methyl group can enforce a specific conformation of the molecule, which could be beneficial for binding to a specific biological target.
Materials Science
Fluorinated compounds are also of great interest in materials science. They can be used to create polymers with unique properties, such as high thermal stability, chemical resistance, and low surface energy. This compound could be incorporated into polyester or polyurethane chains, for example. Its incorporation could be used to fine-tune the refractive index and dielectric properties of materials used in optical and electronic applications.
Conclusion
While the discovery and history of this compound are not well-documented, its chemical structure suggests significant potential as a building block in modern chemical research. Its combination of a reactive hydroxyl group with a strategically fluorinated and methylated aromatic ring makes it an attractive starting material for the synthesis of novel compounds in medicinal chemistry and materials science. The proposed synthetic route is based on reliable and well-understood chemistry, making this compound accessible for further investigation. As the demand for novel fluorinated building blocks continues to grow, it is likely that the utility of this compound will be further explored and established.
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A Technical Guide to the Reactivity of 3-Fluoro-2-methylbenzyl Alcohol: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-2-methylbenzyl alcohol is a key building block in contemporary organic synthesis, particularly in the development of novel therapeutics. Its unique substitution pattern—an activating ortho-methyl group and a deactivating meta-fluoro group—imparts a nuanced reactivity profile that is crucial for its utility. This guide provides an in-depth analysis of the electronic and steric factors governing the reactivity of the benzylic alcohol functionality. It further details field-proven protocols for its principal transformations: oxidation to the corresponding aldehyde, substitution to form the benzyl bromide, and etherification. These reactions are fundamental to the incorporation of the 3-fluoro-2-methylbenzyl moiety into complex molecular architectures, such as the SGLT2 inhibitor canagliflozin.
Introduction: The Strategic Importance of Substituted Benzyl Alcohols
Benzylic alcohols are foundational intermediates in organic synthesis due to the inherent reactivity of the carbon atom bearing the hydroxyl group. This reactivity is significantly influenced by the electronic nature of substituents on the aromatic ring. Electron-donating groups (EDGs) enhance the stability of benzylic carbocation intermediates, thereby accelerating reactions that proceed through an SN1-type mechanism. Conversely, electron-withdrawing groups (EWGs) destabilize such intermediates, often favoring SN2 or other reaction pathways. This compound presents a compelling case study in substituent effects, featuring both an EDG (2-methyl) and an EWG (3-fluoro) that collectively modulate the reactivity of the benzylic position. This intricate electronic balance makes it a valuable synthon, particularly in the synthesis of active pharmaceutical ingredients (APIs) where precise control of reactivity and regioselectivity is paramount.
Analysis of Substituent Effects on Reactivity
The reactivity of the benzylic alcohol in this compound is a direct consequence of the interplay between the electronic and steric effects of the ortho-methyl and meta-fluoro substituents.
-
The ortho-Methyl Group: As an alkyl group, the methyl substituent at the C2 position is an electron-donating group. It exerts a positive inductive effect (+I) and a positive hyperconjugative effect, both of which increase the electron density of the aromatic ring. This electron donation is particularly effective at stabilizing a positive charge at the benzylic position through resonance, thereby facilitating reactions that involve a carbocation intermediate.
-
The meta-Fluoro Group: The fluorine atom at the C3 position is an electronegative element and thus exhibits a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via a positive mesomeric effect (+M). Due to its position meta to the benzylic carbon, the resonance effect is less pronounced, and the strong inductive withdrawal of electron density dominates. This deactivating effect tends to destabilize a benzylic carbocation.
The net effect is a finely tuned reactivity. The activating ortho-methyl group promotes reactions at the benzylic position, while the deactivating meta-fluoro group tempers this reactivity, preventing unwanted side reactions and providing a handle for further functionalization. This balance is particularly advantageous in multi-step syntheses where chemoselectivity is critical.
Key Transformations of this compound
The synthetic utility of this compound is primarily realized through three key transformations of the benzylic alcohol group.
Oxidation to 3-Fluoro-2-methylbenzaldehyde
The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. For this compound, this transformation provides a crucial intermediate for reactions such as reductive aminations, Wittig reactions, and the formation of imines. Over-oxidation to the carboxylic acid is a potential side reaction that must be controlled through the careful selection of reagents and conditions.
A variety of modern, mild, and selective oxidation protocols are applicable. A common and effective method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (NaOCl).
Table 1: Comparison of Common Oxidation Reagents for Benzylic Alcohols
| Reagent System | Typical Conditions | Selectivity for Aldehyde | Notes |
| TEMPO/NaOCl | CH₂Cl₂, H₂O, NaHCO₃, KBr, 0 °C to rt | Excellent | Mild conditions, high yields, minimal over-oxidation.[1] |
| PCC (Pyridinium chlorochromate) | CH₂Cl₂, rt | Good to Excellent | Stoichiometric chromium reagent, requires careful handling. |
| DMP (Dess-Martin periodinane) | CH₂Cl₂, rt | Excellent | Mild, but the reagent is expensive and can be shock-sensitive. |
| MnO₂ | CH₂Cl₂ or Hexane, rt to reflux | Good to Excellent | Effective for benzylic and allylic alcohols, requires stoichiometric amounts. |
Experimental Protocol: TEMPO-Catalyzed Oxidation
A robust and scalable procedure for the oxidation of benzylic alcohols utilizes the TEMPO/NaOCl system.[1]
-
Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add an aqueous solution of sodium bicarbonate (NaHCO₃) and a catalytic amount of potassium bromide (KBr, ~0.1 eq).
-
Add a catalytic amount of TEMPO (~0.01 eq).
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Add a solution of sodium hypochlorite (NaOCl, ~1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Stir vigorously at 0 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate, then brine, and dry over anhydrous sodium sulfate.
-
Concentrate in vacuo to afford the crude 3-Fluoro-2-methylbenzaldehyde, which can be purified by silica gel chromatography.
Caption: Workflow for the TEMPO-catalyzed oxidation of this compound.
Substitution to 3-Fluoro-2-methylbenzyl Bromide
The conversion of the benzylic alcohol to a benzyl halide, typically the bromide, transforms the hydroxyl group into an excellent leaving group for nucleophilic substitution reactions. This is a critical step for introducing the 3-fluoro-2-methylbenzyl moiety via C-C, C-N, or C-O bond formation. This intermediate is particularly relevant in the synthesis of SGLT2 inhibitors.[2][3]
A widely used and effective method for this transformation is the Appel reaction, which employs triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS).
Experimental Protocol: Conversion to Benzyl Bromide with PPh₃/NBS
This protocol is adapted from a general procedure for the conversion of benzylic alcohols to benzyl bromides.[4]
-
To a stirred solution of this compound (1.0 eq) and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add N-bromosuccinimide (NBS, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (typically monitored by TLC).
-
Quench the reaction with water and extract with diethyl ether or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel to yield 3-Fluoro-2-methylbenzyl bromide.[5]
Caption: Simplified mechanism for the conversion of a benzyl alcohol to a benzyl bromide using PPh₃/NBS.
Etherification Reactions
The formation of benzyl ethers is a common strategy for protecting hydroxyl groups or for constructing molecules with a benzyloxy linkage. The Williamson ether synthesis is the classical and most direct method for this transformation.[6][7][8] It involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from the benzyl bromide.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of a generic benzyl ether from 3-Fluoro-2-methylbenzyl bromide and an alcohol.[6][9]
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the desired alcohol (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C to deprotonate the alcohol and form the corresponding alkoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 3-Fluoro-2-methylbenzyl bromide (1.0 eq) in the same anhydrous solvent dropwise.
-
Heat the reaction mixture (e.g., to 60 °C) and stir until the reaction is complete as indicated by TLC analysis.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the resulting ether by column chromatography.
Application in Drug Development: Synthesis of SGLT2 Inhibitors
The 3-fluoro-2-methylphenyl moiety is a key structural feature in several modern pharmaceuticals. A prominent example is its presence in the C-aryl glucoside class of sodium-glucose cotransporter 2 (SGLT2) inhibitors, used in the treatment of type 2 diabetes. Canagliflozin, for instance, incorporates this specific structural unit. The synthesis of such compounds often involves the coupling of a protected glucose derivative with an organometallic species derived from a substituted benzyl halide.[2][3] The reactivity profile of this compound, and its derived bromide, is therefore of significant interest to medicinal and process chemists in the pharmaceutical industry.
Conclusion
This compound is a strategically important intermediate whose reactivity is governed by the competing electronic effects of its ortho-methyl and meta-fluoro substituents. This guide has detailed the theoretical underpinnings of its reactivity and provided robust, field-tested protocols for its conversion into key synthetic intermediates—aldehydes, bromides, and ethers. The application of these transformations in the synthesis of complex molecules, such as SGLT2 inhibitors, underscores the value of this building block in contemporary drug discovery and development. The methodologies presented herein offer a reliable foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
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Thiemann, T. (2018). Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). International Journal of Organic Chemistry, 08(01), 84–104. [Link]
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Shoesmith, J. B., & Slater, R. H. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Journal of the Chemical Society, (Resumed), 214–220. [Link]
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Electronic effects of the fluorine and methyl groups in 3-Fluoro-2-methylbenzyl alcohol
An In-Depth Technical Guide to the Electronic Effects of Fluorine and Methyl Groups in 3-Fluoro-2-methylbenzyl alcohol
Abstract
The electronic landscape of an aromatic ring is profoundly influenced by its substituents, dictating the molecule's reactivity, acidity, and overall chemical behavior. This guide provides a detailed analysis of the electronic effects within this compound, a molecule featuring the competing influences of an electron-withdrawing fluorine atom and an electron-donating methyl group. We dissect the interplay of inductive and resonance effects, predict their impact on the molecule's chemical properties, and provide robust, field-proven protocols for experimental and computational validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and harness the nuanced effects of substitution on aromatic systems.
Introduction: The Foundation of Electronic Effects
In organic chemistry, the distribution of electron density within a molecule is rarely uniform. Substituents on a carbon framework can either donate or withdraw electron density, effects that are transmitted through the molecular structure to influence remote reaction centers. These electronic effects are primarily categorized into two types:
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of a molecule and arises from differences in electronegativity between adjacent atoms. It is a distance-dependent effect, weakening as the number of bonds between the substituent and the reaction center increases.[1][2]
-
Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons and lone pairs through the conjugated π-system of a molecule. It is transmitted via p-orbitals and is most pronounced at the ortho and para positions of an aromatic ring.[1][3]
Understanding the balance of these effects is critical for predicting chemical reactivity. In this compound, the benzylic alcohol moiety (-CH₂OH) serves as the primary reactive site, and its properties are modulated by the fluorine and methyl groups on the aromatic ring.
Analysis of Individual Substituent Effects
To comprehend the net electronic profile of the target molecule, we must first analyze the contribution of each substituent independently.
The Fluorine Substituent (at C3 - meta)
Fluorine is the most electronegative element, leading to a complex electronic character.[4]
-
Inductive Effect (-I): Due to its extreme electronegativity, fluorine exerts a powerful electron-withdrawing inductive effect, polarizing the C-F sigma bond and pulling electron density away from the aromatic ring.[5][6]
-
Resonance Effect (+R): Fluorine possesses lone pairs of electrons in its 2p orbitals, which can be delocalized into the aromatic π-system. This constitutes an electron-donating resonance effect. However, due to poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbital of carbon, this +R effect is significantly weaker than its -I effect.[4][5]
In this compound, the fluorine is meta to the benzyl alcohol group. Resonance effects have a minimal impact at the meta position. Therefore, the dominant electronic contribution of the fluorine atom at C3 is its strong electron-withdrawing inductive (-I) effect.
The Methyl Substituent (at C2 - ortho)
Alkyl groups like methyl are generally considered electron-donating.
-
Inductive Effect (+I): The methyl group is less electronegative than the sp²-hybridized carbon of the benzene ring, leading to a weak electron-donating inductive effect through the sigma bond.[2][3]
-
Resonance Effect (+R via Hyperconjugation): The methyl group can also donate electron density through hyperconjugation, which involves the overlap of the C-H σ bonds with the aromatic π-system. This is effectively a weak, electron-donating resonance effect.[3][7]
Positioned ortho to the benzyl alcohol group, both the +I and +R effects of the methyl group are operative and will influence the electron density at the benzylic carbon.
The Combined Electronic Profile of this compound
The net electronic effect on the benzyl alcohol moiety is a summation of these individual contributions.
-
The fluorine atom at C3 strongly withdraws electron density from the entire ring via its -I effect. This deactivates the ring and tends to destabilize any developing positive charge (e.g., a carbocation intermediate) at the benzylic position.
-
The methyl group at C2 weakly donates electron density via +I and hyperconjugation effects. This donation partially counteracts the withdrawing effect of the fluorine.
Overall, the powerful, distance-insensitive inductive withdrawal by fluorine is expected to be the dominant force, making the aromatic ring in This compound net electron-deficient compared to toluene or even benzyl alcohol itself.
This electronic configuration has predictable consequences:
-
Increased Acidity: The strong -I effect of fluorine will withdraw electron density from the entire molecule, including the O-H bond of the alcohol. This stabilizes the resulting alkoxide anion upon deprotonation, thereby increasing the acidity (lowering the pKa) of the alcohol compared to unsubstituted benzyl alcohol. The methyl group's donation provides a minor opposing effect.
-
Modified Benzylic Reactivity: The net electron withdrawal will decrease the electron density at the benzylic carbon. This makes the carbon atom more electrophilic and susceptible to nucleophilic attack. Conversely, it destabilizes the formation of a benzyl cation, thus disfavoring Sₙ1-type reaction mechanisms.[8][9]
The adjacent positioning of the fluorine and methyl groups also introduces potential steric effects, which can influence the preferred conformation of the -CH₂OH group and access to the reactive site.[10][11][12]
Quantitative and Visual Analysis
Hammett Substituent Constants
The Hammett equation provides a framework for quantifying the electronic effects of substituents.[13][14] The substituent constant, σ, reflects the electron-donating or electron-withdrawing character of a group. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | Position | σ Constant | Predominant Effect at this Position |
| Fluorine (F) | meta (σₘ) | +0.34[15][16] | Strong Inductive Withdrawal (-I) |
| Methyl (CH₃) | meta (σₘ) | -0.07[16] | Weak Inductive Donation (+I) |
| Methyl (CH₃) | para (σₚ) | -0.17[16] | Inductive (+I) & Hyperconjugation (+R) |
| Note: The σ value for an ortho substituent is not straightforwardly defined due to the inclusion of steric effects, but its electronic nature is similar to the para position. |
The large positive σₘ for fluorine confirms its strong electron-withdrawing nature at the meta position. The negative σ for the methyl group confirms its electron-donating character.
Visualization of Electronic Effects
The following diagrams illustrate the key electronic interactions and the proposed workflow for their analysis.
Caption: A standard DFT workflow for analyzing molecular electronic properties.
Step-by-Step Methodology:
-
Structure Building: Construct the 3D model of this compound using a molecular editor.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation of the molecule. [17][18]3. Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Electronic Property Calculation:
-
Population Analysis: Use methods like Natural Bond Orbital (NBO) or Mulliken population analysis to calculate the partial atomic charges on each atom. This will provide a quantitative measure of electron distribution.
-
Electrostatic Potential (ESP) Map: Generate an ESP map. This map visually represents the electron-rich (red) and electron-poor (blue) regions of the molecule, providing an intuitive picture of the electronic landscape.
-
Authoritative Grounding: This computational workflow is a standard and widely accepted methodology in computational chemistry for evaluating the electronic structure of organic molecules. [18][19]The results can be directly compared with experimental data; for example, calculated atomic charges can be correlated with NMR chemical shifts.
Conclusion
The electronic character of this compound is governed by a competitive interplay between its substituents. The fluorine atom at the meta position acts as a potent electron-withdrawing group primarily through its -I effect. The methyl group at the ortho position serves as a weak electron-donating group via +I and hyperconjugation effects. The net result is an aromatic system that is electron-deficient relative to benzyl alcohol, leading to an predicted increase in the acidity of the hydroxyl proton and altered reactivity at the benzylic carbon. The provided experimental and computational protocols offer a robust framework for quantifying these effects, enabling researchers to build a comprehensive understanding of this nuanced molecular system.
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Bralsford, R., Harris, P. V., & Price, W. C. (1960). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 258(1295), 459-469. [Link]
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Brei, M., & O'Brien, T. A. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34365–34373. [Link]
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Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
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An In-depth Technical Guide to the Research Applications of 3-Fluoro-2-methylbenzyl alcohol
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-Fluoro-2-methylbenzyl alcohol, a versatile fluorinated building block. We will delve into its chemical properties, reactivity, and its burgeoning potential in medicinal chemistry and advanced material synthesis. This document moves beyond a simple cataloging of facts to explain the underlying chemical principles that make this compound a valuable tool in modern organic synthesis.
Section 1: Core Characteristics and Synthetic Relevance
This compound, with the chemical formula C8H9FO and a molecular weight of 140.15 g/mol , is a strategically important aromatic alcohol.[1][2] Its structure is distinguished by a benzyl alcohol core substituted with a fluorine atom at the 3-position and a methyl group at the 2-position of the phenyl ring. This specific substitution pattern imparts unique electronic and steric properties that are highly advantageous in synthetic chemistry.
The presence of fluorine, a highly electronegative atom, significantly influences the molecule's reactivity. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the acidity of nearby protons.[3][4] The ortho-methyl group provides steric hindrance that can direct reactions to other sites and influences the conformational preferences of molecules derived from it.
| Property | Value | Source |
| Molecular Formula | C8H9FO | [1] |
| Molecular Weight | 140.15 g/mol | [1] |
| CAS Number | 500912-13-0 |
The Strategic Advantage of Fluorination in Synthesis
Fluorine's unique properties are a cornerstone of modern medicinal chemistry.[4] Its incorporation into organic molecules can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[3]
-
Improved Bioavailability: Fluorine can increase a molecule's lipophilicity, aiding its passage through biological membranes.[3]
-
Modulated Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be critical for optimizing drug-target interactions.
-
Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.
Section 2: Synthetic Utility and Key Transformations
The true utility of this compound lies in the reactivity of its primary alcohol group (-CH2OH). This functional group is a gateway to a multitude of chemical transformations, allowing for the incorporation of the 3-fluoro-2-methylbenzyl moiety into more complex molecular architectures.[5]
Caption: Key synthetic transformations of this compound.
Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol can be selectively oxidized to the corresponding aldehyde, 3-fluoro-2-methylbenzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation with stronger agents such as potassium permanganate (KMnO4) yields 3-fluoro-2-methylbenzoic acid. These transformations are fundamental for creating carbonyl-containing derivatives for subsequent reactions like reductive aminations, Wittig reactions, or amide couplings.
Formation of Ethers and Esters
The hydroxyl group readily participates in ether and ester formation. Williamson ether synthesis, reacting the alcohol with an alkyl halide in the presence of a base, provides access to a wide range of benzyl ethers. Esterification, typically by reaction with a carboxylic acid under acidic catalysis or with an acyl chloride, is another high-yield transformation. These linkages are common in prodrug strategies and for creating functional materials.
Conversion to Benzyl Halides
Conversion of the alcohol to a benzyl halide (e.g., bromide or chloride) using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) transforms the benzylic position into a reactive electrophilic site. This opens the door for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.
Section 3: Potential Research Applications
While specific, published applications of this compound are still emerging, its structural motifs are present in molecules of significant interest. By examining analogous structures, we can project its potential in several key research areas.
Medicinal Chemistry: A Scaffold for Bioactive Molecules
The fluorinated and methylated phenyl ring is a privileged scaffold in drug discovery. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents.
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature substituted aromatic rings that occupy the ATP-binding pocket of the enzyme. The specific substitution pattern of this alcohol could provide a unique fit and favorable interactions within these pockets.
-
Central Nervous System (CNS) Agents: The lipophilicity imparted by the fluoro and methyl groups can aid in crossing the blood-brain barrier, a critical requirement for drugs targeting the CNS.
-
Anti-infective Agents: The metabolic stability conferred by the fluorine atom is advantageous in designing drugs that can resist degradation by microbial enzymes.
Caption: A generalized workflow for utilizing the alcohol in medicinal chemistry.
Agrochemicals
Similar to pharmaceuticals, the development of new herbicides, fungicides, and insecticides benefits from the inclusion of fluorine to enhance biological activity and environmental persistence.[3] The 3-fluoro-2-methylbenzyl moiety could serve as a core component in the design of next-generation crop protection agents.
Materials Science
Fluorinated compounds are integral to the development of advanced materials.[5] Their applications include:
-
Liquid Crystals: The polarity and steric profile of fluorinated aromatics can be tuned to create liquid crystal materials with specific properties for display technologies.
-
Specialty Polymers: Incorporation of this fluorinated monomer into polymer chains can enhance thermal stability, chemical resistance, and modify surface properties.
Section 4: Exemplary Experimental Protocols
To illustrate the practical utility of this compound, the following are detailed, representative protocols for its key transformations. These are based on standard, well-established organic chemistry procedures.
Protocol: Oxidation to 3-Fluoro-2-methylbenzaldehyde
Causality: This protocol uses Dess-Martin periodinane (DMP), a mild and selective oxidizing agent for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid. The reaction is typically run at room temperature in a chlorinated solvent.
Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent: Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add Dess-Martin periodinane (1.1 eq) to the solution portion-wise at room temperature. The mixture may become slightly cloudy.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) and a saturated aqueous solution of sodium thiosulfate (Na2S2O3). Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.
Protocol: Conversion to 3-Fluoro-2-methylbenzyl Bromide
Causality: This protocol uses phosphorus tribromide (PBr3) to convert the primary alcohol into a benzyl bromide. The reaction is typically run at a low temperature to control its exothermicity and prevent side reactions.
Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent: Dissolve the alcohol in a suitable anhydrous solvent like diethyl ether or DCM.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus tribromide (PBr3, 0.4 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol.
-
Workup: Carefully quench the reaction by pouring it over ice water.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same solvent (2x).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO3, then with brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting benzyl bromide is often used in the next step without further purification, but can be purified by chromatography if necessary.
Section 5: Future Outlook and Conclusion
This compound is a chemical building block with significant untapped potential. Its unique combination of a reactive hydroxyl group and a strategically substituted aromatic ring makes it a valuable precursor for a wide range of applications. As the demand for sophisticated fluorinated molecules continues to grow in pharmaceuticals, agrochemicals, and materials science, the utility of this compound is poised to expand. Researchers who can leverage its distinct reactivity and understand the benefits of its structural features will be well-equipped to innovate in their respective fields.
References
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Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis: The Versatile Role of 4-(Trifluoromethyl)benzyl Alcohol. Available from: [Link]
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Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available from: [Link]
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The Strategic Deployment of 3-Fluoro-2-methylbenzyl Alcohol in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Value Proposition of Fluorinated Building Blocks
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity—offer medicinal chemists a powerful tool to refine the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Among the repertoire of fluorinated building blocks, 3-Fluoro-2-methylbenzyl alcohol emerges as a particularly versatile reagent, offering a unique combination of steric and electronic features that can be strategically exploited in the synthesis of complex bioactive molecules.
This technical guide provides an in-depth exploration of this compound as a building block in medicinal chemistry. We will delve into its synthesis, key chemical transformations, and its application in the construction of biologically active compounds, supported by detailed experimental protocols and mechanistic insights.
Physicochemical Properties and Strategic Advantages
The utility of this compound stems from the interplay of its three key structural motifs: the benzyl alcohol core, the fluorine substituent, and the ortho-methyl group.
| Property | Value | Source |
| Molecular Formula | C₈H₉FO | [2] |
| Molecular Weight | 140.15 g/mol | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | 92-93 °C at 20 mmHg | [3] |
| Density | 1.16 g/mL at 25 °C | [3] |
The Role of the Fluorine Atom:
The fluorine atom at the 3-position exerts a profound influence on the molecule's properties. Its high electronegativity can modulate the pKa of the benzylic alcohol and influence the molecule's overall electronic distribution.[4] This can lead to:
-
Enhanced Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, a common liability for benzyl groups.
-
Increased Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.
-
Modulated Lipophilicity: The introduction of fluorine can alter a molecule's lipophilicity, impacting its solubility, cell permeability, and overall pharmacokinetic profile.
The Influence of the ortho-Methyl Group:
The methyl group at the 2-position introduces a steric element that can be strategically employed to:
-
Control Conformation: The methyl group can restrict the rotation of the benzyl group, locking the molecule into a specific, biologically active conformation.
-
Enhance Selectivity: The steric bulk of the methyl group can promote selective binding to a specific target protein over closely related off-targets.
Synthesis of this compound
A common and efficient route to this compound involves the reduction of its corresponding carboxylic acid, 3-fluoro-2-methylbenzoic acid.
Synthesis of this compound.
Representative Protocol: Reduction of 3-Fluoro-2-methylbenzoic Acid
This protocol outlines a general procedure for the reduction of 3-fluoro-2-methylbenzoic acid to this compound using lithium aluminum hydride (LiAlH₄).
Materials:
-
3-Fluoro-2-methylbenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add a solution of 3-fluoro-2-methylbenzoic acid (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings, and wash sequentially with 1 M HCl and saturated aqueous Na₂SO₄ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure alcohol.
Key Chemical Transformations and Applications in Medicinal Chemistry
This compound is a versatile precursor to a range of important intermediates, including the corresponding aldehyde, ethers, and esters. These transformations are fundamental to its application as a building block in drug discovery.
Oxidation to 3-Fluoro-2-methylbenzaldehyde
The selective oxidation of the primary alcohol to the aldehyde is a critical transformation, as the aldehyde functionality is a key handle for various carbon-carbon and carbon-nitrogen bond-forming reactions.
Oxidation to the corresponding aldehyde.
Representative Protocol: Swern Oxidation
The Swern oxidation is a mild and efficient method for the oxidation of primary alcohols to aldehydes, avoiding over-oxidation to the carboxylic acid.[5]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
-
Dry ice/acetone bath
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
Etherification Reactions
The formation of ether linkages is a common strategy in medicinal chemistry to introduce lipophilic groups, modulate solubility, and act as stable linkers. The Williamson ether synthesis and the Mitsunobu reaction are two powerful methods for achieving this transformation.
Etherification via Williamson and Mitsunobu reactions.
Representative Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of a benzyl ether from this compound and an alkyl halide.[6]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise and continue stirring at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ether by flash column chromatography.
Esterification Reactions
Ester functionalities are prevalent in pharmaceuticals, often serving as prodrugs to enhance bioavailability or as key interacting groups with biological targets. The Fischer esterification provides a direct method for synthesizing esters from alcohols and carboxylic acids.
Esterification via the Fischer method.
Representative Protocol: Fischer Esterification
This protocol details the acid-catalyzed esterification of this compound with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene or Benzene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 equivalent) and the carboxylic acid (1.2 equivalents) in toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography.
Case Studies: Application in the Synthesis of Bioactive Molecules
The true value of a building block is demonstrated through its successful incorporation into biologically active molecules. The 3-fluoro-2-methylbenzyl moiety has been utilized in the development of inhibitors for several important drug targets.
1. Sirtuin 2 (Sirt2) Inhibitors:
The 3-fluoro-2-methylbenzyl group has been identified as a key structural feature in potent and selective inhibitors of Sirtuin 2 (Sirt2), a NAD+-dependent lysine deacylase implicated in various diseases, including neurodegenerative disorders and cancer. In a series of 1,2,4-oxadiazole-based inhibitors, the 3-fluoro-2-methylbenzyl moiety was found to occupy a hydrophobic "selectivity pocket" at the back of the active site.[1] The synthesis of these inhibitors involved the nucleophilic substitution of 3-fluoro-2-methylbenzyl bromide with a piperidine derivative.[1] This highlights the utility of the corresponding benzyl halide as a reactive intermediate derived from the parent alcohol.
2. Adenylyl Cyclase Type 1 (AC1) Inhibitors:
In the development of selective inhibitors of adenylyl cyclase type 1 (AC1), a promising target for the treatment of inflammatory pain, the 3-fluoro-2-methylbenzylamino group was incorporated into a pyrazolo-pyrimidinone scaffold.[2] The synthesis of these compounds utilized 3-fluoro-2-methylbenzylamine , which can be readily prepared from 3-fluoro-2-methylbenzaldehyde via reductive amination. This demonstrates the importance of the aldehyde derivative as a gateway to further functionalization.
3. Renin Inhibitors:
Patents have disclosed the use of 3-fluoro-2-methylbenzaldehyde in the synthesis of non-peptidic renin inhibitors for the treatment of hypertension and cardiovascular diseases. The aldehyde is a key starting material for the construction of complex heterocyclic scaffolds that mimic the substrate of renin.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its unique substitution pattern, combining the electronic effects of a fluorine atom with the steric influence of an ortho-methyl group, provides a powerful tool for modulating the properties of drug candidates. The straightforward synthesis of this alcohol and its efficient conversion to key intermediates such as the corresponding aldehyde, ethers, and esters, make it an attractive starting material for the construction of complex molecular architectures. As demonstrated by its successful incorporation into inhibitors of Sirt2, AC1, and renin, the 3-fluoro-2-methylbenzyl moiety is a privileged scaffold for interacting with hydrophobic pockets in protein active sites. The continued exploration of this and other strategically fluorinated building blocks will undoubtedly fuel the discovery of new and improved therapeutics.
References
- Monaldi, D., et al. (2023). Structure-activity studies of 1,2,4-oxadiazoles for the inhibition of the NAD+-dependent lysine deacylase Sirtuin2. ChemRxiv.
- Monaldi, D., et al. (2023). Structure-activity studies of 1,2,4-oxadiazoles for the inhibition of the NAD+-dependent lysine deacylase Sirtuin2. ChemRxiv.
- Shrinidhi, A., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry.
- European Patent Office. (2017). TRICYCLIC RHO KINASE INHIBITORS (EP 3548468 B1).
- Google Patents. (n.d.). US7427613B2 - 7-aryl-3,9-diazabicyclo(3.3.1)non-6-ene derivatives and their use as renin inhibitors in the treatment of hypertension, cardiovascular or renal diseases.
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-
MySkinRecipes. (n.d.). 3-Fluoro-2-methylbenzyl bromide. Retrieved January 12, 2026, from [Link]
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-
ResearchGate. (n.d.). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). amine hydrochloride. Retrieved January 12, 2026, from [Link]
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-
Patsnap. (n.d.). Process for preparing 2,3,5,6-Tetrafluoro-para-xylyl alcohol. Retrieved January 12, 2026, from [Link]
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Patsnap. (n.d.). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to the Derivatives and Analogues of 3-Fluoro-2-methylbenzyl Alcohol: A Key Scaffold in Modern Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic design and synthesis of novel molecular entities with enhanced pharmacological profiles is a perpetual objective. The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, often imparting favorable properties such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles. Within this context, 3-Fluoro-2-methylbenzyl alcohol has emerged as a valuable and versatile building block. Its unique substitution pattern—a fluorine atom meta to the hydroxymethyl group and ortho to a methyl group—presents a distinct electronic and steric environment, making it an attractive starting point for the synthesis of a diverse array of derivatives and analogues with potential therapeutic applications.
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound and its derivatives. We will delve into detailed experimental protocols, explore the design principles of its analogues through the lens of bioisosterism, and present key analytical data to aid in the characterization of these important compounds.
The Core Moiety: this compound
This compound, with the chemical formula C₈H₉FO, is a fluorinated aromatic primary alcohol. The presence of the fluorine atom at the 3-position significantly influences the acidity of the benzylic proton and the electron density of the aromatic ring, thereby affecting its reactivity and interactions with biological targets. The adjacent methyl group at the 2-position introduces steric hindrance and can influence the conformational preferences of the molecule, a critical factor in molecular recognition by enzymes and receptors.
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding aldehyde, 3-fluoro-2-methylbenzaldehyde.
Experimental Protocol: Reduction of 3-Fluoro-2-methylbenzaldehyde
This protocol outlines a standard procedure for the reduction of 3-fluoro-2-methylbenzaldehyde to this compound using sodium borohydride, a mild and selective reducing agent.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-2-methylbenzaldehyde (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in a suitable solvent, such as methanol or ethanol.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: While stirring, slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the reaction mixture. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of water at 0 °C.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude alcohol by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.
Analytical Characterization
Thorough characterization of this compound is crucial for confirming its identity and purity. The following table summarizes expected analytical data.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets), a singlet for the benzylic CH₂ protons, a singlet for the methyl protons, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Signals corresponding to the aromatic carbons (with C-F couplings), the benzylic carbon, and the methyl carbon. |
| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight, and characteristic fragmentation patterns including the loss of water (M-18) and the formation of the fluorotropylium ion.[1][2] |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch) and characteristic C-O and C-F stretching vibrations. |
Key Derivatives of this compound
The hydroxyl group of this compound serves as a versatile handle for the synthesis of a wide range of derivatives, including halides, ethers, esters, and oxidized products.
Halogenation: Synthesis of 3-Fluoro-2-methylbenzyl Bromide
The conversion of the alcohol to the corresponding bromide is a key step in introducing this scaffold into molecules via nucleophilic substitution. 3-Fluoro-2-methylbenzyl bromide is a valuable intermediate in organic synthesis.[3]
Experimental Protocol: Bromination using Phosphorus Tribromide (PBr₃)
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), place this compound (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting alcohol.
-
Work-up: Carefully pour the reaction mixture over crushed ice and extract with diethyl ether. Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Fluoro-2-methylbenzyl bromide. The product can be further purified by vacuum distillation or flash chromatography if necessary.
Etherification: Formation of Benzyl Ethers
The formation of ether linkages is a common strategy in drug design to connect different molecular fragments. The Williamson ether synthesis or more modern methods can be employed.[4] A general protocol for the etherification of benzyl alcohols with phenols is presented below.[5]
Experimental Protocol: Etherification with Substituted Phenols
-
Reaction Setup: To a solution of this compound (1.0 eq) and a substituted phenol (1.1 eq) in a suitable solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature, add water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the residue by flash column chromatography to obtain the desired ether derivative.
Esterification: Synthesis of Benzyl Esters
Ester derivatives of this compound can be synthesized for various applications, including as prodrugs or as intermediates in further synthetic transformations.[6]
Experimental Protocol: Esterification with Carboxylic Acids
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), a carboxylic acid (1.1 eq), and a catalytic amount of a strong acid (e.g., sulfuric acid) or a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane.
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting materials are consumed, as indicated by TLC.
-
Work-up: If an acid catalyst is used, neutralize the reaction mixture with a mild base. If DCC is used, filter off the dicyclohexylurea byproduct. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting ester by flash column chromatography.
Oxidation: Accessing 3-Fluoro-2-methylbenzoic Acid
Oxidation of the primary alcohol provides access to the corresponding carboxylic acid, 3-fluoro-2-methylbenzoic acid, another important building block in organic synthesis and materials science.[7][8]
Experimental Protocol: Oxidation using Potassium Permanganate (KMnO₄)
-
Reaction Setup: Dissolve this compound in a mixture of a suitable solvent (e.g., acetone or t-butanol) and water.
-
Reagent Addition: Slowly add a solution of potassium permanganate (KMnO₄) in water to the alcohol solution while stirring vigorously. The reaction is exothermic and should be controlled by external cooling if necessary.
-
Reaction Monitoring: Continue stirring until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Work-up: Filter off the manganese dioxide and wash it with hot water. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: Collect the precipitated 3-fluoro-2-methylbenzoic acid by filtration, wash with cold water, and dry. The product can be recrystallized from a suitable solvent system (e.g., ethanol/water) for further purification.
Analogues of this compound: A Bioisosteric Approach
In drug discovery, the concept of bioisosterism is a powerful tool for lead optimization. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a molecule. The strategic replacement of certain functionalities with their bioisosteres can lead to improved potency, selectivity, and pharmacokinetic properties.
The this compound scaffold can be modified by applying bioisosteric replacements to its key features: the aromatic ring, the hydroxyl group, and the methyl group.
Aromatic Ring Analogues
The phenyl ring can be replaced with various heteroaromatic systems to modulate properties such as solubility, metabolic stability, and hydrogen bonding capacity. For instance, replacing the benzene ring with a pyridine or pyrimidine ring can introduce a basic nitrogen atom, which may form additional interactions with the target protein.
Hydroxyl Group Bioisosteres
The hydroxyl group is a key hydrogen bond donor and acceptor. Common bioisosteric replacements for the hydroxyl group include:
-
Amine (-NH₂): Can also act as a hydrogen bond donor and acceptor.
-
Thiol (-SH): Possesses similar steric and electronic properties to the hydroxyl group.
-
Small polar groups: Such as a sulfone or a sulfonamide, can mimic the polarity and hydrogen bonding capabilities of the hydroxyl group.
Methyl Group Bioisosteres
The methyl group primarily contributes to the steric bulk and lipophilicity of the molecule. Bioisosteric replacements for the methyl group can fine-tune these properties. Examples include:
-
Ethyl group: Increases lipophilicity and steric bulk.
-
Halogens (e.g., Cl, Br): Can alter the electronic properties and size.
-
Trifluoromethyl group (-CF₃): A common bioisostere for a methyl group that is significantly more lipophilic and electron-withdrawing.
The application of these bioisosteric modifications to the this compound scaffold can generate a diverse library of analogues for biological screening. For example, in the context of kinase inhibitors, where the benzyl group often occupies a hydrophobic pocket, subtle changes in its steric and electronic properties through bioisosteric replacements can significantly impact binding affinity and selectivity.[9]
Applications in Drug Discovery and Beyond
The derivatives and analogues of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom can block metabolic oxidation at that position, a common strategy to enhance the half-life of a drug candidate.
While specific, publicly disclosed drug candidates containing the intact this compound moiety are not abundant, the closely related 3-fluorobenzyl and 2-methylbenzyl motifs are prevalent in numerous patented compounds and clinical candidates across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The unique combination of fluorine and a methyl group in the 3-fluoro-2-methylbenzyl scaffold offers a nuanced modulation of the physicochemical properties of these established pharmacophores.
Conclusion
This compound is a strategically important building block in medicinal chemistry and organic synthesis. Its straightforward synthesis and the versatility of its hydroxyl group allow for the creation of a multitude of derivatives. Furthermore, the application of bioisosteric principles to its core structure opens up vast chemical space for the design of novel analogues with potentially superior pharmacological properties. This in-depth guide has provided the fundamental knowledge and practical protocols necessary for researchers to effectively utilize this valuable scaffold in their drug discovery and development endeavors. As the demand for more effective and safer therapeutics continues to grow, the importance of well-designed, fluorinated building blocks like this compound will undoubtedly increase.
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The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Accessed January 12, 2026. [Link]
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MySkinRecipes. 3-Fluoro-2-methylbenzyl bromide. MySkinRecipes. Accessed January 12, 2026. [Link]
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Scientific Research Publishing. Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). International Journal of Organic Chemistry, 2018, 8, 107-127. [Link]
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The Royal Society of Chemistry. Supporting Information for Catalytic hydrogenation of esters to alcohols. The Royal Society of Chemistry. Accessed January 12, 2026. [Link]
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ACS Publications. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 2023, 8(47), 44899–44908. [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-Fluoro-2-methylbenzyl alcohol
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 3-fluoro-2-methylbenzyl alcohol as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic intricacies of this transformation, with a particular focus on the direct activation of the benzylic C-O bond. This guide will offer field-proven insights into the influence of the substrate's unique substitution pattern and provide detailed, step-by-step protocols for the synthesis of novel diarylmethane structures.
Introduction: The Strategic Advantage of Direct Benzyl Alcohol Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Traditionally, this reaction has relied on the use of organohalides as electrophilic partners. However, the direct use of alcohols as coupling partners represents a significant advancement in sustainable chemistry, offering a more atom- and step-economical approach to complex molecule synthesis.[2]
Benzyl alcohols, in particular, are attractive substrates as they are often more readily available and environmentally benign than their corresponding benzyl halide counterparts. The direct activation of the typically inert C-O bond in benzyl alcohols circumvents the need for pre-functionalization, thus streamlining synthetic routes.[2]
This compound is a particularly interesting substrate. The presence of a fluorine atom can significantly influence a molecule's biological activity, while the ortho-methyl group introduces steric and electronic factors that can impact the coupling reaction. The diarylmethane motifs synthesized from this substrate are prevalent in medicinal chemistry and materials science.[3][4]
Mechanistic Insights: Activating the Benzylic C-O Bond
The catalytic cycle for the direct Suzuki-Miyaura coupling of benzyl alcohols is believed to proceed through the following key steps, as illustrated in the diagram below.[1][2]
Figure 2: General experimental workflow for the Suzuki coupling reaction.
Detailed Protocol for the Coupling of this compound with Phenylboroxine
Materials:
-
This compound
-
Phenylboroxine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Add phenylboroxine (0.4 mmol, 1.2 equiv of phenyl groups).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (5 mL).
-
Seal the flask and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Expected Outcomes
The following table summarizes the expected products and representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids/boroxines, based on literature precedents for similar substrates. [2]
| Entry | Arylboronic Acid/Boroxine | Product | Expected Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 3-Fluoro-2-(phenylmethyl)toluene | 80-90 |
| 2 | 4-Methylphenylboronic acid | 3-Fluoro-2-(4-methylbenzyl)toluene | 75-85 |
| 3 | 4-Methoxyphenylboronic acid | 3-Fluoro-2-(4-methoxybenzyl)toluene | 70-80 |
| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorobenzyl)-3-fluorotoluene | 65-75 |
| 5 | 2-Methylphenylboronic acid | 3-Fluoro-2-(2-methylbenzyl)toluene | 60-70 |
Note: Yields are estimates and may vary depending on the specific reaction conditions and the purity of the reagents.
Troubleshooting and Key Considerations
-
Low Yields: Incomplete reaction could be due to catalyst deactivation. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. Increasing the catalyst loading or reaction time may be beneficial.
-
Side Reactions: Homocoupling of the boronic acid can occur. Using the boronic acid in a slight excess can sometimes mitigate this.
-
Substrate Reactivity: Electron-deficient or sterically hindered arylboronic acids may require longer reaction times or higher temperatures.
-
Catalyst Choice: While Pd(PPh₃)₄ is effective, other palladium catalysts and ligands can be screened for improved performance, especially with challenging substrates. [1]
Conclusion
The direct Suzuki-Miyaura coupling of this compound offers an efficient and sustainable route to novel diarylmethane structures. By understanding the mechanistic nuances and carefully optimizing the reaction conditions, researchers can leverage this powerful transformation for the synthesis of complex molecules in pharmaceutical and materials science applications. This guide provides a solid foundation for the successful implementation of this methodology.
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Benzylic Methylene Functionalizations of Diarylmethanes. PubMed Central. [Link]
-
Diarylmethane synthesis by benzylation or arylation. Organic Chemistry Portal. [Link]
-
Pd-Catalyzed Homologation of Arylboronic Acids as a Platform for the Diversity-Oriented Synthesis of Benzylic C–X Bonds. Thieme. [Link]
-
Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. [Link]
-
Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications. [Link]
-
Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ResearchGate. [Link]
-
Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. ACS Publications. [Link]
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]
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Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed Central. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. ACS Publications. [Link]
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
-
Arsa-Buchwald Ligand: Steric and Electronic Effects on Suzuki-Miyaura Coupling Reaction. The Royal Society of Chemistry. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. ResearchGate. [Link]
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Application Note: High-Fidelity Oxidation of 3-Fluoro-2-methylbenzyl Alcohol to 3-Fluoro-2-methylbenzaldehyde
Introduction
3-Fluoro-2-methylbenzaldehyde is a key building block in contemporary drug discovery and organic synthesis, serving as a precursor for a variety of pharmacologically active molecules. The selective oxidation of the corresponding primary benzylic alcohol, 3-fluoro-2-methylbenzyl alcohol, to its aldehyde is a critical transformation that demands high yields and minimal over-oxidation to the carboxylic acid. This application note provides a detailed protocol for this conversion, with a focus on scientific integrity, practical insights, and safety. We will explore two of the most reliable and widely adopted methods for this transformation: the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation. A comprehensive, step-by-step protocol for the Swern oxidation is provided, chosen for its mild reaction conditions and broad functional group tolerance.[1][2]
Method Selection: A Comparative Analysis of Swern and Dess-Martin Oxidations
The choice of an oxidation protocol is contingent on several factors, including the scale of the reaction, the sensitivity of the substrate to acidic or basic conditions, and the desired work-up procedure. Both the Swern and Dess-Martin oxidations are excellent choices for the selective oxidation of primary alcohols to aldehydes without significant formation of the corresponding carboxylic acid.[3][4]
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Oxidizing Species | Activated Dimethyl Sulfoxide (DMSO) | Dess-Martin Periodinane (a hypervalent iodine compound) |
| Activator | Oxalyl chloride or trifluoroacetic anhydride | Not required |
| Base | Triethylamine or diisopropylethylamine | Often buffered with pyridine or sodium bicarbonate |
| Temperature | Low temperature required (-78 °C) | Typically room temperature |
| Byproducts | Dimethyl sulfide (malodorous), CO, CO2, triethylammonium chloride | 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one and acetic acid |
| Work-up | Aqueous quench and extraction | Filtration and extraction |
| Advantages | Mild conditions, high yields, broad functional group tolerance.[1] | Room temperature reaction, neutral conditions, easy work-up.[5][6] |
| Disadvantages | Requires cryogenic temperatures, produces a foul-smelling byproduct.[1][7] | DMP is potentially explosive upon heating or shock, relatively expensive.[8][9][10] |
For the oxidation of this compound, the Swern oxidation is presented here as the primary protocol due to its high reliability and the common availability of the required reagents in most synthetic laboratories.
Detailed Protocol: Swern Oxidation of this compound
This protocol is designed for the small-scale synthesis of 3-fluoro-2-methylbenzaldehyde. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
-
This compound
-
Oxalyl chloride (CAS: 79-37-8)
-
Dimethyl sulfoxide (DMSO), anhydrous (CAS: 67-68-5)
-
Triethylamine (TEA), distilled (CAS: 121-44-8)
-
Dichloromethane (DCM), anhydrous (CAS: 75-09-2)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Dry ice/acetone bath
Experimental Procedure
-
Preparation of the Reaction Vessel: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and a nitrogen/argon inlet. Maintain the system under a positive pressure of inert gas throughout the reaction.
-
Activation of DMSO:
-
To the reaction flask, add anhydrous dichloromethane (DCM).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride to the stirred DCM. Caution: Gas evolution (CO and CO2) will occur.[1]
-
To this solution, add a solution of anhydrous DMSO in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature does not exceed -65 °C.
-
Stir the resulting mixture at -78 °C for 15 minutes to allow for the formation of the chloro(dimethyl)sulfonium chloride intermediate.[1]
-
-
Addition of the Alcohol:
-
Dissolve this compound in a minimal amount of anhydrous DCM.
-
Add the alcohol solution dropwise to the reaction mixture at -78 °C.
-
Rinse the dropping funnel with a small amount of anhydrous DCM and add it to the reaction mixture.
-
Stir the reaction at -78 °C for 30-45 minutes.
-
-
Formation of the Aldehyde:
-
Slowly add distilled triethylamine (TEA) to the reaction mixture. Caution: This is an exothermic step.
-
After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-fluoro-2-methylbenzaldehyde.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
Mechanism of the Swern Oxidation
The Swern oxidation proceeds through a series of well-defined steps:
-
Activation of DMSO: Dimethyl sulfoxide reacts with oxalyl chloride at low temperature to form the electrophilic chloro(dimethyl)sulfonium chloride, with the release of carbon monoxide and carbon dioxide.[1][7]
-
Formation of Alkoxysulfonium Salt: The alcohol then acts as a nucleophile, attacking the sulfur atom of the chloro(dimethyl)sulfonium chloride to form a key alkoxysulfonium salt intermediate.[1][7]
-
Ylide Formation and Elimination: The addition of a hindered base, such as triethylamine, deprotonates the carbon adjacent to the positively charged sulfur, forming a sulfur ylide.[1][11] This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[1]
Safety Precautions
-
Oxalyl Chloride: Highly toxic, corrosive, and reacts violently with water.[12][13][14] Handle only in a fume hood with appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[15][16] Store under an inert atmosphere and away from moisture.[12][13] In case of a spill, use an inert absorbent material like vermiculite; do not use combustible materials.[12]
-
Dimethyl Sulfoxide (DMSO): Readily absorbed through the skin and can carry dissolved chemicals with it. Always wear gloves when handling.
-
Triethylamine (TEA): Corrosive and flammable with a strong odor. Handle in a well-ventilated fume hood.
-
Cryogenic Conditions: The use of a dry ice/acetone bath requires insulated gloves to prevent cold burns.
Experimental Workflow
Caption: Workflow for the Swern Oxidation of this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | - Inactive reagents (moisture contamination).- Temperature too high during addition of reagents. | - Use freshly opened or distilled anhydrous solvents and reagents.- Ensure the reaction temperature is maintained at or below -70 °C during the initial steps. |
| Formation of over-oxidized carboxylic acid | - Reaction warmed prematurely.- Incorrect stoichiometry of reagents. | - Maintain the low temperature until after the addition of triethylamine.- Use the recommended stoichiometry; excess oxidant is not typically required. |
| Complex mixture of products | - Side reactions due to impurities.- Reaction warmed too quickly. | - Purify the starting alcohol if necessary.- Allow the reaction to warm slowly to room temperature after the quench. |
| Low isolated yield after work-up | - Incomplete extraction of the product.- Product volatility during concentration. | - Perform multiple extractions with DCM.- Use a rotary evaporator at a moderate temperature and pressure. |
References
-
Swern, D. et al. (1978). Oxidation of alcohols by dimethyl sulfoxide-oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480-2482. [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. [Link]
-
The Organic Chemistry Tutor. (2021, June 9). Swern Oxidation Mechanism [Video]. YouTube. [Link]
-
Wolfa. (2025, December 26). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. [Link]
-
Exploring Chemistry. (n.d.). Exploring Dess-Martin Periodinane: Properties, Applications, and Manufacturing Excellence. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Oxalyl Chloride, 98%. [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]
-
Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP). [Link]
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- 16. westliberty.edu [westliberty.edu]
Etherification of 3-Fluoro-2-methylbenzyl Alcohol: A Comprehensive Guide for Synthetic Chemists
Introduction: The Strategic Importance of 3-Fluoro-2-methylbenzyl Ethers in Drug Discovery and Organic Synthesis
In the landscape of modern medicinal chemistry and materials science, the precise installation of molecular functionality is paramount. The 3-fluoro-2-methylbenzyl moiety is a key structural motif, imparting unique electronic and conformational properties to parent molecules. The fluorine atom, a bioisostere for hydrogen, can enhance metabolic stability, binding affinity, and membrane permeability, while the ortho-methyl group provides steric bulk that can influence molecular conformation and shield adjacent functional groups. The conversion of 3-Fluoro-2-methylbenzyl alcohol to its corresponding ethers unlocks a versatile class of compounds, serving as crucial intermediates, protecting groups, and final products in a multitude of synthetic endeavors.
This technical guide provides an in-depth exploration of the primary methodologies for the etherification of this compound. We will delve into the mechanistic underpinnings of classical and modern etherification strategies, offering detailed, field-proven protocols. This document is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to confidently and efficiently synthesize 3-fluoro-2-methylbenzyl ethers.
Challenges and Considerations in the Etherification of this compound
The etherification of this compound presents a unique set of challenges stemming from its substitution pattern:
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the benzylic alcohol, potentially slowing down reactions that proceed through an alkoxide intermediate. Conversely, in acid-catalyzed reactions, the fluorine can destabilize a potential benzylic carbocation intermediate.
-
Steric Hindrance: The ortho-methyl group can sterically hinder the approach of nucleophiles or the coordination of catalysts to the benzylic carbon, necessitating more forcing reaction conditions.
A thorough understanding of these factors is critical for the selection and optimization of an appropriate synthetic strategy.
Methodology I: The Williamson Ether Synthesis - A Classic Approach
The Williamson ether synthesis, a cornerstone of organic chemistry, remains a highly reliable method for the preparation of unsymmetrical ethers.[1][2] The reaction proceeds via an S(_N)2 mechanism, involving the nucleophilic attack of an alkoxide on an electrophilic alkyl halide.[3][4]
Reaction Pathway & Mechanism
The synthesis of a 3-fluoro-2-methylbenzyl ether via the Williamson synthesis can be approached in two ways:
-
Route A: Deprotonation of this compound to form the corresponding alkoxide, followed by reaction with an alkyl halide.
-
Route B: Reaction of an alkoxide with 3-Fluoro-2-methylbenzyl halide.
Route A is generally preferred for the synthesis of simple alkyl ethers, as primary alkyl halides are readily available and highly reactive in S(_N)2 reactions.
Figure 1: General workflow for the Williamson ether synthesis of 3-fluoro-2-methylbenzyl ethers.
Protocol 1: Synthesis of Methyl (3-Fluoro-2-methylbenzyl) Ether via Williamson Ether Synthesis
This protocol details the synthesis of the methyl ether, a common derivative.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH(_3)I)
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl (3-fluoro-2-methylbenzyl) ether.
Key Considerations for Williamson Ether Synthesis:
| Parameter | Recommendation | Rationale |
| Base | Strong, non-nucleophilic bases like NaH or KH are preferred.[4] | These bases irreversibly deprotonate the alcohol to form the alkoxide, driving the reaction forward. Weaker bases like NaOH or KOH can be used but may lead to equilibrium issues. |
| Solvent | Anhydrous polar apathetic solvents such as THF or DMF are ideal.[5] | These solvents effectively solvate the cation of the alkoxide without interfering with the nucleophilicity of the oxygen anion. |
| Alkyl Halide | Primary alkyl halides or tosylates are the best electrophiles.[3] | Secondary and tertiary halides are prone to elimination (E2) as a side reaction, especially with a strong base like an alkoxide.[6] |
| Temperature | Reactions are typically started at 0 °C and allowed to warm to room temperature. Gentle heating may be required for less reactive substrates. | This helps to control the initial exothermic deprotonation and allows for a controlled S(_N)2 reaction. |
Methodology II: Catalytic Dehydrative Etherification - A Greener Alternative
Modern synthetic methods are increasingly focused on atom economy and the reduction of waste. Catalytic dehydrative etherification, where two alcohol molecules are coupled with the elimination of water, offers a more environmentally benign approach compared to the Williamson synthesis, which generates stoichiometric salt waste.[7]
Iron-Catalyzed Dehydrative Etherification
Iron catalysts are attractive due to their low cost, low toxicity, and environmental friendliness.[7] Iron(III) salts, such as iron(III) triflate (Fe(OTf)(_3)) or iron(III) chloride (FeCl(_3)), have been shown to be effective catalysts for the dehydrative etherification of benzyl alcohols.[8]
Reaction Pathway & Mechanism:
The proposed mechanism involves the activation of the benzyl alcohol by the Lewis acidic iron catalyst, facilitating the departure of a water molecule to form a benzylic carbocation intermediate. This carbocation is then trapped by a second molecule of alcohol to form the ether.[9]
Figure 2: Proposed mechanism for the iron-catalyzed dehydrative etherification of this compound.
Protocol 2: Iron(III)-Catalyzed Synthesis of Symmetrical bis(3-Fluoro-2-methylbenzyl) Ether
This protocol describes the self-condensation of this compound to form the symmetrical ether.
Materials:
-
This compound
-
Iron(III) chloride (FeCl(_3)), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO(_3))
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DCM (approximately 0.2 M).
-
Add anhydrous FeCl(_3) (5 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC. For less reactive substrates, gentle heating (e.g., 40 °C) may be necessary.
-
Upon completion, quench the reaction with saturated aqueous NaHCO(_3).
-
Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired bis(3-fluoro-2-methylbenzyl) ether.
Protocol 3: Iron(II)-Catalyzed Cross-Etherification with a Primary Alcohol
For the synthesis of unsymmetrical ethers, an iron(II) catalyst in the presence of a ligand can provide high selectivity.[10]
Materials:
-
This compound
-
Primary alcohol (e.g., ethanol, butanol; 3.0 eq)
-
Iron(II) triflate (Fe(OTf)(_2))
-
Pyridine bis-imidazoline ligand
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine Fe(OTf)(_2) (5 mol%) and the pyridine bis-imidazoline ligand (6 mol%) in the anhydrous solvent.
-
Add this compound (1.0 eq) and the primary alcohol (3.0 eq).
-
Seal the reaction vessel and heat to the desired temperature (e.g., 80-100 °C) for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, concentrate the reaction mixture and purify by flash column chromatography.
Comparative Overview of Etherification Methods:
| Feature | Williamson Ether Synthesis | Catalytic Dehydrative Etherification |
| Mechanism | S(_N)2 | Carbocation intermediate (typically) |
| Byproducts | Stoichiometric salt | Water |
| Substrate Scope | Broad, but sensitive to sterics at the electrophile | Good for benzylic alcohols, can be sensitive to electronics |
| Reagents | Strong base, alkyl halide | Lewis or Brønsted acid catalyst |
| Green Chemistry | Less favorable due to salt waste | More favorable, higher atom economy |
Conclusion: Selecting the Optimal Synthetic Route
The choice between the Williamson ether synthesis and catalytic dehydrative methods for the etherification of this compound will depend on several factors, including the desired final product (symmetrical vs. unsymmetrical ether), the availability of starting materials, and the tolerance of the substrate to acidic or basic conditions.
For the synthesis of simple, unhindered alkyl ethers, the Williamson synthesis offers a robust and predictable route. However, for more complex or symmetrical ethers, and in contexts where green chemistry principles are a priority, catalytic dehydrative methods present a compelling alternative. The protocols and mechanistic insights provided in this guide serve as a strong foundation for researchers to successfully navigate the synthesis of this valuable class of molecules.
References
- Mochalov, S. S., Fedotov, A. N., Trofimova, E. V., & Zefirov, N. S. (2015). Hydrochloric acid as an efficient catalyst for intermolecular condensation of alcohols. A simple and highly efficient synthesis of unsymmetrical ethers from benzylic alcohols and alkanols. Zhurnal Organicheskoi Khimii, 51(9), 1276-1282.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Zhang, L., de Castro, A. G., Chen, C., & Xiao, J. (2017). Iron-catalyzed cross etherification of alcohols to form unsymmetrical benzyl ethers. Organic Letters, 19(10), 2722-2725.
-
Chemtube3D. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
- da Silva, C. R. B., Gonçalves, V. L. C., Lachter, E. R., & Mota, C. J. A. (2009). Etherification of Glycerol with Benzyl Alcohol Catalyzed by Solid Acids. Journal of the Brazilian Chemical Society, 20(2), 201-204.
-
Semantic Scholar. (2004). Etherification of benzyl alcohol under microwave irradiation using a heteropoly acid as catalyst. Retrieved from [Link]
- Khoabane, N. M., Grayson, E. J., Kenwright, A. M., & Pillai, M. K. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering, 3(1), 1-8.
- Sahoo, B., Dar, A. A., & Ramasastry, S. S. V. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 3(1), 1098-1107.
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Organic Chemistry Explained. (2018). ether synthesis through acid-catalysis. Retrieved from [Link]
-
Supporting Information. (n.d.). General information. Retrieved from [Link]
-
RSC Publishing. (2015). Fluorous Ethers. Retrieved from [Link]
- Beniazza, R., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 8(47), 44558-44570.
- Movassaghi, M., & Schmidt, M. A. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein journal of organic chemistry, 4, 49.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). Iron(ii) catalyzed dehydrative etherification of alcohols: a convenient route to ferrocenylmethanol-ethers. RSC Advances, 3(48), 25687-25690.
-
ACS Publications. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]
-
ChemistNate. (2022). Williamson Ether Synthesis: Alkoxide + Primary Haloalkane. Retrieved from [Link]
- Shoichet, B. K., et al. (2003). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluorovinyl Ether Formation. The Journal of Organic Chemistry, 68(23), 8885-8893.
-
Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-3-fluoro-2-methyl-. Retrieved from [Link]
Sources
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- 2. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
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- 6. youtube.com [youtube.com]
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- 10. researchgate.net [researchgate.net]
Application Note & Protocol Guide: Strategic Esterification of 3-Fluoro-2-methylbenzyl Alcohol
Audience: Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Importance of 3-Fluoro-2-methylbenzyl Esters
In the landscape of medicinal chemistry and materials science, the 3-fluoro-2-methylbenzyl moiety is a privileged scaffold. The unique electronic properties imparted by the fluorine atom, combined with the steric influence of the ortho-methyl group, make it a valuable building block for creating novel chemical entities with tailored properties. Esterification of the parent alcohol, 3-fluoro-2-methylbenzyl alcohol, is a critical transformation that allows for the installation of diverse functionalities, profoundly impacting a molecule's lipophilicity, metabolic stability, and target engagement.
This guide provides an in-depth analysis of key esterification methodologies, moving beyond simple step-by-step instructions to explain the underlying chemical principles. We will explore three robust protocols—Fischer-Speier, Steglich, and Mitsunobu—elucidating the causality behind reagent choice and reaction conditions to empower researchers to select and optimize the ideal synthetic route for their specific carboxylic acid partners.
Mechanistic Underpinnings: Choosing the Right Tool for the Job
The choice of esterification method is dictated by the substrate's sensitivity to acid, heat, and its steric profile. The ortho-methyl group on our benzyl alcohol introduces moderate steric hindrance, which can affect reaction rates and equilibrium positions.
Fischer-Speier Esterification: The Classic Workhorse
This equilibrium-controlled reaction relies on an acid catalyst to activate the carboxylic acid toward nucleophilic attack by the alcohol.[1][2][3] The primary challenge is the formation of water as a byproduct, which can hydrolyze the ester product, driving the equilibrium backward.[3][4]
Causality: The reaction is driven to completion by adhering to Le Châtelier's principle. This is achieved by either using a large excess of one reactant (typically the more economical one) or by actively removing water as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[4][5]
Caption: Fischer-Speier Esterification Mechanism.
Steglich Esterification: Mild Conditions for Sensitive Substrates
For acid- or heat-sensitive substrates, the Steglich esterification offers a superior alternative.[6][7] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation under mild, often room-temperature, conditions.[7][8][9]
Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9] DMAP, being a stronger nucleophile than the alcohol, intercepts this intermediate to form an N-acylpyridinium species ("active ester").[6][9] This new intermediate is highly susceptible to nucleophilic attack by the alcohol and is incapable of the intramolecular rearrangement that can plague carbodiimide couplings, thus preventing the formation of N-acylurea byproducts.[7][9] The thermodynamic driving force is the formation of the highly stable dicyclohexylurea (DCU) byproduct.[7]
Caption: Steglich Esterification Mechanism.
Mitsunobu Reaction: Redox Condensation for Challenging Cases
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into esters under exceptionally mild, neutral conditions.[10][11][12] It involves a redox process with triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13]
Causality: PPh₃ and DEAD combine to form a phosphonium intermediate.[10][12] The alcohol's oxygen atom then attacks this intermediate, activating the hydroxyl group as an excellent leaving group (oxyphosphonium salt). The carboxylate, acting as the nucleophile, displaces this leaving group in a classic Sₙ2 fashion.[13] A key consideration is that the carboxylic acid must be sufficiently acidic (pKa < 13) to protonate the initial PPh₃-DEAD adduct.[10][14] The formation of stable triphenylphosphine oxide and the reduced hydrazine derivative provides the thermodynamic driving force for the reaction.
Caption: Mitsunobu Reaction Mechanism.
Validated Experimental Protocols
The following protocols are designed as robust starting points for the esterification of this compound. Researchers should consider small-scale trials to optimize conditions for their specific carboxylic acid.
General Workflow
Caption: General Experimental Workflow.
Protocol 1: Fischer-Speier Esterification with Benzoic Acid
Objective: To synthesize 3-fluoro-2-methylbenzyl benzoate using an acid catalyst and azeotropic water removal.
-
Materials & Reagents:
-
This compound (1.0 equiv, e.g., 1.40 g, 10.0 mmol)
-
Benzoic acid (1.2 equiv, e.g., 1.47 g, 12.0 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv, e.g., 95 mg, 0.5 mmol)
-
Toluene (approx. 40 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Hexanes/Ethyl Acetate solvent system
-
-
Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound, benzoic acid, p-TsOH·H₂O, and toluene.
-
Heat the reaction mixture to reflux (approx. 110-120 °C oil bath temperature).
-
Monitor the reaction progress by observing water collection in the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.[5]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) to remove unreacted acid and catalyst, followed by brine (1 x 30 mL).[5][15]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of hexanes and ethyl acetate to afford the pure ester.[16]
-
Protocol 2: Steglich Esterification with Ibuprofen
Objective: To synthesize 3-fluoro-2-methylbenzyl 2-(4-isobutylphenyl)propanoate under mild conditions.
-
Materials & Reagents:
-
This compound (1.0 equiv, e.g., 701 mg, 5.0 mmol)
-
Ibuprofen (1.1 equiv, e.g., 1.13 g, 5.5 mmol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv, e.g., 1.13 g, 5.5 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv, e.g., 61 mg, 0.5 mmol)
-
Anhydrous Dichloromethane (DCM) (approx. 25 mL)
-
5% aqueous hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound, ibuprofen, and DMAP in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in a small amount of anhydrous DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[7] Filter the reaction mixture through a pad of Celite® to remove the DCU, washing the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the pure ester.
-
Protocol 3: Mitsunobu Esterification with Acetic Acid
Objective: To synthesize 3-fluoro-2-methylbenzyl acetate under neutral, low-temperature conditions.
-
Materials & Reagents:
-
This compound (1.0 equiv, e.g., 701 mg, 5.0 mmol)
-
Glacial Acetic Acid (1.2 equiv, e.g., 0.34 mL, 6.0 mmol)
-
Triphenylphosphine (PPh₃) (1.5 equiv, e.g., 1.97 g, 7.5 mmol)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv, e.g., 1.48 mL, 7.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (approx. 50 mL)
-
-
Protocol:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound, acetic acid, and PPh₃ in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.[13]
-
Slowly add DIAD dropwise to the stirred solution over 15-20 minutes. An exothermic reaction and color change (typically to yellow/orange) may be observed.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor completion by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The primary challenge in Mitsunobu reactions is the removal of triphenylphosphine oxide and hydrazine byproducts.[14] Purification is typically achieved by direct flash column chromatography of the crude residue. A non-polar solvent wash (e.g., with diethyl ether/hexanes) can sometimes precipitate the PPh₃O before chromatography.
-
Comparative Data & Method Selection
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Key Reagents | Strong Acid (H₂SO₄, p-TsOH)[1] | DCC/EDC, DMAP[7][8] | PPh₃, DEAD/DIAD[13] |
| Conditions | High Temp (Reflux)[5] | Mild (0 °C to RT)[7] | Mild (0 °C to RT)[13] |
| Byproducts | Water | Dicyclohexylurea (DCU) | PPh₃O, Hydrazine derivative |
| Advantages | Economical, scalable, simple reagents. | Tolerates acid/heat-sensitive groups.[9] | Very mild, neutral conditions, good for complex molecules.[14] |
| Limitations | Requires high heat, harsh acidic conditions, equilibrium-limited.[17] | Stoichiometric toxic reagents, byproduct removal can be tricky.[6] | Expensive reagents, byproduct removal is challenging, atom-inefficient.[14] |
| Best For... | Robust, simple, acid-stable substrates. | Sterically hindered or sensitive substrates.[8] | High-value, complex, and sensitive substrates.[11] |
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[18][19]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhaling vapors from solvents and reagents.[18]
-
Corrosive Reagents: Concentrated acids like sulfuric acid and p-TsOH are highly corrosive and cause severe burns. Handle with extreme care.[15][19][20]
-
Flammable Solvents: Toluene, THF, DCM, and other organic solvents are flammable. Keep away from ignition sources.[15]
-
Toxic Reagents:
-
Carbodiimides (DCC, EDC): Are potent allergens and sensitizers. Avoid skin contact.
-
Azodicarboxylates (DEAD, DIAD): Are toxic and potentially explosive, especially DEAD. Handle with care and store appropriately.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low/No Reaction (Fischer) | Insufficient catalyst; Water not effectively removed; Steric hindrance. | Add more acid catalyst; Ensure Dean-Stark is functioning correctly; Increase reaction time or switch to Steglich/Mitsunobu. |
| Low Yield (Steglich) | Inactive DCC/EDC; Insufficient DMAP; Side reaction to N-acylurea. | Use fresh carbodiimide; Ensure at least 0.05-0.1 equiv of DMAP is used.[9] |
| Complex Mixture (Mitsunobu) | Nucleophile (acid) not acidic enough; Reagent decomposition. | Confirm pKa of the carboxylic acid is <13.[10] Use fresh, high-purity reagents; Ensure reaction is kept cool during addition. |
| Difficult Purification | Byproduct co-elutes with the product. | (Steglich): Filter carefully to remove DCU. (Mitsunobu): Try precipitating PPh₃O with ether/hexanes before chromatography; explore alternative phosphines or fluorous techniques. |
References
- Name two safety measures necessary for the prepar
- Steglich Esterific
- Esterific
- Synthesis, Isolation and Purification of Esters in a Direct Esterific
- Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorpor
- Mitsunobu Reaction.
- Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed...
- 14 Esterification of benzyl alcohol with acetic acid: effect of...
- Steglich Esterific
- Mitsunobu Reaction. Organic Chemistry Portal.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
- Mitsunobu reaction. Wikipedia.
- Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)
- ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN. Malaysian Journal of Analytical Sciences.
- Mitsunobu Reaction. organic-chemistry.org.
- ESTERS. chymist.com.
- What are the Precautions for Ethyl Acetate? Hubei Sanli Fengxiang Technology Co., Ltd.
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
- Steglich esterific
- General method to prepare amino acids benzyl esters and to isolate them...
- Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Semantic Scholar.
- Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. NIH.
- Fischer–Speier esterific
- Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl. Benchchem.
- Fischer Esterific
- Fischer Esterification-Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Fischer Esterific
- Conversion of Carboxylic Acids into Esters without Use of Alcohols.
- Process for the preparation of benzyl alcohol.
- A Comparative Guide to Analytical Techniques for Benzyl Tosylate Characteriz
- Acid to Ester - Common Conditions. organic-chemistry.org.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- What is the esterification reaction equation of benzyl alcohol and acetic acid? Vedantu.
- HPLC Methods for analysis of Benzyl alcohol.
- Revision Notes - Esterific
- Benzyl Esters. Organic Chemistry Portal.
- Ester synthesis by esterific
- esterification - alcohols and carboxylic acids. Chemguide.
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
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- 8. fiveable.me [fiveable.me]
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- 20. chymist.com [chymist.com]
Application Notes and Protocols: Strategic Protection of 3-Fluoro-2-methylbenzyl Alcohol in Complex Synthesis
Introduction: Navigating the Synthetic Challenges of a Substituted Benzyl Alcohol
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the precise manipulation of functional groups is paramount. 3-Fluoro-2-methylbenzyl alcohol presents a unique synthetic challenge due to the electronic dichotomy of its substituents. The electron-withdrawing fluorine atom and the electron-donating methyl group on the aromatic ring modulate the reactivity of the benzylic hydroxyl group. This intricate electronic balance necessitates a carefully considered protecting group strategy to ensure chemoselectivity and high yields in multi-step synthetic sequences.
This technical guide provides an in-depth analysis of protecting group strategies for this compound. We will move beyond a mere catalog of protecting groups, instead offering a rationale-driven approach to selection, application, and deprotection. The protocols detailed herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the practical knowledge to confidently navigate the synthesis of complex molecules incorporating this valuable building block.
The Influence of Aromatic Substitution on Reactivity
The selection of an appropriate protecting group is intrinsically linked to the inherent reactivity of the alcohol. In this compound, the fluorine atom at the 3-position exerts a significant electron-withdrawing inductive effect (-I), while the methyl group at the 2-position provides an electron-donating inductive (+I) and hyperconjugative effect. This push-pull electronic arrangement influences the acidity of the hydroxyl proton and the stability of potential carbocation intermediates that may form during certain reactions. Consequently, the choice of protecting group and the conditions for its installation and removal must be carefully tailored to this specific electronic environment to avoid unwanted side reactions.
Part 1: Silyl Ethers - The Workhorse of Alcohol Protection
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability under a range of non-acidic and non-fluoride conditions, and the tunability of their stability based on the steric bulk of the silicon substituents.[1][2][3]
tert-Butyldimethylsilyl (TBDMS/TBS) Ether: A Robust and Versatile Choice
The tert-butyldimethylsilyl group is a stalwart in organic synthesis, offering a good balance of stability and ease of removal.[1][2] It is stable to a wide array of reaction conditions, including organometallic reagents, many oxidizing agents, and basic conditions.[2]
Rationale for Use: The TBDMS group is an excellent first choice for protecting this compound. Its steric bulk provides stability, and its removal with fluoride ions is highly selective, leaving most other functional groups intact.[2][4]
Experimental Protocol: TBDMS Protection
-
To a solution of this compound (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add imidazole (2.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until completion.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the TBDMS-protected alcohol.
Experimental Protocol: TBDMS Deprotection (Fluoride-Mediated)
-
Dissolve the TBDMS-protected this compound (1.0 equiv) in tetrahydrofuran (THF, 0.2 M).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equiv) dropwise at room temperature.[2]
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify by flash chromatography to yield the deprotected alcohol.
Triisopropylsilyl (TIPS) Ether: Enhanced Steric Hindrance for Increased Stability
For synthetic routes requiring greater stability, particularly towards acidic conditions, the triisopropylsilyl (TIPS) group is a superior choice due to its increased steric bulk compared to TBDMS.[1][5]
Rationale for Use: The TIPS group is recommended when downstream reactions involve moderately acidic conditions that might partially cleave a TBDMS ether.
Experimental Protocol: TIPS Protection
-
To a solution of this compound (1.0 equiv) and 2,6-lutidine (1.5 equiv) in anhydrous dichloromethane (CH₂Cl₂, 0.5 M) at 0 °C, add triisopropylsilyl trifluoromethanesulfonate (TIPSOTf, 1.2 equiv) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography to obtain the TIPS-protected alcohol.
Experimental Protocol: TIPS Deprotection
Deprotection of a TIPS ether generally requires more forcing conditions than for a TBDMS ether.
-
Dissolve the TIPS-protected alcohol (1.0 equiv) in THF (0.2 M).
-
Add a 1.0 M solution of TBAF in THF (2.0 equiv).
-
Gently heat the reaction to 40-50 °C and stir for 4-8 hours, monitoring by TLC.
-
Work-up and purification are performed as described for TBDMS deprotection.
Data Summary: Silyl Ether Protecting Groups
| Protecting Group | Protection Reagents | Deprotection Reagents | Relative Stability | Key Advantages |
| TBDMS | TBDMSCl, Imidazole, DMF | TBAF, THF or HF•Pyridine, THF/Pyridine[6] | Moderate | Versatile, widely used, good balance of stability and reactivity. |
| TIPS | TIPSOTf, 2,6-Lutidine, CH₂Cl₂ | TBAF (heating may be required), THF | High | Greater stability to acid compared to TBDMS. |
Workflow for Silyl Ether Protection and Deprotection
Caption: General workflow for silyl ether protection and deprotection.
Part 2: Ether-Based Protecting Groups - Stability and Orthogonality
Ether protecting groups offer excellent stability across a broad pH range and are orthogonal to many other protecting groups, particularly silyl ethers and esters.
Methoxymethyl (MOM) Ether: A Classic Acetal Protecting Group
The MOM group is an acetal that is stable to strongly basic and nucleophilic conditions but is readily cleaved under acidic conditions.[7][8]
Rationale for Use: The MOM ether is a suitable choice when subsequent reactions involve Grignard reagents, organolithiums, or hydrides, and when acidic deprotection is compatible with the overall molecular structure.[7][9]
Experimental Protocol: MOM Protection
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF (0.5 M) under an inert atmosphere.
-
Cool the suspension to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add chloromethyl methyl ether (MOMCl, 1.3 equiv) dropwise. Caution: MOMCl is a carcinogen and should be handled in a fume hood with appropriate personal protective equipment.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by flash chromatography.
Experimental Protocol: MOM Deprotection (Acidic Hydrolysis)
-
Dissolve the MOM-protected alcohol (1.0 equiv) in a mixture of methanol and water (9:1, 0.2 M).
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (a few drops) or p-toluenesulfonic acid (0.1 equiv).[8][9]
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until TLC analysis indicates complete consumption of the starting material.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash, dry, and concentrate the organic extracts, followed by purification.
p-Methoxybenzyl (PMB) Ether: An Oxidatively Cleavable Option
The p-methoxybenzyl (PMB) ether is a versatile protecting group that can be cleaved under both acidic and oxidative conditions.[10] This dual reactivity provides valuable flexibility in complex syntheses. The electron-donating methoxy group facilitates oxidative cleavage, making it orthogonal to standard benzyl (Bn) ethers.[10][11]
Rationale for Use: The PMB group is particularly advantageous when acid-labile or base-labile groups are present elsewhere in the molecule, as it can be selectively removed with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[10][12]
Experimental Protocol: PMB Protection
-
To a stirred suspension of NaH (60% dispersion, 1.3 equiv) in anhydrous THF (0.5 M) at 0 °C, add a solution of this compound (1.0 equiv) in THF.
-
After stirring for 30 minutes, add p-methoxybenzyl chloride (PMBCl, 1.2 equiv) and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 equiv).[10]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench, extract, and purify as described for MOM protection.
Experimental Protocol: PMB Deprotection (Oxidative Cleavage)
-
Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane and water (10:1, 0.1 M).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 equiv).
-
Stir the reaction vigorously at room temperature. The reaction progress can often be monitored by a color change.
-
Upon completion (typically 1-3 hours), quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by flash chromatography to remove the hydroquinone byproduct and obtain the desired alcohol.
Data Summary: Ether-Based Protecting Groups
| Protecting Group | Protection Reagents | Deprotection Reagents | Key Features |
| MOM | MOMCl, NaH, THF | H⁺ (e.g., HCl in MeOH)[8][9] | Stable to base and nucleophiles; acid-labile. |
| PMB | PMBCl, NaH, THF | DDQ or CAN (oxidative); TFA (acidic)[10][12][13] | Cleavable under oxidative or acidic conditions; orthogonal to Bn ethers. |
Workflow for Ether-Based Protection Strategies
Caption: Protection and orthogonal deprotection pathways using MOM and PMB ethers.
Part 3: Ester Protecting Groups - Mild Formation and Removal
Ester protecting groups, such as acetate, are readily introduced and can be removed under mild basic conditions, offering orthogonality to acid-labile and fluoride-labile protecting groups.
Acetate (Ac) Ester: A Simple and Efficient Option
The acetate group is a simple and cost-effective protecting group. It is stable to acidic conditions but is easily cleaved by base-catalyzed hydrolysis or transesterification.[14][15]
Rationale for Use: Acetate protection is ideal for short synthetic sequences or when orthogonality to silyl ethers (cleaved by acid/fluoride) and some ether protecting groups (cleaved by acid) is required.
Experimental Protocol: Acetate Protection
-
To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (0.5 M) at room temperature, add triethylamine (1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).
-
Add acetic anhydride (1.2 equiv) dropwise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction with water.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify if necessary.
Experimental Protocol: Acetate Deprotection (Saponification)
-
Dissolve the acetate-protected alcohol (1.0 equiv) in methanol (0.2 M).
-
Add a solution of potassium carbonate (K₂CO₃, 2.0 equiv) in water.
-
Stir the reaction at room temperature for 1-3 hours.
-
Upon completion, neutralize the reaction with 1 M HCl.
-
Remove the methanol under reduced pressure and extract the product with ethyl acetate.
-
Wash, dry, concentrate, and purify as needed.[14]
Data Summary: Ester Protecting Group
| Protecting Group | Protection Reagents | Deprotection Reagents | Key Features |
| Acetate (Ac) | Ac₂O, Et₃N, DMAP, CH₂Cl₂ | K₂CO₃, MeOH/H₂O or LiOH, THF/H₂O[14] | Stable to acid; base-labile; cost-effective. |
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. adichemistry.com [adichemistry.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 12. A convenient approach for the deprotection and scavenging of the PMB group using POCl3 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 14. synarchive.com [synarchive.com]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
The Strategic Incorporation of 3-Fluoro-2-methylbenzyl Alcohol in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Value Proposition of the 3-Fluoro-2-methylbenzyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry.[1] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1] Among the diverse array of fluorinated building blocks, 3-fluoro-2-methylbenzyl alcohol and its derivatives have emerged as particularly valuable synthons for the construction of novel bioactive molecules.
The 3-fluoro-2-methyl substitution pattern on the benzyl ring offers a unique combination of electronic and steric features. The fluorine atom at the 3-position can modulate the electronic environment of the aromatic ring, influencing its interactions with biological targets. The methyl group at the 2-position provides steric bulk, which can be crucial for achieving selectivity and potency by guiding the orientation of the molecule within a binding pocket. This guide provides a detailed exploration of the synthetic utility of this compound, with a focus on its application in the synthesis of intermediates for bioactive molecules, supported by detailed experimental protocols.
Core Synthetic Strategy: Williamson Ether Synthesis and Subsequent Functional Group Transformations
A primary application of this compound in multi-step synthesis involves its conversion to the more reactive 3-fluoro-2-methylbenzyl bromide, followed by a Williamson ether synthesis to couple it with a phenolic substrate. This approach is particularly effective for introducing the 3-fluoro-2-methylbenzyloxy moiety into various molecular scaffolds. The resulting ether can then undergo further transformations, such as the reduction of a nitrile group to a primary amine, yielding a versatile intermediate for further elaboration.
Caption: General synthetic workflow utilizing this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-2-methylbenzyl Bromide
Introduction: The conversion of the benzylic alcohol to the corresponding bromide is a crucial activation step. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous diethyl ether or DCM (approximately 5-10 mL per gram of alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq.) dropwise via a dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to ice-cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-fluoro-2-methylbenzyl bromide.
-
The crude product can be used directly in the next step or purified by vacuum distillation or column chromatography on silica gel if necessary.
Self-Validation: The formation of the product can be confirmed by ¹H NMR spectroscopy, observing the disappearance of the hydroxyl proton and a downfield shift of the benzylic protons.
Protocol 2: Williamson Ether Synthesis of 4-((3-Fluoro-2-methylbenzyl)oxy)benzonitrile
Introduction: This protocol details the Williamson ether synthesis, a robust method for forming ethers. A base is used to deprotonate the phenol, generating a phenoxide that acts as a nucleophile, attacking the electrophilic benzylic carbon of the 3-fluoro-2-methylbenzyl bromide.
Materials:
-
4-Hydroxybenzonitrile
-
3-Fluoro-2-methylbenzyl bromide (from Protocol 1)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, reflux condenser, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 4-hydroxybenzonitrile (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF or acetone (approximately 10 mL per gram of phenol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of 3-fluoro-2-methylbenzyl bromide (1.1 eq.) in a minimal amount of the reaction solvent.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain 4-((3-fluoro-2-methylbenzyl)oxy)benzonitrile.
Data Summary Table:
| Reactant 1 | Reactant 2 | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Hydroxybenzonitrile | 3-Fluoro-2-methylbenzyl bromide | K₂CO₃ (1.5) | DMF | 70 | 8 | ~85-95 |
| 4-Hydroxybenzonitrile | 3-Fluoro-2-methylbenzyl bromide | NaH (1.2) | THF | RT | 6 | ~90-98 |
Protocol 3: Reduction of 4-((3-Fluoro-2-methylbenzyl)oxy)benzonitrile to the Corresponding Amine
Introduction: The reduction of the nitrile group to a primary amine is a key transformation to generate a versatile synthetic handle. Two common methods are presented: catalytic hydrogenation and reduction with lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is generally milder and more environmentally friendly, while LiAlH₄ is a more powerful reducing agent.[2]
Method A: Catalytic Hydrogenation
Materials:
-
4-((3-Fluoro-2-methylbenzyl)oxy)benzonitrile
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Ethanol or methanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon filled with hydrogen
-
Celite
Procedure:
-
Dissolve 4-((3-fluoro-2-methylbenzyl)oxy)benzonitrile (1.0 eq.) in ethanol or methanol in a suitable reaction vessel.
-
Carefully add the catalyst (5-10 mol % Pd/C or a small amount of Raney Nickel slurry).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50 psi) or maintain a hydrogen atmosphere with a balloon.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude (4-((3-fluoro-2-methylbenzyl)oxy)phenyl)methanamine, which can be purified by column chromatography or used directly in subsequent steps.
Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
4-((3-Fluoro-2-methylbenzyl)oxy)benzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a Fieser workup (water, then 15% NaOH, then water)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq.) in anhydrous THF or diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-((3-fluoro-2-methylbenzyl)oxy)benzonitrile (1.0 eq.) in the same anhydrous solvent.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with the reaction solvent.
-
Dry the filtrate over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired amine.
Caption: Alternative protocols for nitrile reduction.
Applications in the Synthesis of Bioactive Molecules
The intermediate, (4-((3-fluoro-2-methylbenzyl)oxy)phenyl)methanamine, is a valuable building block for the synthesis of a wide range of bioactive molecules. Its primary amine functionality allows for a multitude of subsequent reactions, including amide bond formation, reductive amination, and the construction of various heterocyclic systems.
One notable application is in the development of Stearoyl-CoA Desaturase 1 (SCD1) inhibitors . SCD1 is an enzyme that plays a critical role in lipid metabolism, and its inhibition is a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes. Several classes of SCD1 inhibitors feature a substituted benzyl ether moiety, and the unique electronic and steric properties of the 3-fluoro-2-methylbenzyl group can be exploited to enhance potency and selectivity.
Conclusion
This compound is a versatile and strategically important building block in medicinal chemistry. Its straightforward conversion to the corresponding benzyl bromide allows for efficient incorporation into a variety of molecular scaffolds via Williamson ether synthesis. Subsequent functional group manipulations, such as the reduction of a nitrile to a primary amine, provide access to key intermediates for the synthesis of complex bioactive molecules. The protocols detailed in this guide offer reliable and adaptable methods for utilizing this compound in the pursuit of novel therapeutics.
References
-
PubMed.
-
ResearchGate.
-
PubMed.
-
MySkinRecipes.
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PubMed Central.
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Novartis OAK.
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PubMed.
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Chemguide.
-
Santa Cruz Biotechnology.
-
ElectronicsAndBooks.
-
PubMed Central.
-
Organic Chemistry Portal.
-
Google Patents.
-
Organic Chemistry Portal.
-
PubMed Central.
Sources
Introduction: The Significance of Chiral Fluorinated Aromatics
An Application Guide to the Asymmetric Synthesis of 3-Fluoro-2-methylbenzyl alcohol: Protocols and Methodologies
Optically active secondary alcohols are pivotal structural motifs in a vast array of biologically active compounds, serving as essential chiral building blocks for pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic efficacy. This compound, a fluorinated aromatic alcohol, represents a valuable synthon for more complex chiral molecules. Its stereoselective synthesis is therefore of considerable interest to researchers in drug development and organic synthesis.
This guide provides an in-depth exploration of two robust and widely adopted strategies for the asymmetric synthesis of this compound: Catalytic Asymmetric Transfer Hydrogenation of the corresponding prochiral ketone and Enzymatic Kinetic Resolution of the racemic alcohol. We will delve into the mechanistic underpinnings of these methods, provide detailed, field-tested protocols, and discuss the critical parameters that govern their success.
Strategy 1: Asymmetric Transfer Hydrogenation (ATH) of 3-Fluoro-2-methylacetophenone
Asymmetric transfer hydrogenation is a powerful and operationally simple method for producing enantiomerically enriched alcohols.[1][3] Unlike direct hydrogenation which uses high-pressure molecular hydrogen, ATH employs readily available hydrogen donors, such as isopropanol or a formic acid/triethylamine mixture, making it highly amenable to standard laboratory setups.[4] The key to enantioselectivity lies in the use of a chiral transition metal catalyst, most commonly based on Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir).[1][4]
Mechanistic Insight & Catalyst Selection
The most successful catalysts for this transformation are typically half-sandwich Ru(II) complexes coordinated to a chiral N-tosylated diamine ligand, such as (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN). The reaction is believed to proceed through a concerted, six-membered pericyclic transition state.[1]
Causality Behind Experimental Choices:
-
Metal Center (Ru): Ruthenium is highly efficient for the hydrogenation of ketones. Ru(II) complexes, particularly with an η6-arene ligand (like p-cymene), serve as stable and effective catalyst precursors.[1]
-
Chiral Ligand (TsDPEN): The C2-symmetric diamine ligand creates a well-defined chiral environment around the metal center. The N-H proton on the ligand is crucial, as it participates in the hydrogen transfer mechanism, acting as a proton donor to the ketone's carbonyl oxygen. This "metal-ligand bifunctional" mechanism is responsible for the high reactivity and enantioselectivity.[1]
-
Hydrogen Source: The azeotropic mixture of formic acid and triethylamine (5:2) is a common and highly effective hydrogen source. Formate decomposes in the catalytic cycle to release a hydride, which is delivered to the carbonyl carbon, while triethylamine acts as a base to facilitate catalyst regeneration.[5]
Protocol 1: Asymmetric Transfer Hydrogenation
This protocol describes the synthesis of (S)-3-Fluoro-2-methylbenzyl alcohol using the (R,R)-TsDPEN ligand. For the (R)-enantiomer, use (S,S)-TsDPEN.
Materials:
-
3-Fluoro-2-methylacetophenone
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene dichloride dimer)
-
(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol, 0.5 mol%) and (R,R)-TsDPEN (e.g., 7.4 mg, 0.02 mmol, 2.0 mol%). Add 2 mL of anhydrous DCM and stir the resulting orange solution at room temperature for 20 minutes.
-
Reaction Setup: In a separate flask, prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio).
-
Substrate Addition: To the catalyst solution, add 3-Fluoro-2-methylacetophenone (e.g., 154 mg, 1.0 mmol, 100 mol%).
-
Initiation: Add the formic acid/triethylamine mixture (e.g., 5 equivalents) to the reaction flask.
-
Reaction Monitoring: Stir the reaction at 30 °C. Monitor the conversion of the ketone to the alcohol by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-24 hours.
-
Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product via flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure alcohol.
-
Characterization:
-
Confirm the structure by ¹H NMR and ¹³C NMR.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
-
Self-Validation:
-
Expected Yield: >90%
-
Expected Enantiomeric Excess (ee): >97%
Strategy 2: Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[6] Enzymatic kinetic resolution (EKR) utilizes enzymes, typically lipases, which exhibit high enantioselectivity in catalyzing reactions like esterification or hydrolysis.[7][8]
In the context of racemic this compound, a lipase can selectively acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, using an acyl donor like vinyl acetate. When the reaction reaches approximately 50% conversion, the mixture will contain one enantiomer as an ester (e.g., (R)-acetate) and the other as the unreacted alcohol (e.g., (S)-alcohol), which can then be separated.
Rationale and Enzyme Selection
Causality Behind Experimental Choices:
-
Enzyme (Lipase): Lipases are robust, commercially available, and often active in organic solvents. Lipase B from Candida antarctica (commonly immobilized as Novozym 435) is a workhorse in biocatalysis, known for its broad substrate scope and excellent enantioselectivity in resolving secondary alcohols.[8][9]
-
Acyl Donor (Vinyl Acetate): Vinyl acetate is an "irreversible" acyl donor. The byproduct of the acylation is vinyl alcohol, which tautomerizes to acetaldehyde. This prevents the reverse reaction (transesterification back to the alcohol), driving the equilibrium towards product formation and ensuring high conversion.
-
Solvent: A non-polar organic solvent like heptane or diethyl ether is typically used. It solubilizes the substrate and acyl donor while allowing the enzyme to maintain its catalytic activity.[10]
| Parameter | Asymmetric Transfer Hydrogenation | Enzymatic Kinetic Resolution |
| Starting Material | Prochiral Ketone | Racemic Alcohol |
| Theoretical Max Yield | 100% | 50% (for one enantiomer) |
| Catalyst | Metal-Ligand Complex (e.g., Ru-TsDPEN) | Enzyme (e.g., Lipase) |
| Reagents | H-donor (HCOOH/Et₃N) | Acyl donor (Vinyl Acetate) |
| Key Advantage | High theoretical yield | Mild conditions, high selectivity |
| Key Disadvantage | Cost of metal/ligand, trace metal concerns | Maximum 50% yield for desired product |
| Table 1. Comparison of Asymmetric Synthesis Strategies. |
Protocol 2: Enzymatic Kinetic Resolution (EKR)
This protocol describes the resolution of racemic this compound to obtain the (S)-alcohol and the (R)-acetate.
Materials:
-
Racemic this compound
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl acetate
-
Heptane (anhydrous)
-
Standard glassware
-
Shaking incubator or magnetic stirrer
Procedure:
-
Reaction Setup: To a 25 mL flask, add racemic this compound (e.g., 140 mg, 1.0 mmol), heptane (10 mL), and Novozym 435 (e.g., 15 mg).
-
Initiation: Add vinyl acetate (e.g., 130 µL, 1.4 mmol, 1.4 equivalents) to the suspension.
-
Reaction Monitoring: Seal the flask and place it in a shaking incubator at 40 °C. Monitor the reaction progress by taking small aliquots and analyzing them by GC or chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and ee of both the remaining alcohol and the formed ester.
-
Workup: Once ~50% conversion is reached (typically 4-24 hours), stop the reaction by filtering off the enzyme beads and washing them with a small amount of heptane.
-
Purification & Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the (S)-alcohol and the (R)-acetate can be readily separated by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).
-
Characterization:
-
Confirm the structures of the isolated alcohol and acetate by NMR.
-
Determine the enantiomeric excess (ee) of both the unreacted (S)-alcohol and the formed (R)-acetate using chiral HPLC or GC.
-
Self-Validation:
-
Expected Conversion: ~50%
-
Expected ee for (S)-alcohol: >99%
-
Expected ee for (R)-acetate: >99%
Sources
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 3. air.unimi.it [air.unimi.it]
- 4. rua.ua.es [rua.ua.es]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. research.tudelft.nl [research.tudelft.nl]
- 9. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Scale-up Synthesis of 3-Fluoro-2-methylbenzyl alcohol: Application Note and Protocol
Introduction
3-Fluoro-2-methylbenzyl alcohol is a valuable fluorinated building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and materials science. Its specific substitution pattern makes it a key intermediate for introducing the 3-fluoro-2-methylbenzyl moiety into more complex molecules. This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound, starting from the commercially available 3-Fluoro-2-methylbenzoic acid. The protocol has been designed with a focus on safety, scalability, and reproducibility to meet the needs of researchers and professionals in drug development and chemical manufacturing.
Synthetic Strategy: A Deliberate Choice for Scalability
The chosen and most direct synthetic route for the preparation of this compound on a larger scale is the reduction of 3-Fluoro-2-methylbenzoic acid. This strategy is underpinned by the following considerations:
-
Starting Material Availability: 3-Fluoro-2-methylbenzoic acid is a readily available commercial product, ensuring a consistent and reliable supply chain for large-scale production.[1][2][3][4]
-
Reaction Efficiency: The reduction of carboxylic acids to primary alcohols is a high-yielding and well-established transformation.
-
Selectivity and Control: Modern reducing agents offer excellent chemoselectivity, minimizing the formation of by-products and simplifying purification.
While other synthetic pathways, such as the Grignard reaction with a suitable electrophile or the reduction of 3-fluoro-2-methylbenzaldehyde, are chemically feasible, the direct reduction of the carboxylic acid is often more atom-economical and involves fewer synthetic steps, making it a more efficient choice for scale-up.
Overall Reaction Scheme
Caption: Reduction of 3-Fluoro-2-methylbenzoic acid to this compound.
Materials and Methods
Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Form | Purity |
| 3-Fluoro-2-methylbenzoic Acid | 699-90-1 | 154.14 | White Solid | >98% |
| Borane-tetrahydrofuran complex (1 M in THF) | 14044-65-6 | 85.94 (BH3·THF) | Solution | 1 M |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Liquid | >99.9%, <50 ppm H2O |
| Methanol | 67-56-1 | 32.04 | Liquid | ACS Grade |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Solution | 1 M |
| Saturated Sodium Bicarbonate (NaHCO3) Solution | 144-55-8 | 84.01 | Solution | Saturated |
| Saturated Sodium Chloride (NaCl) Solution (Brine) | 7647-14-5 | 58.44 | Solution | Saturated |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | Solid | Anhydrous |
Equipment
-
Three-necked round-bottom flask (appropriate size for the intended scale)
-
Mechanical stirrer
-
Addition funnel
-
Reflux condenser with a nitrogen/argon inlet
-
Thermometer
-
Ice-water bath
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus (short path)
-
Standard laboratory glassware
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound via Borane Reduction
This protocol is designed for a 100 g scale of the starting material.
-
Reactor Setup: Assemble a dry 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a 500 mL addition funnel, a reflux condenser with a nitrogen inlet, and a thermometer. Ensure the entire apparatus is thoroughly dried and purged with nitrogen.
-
Charging the Reactor: Charge the flask with 3-Fluoro-2-methylbenzoic acid (100 g, 0.649 mol). Add anhydrous tetrahydrofuran (THF, 500 mL) to the flask and stir to dissolve the solid.
-
Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.
-
Addition of Borane-THF: Charge the addition funnel with a 1 M solution of borane-THF complex in THF (715 mL, 0.715 mol, 1.1 equivalents). Add the borane solution dropwise to the stirred solution of the carboxylic acid over 1.5-2 hours, maintaining the internal temperature below 10 °C. Caution: The addition is exothermic, and hydrogen gas is evolved. Ensure adequate ventilation and maintain a steady nitrogen flow.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching the Reaction: Cool the reaction mixture back to 0-5 °C with an ice-water bath. Slowly and carefully add methanol (100 mL) dropwise to quench the excess borane. Caution: Vigorous hydrogen evolution will occur. The addition rate should be controlled to manage the effervescence.
-
Acidification and Extraction: After the gas evolution has ceased, slowly add 1 M hydrochloric acid (200 mL) to the mixture. Transfer the mixture to a 2 L separatory funnel. Add ethyl acetate (500 mL) and shake. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 200 mL)
-
Saturated sodium chloride (brine) solution (1 x 200 mL)
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Use a heating mantle with a magnetic stirrer for heating.
-
Distillation: Transfer the crude oil to the distillation flask. Add a magnetic stir bar. Apply vacuum and slowly heat the flask. Collect the fraction boiling at approximately 95-100 °C at 10 mmHg (Note: This is an estimated boiling point based on similar compounds; the actual boiling point may vary).
-
Product Collection: The purified this compound should be a colorless liquid.
Characterization
The identity and purity of the final product can be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the benzylic CH₂ protons (around δ 4.7 ppm), a singlet for the methyl protons (around δ 2.3 ppm), and aromatic protons in the region of δ 6.9-7.3 ppm. A broad singlet for the hydroxyl proton will also be present.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals would include the benzylic carbon (around δ 62-65 ppm), the methyl carbon (around δ 15-20 ppm), and aromatic carbons, with the carbon bearing the fluorine showing a characteristic large C-F coupling constant.
-
GC-MS: Can be used to determine the purity and confirm the molecular weight (140.15 g/mol ).
-
FT-IR: Will show a characteristic broad O-H stretch around 3300-3400 cm⁻¹ and C-F stretching vibrations.
Scale-up and Safety Considerations
Scaling up the synthesis of this compound requires careful attention to safety, particularly when handling reactive reagents like borane complexes.
Hazard Summary
| Chemical | Key Hazards |
| 3-Fluoro-2-methylbenzoic Acid | Causes skin, eye, and respiratory irritation.[1][5] |
| Borane-THF Complex | Flammable liquid and vapor. Reacts violently with water, releasing flammable hydrogen gas. Causes skin and eye irritation. |
| Tetrahydrofuran (THF) | Highly flammable liquid and vapor. Can form explosive peroxides upon storage. |
| Methanol | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. |
| This compound | Assumed to be an irritant to skin and eyes, similar to other benzyl alcohols.[6] |
Safety Workflow
Caption: Key safety steps for the scaled-up synthesis.
-
Exotherm Control: The reaction of borane with the carboxylic acid and the quenching with methanol are both exothermic. On a larger scale, efficient heat dissipation is crucial. A mechanical stirrer ensures homogenous mixing and temperature distribution. The rate of addition of the borane solution must be carefully controlled to maintain the desired internal temperature.
-
Hydrogen Gas Evolution: Both the reaction and the quenching process produce hydrogen gas, which is highly flammable. The reaction must be conducted in a well-ventilated fume hood, away from any ignition sources. A continuous gentle sweep of nitrogen or argon through the apparatus will help to safely vent the hydrogen.
-
Handling of Borane-THF: Borane-THF is moisture-sensitive and reacts violently with water. Anhydrous conditions must be maintained throughout the reaction. The reagent should be handled under an inert atmosphere.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound from 3-Fluoro-2-methylbenzoic acid. By following the detailed experimental procedures and adhering to the safety guidelines, researchers and drug development professionals can safely and efficiently produce this important building block in quantities suitable for their research and development needs. The emphasis on a robust and well-understood synthetic route, coupled with a thorough analysis of scale-up and safety considerations, ensures the practicality and reliability of this method.
References
-
Chemical Land21. (n.d.). 3-Fluoro-2-methylbenzoic acid. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]
-
Atkins, W. J., Jr., Burkhardt, E. R., & Matos, K. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development, 10(5), 967–974. [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]
-
University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
YouTube. (2022). Vacuum Distillation. Retrieved from [Link]
Sources
Application Notes and Protocols: 3-Fluoro-2-methylbenzyl Alcohol in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Benzyl Alcohols
3-Fluoro-2-methylbenzyl alcohol is a key structural motif and a versatile reagent in the landscape of multi-step organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. The strategic incorporation of fluorine into bioactive molecules can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of both a fluorine atom and a methyl group on the aromatic ring of this compound offers chemists a nuanced tool for fine-tuning these properties in the design of novel therapeutic agents.
This guide provides an in-depth exploration of this compound as a reagent, detailing its applications and providing robust protocols for its key transformations. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting these methods.
Core Synthetic Transformations
This compound serves as a valuable precursor for two principal classes of intermediates in multi-step synthesis: the corresponding aldehyde, 3-fluoro-2-methylbenzaldehyde, and the bromide, 3-fluoro-2-methylbenzyl bromide. These transformations open the door to a wide array of subsequent chemical modifications.
Application Note I: Oxidation to 3-Fluoro-2-methylbenzaldehyde
The selective oxidation of a primary alcohol to an aldehyde is a cornerstone of organic synthesis. 3-Fluoro-2-methylbenzaldehyde is a crucial intermediate for the construction of various heterocyclic scaffolds and for the introduction of the fluoromethylphenyl moiety via reactions such as Wittig olefination, aldol condensation, and reductive amination.
Causality of Reagent Selection:
Several reagents can effect the oxidation of primary alcohols to aldehydes. For substrates like this compound, which may be sensitive to harsh conditions, mild and selective oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid.
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers high selectivity for the oxidation of primary alcohols to aldehydes under neutral and mild conditions, making it an excellent choice for complex or sensitive substrates.[1] The reaction is typically fast and clean.
-
Pyridinium Chlorochromate (PCC): PCC is a classic reagent for this transformation. It is a milder alternative to other chromium-based oxidants and generally stops the oxidation at the aldehyde stage. However, it is a chromium reagent and requires careful handling and disposal.
-
Copper(I)/TEMPO Catalysis: This system utilizes a copper(I) source and a catalytic amount of the stable radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with air or oxygen as the terminal oxidant.[2] This method is considered a "green" alternative to stoichiometric heavy metal oxidants.
Workflow for Oxidation of this compound
Caption: General workflow for the oxidation of this compound.
Detailed Protocol: Dess-Martin Periodinane (DMP) Oxidation
This protocol is adapted from established procedures for the oxidation of primary benzyl alcohols and is expected to be effective for this compound.[1][3]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with DCM and quench by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-fluoro-2-methylbenzaldehyde.
Data Summary (Expected):
| Parameter | Value |
| Substrate | This compound |
| Reagent | Dess-Martin Periodinane |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Typical Yield | >90% |
| Purification | Flash Column Chromatography |
Application Note II: Conversion to 3-Fluoro-2-methylbenzyl Bromide
3-Fluoro-2-methylbenzyl bromide is a valuable electrophile for introducing the 3-fluoro-2-methylbenzyl group into a molecule, often via nucleophilic substitution reactions. This intermediate is frequently cited in the patent literature for the synthesis of complex organic molecules with potential therapeutic applications.
Causality of Reagent Selection:
The conversion of a primary alcohol to a bromide can be achieved with several reagents. The choice often depends on the desired reaction conditions and the sensitivity of the substrate.
-
Phosphorus Tribromide (PBr₃): PBr₃ is a common and effective reagent for converting primary and secondary alcohols to the corresponding bromides via an Sₙ2 mechanism.[4][5] The reaction is typically clean and high-yielding.
-
Thionyl Bromide (SOBr₂): Similar to PBr₃, SOBr₂ can be used for this transformation. It is generally more reactive than thionyl chloride.[4]
-
Appel Reaction (CBr₄/PPh₃): The combination of carbon tetrabromide and triphenylphosphine provides a mild method for the bromination of alcohols, proceeding through an Sₙ2 mechanism.[4] This is a good option for substrates that are sensitive to more acidic conditions.
Workflow for Bromination of this compound
Caption: General workflow for the bromination of this compound.
Detailed Protocol: Bromination with Phosphorus Tribromide (PBr₃)
This protocol is based on standard procedures for the conversion of benzyl alcohols to benzyl bromides and is expected to be highly effective for this compound.[5][6]
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether
-
Ice-water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography (optional)
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise to the stirred solution. Note: The reaction is exothermic.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by slowly adding ice-water.
-
Separate the organic layer and wash it sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-fluoro-2-methylbenzyl bromide.
-
The product is often of sufficient purity for subsequent steps. If necessary, it can be further purified by flash column chromatography on silica gel.
Data Summary (Expected):
| Parameter | Value |
| Substrate | This compound |
| Reagent | Phosphorus Tribromide (PBr₃) |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >90% |
| Purification | Aqueous Workup (Chromatography if necessary) |
Conclusion
This compound is a valuable and versatile building block in multi-step organic synthesis. Its efficient conversion to the corresponding aldehyde and bromide provides access to a wide range of more complex molecules. The protocols detailed in this guide, based on established and reliable methodologies, offer a solid foundation for researchers to utilize this important reagent in their synthetic endeavors. The mild conditions and high yields of the described transformations make them suitable for a variety of applications, from small-scale laboratory synthesis to larger-scale production for drug development.
References
Sources
Experimental setup for reactions with 3-Fluoro-2-methylbenzyl alcohol
An In-Depth Guide to the Synthetic Utility of 3-Fluoro-2-methylbenzyl Alcohol: Protocols and Mechanistic Insights
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, the strategic use of fluorinated building blocks is paramount for modulating the physicochemical and metabolic properties of target molecules. This compound is a versatile precursor, incorporating a fluorine atom and a methyl group on the aromatic ring, which can influence conformation, lipophilicity, and metabolic stability. This application note provides senior researchers and drug development professionals with a detailed guide to key synthetic transformations of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering robust, self-validating protocols for oxidation, etherification, and halogenation, grounded in authoritative mechanistic principles.
Physicochemical Properties and Safety Considerations
Before commencing any experimental work, it is crucial to be familiar with the properties and safety protocols for this compound.
| Property | Value | Reference |
| CAS Number | 500912-13-0 | |
| Molecular Formula | C₈H₉FO | [1] |
| Molecular Weight | 140.16 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | Not readily available | |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation.[2][3] |
Core Safety Precaution: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3][4][5]
Protocol 1: Selective Oxidation to 3-Fluoro-2-methylbenzaldehyde
Expertise & Rationale: The oxidation of a primary alcohol to an aldehyde is a foundational transformation in organic synthesis. However, over-oxidation to the carboxylic acid is a common side reaction with many strong oxidizing agents.[6] Pyridinium chlorochromate (PCC), also known as the Corey-Suggs reagent, is a mild and selective oxidant ideal for this purpose, particularly under anhydrous conditions which prevent the formation of the aldehyde hydrate that is susceptible to further oxidation.[7][8][9] The reaction is typically performed in dichloromethane (DCM), in which PCC is sparingly soluble.
Mechanism: The oxidation mechanism begins with the nucleophilic attack of the alcohol's oxygen onto the chromium atom of PCC, forming a chromate ester intermediate.[8][10] A base, such as pyridine present in the reagent, then abstracts an alpha-hydrogen, leading to an E2-like elimination that forms the carbon-oxygen double bond of the aldehyde and reduces Cr(VI) to Cr(IV).[10][11]
Detailed Experimental Protocol: PCC Oxidation
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, ~0.2 M relative to the alcohol).
-
Reagent Addition: Add pyridinium chlorochromate (PCC, 1.5 equivalents) to the DCM. The mixture will form a yellow-orange suspension.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the stirring PCC suspension in one portion.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The mixture will turn into a dark, thick slurry.
-
Work-up: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and stir for 15 minutes.
-
Filtration: Pass the mixture through a short plug of silica gel or Florisil, eluting with additional diethyl ether to separate the soluble product from the chromium byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be further purified by flash column chromatography on silica gel if necessary, typically using a hexane/ethyl acetate gradient. The product, 3-Fluoro-2-methylbenzaldehyde, is an important building block for further synthesis.[12][13]
General Experimental Workflow
Caption: General workflow for the PCC oxidation of an alcohol.
Protocol 2: Synthesis of a Benzyl Ether via Williamson Ether Synthesis
Expertise & Rationale: The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and asymmetrical ethers.[14] It proceeds via an Sₙ2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[15][16][17] For the synthesis to be efficient, the alkyl halide should be primary or methyl to minimize competing E2 elimination reactions.[16][18] In this protocol, we will deprotonate this compound with a strong base, sodium hydride (NaH), to form the corresponding alkoxide, which will then be reacted with a primary alkyl halide (e.g., ethyl iodide).
Mechanism: The reaction is a two-step process. First, the strong base (hydride ion from NaH) deprotonates the alcohol to form a sodium alkoxide and hydrogen gas.[18] In the second step, the resulting highly nucleophilic alkoxide attacks the primary alkyl halide in a concerted Sₙ2 fashion, displacing the halide leaving group to form the ether.[14][17]
Detailed Experimental Protocol: Williamson Ether Synthesis
-
Setup: To a dry, three-necked, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF, ~0.3 M).
-
Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. Effervescence (H₂ gas) will be observed.
-
Reaction Incubation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Alkyl Halide Addition: Cool the mixture back to 0 °C. Add the alkyl halide (e.g., ethyl iodide, 1.1 equivalents) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting alcohol (typically 2-12 hours). The reaction can be gently heated (e.g., to 50 °C) to accelerate the process.[15]
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-fluoro-2-methylbenzyl ethyl ether.
Reaction Pathway Diagram
Caption: Williamson ether synthesis pathway.
Protocol 3: Conversion to 3-Fluoro-2-methylbenzyl Chloride
Expertise & Rationale: Converting the hydroxyl group into a good leaving group is essential for many subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a highly effective reagent for transforming primary and secondary alcohols into their corresponding alkyl chlorides.[19] The reaction is driven by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which shifts the equilibrium towards the product.[19] The mechanism can vary depending on the reaction conditions.
Mechanism: The alcohol's oxygen atom attacks the sulfur of SOCl₂, displacing a chloride ion. This forms a protonated alkyl chlorosulfite intermediate. In the absence of a base, this intermediate can collapse via an Sₙi (internal nucleophilic substitution) mechanism, often leading to retention of stereochemistry.[19] However, when a tertiary amine base like pyridine is added, it deprotonates the intermediate and the released chloride ion acts as an external nucleophile, leading to a classic Sₙ2 reaction with inversion of configuration.[19][20] For a primary benzylic alcohol like this, the Sₙ2 pathway generally dominates even without a base.[19]
Detailed Experimental Protocol: Chlorination with SOCl₂
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a gas outlet to a trap (to neutralize HCl gas), place this compound (1.0 equivalent).
-
Reagent Addition: Cool the flask in an ice bath (0 °C). Slowly add thionyl chloride (SOCl₂, 1.2 to 2.0 equivalents) dropwise with stirring. The reaction is exothermic and will evolve HCl gas. For substrates sensitive to acid, a solvent like anhydrous DCM can be used, and a base like pyridine (1.2 equivalents) can be added to scavenge the HCl.[20]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Gentle heating (e.g., reflux) may be required to drive the reaction to completion. Monitor by TLC.
-
Removal of Excess Reagent: Once the reaction is complete, carefully remove the excess SOCl₂ by distillation or under reduced pressure (ensure the vacuum pump is protected from the corrosive vapors).
-
Work-up: Cautiously pour the crude mixture onto crushed ice with stirring.
-
Extraction: Extract the product with a suitable organic solvent like dichloromethane or diethyl ether (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure to obtain the crude 3-Fluoro-2-methylbenzyl chloride. The product can be purified by vacuum distillation if necessary.
Summary of Transformations
| Reaction | Key Reagents | Product | Typical Yield | Mechanistic Pathway |
| Oxidation | Pyridinium chlorochromate (PCC), DCM | 3-Fluoro-2-methylbenzaldehyde | 75-90% | Chromate Ester Formation / Elimination |
| Etherification | NaH, Alkyl Halide (e.g., EtI), THF | 3-Fluoro-2-methylbenzyl alkyl ether | 70-95% | Sₙ2 |
| Chlorination | Thionyl Chloride (SOCl₂) | 3-Fluoro-2-methylbenzyl chloride | 85-98% | Sₙ2 / Sₙi |
Conclusion
This compound serves as a valuable and adaptable starting material for a range of essential organic transformations. The protocols detailed herein for oxidation, etherification, and chlorination provide reliable and mechanistically sound procedures for accessing key synthetic intermediates. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively utilize this building block to construct complex molecular architectures relevant to the pharmaceutical and materials science industries.
References
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BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Organic Chemistry Tutor. Oxidation of Alcohols with PCC. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
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Al-Jorani, Y. et al. (2018). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. International Journal of ChemTech Research. [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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Wikipedia. Williamson ether synthesis. [Link]
-
Chemistry Steps. PCC Oxidation Mechanism. [Link]
-
Orchestrated Chemistry. (2023). Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. [Link]
-
Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. [Link]
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ResearchGate. (2015). Efficient and Selective Halogenation of Allylic and Benzylic Alcohols under Mild Conditions. [Link]
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Wikipedia. Pyridinium chlorochromate. [Link]
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Organic Chemistry Portal. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. [Link]
-
Park, H. et al. (2012). Facile Chlorination of Benzyl Alcohols Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Sulfonyl Chlorides. Bulletin of the Korean Chemical Society. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol? [Link]
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ResearchGate. Substituted benzyl alcohol chlorinations. [Link]
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Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]
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ResearchGate. (2020). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. [Link]
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Organic Chemistry Portal. Synthesis of benzylic alcohols by addition (C-C coupling). [Link]
-
Schneider, S. et al. (2018). Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). International Journal of Organic Chemistry. [Link]
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PubChemLite. This compound (C8H9FO). [Link]
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ACS Omega. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. [Link]
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NIH National Center for Biotechnology Information. (2024). Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition-Metal-Free Conditions. [Link]
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Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
-
The Royal Society of Chemistry. (2019). Synthesis of Ethers from Alcohols & Aldehydes Enabled by an Oxocarbenium Ion Interception Strategy. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
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Inorganic Chemistry Research. Benzyl Alcohol Catalyzed by Complex 1. [Link]
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CP Lab Safety. This compound, 96% Purity, C8H9FO, 25 grams. [Link]
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Organic Syntheses. 3-benzyloxy-2-methyl propanoate. [Link]
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NIH National Center for Biotechnology Information. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. [Link]
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The Royal Society of Chemistry. Aerobic oxidation and oxidative esterification of alcohols through cooperative catalysis under metal-free conditions. [Link]
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PubMed. (2024). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. [Link]
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ACS Publications. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. [Link]
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ResearchGate. (2016). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed... [Link]
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YouTube. (2023). How to Make Esters through Esterification | Examples Explained! [Link]
-
MDPI. (2021). Homo- and Heterogeneous Benzyl Alcohol Catalytic Oxidation Promoted by Mononuclear Copper(II) Complexes: The Influence of the Ligand upon Product Conversion. [Link]
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Analytical methods for monitoring reactions of 3-Fluoro-2-methylbenzyl alcohol (TLC, LC-MS, GC)
Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Development
In the synthesis of Active Pharmaceutical Ingredients (APIs), rigorous monitoring of chemical reactions is paramount to ensure the desired product is formed efficiently and with minimal impurities. 3-Fluoro-2-methylbenzyl alcohol is a valuable building block in medicinal chemistry, and its reactions, such as oxidations, esterifications, or etherifications, require precise control. Real-time or near-real-time analytical techniques are essential for determining reaction initiation, progression, and completion, as well as for identifying the formation of byproducts. This comprehensive guide provides detailed application notes and protocols for three common and powerful analytical techniques for monitoring reactions involving this compound: Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC).
The choice of analytical method is dictated by the specific reaction conditions, the properties of the reactants and products, and the required level of detail. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and reliable reaction monitoring.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₈H₉FO | [1] |
| Molecular Weight | 140.15 g/mol | [1] |
| Appearance | Liquid (at room temperature) | [2] |
| Purity (typical) | ≥98% (by GC) | [3] |
| Polarity | Moderately polar | [4][5] |
Thin-Layer Chromatography (TLC): A Rapid and Cost-Effective Monitoring Tool
TLC is an indispensable technique for the rapid, qualitative monitoring of organic reactions due to its simplicity, speed, and low cost. It provides a visual assessment of the consumption of starting materials and the formation of products.
Principle of Separation
TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent). The separation is governed by the polarity of the compounds. More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf.
For a typical reaction where this compound is a reactant, we can anticipate the relative polarities of the starting material and potential products. For instance, in an oxidation reaction to the corresponding aldehyde, the product (3-fluoro-2-methylbenzaldehyde) will be less polar than the starting alcohol due to the loss of the hydroxyl group's hydrogen bonding capability.
Experimental Protocol
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Capillary spotters
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate stain)
-
Reaction mixture aliquots
-
Standard solutions of starting material (this compound) and, if available, the expected product.
Procedure:
-
Plate Preparation: With a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. Mark starting positions for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spotting: Using a capillary spotter, apply a small spot of the starting material solution to the 'SM' mark. Apply a spot of the reaction mixture to the 'RM' mark. For the 'C' mark, first spot the starting material, and then spot the reaction mixture directly on top of it.
-
Developing: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure solvent vapor saturation. Carefully place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
Staining (Optional): If compounds are not UV-active or for better visualization, the plate can be dipped into a staining solution (e.g., potassium permanganate) and gently heated to develop the spots.
-
Analysis: Calculate the Rf value for each spot using the formula: Rf = (Distance travelled by the spot) / (Distance travelled by the solvent front)
Compare the spots in the 'RM' lane to the 'SM' lane. The disappearance of the starting material spot and the appearance of a new spot (or spots) indicates the reaction is proceeding. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.
Data Interpretation and Causality
-
Solvent System Selection: The choice of mobile phase is critical. A good starting point for benzyl alcohol derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ratio can be adjusted to achieve an Rf for the starting material of around 0.2-0.4, which allows for clear separation from both less polar products and more polar byproducts.
-
Polarity and Rf: this compound is a moderately polar compound due to its hydroxyl group. In an oxidation to the aldehyde, the product will be less polar and have a higher Rf. In an esterification with a non-polar carboxylic acid, the resulting ester will be significantly less polar and have a much higher Rf.
Workflow Diagram
Caption: Workflow for TLC-based reaction monitoring.
Liquid Chromatography-Mass Spectrometry (LC-MS): High-Resolution Monitoring and Impurity Profiling
LC-MS is a powerful technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of Mass Spectrometry (MS). It is ideal for monitoring complex reaction mixtures, providing quantitative data, and identifying unknown byproducts.
Principle of Separation and Detection
In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Compounds are separated based on their hydrophobicity; more hydrophobic (less polar) compounds are retained longer on the column. The eluting compounds are then ionized (e.g., by Electrospray Ionization - ESI) and detected by the mass spectrometer, which measures the mass-to-charge ratio (m/z) of the ions. This provides molecular weight information and, through fragmentation analysis (MS/MS), structural information.
Experimental Protocol
Materials:
-
HPLC system with a UV detector and coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Reversed-phase HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
LC-MS grade solvents: water, acetonitrile, and a modifier like formic acid or ammonium acetate.
-
Reaction mixture aliquots, quenched and diluted.
-
Standard solutions of starting material and, if available, expected products.
Procedure:
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction immediately (e.g., by adding a suitable solvent or reagent). Dilute the quenched aliquot with the initial mobile phase composition to a concentration suitable for LC-MS analysis (typically in the low µg/mL range).
-
LC-MS System Setup:
-
LC Method:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting gradient could be 95% A to 5% A over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
UV Detection: Monitor at a wavelength where the aromatic compounds absorb (e.g., 254 nm).
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is a good starting point for benzyl alcohol derivatives.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full scan mode for initial analysis. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used.
-
-
-
Analysis: Inject the prepared samples and standards. Monitor the chromatogram for the disappearance of the starting material peak and the appearance of product peaks. The mass spectrometer will provide the m/z of the eluting compounds.
Data Interpretation and Causality
-
Retention Time: this compound, being moderately polar, will have a certain retention time under reversed-phase conditions. Less polar products (e.g., an ether or ester) will have longer retention times, while more polar products (e.g., an over-oxidized carboxylic acid) will have shorter retention times.
-
Mass-to-Charge Ratio (m/z): The expected m/z for the protonated molecular ion [M+H]⁺ of this compound is 141.1. Any products will have different m/z values, allowing for their identification.
-
Mass Spectrometry Fragmentation: The fragmentation pattern can help confirm the structure of the product. For benzyl alcohols, common fragment ions include the loss of water [M+H-H₂O]⁺ and the formation of a tropylium-like cation [M+H-CH₂O]⁺.
Workflow Diagram
Caption: Workflow for LC-MS based reaction monitoring.
Gas Chromatography (GC): Analysis of Volatile Compounds
GC is an excellent technique for the analysis of volatile and thermally stable compounds. This compound and many of its likely reaction products are amenable to GC analysis.
Principle of Separation
In GC, a volatile sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Compounds are separated based on their boiling points and their interactions with the stationary phase. Lower boiling point compounds and those with weaker interactions with the stationary phase travel through the column faster.
Experimental Protocol
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (GC-MS).
-
Capillary GC column (e.g., a 5% phenyl-methylpolysiloxane column like a DB-5 or HP-5).
-
High-purity carrier gas (e.g., helium or hydrogen).
-
Reaction mixture aliquots, quenched and diluted in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Standard solutions of starting material and, if available, expected products.
Procedure:
-
Sample Preparation: Withdraw an aliquot of the reaction mixture, quench it, and dilute it in a suitable volatile solvent.
-
GC System Setup:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (for FID).
-
Column: A mid-polarity column like a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min. This will separate compounds with different boiling points.
-
Carrier Gas Flow: Set to the optimal flow rate for the chosen carrier gas and column dimensions.
-
Injection Volume: 1 µL.
-
-
Analysis: Inject the prepared samples and standards. The retention time of each compound is used for identification (by comparison to standards), and the peak area is proportional to the concentration. If using GC-MS, the mass spectrum of each peak can be used for structural confirmation.
Data Interpretation and Causality
-
Retention Time: The elution order in GC is primarily determined by boiling point. Less volatile (higher boiling point) compounds will have longer retention times. The polarity of the compound and its interaction with the stationary phase also play a role.
-
Derivatization: For highly polar or thermally labile compounds, derivatization may be necessary to improve volatility and thermal stability. For benzyl alcohols, silylation is a common derivatization technique. However, for many common reactions of this compound, direct analysis should be feasible.
-
GC-MS Fragmentation: Electron Ionization (EI) is typically used in GC-MS. For benzyl alcohol, characteristic fragments include the molecular ion (m/z 108 for the non-fluorinated analog), the tropylium ion (m/z 91), and the phenyl cation (m/z 77). For this compound (MW 140.15), the molecular ion at m/z 140 would be expected, along with fragments corresponding to the loss of -OH (m/z 123) and the formation of a substituted tropylium ion.
Workflow Diagram
Sources
Application Notes and Protocols for 3-Fluoro-2-methylbenzyl alcohol in Materials Science
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination and Methylation in Benzyl Alcohol Systems
3-Fluoro-2-methylbenzyl alcohol is a specialty aromatic alcohol poised for significant applications in advanced materials science. The unique substitution pattern on the benzene ring—a fluorine atom and a methyl group ortho to each other and to the hydroxymethyl functional group—imparts a distinct combination of steric and electronic properties. These features can be strategically exploited to synthesize novel polymers and liquid crystals with tailored characteristics.
The presence of the highly electronegative fluorine atom can introduce desirable properties such as increased thermal and oxidative stability, hydrophobicity, and altered electronic characteristics. The methyl group, in turn, can influence solubility, melting point, and the packing of molecular chains in the solid state. This guide provides detailed application notes and scientifically grounded protocols for the utilization of this compound as a monomer for fluorinated polymers, as a functional initiator in ring-opening polymerization, and as a precursor for novel liquid crystalline materials.
Application 1: Synthesis of Poly(3-fluoro-2-methylphenylene methylene) - A Novel Fluorinated Polymer
Application Note:
Poly(phenylene methylene) (PPM) is a class of polymers known for its high thermal stability and hydrophobicity.[1][2] The introduction of fluorine and methyl substituents onto the phenyl ring of the repeating unit is anticipated to further enhance these properties. The polymerization of this compound via acid-catalyzed self-condensation is a direct route to a novel fluorinated PPM derivative, poly(3-fluoro-2-methylphenylene methylene).[3]
Anticipated Properties of Poly(3-fluoro-2-methylphenylene methylene):
| Property | Influence of Fluorine | Influence of Methyl Group | Anticipated Net Effect |
| Thermal Stability | Increases C-C bond strength | Can lower decomposition temperature | High thermal stability |
| Hydrophobicity | Significantly increases | Increases | Enhanced hydrophobicity |
| Solubility | May decrease in non-polar solvents | Increases in organic solvents | Soluble in a range of organic solvents |
| Dielectric Constant | Lowers | Lowers | Lower dielectric constant |
| Fluorescence | May alter emission spectrum | May influence quantum yield | Potentially unique photoluminescent properties |
This novel polymer is a promising candidate for applications in high-performance coatings, low-dielectric materials for microelectronics, and as a matrix for advanced composites.
Experimental Protocol: Acid-Catalyzed Polymerization of this compound
This protocol is based on established methods for the polymerization of benzyl alcohol and its derivatives.[2][3]
Materials:
-
This compound (≥98%)
-
Anhydrous Toluene
-
Methanesulfonic acid (MSA) or Triflic acid (TfOH)
-
Methanol
-
Chloroform
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dean-Stark trap
-
Dropping funnel
-
Inert atmosphere setup (e.g., Schlenk line)
-
Rotary evaporator
-
Precipitation beaker
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Setup: Assemble the three-neck flask with the reflux condenser, magnetic stirrer, and dropping funnel. The setup should be under a positive pressure of nitrogen.
-
Reaction Mixture: To the flask, add this compound (e.g., 10 g, 71.3 mmol) and anhydrous toluene (100 mL).
-
Catalyst Addition: In the dropping funnel, prepare a solution of the acid catalyst (e.g., MSA, 0.5 mol%) in a small amount of anhydrous toluene.
-
Polymerization: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Once refluxing, add the catalyst solution dropwise over 30 minutes. Water will be generated during the condensation reaction and can be removed azeotropically using a Dean-Stark trap if desired for higher molecular weight.
-
Reaction Monitoring: The progress of the polymerization can be monitored by periodically taking small aliquots and analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC).
-
Termination and Precipitation: After the desired reaction time (e.g., 24 hours), cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing methanol (500 mL) while stirring vigorously to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer multiple times with fresh methanol to remove any unreacted monomer and catalyst.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C until a constant weight is achieved.
Characterization:
The resulting poly(3-fluoro-2-methylphenylene methylene) can be characterized by:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the polymer structure.
-
GPC: To determine the molecular weight and polydispersity index.
-
FTIR Spectroscopy: To identify characteristic functional groups.
-
Thermal Analysis (TGA/DSC): To evaluate thermal stability and glass transition temperature.
Application 2: Functional Initiator for Ring-Opening Polymerization (ROP)
Application Note:
Ring-opening polymerization (ROP) is a powerful technique for synthesizing biodegradable polyesters such as polylactide (PLA).[4][5] The properties of these polymers can be precisely controlled by the choice of initiator. Using this compound as an initiator for the ROP of lactide results in PLA chains with a covalently attached fluorinated aromatic end-group.
This "functional initiator" approach can be used to:
-
Modify Surface Properties: The hydrophobic fluorinated end-group can influence the surface properties of PLA films and nanoparticles.
-
Enable Further Functionalization: The aromatic ring can serve as a handle for subsequent chemical modifications.
-
Create Amphiphilic Block Copolymers: If a hydrophilic polymer with a terminal hydroxyl group is used as a macroinitiator, the resulting block copolymer will have a fluorinated segment.
Experimental Protocol: ROP of rac-Lactide Initiated by this compound
This protocol is based on well-established procedures for the ROP of lactide using alcohol initiators.[5][6]
Materials:
-
rac-Lactide (recrystallized from ethyl acetate and dried under vacuum)
-
This compound (dried over molecular sieves)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Anhydrous Toluene
-
Dichloromethane
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (glovebox or Schlenk line)
-
Syringes for liquid transfer
-
Rotary evaporator
-
Precipitation beaker
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Setup: In a glovebox or under a nitrogen atmosphere, add rac-lactide (e.g., 2.0 g, 13.9 mmol) and a magnetic stir bar to a Schlenk flask.
-
Initiator and Catalyst Addition: Add anhydrous toluene (10 mL). Then, add the desired amount of this compound initiator (e.g., for a target DP of 100, add 0.139 mmol, 19.5 mg). Finally, add the Sn(Oct)₂ catalyst solution in toluene (e.g., monomer to catalyst ratio of 500:1).
-
Polymerization: Seal the flask and place it in a preheated oil bath at 130 °C. Stir the mixture for the desired reaction time (e.g., 2-24 hours).
-
Termination and Precipitation: Cool the reaction to room temperature. Dissolve the viscous mixture in a small amount of dichloromethane. Precipitate the polymer by slowly adding the solution to cold methanol.
-
Purification: Collect the polymer by filtration and wash with cold methanol.
-
Drying: Dry the polymer in a vacuum oven at 40 °C to a constant weight.
Characterization:
-
NMR Spectroscopy (¹H): To determine the degree of polymerization by comparing the integrals of the polymer backbone protons to the initiator's aromatic protons.
-
GPC: To measure the molecular weight and polydispersity.
Application 3: Precursor for the Synthesis of Novel Liquid Crystals
Application Note:
Fluorinated compounds are of paramount importance in the design of modern liquid crystal materials, as they can significantly influence the mesomorphic properties and dielectric anisotropy.[7][8] this compound can serve as a versatile precursor for the synthesis of new liquid crystal molecules. A straightforward synthetic route involves the oxidation of the alcohol to the corresponding 3-fluoro-2-methylbenzoic acid, followed by esterification with a suitable phenol or hydroquinone to create a calamitic (rod-shaped) mesogen.
The specific substitution pattern of the resulting benzoic acid derivative can be used to fine-tune the steric and electronic interactions that govern the formation and stability of liquid crystalline phases.
Experimental Protocol: Two-Step Synthesis of a Potential Liquid Crystal
This protocol outlines a plausible synthetic route to a novel liquid crystal molecule based on this compound.
Step 1: Oxidation to 3-Fluoro-2-methylbenzoic Acid
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Water
Procedure:
-
Dissolve this compound and Na₂CO₃ in water.
-
Heat the solution and slowly add a solution of KMnO₄ in water.
-
Reflux the mixture until the purple color disappears.
-
Cool the mixture and filter off the manganese dioxide.
-
Add Na₂SO₃ to the filtrate to destroy any excess permanganate.
-
Acidify the filtrate with HCl to precipitate the benzoic acid derivative.
-
Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).
Step 2: Esterification with 4-Cyanophenol
Materials:
-
3-Fluoro-2-methylbenzoic acid (from Step 1)
-
4-Cyanophenol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve 3-Fluoro-2-methylbenzoic acid, 4-cyanophenol, and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the solution in an ice bath and add a solution of DCC in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Characterization:
The final product should be characterized by NMR, FTIR, and mass spectrometry to confirm its structure. The liquid crystalline properties can be investigated using polarized optical microscopy (POM) and differential scanning calorimetry (DSC).
References
- CN1503772A - The production method of benzyl alcohols - Google P
-
Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals - Biointerface Research in Applied Chemistry. (URL: [Link])
-
Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group - PMC - PubMed Central. (URL: [Link])
-
(PDF) Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. (URL: [Link])
-
Polymerization of benzyl alcohol in anhydrous hydrogen fluoride: an efficient synthesis of poly(phenylenemethylene) R. Eric Bank. (URL: [Link])
- EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google P
- US6462242B1 - Process for preparing benzyl alcohols and their use - Google P
-
Synthesis of fluorinated phenylene-alkoxybenzothiadiazole polymer (PDTBTBz-2Fanti) by DHAP - RSC Publishing. (URL: [Link])
-
Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. (URL: [Link])
-
Fluoroelastomers: synthesis, properties and applications. (URL: [Link])
-
Ring-Opening polymerization. (URL: [Link])
-
Poly(Phenylene Methylene): A Multifunctional Material for Thermally Stable, Hydrophobic, Fluorescent, Corrosion-Protective Coatings - MDPI. (URL: [Link])
-
"Synthesis of Fluoroorganics and Applications of Novel Fluorinated Buil" by Wei Wei - CUNY Academic Works. (URL: [Link])
-
Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety - MDPI. (URL: [Link])
- HU187100B - Method for producing fluorinated benzyl alcohol derivatives - Google P
-
Synthesis of Soluble High Molar Mass Poly(Phenylene Methylene)-Based Polymers - NIH. (URL: [Link])
-
Synthesis and fractionation of poly(phenylene methylene) | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of Liquid Crystals - University of Colorado Boulder. (URL: [Link])
-
Immortal Ring-Opening Polymerization of rac-Lactide Using Polymeric Alcohol as Initiator to Prepare Graft Copolymer - MDPI. (URL: [Link])
-
(PDF) Functional initiators for the ring-opening polymerization of polyesters and polycarbonates: An overview - ResearchGate. (URL: [Link])
- EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate ...
-
Living and Immortal Ring-Opening Polymerization of Cyclic Esters - Advanced Materials Letters. (URL: [Link])
-
Ring-Opening Polymerization—An Introductory Review - MDPI. (URL: [Link])
-
Synthesis and Characterization of Novel Poly(arylene ether)s Based on 9,10-Bis-(4-fluoro-3-trifluoromethylphenyl) anthracene and 2,7-Bis-(4-fluoro-3-trifluoromethylphenyl) fluorene | Request PDF - ResearchGate. (URL: [Link]s_Based_on_910-Bis-4-fluoro-3-trifluoromethylphenyl_anthracene_and_27-Bis-4-fluoro-3-trifluoromethylphenyl_fluorene))
-
o-METHYLBENZYL ALCOHOL - Organic Syntheses Procedure. (URL: [Link])
-
This compound, 96% Purity, C8H9FO, 25 grams - CP Lab Safety. (URL: [Link])
-
Synthesis and characterization of fluorine-substituted polyanilines - ResearchGate. (URL: [Link])
Sources
- 1. Poly(Phenylene Methylene): A Multifunctional Material for Thermally Stable, Hydrophobic, Fluorescent, Corrosion-Protective Coatings [mdpi.com]
- 2. Synthesis of Soluble High Molar Mass Poly(Phenylene Methylene)-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
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- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Biocatalytic Transformations of 3-Fluoro-2-methylbenzyl alcohol
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the biocatalytic transformations of 3-fluoro-2-methylbenzyl alcohol. Fluorinated organic compounds are of significant interest in medicinal chemistry, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity.[1][2] this compound and its derivatives, such as the corresponding aldehyde and various esters, serve as valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.[3][4] Biocatalysis offers a green and highly selective alternative to traditional chemical methods for these transformations, operating under mild conditions and often obviating the need for complex protection-group chemistry.[5][6] This guide details field-proven protocols for the enzymatic oxidation and esterification of this compound, grounded in mechanistic principles and supported by authoritative references.
Section 1: Biocatalytic Oxidation to 3-Fluoro-2-methylbenzaldehyde
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis.[7] The resulting product, 3-fluoro-2-methylbenzaldehyde, is a key intermediate for creating more complex molecules.[3] Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing nicotinamide adenine dinucleotide (NAD⁺) or its phosphate variant (NADP⁺) as a hydride acceptor.
Principle and Enzyme Selection
The oxidation of a benzyl alcohol by an ADH involves the transfer of a hydride ion from the alcohol's carbinol carbon to the C4 position of the nicotinamide ring of the NAD(P)⁺ cofactor. The reaction equilibrium often favors the alcohol, necessitating a cofactor recycling system to drive the reaction towards the aldehyde product.[5]
Numerous ADHs from various microbial sources have been shown to accept benzyl alcohol and its derivatives as substrates.[8][9][10] While commercial yeast ADH (from Saccharomyces cerevisiae) has some activity, enzymes from sources like Acinetobacter calcoaceticus or engineered variants often show superior performance and broader substrate scope.[10] The electron-withdrawing nature of the fluorine substituent on the aromatic ring can influence the reaction kinetics.[8] Therefore, initial screening of a panel of ADHs is a critical first step to identify the optimal biocatalyst.
Experimental Workflow: ADH-Catalyzed Oxidation
The following diagram illustrates the typical workflow for a biocatalytic oxidation experiment, from initial setup to final analysis.
Caption: Workflow for ADH-catalyzed oxidation of this compound.
Protocol: Oxidation using a Generic ADH
This protocol provides a general framework. Optimal conditions (pH, temperature, substrate concentration) should be determined for the specific ADH being used.
Materials:
-
This compound (Substrate)
-
Alcohol Dehydrogenase (ADH) of choice
-
NAD⁺
-
L-Lactate Dehydrogenase (LDH) from rabbit muscle (for cofactor recycling)
-
Sodium Pyruvate (sacrificial co-substrate for recycling)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Stock Solution Preparation:
-
Substrate: Prepare a 100 mM stock solution of this compound in DMSO.
-
Cofactor: Prepare a 20 mM stock solution of NAD⁺ in Tris-HCl buffer.
-
Pyruvate: Prepare a 500 mM stock solution of sodium pyruvate in Tris-HCl buffer.
-
-
Reaction Setup: In a 10 mL glass vial, combine the following in order:
-
8.5 mL Tris-HCl buffer (100 mM, pH 8.0)
-
0.5 mL Sodium Pyruvate stock (final conc. 25 mM)
-
0.5 mL NAD⁺ stock (final conc. 1 mM)
-
0.1 mL Substrate stock (final conc. 1 mM)
-
Add LDH (e.g., 20 U) and the selected ADH (e.g., 10 U).
-
-
Incubation: Seal the vial and incubate at 30°C with gentle agitation (e.g., 150 rpm).
-
Reaction Monitoring:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 500 µL aliquot.
-
Immediately quench the reaction by adding the aliquot to 500 µL of ethyl acetate containing an internal standard (e.g., dodecane).
-
Vortex vigorously for 30 seconds.
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched sample to separate the layers.
-
Transfer the organic (top) layer to a new vial.
-
Dry the organic layer over a small amount of anhydrous sodium sulfate.
-
Analyze the sample by GC or HPLC.
-
-
Analysis: Use a suitable HPLC method (e.g., C18 column with a water/acetonitrile gradient) or GC method to quantify the remaining substrate and the formed 3-fluoro-2-methylbenzaldehyde.[8] Calculate the percent conversion at each time point.
Expected Data
The following table presents hypothetical data for the optimization of substrate concentration in the biocatalytic oxidation.
| Substrate Conc. (mM) | Enzyme Loading (U/mL) | Time (h) | Conversion (%) |
| 1 | 1.0 | 24 | >99 |
| 5 | 1.0 | 24 | 95 |
| 10 | 1.0 | 24 | 78 |
| 10 | 2.0 | 24 | 92 |
Section 2: Biocatalytic Esterification
Esterification is a fundamental reaction for producing valuable derivatives of alcohols. Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) are exceptionally versatile enzymes that can catalyze ester synthesis in non-aqueous environments.[11][12] This is achieved by reversing their natural hydrolytic function.[13] Using lipases for the synthesis of 3-fluoro-2-methylbenzyl esters offers high selectivity and mild reaction conditions, avoiding the side reactions common in chemical methods.[14]
Principle and Enzyme Selection
The catalytic mechanism of serine hydrolases, like most lipases, proceeds through a catalytic triad (Ser-His-Asp/Glu) to form a covalent acyl-enzyme intermediate.[13] In a low-water environment, an alcohol (the nucleophile) can attack this intermediate, leading to the formation of a new ester in a process called acyl transfer.[13]
Immobilized lipases are particularly advantageous as they are more stable in organic solvents and can be easily recovered and reused.[6] Candida antarctica Lipase B (CALB), often supplied immobilized on a macroporous acrylic resin (e.g., Novozym® 435), is a robust and widely used biocatalyst for the esterification of a broad range of substrates, including benzylic alcohols.[15][16]
Catalytic Mechanism: Lipase-Mediated Esterification
The diagram below outlines the key steps in the lipase-catalyzed synthesis of an ester from an alcohol and an acyl donor.
Caption: Simplified mechanism of lipase-catalyzed transesterification.
Protocol: Lipase-Catalyzed Synthesis of 3-Fluoro-2-methylbenzyl Acetate
This protocol uses vinyl acetate as an "activated" acyl donor. The enol leaving group tautomerizes to acetaldehyde, making the reaction effectively irreversible.
Materials:
-
This compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Vinyl acetate (Acyl donor)
-
n-Hexane (or another nonpolar solvent like MTBE)
-
Activated molecular sieves (3 Å)
Procedure:
-
Enzyme Preparation: Dry the immobilized lipase under vacuum for at least 24 hours before use to ensure a low water activity.
-
Reaction Setup: In a 25 mL flask, combine:
-
1.0 mmol of this compound (140.15 mg).
-
10 mL of n-Hexane.
-
1.0 g of activated molecular sieves.
-
50 mg of dried, immobilized CALB.
-
-
Initiate Reaction: Add 1.2 mmol of vinyl acetate (103.3 mg, ~111 µL) to the mixture.
-
Incubation: Seal the flask and place it in an orbital shaker at 45°C and 200 rpm.
-
Reaction Monitoring:
-
Periodically take small aliquots (e.g., 20 µL) from the supernatant.
-
Dilute the aliquot with 1 mL of hexane.
-
Analyze by GC or GC-MS to determine the ratio of substrate to product.
-
-
Reaction Termination and Catalyst Recovery:
-
Once the reaction reaches the desired conversion (typically >95% within 24 hours), stop the shaker.
-
Filter the reaction mixture to recover the immobilized enzyme and molecular sieves.
-
The enzyme can be washed with fresh hexane and dried for reuse.
-
-
Product Isolation:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by silica gel chromatography if necessary.
-
Section 3: Advanced Application: Principles of Deracemization
While this compound is not chiral, many structurally similar and pharmaceutically relevant compounds are secondary alcohols, which exist as enantiomers. Deracemization is a highly efficient process that can convert a racemic mixture entirely into a single, desired enantiomer, achieving a theoretical yield of 100%.[17] This contrasts with kinetic resolution, which has a maximum yield of 50%.[17]
A common strategy for the deracemization of secondary benzylic alcohols combines a non-selective oxidation of the alcohol with a highly enantioselective reduction of the intermediate ketone.[18] This can be achieved using a combination of biocatalysts or by pairing a biocatalyst with a chemical catalyst (e.g., a photocatalyst).[17][18]
The Deracemization Cycle
The process works by continuously oxidizing the less-desired alcohol enantiomer to the prochiral ketone. A stereoselective enzyme (a ketoreductase or a specific ADH) then reduces this ketone exclusively to the desired alcohol enantiomer. This depletes the unwanted enantiomer and enriches the desired one until, ideally, only the single enantiomer remains.
Caption: A cyclic deracemization system for converting a racemate into a single enantiomer.
This advanced methodology highlights the power of combining enzymatic reactions to achieve synthetic outcomes that are challenging with traditional chemistry. The principles described can be applied to the synthesis of chiral fluorinated building blocks for the next generation of pharmaceuticals.
References
-
Plapp, B. V., et al. (2012). Activity of Yeast Alcohol Dehydrogenases on Benzyl Alcohols and Benzaldehydes. Characterization of ADH1 from Saccharomyces carlsbergensis and Transition State Analysis. PMC - NIH. [Link]
-
Zheng, G. W., et al. (2013). Characterization of an Allylic/Benzyl Alcohol Dehydrogenase from Yokenella sp. Strain WZY002. Applied and Environmental Microbiology, 79(9), 3087-3095. [Link]
-
Chalmers, R. M., & Fewson, C. A. (1989). Benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase II from Acinetobacter calcoaceticus. Biochemical Journal, 263(3), 913-919. [Link]
-
ResearchGate. (n.d.). Proposed mechanisms for the oxidation of benzyl alcohol to benzaldehyde. ResearchGate. [Link]
-
Mathew, S., et al. (2023). Concurrent Linear Deracemization of Secondary Benzylic Alcohols via Simultaneous Photocatalysis and Whole-cell Biocatalysis. ACS Catalysis. [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
-
Majek, M., et al. (2021). Visible‐Light‐Driven Catalytic Deracemization of Secondary Alcohols. Angewandte Chemie International Edition, 60(42), 22833-22838. [Link]
-
Kolodiazhnyi, O. I., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry, 16(9), 1150. [Link]
-
Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2024). (PDF) Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. ResearchGate. [Link]
-
MDPI. (2024). Article Versions Notes. MDPI. [Link]
-
Ma, L., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8085-8103. [Link]
-
de Gonzalo, G., & Paul, C. E. (2021). Biocatalytic Oxidation of Alcohols. Catalysts, 11(10), 1201. [Link]
-
Gandhi, N. N. (1997). Lipase catalyzed ester synthesis for food processing industries. Brazilian Archives of Biology and Technology, 40(2). [Link]
-
Planta. (2015). Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits. Planta Medica, 81(1). [Link]
-
Globe Thesis. (2022). Whole Cell Biocatalysis For Synthesis Of Benzyl Alcohol And Its Analogs. Globe Thesis. [Link]
-
Fernandes, P., et al. (2022). Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors. Microorganisms, 10(5), 966. [Link]
-
de Menezes, J. P. A., et al. (2023). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. Catalysts, 13(4), 725. [Link]
-
PubMed. (2023). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. PubMed. [Link]
-
ResearchGate. (n.d.). Esterification of lauric acid and benzyl alcohol with an “Enzyme@MOF” composite as catalyst. ResearchGate. [Link]
-
Gardossi, L., et al. (2010). Guidelines for Reporting of Biocatalytic Reactions. Beilstein-Institut. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 28(23), 7851. [Link]
-
Kersten, R. J. A., et al. (2020). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. Catalysts, 10(12), 1438. [Link]
-
MySkinRecipes. (n.d.). 3-Fluoro-2-methylbenzaldehyde. MySkinRecipes. [Link]
-
de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(4), 5849-5883. [Link]
-
Le, T. N. Q., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. International Journal of Molecular Sciences, 25(7), 3749. [Link]
-
University of Padua. (n.d.). Biocatalytic Applications. STEM - Unipd. [Link]
-
Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering, 3(1). [Link]
-
da Rocha, G. O., et al. (2019). Benzyl propionate synthesis by fed-batch esterification using commercial immobilized and lyophilized Cal B lipase. Bioprocess and Biosystems Engineering, 42(9), 1535-1544. [Link]
- Google Patents. (n.d.). Process for the preparation of fluorobenzyl derivatives.
-
Cardia, M. C., et al. (2023). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 28(17), 6333. [Link]
Sources
- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-Fluoro-2-methylbenzaldehyde [myskinrecipes.com]
- 4. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. beilstein-institut.de [beilstein-institut.de]
- 7. researchgate.net [researchgate.net]
- 8. Activity of Yeast Alcohol Dehydrogenases on Benzyl Alcohols and Benzaldehydes. Characterization of ADH1 from Saccharomyces carlsbergensis and Transition State Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of an Allylic/Benzyl Alcohol Dehydrogenase from Yokenella sp. Strain WZY002, an Organism Potentially Useful for the Synthesis of α,β-Unsaturated Alcohols from Allylic Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase II from Acinetobacter calcoaceticus. Substrate specificities and inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 14. Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates | MDPI [mdpi.com]
- 16. Benzyl propionate synthesis by fed-batch esterification using commercial immobilized and lyophilized Cal B lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Visible‐Light‐Driven Catalytic Deracemization of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Common side reactions with 3-Fluoro-2-methylbenzyl alcohol
Welcome to the technical support center for 3-Fluoro-2-methylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common side reactions and troubleshoot potential issues encountered during its use in chemical synthesis. The unique substitution pattern of this reagent—an activating ortho-methyl group and a deactivating meta-fluoro group—presents a specific reactivity profile that requires careful consideration to ensure high-yielding and clean reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
A1: The primary side reactions involving this compound are typically centered around the reactivity of the benzylic alcohol functional group. The two most frequently encountered side reactions are:
-
Oxidation: Unintended oxidation of the alcohol to the corresponding aldehyde (3-fluoro-2-methylbenzaldehyde) and further to the carboxylic acid (3-fluoro-2-methylbenzoic acid).
-
Etherification: Self-condensation of the alcohol to form bis(3-fluoro-2-methylbenzyl) ether, particularly under acidic or heated conditions.
Q2: How do the fluoro and methyl substituents influence the reactivity of the benzyl alcohol?
A2: The electronic and steric effects of the substituents play a significant role:
-
ortho-Methyl Group: This electron-donating group can increase the electron density at the benzylic position, potentially accelerating reactions that involve the formation of a carbocation-like intermediate. It can also introduce steric hindrance, which may slow down reactions at the benzylic carbon.
-
meta-Fluoro Group: As an electron-withdrawing group, the fluorine atom decreases the electron density of the aromatic ring, which can influence the rate of oxidation reactions.[1]
Q3: Are there any known issues with the stability or storage of this compound?
A3: Like many benzyl alcohols, this compound can be susceptible to slow oxidation upon prolonged exposure to air. This can lead to the formation of the corresponding aldehyde as an impurity. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.
Troubleshooting Guide: Common Side Reactions
This section provides a detailed breakdown of common side reactions, their mechanisms, and actionable troubleshooting steps.
Side Reaction 1: Oxidation to Aldehyde and Carboxylic Acid
The oxidation of benzyl alcohols is a common transformation in organic synthesis.[2] However, when the alcohol is intended to be used as a nucleophile or a protecting group, its oxidation becomes an undesirable side reaction.
Causality:
-
Presence of Oxidizing Agents: Exposure to common laboratory oxidants, even mild ones, can lead to the formation of 3-fluoro-2-methylbenzaldehyde.
-
Over-oxidation: If the desired product is the aldehyde, harsh reaction conditions or strong oxidizing agents can lead to the formation of 3-fluoro-2-methylbenzoic acid.[2]
-
Aerobic Oxidation: Prolonged exposure to air, especially at elevated temperatures or in the presence of metal catalysts, can cause slow oxidation.
Troubleshooting Protocol:
-
Inert Atmosphere: When using this compound in reactions sensitive to oxidation, ensure the reaction is carried out under an inert atmosphere (N₂ or Ar).
-
Choice of Reagents: If an oxidation is intended, select a mild and selective oxidizing agent to minimize over-oxidation to the carboxylic acid. Common choices for oxidizing primary alcohols to aldehydes include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Temperature Control: Avoid excessive heating, as this can accelerate aerobic oxidation.
-
Purification: If oxidation has occurred, the resulting aldehyde and carboxylic acid can typically be separated from the starting alcohol by column chromatography on silica gel.
Data Presentation: Comparison of Oxidizing Agents for Benzyl Alcohol Oxidation
| Oxidizing Agent | Typical Product | Potential for Over-oxidation | Notes |
| Pyridinium Chlorochromate (PCC) | Aldehyde | Low | Mild and selective for primary alcohols. |
| Dess-Martin Periodinane | Aldehyde | Low | Mild conditions, but can be expensive. |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | High | Strong oxidant, will readily oxidize to the acid. |
| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | High | Strong oxidant, acidic conditions. |
Side Reaction 2: Formation of Bis(3-fluoro-2-methylbenzyl) Ether
The self-condensation of a benzyl alcohol to form a dibenzyl ether is a common side reaction, particularly under conditions that promote the formation of a benzyl carbocation.
Causality:
-
Acidic Conditions: Protic or Lewis acids can protonate the hydroxyl group, making it a good leaving group (water) and facilitating the formation of a stabilized benzyl carbocation. This carbocation can then be attacked by another molecule of the alcohol.
-
Elevated Temperatures: Heating can promote dehydration and subsequent ether formation.
Troubleshooting Protocol:
-
Control of pH: If the reaction conditions are not intended to be acidic, ensure that no acidic impurities are present. The use of a non-nucleophilic base can be beneficial.
-
Temperature Management: Run the reaction at the lowest effective temperature to minimize thermal decomposition and self-condensation.
-
Reaction Concentration: In some cases, running the reaction at a lower concentration can disfavor the bimolecular ether formation.
-
Purification: The resulting ether is significantly less polar than the starting alcohol and can be readily separated by silica gel chromatography.
Experimental Workflow: Mitigation of Side Reactions
Caption: A decision-making workflow for troubleshooting common side reactions.
Mechanistic Insights
Oxidation Mechanism:
The oxidation of a primary alcohol to an aldehyde involves the removal of two hydrogen atoms. The exact mechanism depends on the oxidant used, but a general representation is shown below.
Caption: Simplified mechanism of primary alcohol oxidation.
Ether Formation Mechanism (Acid-Catalyzed):
Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). The resulting benzyl carbocation is then attacked by another molecule of the alcohol.
Caption: Mechanism of acid-catalyzed self-condensation to form a dibenzyl ether.
References
Sources
Technical Support Center: Synthesis of 3-Fluoro-2-methylbenzyl alcohol Derivatives
Welcome to the technical support center for the synthesis of 3-Fluoro-2-methylbenzyl alcohol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic yields and purity. The methodologies and explanations provided herein are grounded in established chemical principles and validated through experimental data.
I. Overview of Synthetic Strategies
The synthesis of this compound typically originates from two primary starting materials: 3-Fluoro-2-methylbenzaldehyde or 3-Fluoro-2-methylbenzoic acid.[1] The choice of starting material dictates the primary synthetic route, which generally involves either the reduction of a carbonyl group or a carboxylic acid functionality.
Common Synthetic Pathways:
-
Reduction of 3-Fluoro-2-methylbenzaldehyde: This is a direct and often high-yielding method. The aldehyde is reduced to the corresponding primary alcohol using a variety of reducing agents.
-
Reduction of 3-Fluoro-2-methylbenzoic Acid: This route requires a more potent reducing agent to convert the carboxylic acid to the alcohol. It can be a two-step process involving the formation of an ester intermediate followed by reduction.[2]
Below is a workflow diagram illustrating these common synthetic approaches.
Caption: Common synthetic routes to this compound.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound derivatives in a question-and-answer format.
Frequently Asked Questions: Reduction of 3-Fluoro-2-methylbenzaldehyde
Q1: My reduction of 3-Fluoro-2-methylbenzaldehyde with sodium borohydride (NaBH₄) is sluggish and gives a low yield. What could be the cause?
A1: Several factors can contribute to a slow or incomplete reaction:
-
Solvent Choice: While NaBH₄ is compatible with protic solvents like methanol and ethanol, the reaction rate can be influenced by the solvent. Methanol is generally a good choice. Ensure the solvent is anhydrous, as water can consume the reducing agent.
-
Temperature: The reduction is typically performed at 0°C to room temperature. If the reaction is slow, allowing it to stir at room temperature for a longer duration (2-4 hours) can improve the conversion.
-
Reagent Quality: Sodium borohydride can decompose over time, especially if not stored under anhydrous conditions. Use freshly opened or properly stored NaBH₄.
-
Stoichiometry: While a slight excess of NaBH₄ (1.1-1.5 equivalents) is common, ensure accurate measurement of your starting material and reagent.
Q2: I am observing an over-reduction product or other side products. How can I minimize these?
A2: Over-reduction is less common with NaBH₄ for aldehydes but can occur with more potent reducing agents like Lithium Aluminum Hydride (LiAlH₄). Side reactions may include:
-
Cannizzaro Reaction (in the absence of a reductant): If the reaction conditions are basic and the reduction is slow, the aldehyde can disproportionate. This is less likely with NaBH₄ present.
-
Impure Starting Material: Ensure your 3-Fluoro-2-methylbenzaldehyde is of high purity. Impurities can lead to unexpected side products.
-
Work-up Procedure: A careful work-up is crucial. Quench the reaction slowly with water or dilute acid at a low temperature to avoid unwanted reactions.
Frequently Asked Questions: Reduction of 3-Fluoro-2-methylbenzoic Acid
Q3: The direct reduction of 3-Fluoro-2-methylbenzoic acid with LiAlH₄ is giving a poor yield. What are the critical parameters?
A3: The direct reduction of a carboxylic acid is challenging and requires stringent conditions:
-
Anhydrous Conditions: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and anhydrous solvents (e.g., THF, diethyl ether) must be used.
-
Reagent Addition: The LiAlH₄ should be added portion-wise to a solution of the carboxylic acid at 0°C to control the initial exothermic reaction. Subsequently, the reaction is often heated to reflux to drive it to completion.
-
Work-up: A careful Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is critical for quenching the reaction and obtaining a granular precipitate of aluminum salts that is easy to filter.
Q4: Is it better to convert the carboxylic acid to an ester before reduction?
A4: Yes, a two-step process involving esterification followed by reduction is often more reliable and can lead to higher overall yields and purity.[2]
-
Esterification: A simple Fischer esterification using methanol and a catalytic amount of sulfuric acid is effective.
-
Reduction of the Ester: The resulting methyl 3-fluoro-2-methylbenzoate can be reduced under milder conditions than the parent carboxylic acid. NaBH₄ in combination with an activator like iodine (I₂) or in a solvent like THF/methanol can be effective.[2] LiAlH₄ is also highly effective for ester reduction.
General Troubleshooting
Q5: I am having difficulty with the purification of this compound. What are the recommended methods?
A5: this compound is a liquid at room temperature.[3]
-
Extraction: After quenching the reaction, an aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) is the first step. Washing the organic layer with brine can help remove residual water.
-
Column Chromatography: Silica gel column chromatography is a standard method for purification. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
-
Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be an excellent purification method for larger scales. The boiling point of 3-fluoro-2-methylbenzaldehyde is 92-93 °C at 20 mmHg, and the alcohol will have a higher boiling point.[1]
Q6: Are there any known issues with ortho-lithiation when attempting to synthesize derivatives?
A6: Directed ortho-metalation (DoM) can be a powerful tool for functionalizing the aromatic ring, but the presence of the fluorine and methyl groups can influence the regioselectivity. The benzylic alcohol itself can act as a directed metalation group (DMG).[4][5]
-
Choice of Base: Strong bases like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) are typically used. The choice of base and additives like TMEDA can affect the outcome.[6]
-
Protecting Groups: It is often advantageous to protect the alcohol functionality (e.g., as a silyl ether or benzyl ether) before attempting ortho-lithiation to prevent deprotonation of the hydroxyl group.[7][8]
-
Positional Selectivity: The fluorine and the protected alcohol group will direct lithiation to specific ortho positions. Careful consideration of the directing effects is necessary to predict the outcome.
Below is a troubleshooting decision tree for common synthesis issues.
Caption: Troubleshooting decision tree for synthesis issues.
III. Optimized Experimental Protocol
The following is a detailed, step-by-step methodology for the high-yield synthesis of this compound from 3-Fluoro-2-methylbenzaldehyde.
Synthesis of this compound via Aldehyde Reduction
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Fluoro-2-methylbenzaldehyde | 138.14 | 10.0 | 1.0 |
| Sodium borohydride (NaBH₄) | 37.83 | 12.0 | 1.2 |
| Methanol (anhydrous) | - | - | - |
| Deionized Water | - | - | - |
| 1 M Hydrochloric Acid (HCl) | - | - | - |
| Ethyl Acetate | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-2-methylbenzaldehyde (1.38 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous methanol (20 mL) to the flask and stir until the aldehyde is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.
-
Addition of Reducing Agent: While stirring at 0°C, slowly add sodium borohydride (0.45 g, 12.0 mmol) in small portions over 10-15 minutes. Causality: Portion-wise addition controls the initial exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
-
Quenching: Once the reaction is complete (disappearance of the starting aldehyde spot on TLC), cool the flask back to 0°C in an ice-water bath. Slowly and carefully add deionized water (10 mL) to quench the excess NaBH₄.
-
Acidification: Acidify the reaction mixture to pH ~5-6 by the dropwise addition of 1 M HCl. Causality: This step neutralizes the borate salts formed during the reaction, facilitating their removal in the aqueous phase.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography (eluent: 8:2 Hexane:Ethyl Acetate) to afford pure this compound. An expected yield is typically in the range of 85-95%.
IV. References
-
ResearchGate. (2025). A new synthetic route to polyfluorobenzyl alcohol. Retrieved from [Link][2]
-
Google Patents. (n.d.). EP1114809A1 - Process for the preparation of fluorobenzyl derivatives. Retrieved from [9]
-
The Royal Society of Chemistry. (2014). In Situ Activation of Benzyl Alcohols with XtalFluor-E. Retrieved from [Link][10]
-
Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link][11]
-
Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from [Link][12]
-
Biomedical Journal of Scientific & Technical Research. (2018). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Retrieved from [Link][13]
-
Semantic Scholar. (2022). Synthesis and Anti-Hepatitis B Activities of 3'-Fluoro-2'-Substituted Apionucleosides. Retrieved from [Link][14]
-
MySkinRecipes. (n.d.). 3-Fluoro-2-methylbenzaldehyde. Retrieved from [Link][1]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
University of Missouri. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link][15]
-
Google Patents. (n.d.). EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate .... Retrieved from
-
MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Retrieved from [Link][16]
-
Preprints.org. (n.d.). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. Retrieved from [Link][17]
-
National Center for Biotechnology Information. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Retrieved from [Link][18]
-
Oakwood Chemical. (n.d.). 3-Fluoro-2-methylbenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link][7]
-
PubMed Central. (n.d.). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Retrieved from [Link][6]
-
National Institutes of Health. (2024). Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate-functionalized carbonitride as a novel catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3 qa starting from 2‐bromobenzyl alcohol. Retrieved from [Link]
-
Organic Process Research & Development. (2020). Optimization of Organolithium Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link][8]
-
Organic Syntheses. (n.d.). 2 -. Retrieved from [Link]
-
University of Illinois at Urbana-Champaign. (1981). Directed Ortho-Metalations of Benzyl Alcohols, Arenesulfonic Acids, and Thiophenol: New Methodology for Electrophilic Aromatic Substitutions and the Preparation of New Sulfuranes. Retrieved from [Link][4]
-
Google Patents. (n.d.). CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol. Retrieved from
-
MDPI. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). α-Lithiobenzyloxy as a Directed Metalation Group in ortho -Lithiation Reactions. Retrieved from [Link][5]
Sources
- 1. 3-Fluoro-2-methylbenzaldehyde [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Directed Ortho-Metalations of Benzyl Alcohols, Arenesulfonic Acids, and Thiophenol: New Methodology for Electrophilic Aromatic Substitutions and the Preparation of New Sulfuranes | IDEALS [ideals.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
- 12. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 13. biomedres.us [biomedres.us]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. arkat-usa.org [arkat-usa.org]
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- 17. oak.ulsan.ac.kr [oak.ulsan.ac.kr]
- 18. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Fluoro-2-methylbenzyl alcohol
Welcome to the technical support center for the purification of 3-Fluoro-2-methylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the purification of this compound from reaction mixtures.
Section 1: Initial Assessment & Frequently Asked Questions (FAQs)
This section addresses the preliminary questions and critical data points to consider before initiating any purification protocol.
Q1: What are the most probable impurities in my crude this compound sample?
A: The identity of impurities is intrinsically linked to the synthetic route employed. Understanding your starting materials and reaction conditions is the first step in troubleshooting.
-
From Reduction of 3-Fluoro-2-methylbenzoic Acid: If you synthesized the alcohol by reducing the corresponding carboxylic acid (a common method), the primary impurities are likely to be:
-
Unreacted Starting Material: Residual 3-Fluoro-2-methylbenzoic acid[1][2]. This acidic impurity is typically easy to remove with a basic aqueous wash (e.g., sodium bicarbonate solution) during workup.
-
Reducing Agent Residues: Borohydride salts or aluminum salts, which are generally removed during the aqueous workup.
-
-
From Grignard Reaction: If you used a Grignard reagent (e.g., 3-fluoro-2-methylphenylmagnesium bromide) with formaldehyde, potential impurities include:
-
Wurtz Coupling Products: Biphenyl-type impurities formed from the reaction of the Grignard reagent with the parent halide[3]. These are often non-polar and can be challenging to separate.
-
Unreacted Aldehyde: Residual formaldehyde or its polymeric forms.
-
Hydrolysis Products: Benzene derivatives formed by the quenching of the Grignard reagent with trace water.
-
-
General Impurities (Route Independent):
-
Solvents: Residual reaction or extraction solvents (e.g., THF, Diethyl Ether, Toluene).
-
Over-oxidation Products: If air exposure is not minimized, small amounts of the corresponding aldehyde (3-Fluoro-2-methylbenzaldehyde) may be present.
-
Q2: What are the key physical properties of this compound that I need for purification planning?
A: Having accurate physical data is crucial for selecting and optimizing your purification method.
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₉FO | Used to calculate yield and purity.[4] |
| Molecular Weight | 140.15 g/mol | Essential for all stoichiometric calculations.[5] |
| Physical State | Liquid (at STP) | Determines handling procedures and choice of techniques (distillation vs. recrystallization). |
| Boiling Point | Data not readily available for this specific isomer, but related isomers like 3-fluorobenzyl alcohol and 3-methylbenzyl alcohol boil around 200-215 °C at atmospheric pressure.[6][7] Purification will likely require vacuum distillation to prevent decomposition. | |
| Solubility | Generally soluble in common organic solvents like ethers, ethyl acetate, dichloromethane, and alcohols.[8] Poorly soluble in water. | Critical for choosing solvents for liquid-liquid extraction, chromatography, and recrystallization. |
Q3: How do I choose the best primary purification strategy for my crude product?
A: The optimal strategy depends on the scale of your reaction and the nature of the impurities. The following decision tree provides a general guideline.
Caption: Purification Strategy Decision Workflow.
Q4: What are the essential safety precautions when handling this compound?
A: Benzyl alcohols as a class require careful handling. Always consult the material safety data sheet (MSDS) for your specific compound.[9][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[10][11]
-
Health Hazards: Harmful if swallowed or inhaled and can cause serious eye irritation. May cause an allergic skin reaction.[10]
-
Fire Safety: The compound is combustible. Keep away from heat, sparks, and open flames.[12]
-
Waste Disposal: Dispose of chemical waste according to your institution's regulations.
Section 2: Troubleshooting Purification by Column Chromatography
Flash column chromatography is the most common and versatile method for purifying benzyl alcohol derivatives on a laboratory scale.[13][14][15]
Q5: My separation is poor, and the fractions are mixed. How do I optimize my solvent system?
A: Poor separation is almost always a solvent system issue. The goal is to find a solvent or mixture that provides a retention factor (Rƒ) of ~0.25-0.35 for the target compound on a TLC plate, with good separation from impurities.
Causality & Solution: The polarity of the eluent directly competes with the analyte for binding sites on the stationary phase (usually silica gel).[13]
-
If Rƒ is too high (compound runs too fast): Your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., move from 20% Ethyl Acetate in Hexane to 10% Ethyl Acetate in Hexane).
-
If Rƒ is too low (compound stays at the baseline): Your solvent system is not polar enough. Increase the proportion of the polar solvent.
-
If spots are too close together: The selectivity is poor. Try a different solvent system. For aromatic alcohols, switching from an Ethyl Acetate/Hexane system to a Dichloromethane/Hexane or Ether/Hexane system can alter the selectivity and improve separation.[16][17]
Protocol: Rapid TLC Solvent System Screening
-
Spot your crude mixture on several TLC plates.
-
Develop each plate in a different solvent system (e.g., 5%, 10%, 20%, 30% Ethyl Acetate in Hexane).
-
Visualize the plates under UV light and/or with a potassium permanganate (KMnO₄) stain.
-
Choose the system that gives the best separation and the target Rƒ for this compound.
Caption: Workflow for optimizing TLC solvent system.
Q6: I'm seeing significant tailing of my compound on the TLC plate. How can I fix this?
A: Tailing is often caused by acidic impurities or the inherent acidity of silica gel interacting with your compound.
Causality & Solution: The hydroxyl group of your alcohol and any residual carboxylic acid impurity can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing a "drag" or tailing effect.
-
Solution 1 (For Acidic Impurities): Ensure your aqueous workup was effective. A thorough wash with saturated sodium bicarbonate solution before chromatography is essential.
-
Solution 2 (Neutralize the Silica): Add a small amount of a basic modifier, like triethylamine (~0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel and lead to sharper, more symmetrical spots.
Section 3: Troubleshooting Purification by Distillation
For larger quantities (>5g) where impurities have significantly different boiling points, vacuum distillation is a viable method.
Q7: My product is co-distilling with an impurity. How can I improve the separation?
A: This indicates that the boiling points of your product and the impurity are too close for simple distillation.
Causality & Solution: Separation by distillation relies on the difference in vapor pressures (and thus boiling points) of the components in a mixture. According to Raoult's Law, if these are too similar, the vapor will be a mixture of both.
-
Solution 1 (Improve Efficiency): Use a fractional distillation column (e.g., a Vigreux or packed column). This provides a larger surface area for repeated vaporization-condensation cycles, effectively increasing the separation power.
-
Solution 2 (Reduce Pressure): Lowering the pressure of the system (i.e., increasing the vacuum) will decrease the boiling points of all components. This can sometimes increase the relative difference in vapor pressures, improving separation. It also prevents thermal decomposition of the product.[16]
Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus rated for vacuum. Use a short-path head if possible to minimize product loss.
-
Vacuum: Slowly apply vacuum to the system before heating to prevent bumping.
-
Heating: Use a heating mantle with a stirrer for even heating.
-
Equilibration: Heat the pot until the mixture is gently refluxing in the column. Allow the column to equilibrate for 15-30 minutes.
-
Collect Fractions: Slowly increase the heat to begin distillation. Collect a "forerun" fraction of low-boiling impurities first. Then, collect the main fraction at a stable temperature and pressure. Finally, collect a "tail" fraction.
-
Analysis: Analyze all fractions by TLC or GC to determine purity.
Section 4: Troubleshooting Purification by Recrystallization
Recrystallization is an excellent final polishing step to obtain high-purity, crystalline material, provided the compound is a solid at room temperature or can be induced to crystallize.
Q8: My compound is "oiling out" instead of crystallizing. How do I fix this?
A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice.
Causality & Solution: This is a common problem when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.
-
Solution 1 (Lower the Temperature Slowly): After dissolving the compound in the hot solvent, allow it to cool to room temperature very slowly. Do not place it directly in an ice bath. Insulating the flask can help.
-
Solution 2 (Use a Lower-Boiling Solvent): Choose a solvent or solvent system with a lower boiling point.
-
Solution 3 (Scratch & Seed): Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure solid, add a "seed crystal" to the cooled solution.
-
Solution 4 (Reduce Solute Concentration): Oiling out can be caused by a supersaturated solution. Add a small amount of additional hot solvent to the oiled mixture, reheat to dissolve, and attempt to cool again.
Q9: I can't find a single solvent that works for recrystallization. What should I do?
A: A two-solvent (or multi-solvent) system is the ideal solution. The criteria for a good two-solvent pair are: one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble solvent"), and the two solvents must be miscible with each other.[18]
Protocol: Two-Solvent Recrystallization
-
Dissolve the crude product in the minimum amount of the hot "soluble solvent" (e.g., ethanol, acetone).
-
While the solution is still hot, add the "insoluble solvent" (e.g., water, hexane) dropwise until the solution becomes faintly cloudy (turbid). This is the point of saturation.
-
Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collect the crystals by vacuum filtration.
Section 5: Final Purity Assessment
Q10: How do I confirm the purity and identity of my final product?
A: A combination of techniques should be used:
-
Chromatography: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity. For quantitative analysis, GC-MS is excellent.
-
Spectroscopy: ¹H NMR, ¹³C NMR, and FTIR spectroscopy should be used to confirm the chemical structure and absence of impurities.
-
Melting/Boiling Point: A sharp melting point or a narrow boiling range at a specific pressure is a classic indicator of a pure compound.
References
- Apollo Scientific. (2023).
- Google Patents. (1983).
- PrepChem.com. (n.d.).
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]
- Sigma-Aldrich. (2023).
- Fisher Scientific. (n.d.).
- Thermo Fisher Scientific. (2010).
-
Stenutz. (n.d.). 3-fluoro-2-methylphenol. [Link]
- Google Patents. (2001). Process for producing benzyl alcohol. EP1164118A2.
-
Organic Syntheses. (n.d.). benzyl alcohol. [Link]
- National Institutes of Health (NIH). (2024).
- University of Toronto Scarborough. (n.d.).
- Sorbead India. (2024).
-
PubChem. (n.d.). 3-Fluorobenzylic alcohol. [Link]
- Japanese Pharmacopoeia. (n.d.). Benzyl Alcohol.
- SpringerLink. (2018). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
-
Chemistry Stack Exchange. (2016). How to separate benzyl alcohol and meta-cresol. [Link]
-
NIST. (n.d.). 3-Methylbenzyl alcohol. WebBook. [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Methylbenzyl alcohol (CAS 587-03-1). [Link]
-
Wikipedia. (n.d.). Benzyl alcohol. [Link]
- BLD Pharm. (n.d.). 3-Fluoro-2-(methylsulphonyl)benzyl alcohol.
-
Reddit. (2021). Why is Benzyl Alcohol not a good solvent for the crystallization of fluorenol. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
-
Reddit. (2020). Recrystallization!. [Link]
- Pharmaffili
- Oakwood Chemical. (n.d.). 3-Fluoro-2-methylbenzoic acid.
- Organic Syntheses. (n.d.).
- ChemicalBook. (n.d.). 3-Fluorobenzyl alcohol synthesis.
-
Vedantu. (n.d.). Benzyl Alcohol: Structure, Properties, Preparation & Uses. [Link]
- ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction.
- Allen. (n.d.).
- Google Patents. (2010). Preparation method of m-trifluoromethyl-benzyl-alcohol. CN101643390B.
- Organic Syntheses. (n.d.). o-METHYLBENZYL ALCOHOL.
- University of Calgary. (2023). Solubility of Organic Compounds.
- Ossila. (n.d.). 2-Fluoro-5-methylbenzoic acid.
- Sigma-Aldrich. (n.d.). 4-Fluoro-a-methylbenzyl alcohol 99 403-41-8.
- Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- IUPAC-NIST. (n.d.). SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS.
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- 18. Reagents & Solvents [chem.rochester.edu]
Preventing decomposition of 3-Fluoro-2-methylbenzyl alcohol during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions
Welcome to the technical support center for 3-Fluoro-2-methylbenzyl alcohol. This guide is designed to provide you, as a senior application scientist, with in-depth technical information and troubleshooting advice to prevent the decomposition of this valuable reagent during your experiments. The inherent reactivity of the benzylic alcohol functional group, influenced by its unique substitution pattern, presents specific challenges that this guide will help you navigate.
Frequently Asked Questions (FAQs)
Q1: My this compound is decomposing during an oxidation reaction. What is happening, and how can I prevent it?
A1: Decomposition during oxidation is a common issue. Benzylic alcohols are prone to over-oxidation to the corresponding carboxylic acid or side reactions. The electron-donating methyl group can activate the benzylic position, making it more susceptible to oxidation.
Common Causes of Decomposition:
-
Harsh Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are often too strong and can lead to over-oxidation and cleavage of the aromatic ring.
-
Elevated Temperatures: Higher reaction temperatures increase the rate of decomposition.
Troubleshooting and Solutions:
-
Utilize Mild Oxidizing Agents: Employing milder reagents can selectively oxidize the alcohol to the aldehyde.[1][2] Consider the following options:
-
Copper(I)/TEMPO catalyst system: This system uses molecular oxygen as the oxidant under mild, room temperature conditions, offering excellent chemoselectivity.[2]
-
Laccase/ABTS system: This enzymatic approach is highly selective for the aldehyde and proceeds under physiological conditions.[1]
-
Photochemical oxidation: Using a photocatalyst like thioxanthenone with air as the oxidant provides a green and mild alternative.[3]
-
-
Control Reaction Temperature: Perform the oxidation at lower temperatures (e.g., 0 °C to room temperature) to minimize side reactions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side oxidations by atmospheric oxygen.[4]
Q2: I'm observing significant byproduct formation when using strong acids with this compound. What is the cause, and what are the alternatives?
A2: Strong acids can catalyze the dehydration of benzylic alcohols to form styrenes, which can then polymerize.[5] The stability of the resulting benzylic carbocation intermediate promotes this decomposition pathway.
Mechanism of Acid-Catalyzed Decomposition:
-
Protonation of the hydroxyl group by the acid.
-
Loss of a water molecule to form a relatively stable secondary benzylic carbocation.
-
Elimination of a proton to form a substituted styrene, or attack by a nucleophile.
-
Polymerization of the reactive styrene derivative.
Troubleshooting and Solutions:
-
Avoid Strong Brønsted Acids: Instead of sulfuric acid or p-toluenesulfonic acid, consider Lewis acids which can be more selective.[6][7]
-
Use Heterogeneous Catalysts: Solid acid catalysts like zeolites or metal oxides can offer better selectivity and easier separation.[6]
-
Employ Milder Homogeneous Catalysts: Rhenium complexes such as Re2O7 have shown high efficiency in dehydrating benzylic alcohols with fewer side reactions.[6][7]
-
Protect the Alcohol Group: If the desired reaction requires acidic conditions that the alcohol cannot tolerate, consider protecting the hydroxyl group.
Q3: What are the best practices for storing and handling this compound to ensure its stability?
A3: Proper storage and handling are crucial to prevent degradation over time. Benzyl alcohols can be sensitive to air, light, and heat.[8][9][10]
Storage Recommendations:
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent slow oxidation.[11][12]
-
Cool and Dark Location: Keep the container tightly sealed and stored in a cool, dark place. Exposure to light can promote radical reactions, and heat accelerates decomposition.
-
High-Quality Containers: Use high-density polyethylene (HDPE) or glass containers for storage.[8]
Handling Precautions:
-
Use Freshly Opened Containers: For sensitive reactions, it is best to use material from a freshly opened container.[8]
-
Avoid Excessive Air Exposure: When handling, minimize exposure to air.[8] Consider using techniques for handling air-sensitive reagents, such as the use of syringes and septa.[11]
Q4: Can I use protecting groups to prevent the decomposition of this compound? If so, which ones are recommended?
A4: Yes, protecting the hydroxyl group is an excellent strategy to prevent its decomposition during incompatible reaction conditions.[13][14] The choice of protecting group depends on the subsequent reaction conditions.
Recommended Protecting Groups for Benzyl Alcohols:
-
Benzyl (Bn) Ethers: These are robust and can be introduced via a Williamson ether synthesis using benzyl bromide and a base.[15][16][17] They are stable to a wide range of conditions but can be removed by hydrogenolysis.[17]
-
Silyl Ethers (e.g., TBDMS, TIPS): These are versatile protecting groups. Their stability is dependent on the steric bulk of the silyl group. They are generally stable to basic and nucleophilic reagents but are cleaved by fluoride ions or acidic conditions.[17]
-
p-Methoxybenzyl (PMB) Ethers: Similar to benzyl ethers, but can be removed oxidatively with DDQ or CAN, allowing for selective deprotection in the presence of a benzyl ether.[17]
Troubleshooting Guide
This section provides a systematic approach to identifying and solving decomposition issues.
| Symptom | Possible Cause(s) | Diagnostic Steps | Recommended Solutions |
| Low yield of desired product, multiple spots on TLC. | Decomposition of starting material via oxidation or acid-catalyzed pathways. | - Analyze byproducts by NMR and GC-MS to identify structures (e.g., aldehyde, carboxylic acid, styrene, polymer).- Monitor the reaction at different time points to observe the disappearance of starting material and the appearance of byproducts. | - Switch to milder reaction conditions (lower temperature, milder reagents).- Employ a protecting group strategy. |
| Formation of a polymeric substance. | Acid-catalyzed dehydration followed by polymerization. | - Check the pH of the reaction mixture.- Confirm the presence of a styrene-like intermediate via GC-MS if possible. | - Eliminate strong acids from the reaction.- Use a non-acidic catalyst or a protecting group. |
| Product mixture contains both the desired product and the corresponding aldehyde/carboxylic acid. | Incomplete or over-oxidation. | - Use TLC or GC to quantify the ratio of alcohol, aldehyde, and acid.- Re-evaluate the stoichiometry of the oxidizing agent. | - Use a more selective and mild oxidizing agent (e.g., Cu(I)/TEMPO, enzymatic oxidation).- Carefully control the reaction time and temperature. |
Experimental Protocols
Protocol 1: Mild Oxidation using a Copper(I)/TEMPO Catalyst System
This protocol is adapted from a chemoselective method for oxidizing benzyl alcohols.[2]
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
4-Dimethylaminopyridine (DMAP)
-
2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO)
-
Acetonitrile (CH3CN)
-
Oxygen balloon
Procedure:
-
To a solution of this compound (1 mmol) in acetonitrile (5 mL), add CuI (10 mol %), DMAP (10 mol %), and TEMPO (1 mol %).
-
Fit the flask with an oxygen balloon.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and work up to isolate the 3-fluoro-2-methylbenzaldehyde.
Protocol 2: Protection of the Hydroxyl Group as a Benzyl Ether
This protocol describes a general method for benzyl ether formation.[15][16]
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Benzyl bromide (BnBr)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add NaH (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully with water and extract the product.
Visualizations
Decomposition Pathways of this compound
Caption: Major decomposition pathways of this compound.
Decision Workflow for Reaction Strategy
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
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- 17. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
Troubleshooting guide for the oxidation of 3-Fluoro-2-methylbenzyl alcohol
Welcome to the technical support center for the oxidation of 3-Fluoro-2-methylbenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of 3-Fluoro-2-methylbenzaldehyde, a key intermediate in various synthetic pathways.[1] This resource is structured to address specific experimental challenges with scientifically grounded explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My oxidation of this compound is incomplete. What are the likely causes and how can I improve the conversion?
A1: Incomplete conversion is a common issue in benzylic alcohol oxidations.[2] Several factors could be at play, primarily related to the choice of oxidant, reaction conditions, and the purity of your starting material.
-
Oxidant Potency and Stoichiometry: Mild oxidants like manganese dioxide (MnO₂) require activation and a large excess to drive the reaction to completion.[3] For more robust options, consider Swern or Dess-Martin periodinane (DMP) oxidations, which are known for their high efficiency under mild conditions.[4][5] Ensure you are using the correct stoichiometry; for many oxidants, 1.1 to 1.5 equivalents are recommended to account for any impurities or side reactions.
-
Reaction Temperature and Time: Some oxidations are highly temperature-dependent. For instance, Swern oxidations must be maintained at very low temperatures (typically below -60 °C) to prevent the decomposition of the reactive intermediate.[6][7][8] Conversely, reactions with MnO₂ may require elevated temperatures or prolonged reaction times.[9] Monitor your reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Purity of Starting Material: Impurities in the this compound can consume the oxidant or inhibit the reaction. Ensure your starting material is pure, and consider purification by distillation or chromatography if necessary.
Q2: I'm observing the formation of a significant amount of 3-Fluoro-2-methylbenzoic acid. How can I prevent this over-oxidation?
A2: Over-oxidation to the corresponding carboxylic acid is a frequent side reaction, especially with primary benzylic alcohols.[10][11] The choice of oxidant is critical to prevent this.
-
Selecting the Right Oxidant: Strong, aqueous oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) will readily oxidize the intermediate aldehyde to a carboxylic acid.[12][13] To selectively obtain the aldehyde, use milder, anhydrous reagents.[14]
-
Pyridinium chlorochromate (PCC): A classic reagent for stopping the oxidation at the aldehyde stage.[14][15][16]
-
Dess-Martin Periodinane (DMP): Known for its mild conditions and high selectivity for aldehyde formation.[5][17]
-
Swern Oxidation: An excellent method for sensitive substrates, as it operates at low temperatures and avoids harsh reagents.[4][7]
-
-
Anhydrous Conditions: The presence of water can facilitate the formation of a hydrate intermediate from the aldehyde, which is then susceptible to further oxidation.[14][15] Ensuring your solvent and glassware are dry is crucial when using reagents like PCC.
Q3: The work-up of my Dess-Martin periodinane (DMP) oxidation is problematic, resulting in a thick, gummy residue. How can I improve the purification?
A3: The byproducts of DMP oxidation, primarily iodinane compounds, can indeed complicate the work-up.[18][19]
-
Quenching and Filtration: A common and effective technique is to quench the reaction with a solution of sodium thiosulfate (Na₂S₂O₃). This reduces the excess DMP and its byproducts to more easily removable forms.[18] Often, the reduced iodine species will precipitate. Diluting the reaction mixture with a non-polar solvent like diethyl ether or hexanes can further encourage precipitation, allowing for removal by filtration through a pad of celite.[18][19]
-
Aqueous Wash: Washing the organic layer with a saturated sodium bicarbonate solution will help remove the acetic acid byproduct.[18][20] Subsequent washes with water and brine will remove residual water-soluble impurities.
Q4: My Swern oxidation of this compound is giving a low yield and multiple byproducts. What am I doing wrong?
A4: The Swern oxidation is a powerful but technically demanding procedure.[8] Success hinges on strict adherence to specific conditions.
-
Temperature Control is Critical: The reaction must be kept at or below -60°C during the addition of oxalyl chloride and the alcohol.[6][7] Allowing the temperature to rise can lead to side reactions, such as the Pummerer rearrangement.[6]
-
Order of Addition: The correct order of reagent addition is crucial. Typically, oxalyl chloride is added to a solution of DMSO, followed by the alcohol, and finally the amine base (e.g., triethylamine).[21]
-
Byproduct Management: The primary byproduct, dimethyl sulfide (DMS), has a notoriously strong and unpleasant odor.[7] All manipulations should be performed in a well-ventilated fume hood. Rinsing glassware with bleach can help to oxidize the residual DMS to the odorless dimethyl sulfoxide (DMSO).[7]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the oxidation of this compound.
Problem: Low or No Aldehyde Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Oxidant | Analyze the purity and age of the oxidizing agent. Some reagents, like MnO₂, require fresh activation. | Use a freshly opened or prepared batch of the oxidant. For MnO₂, activate it by heating under vacuum before use. |
| Sub-optimal Reaction Temperature | Review the literature for the recommended temperature range for your chosen oxidation method. | For Swern oxidations, ensure the temperature is maintained at or below -60°C. For other oxidations, consider a systematic temperature screen to find the optimum.[6][7] |
| Insufficient Reaction Time | Monitor the reaction progress at regular intervals using TLC or GC. | Continue the reaction until the starting material is consumed, but be mindful of potential byproduct formation with extended reaction times. |
| Incorrect Stoichiometry | Double-check the molecular weights and calculations for all reagents. | Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent. |
| Presence of Inhibitors | Purify the starting alcohol if its purity is questionable. | Consider passing the starting material through a short plug of silica gel or performing a distillation. |
Problem: Formation of Byproducts
| Byproduct Observed | Potential Cause | Recommended Solution |
| 3-Fluoro-2-methylbenzoic acid | Over-oxidation of the aldehyde. | Switch to a milder, anhydrous oxidizing agent like PCC, DMP, or perform a Swern oxidation.[14] Ensure anhydrous conditions.[14] |
| Unidentified High Molecular Weight Species | Potential for polymerization of the product aldehyde. | Use milder reaction conditions and shorter reaction times. Consider performing the reaction at a lower concentration. For purification, distillation under reduced pressure can be effective.[22] |
| Ring Bromination Products (when using bromide-based oxidants) | Electrophilic aromatic substitution on the electron-rich ring. | This is a known issue with some benzyl alcohols when using reagents like Oxone/NaBr.[23] Consider an alternative oxidation method that does not involve bromide. |
Experimental Workflows & Diagrams
Workflow for Troubleshooting Low Aldehyde Yield
Caption: General transformation in benzylic alcohol oxidation.
Protocol: Dess-Martin Periodinane (DMP) Oxidation
This protocol provides a reliable method for the synthesis of 3-Fluoro-2-methylbenzaldehyde with minimal over-oxidation.
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) at room temperature, add solid Dess-Martin periodinane (1.2 eq).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Dilute the reaction mixture with diethyl ether.
-
Pour the mixture into a saturated aqueous solution of sodium bicarbonate containing a 10-fold excess of sodium thiosulfate.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be further purified by column chromatography on silica gel if necessary.
References
- ResearchGate. (n.d.). Schematic and simplified reaction mechanism of benzyl alcohol oxidation...
- Qiu, J., Forbes, T., & Lin, T. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)
- JoVE. (2025). Video: Radical Oxidation of Allylic and Benzylic Alcohols.
- Ashenhurst, J. (2018).
- ACS Catalysis. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.
- BenchChem. (2025). Technical Support Center: Swern Oxidation of Allylic Alcohols.
- BenchChem. (2025). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
- Wikipedia. (n.d.). Swern oxidation.
- Royal Society of Chemistry. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry.
- Chemistry Stack Exchange. (2017). Dess–Martin oxidation work up.
- Wordpress. (2026). DMSO –Oxalyl Chloride, Swern Oxidation.
- Organic Chemistry Portal. (n.d.). Swern Oxidation.
- Chemistry LibreTexts. (2023). Swern oxidation.
- ResearchGate. (2012). How to work up dess-martin periodinane or hypervalent iodine reactions?
- ResearchGate. (2025). ChemInform Abstract: Oxidation of Allylic and Benzylic Alcohols to Aldehydes and Carboxylic Acids.
- ECHEMI. (n.d.). Dess–Martin oxidation work up.
- Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation.
- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.
- ACS Publications. (n.d.). Aerobic Oxidation of Diverse Primary Alcohols to Carboxylic Acids with a Heterogeneous Pd–Bi–Te/C (PBT/C) Catalyst.
- YouTube. (2025). Dess-Martin-Periodinane oxidation.
- Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states (video).
- The Journal of Organic Chemistry. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones.
- Biosynth. (n.d.). 3-Fluoro-2-methylbenzaldehyde - 80% | 147624-13-3 | FF70830.
- ResearchGate. (n.d.). Scheme 1. Aerobic oxidation of benzyl alcohol under aerobic conditions....
- Sigma-Aldrich. (n.d.). 3-Fluoro-2-methylbenzaldehyde 98 147624-13-3.
- ResearchGate. (n.d.). Primary and secondary benzyl alcohol to carboxylic acid. [a].
- Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC.
- American Chemical Society. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde.
- ResearchGate. (2015). What are the factors for selective oxidation of the benzyl alcohol to benzaldehyde?
- PubChemLite. (n.d.). This compound (C8H9FO).
- Rhodium.ws. (n.d.). Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone.
- University of Calgary. (2013).
- Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate).
- Chegg. (2021). When benzyl alcohol is oxidized by PCC, the Product will be: o Benzophenone.
- Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.
- PubChem. (n.d.). 3-Fluorobenzylic alcohol.
- National Institutes of Health. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air.
- Santa Cruz Biotechnology. (n.d.). 3-Fluoro-2-methylbenzaldehyde | CAS 147624-13-3 | SCBT.
- Matrix Fine Chemicals. (n.d.). 3-FLUORO-2-METHYLBENZALDEHYDE | CAS 147624-13-3.
- Chem-Impex. (n.d.). 3-Fluoro-2-methylbenzaldehyde.
- Sigma-Aldrich. (n.d.). 3-Fluoro-2-methylbenzaldehyde 98 147624-13-3.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Fluoro-2-methylbenzaldehyde | 147624-13-3.
- Capot Chemical. (n.d.). Specifications of this compound.
- Santa Cruz Biotechnology. (n.d.). This compound | SCBT.
- Ossila. (n.d.). 3-Fluoro-2-hydroxybenzaldehyde | CAS 394-50-3.
- ResearchGate. (2025). Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst.
- Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols.
- Sigma-Aldrich. (n.d.). 3-Chloro-2-fluorobenzyl alcohol.
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Technical Support Center: 3-Fluoro-2-methylbenzyl alcohol Synthesis
Welcome to the technical support guide for the synthesis of 3-Fluoro-2-methylbenzyl alcohol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on identifying, managing, and preventing impurities. Achieving high purity is paramount, as this compound is a critical building block in the synthesis of advanced pharmaceutical and agrochemical agents.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address issues you may encounter during your experiments.
Section 1: Synthesis Overview & Primary Impurity Pathways
The most prevalent and scalable laboratory synthesis of this compound involves the chemical reduction of its corresponding aldehyde, 3-Fluoro-2-methylbenzaldehyde. While seemingly straightforward, this pathway is susceptible to the formation of specific impurities if reaction conditions are not precisely controlled.
The core transformation is the reduction of an aldehyde to a primary alcohol. This is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH).
Caption: Primary reaction and impurity formation pathways.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Category 1: Reaction Execution & Optimization
Q1: My reaction seems incomplete. My post-reaction analysis (TLC/GC-MS) shows a significant amount of the starting aldehyde. What went wrong?
A1: Incomplete conversion is a common issue stemming from several factors:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent to the aldehyde is critical. While theoretically a 1:1 molar ratio of aldehyde to NaBH₄ (which provides 4 hydride equivalents) is more than enough, practical applications often require a slight excess (e.g., 1.1 to 1.5 equivalents of NaBH₄) to ensure the reaction goes to completion. This is because some hydride can be quenched by the solvent (e.g., ethanol, methanol).
-
Reaction Time/Temperature: Reductions with NaBH₄ are often run at cooler temperatures (0 °C to room temperature) to control reactivity. If the reaction time is too short or the temperature too low, the reaction kinetics may be too slow for full conversion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.
-
Reagent Quality: Sodium borohydride can degrade over time, especially if exposed to moisture. Ensure you are using a fresh, high-quality reagent from a sealed container.
Q2: I'm performing a Grignard synthesis to produce the target alcohol. Why is my yield consistently low?
A2: Grignard reactions are notoriously sensitive to reaction conditions. Low yields are almost always traced back to one of the following:
-
Presence of Water: Grignard reagents are extremely strong bases and will be rapidly quenched by any protic source, especially water.[2][3] All glassware must be rigorously flame-dried or oven-dried immediately before use, and all solvents must be anhydrous. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Impure Magnesium: The magnesium turnings used must be fresh and have a clean surface for the reaction to initiate. If they are oxidized (dull grey), they may need to be activated by crushing them in a mortar and pestle or by adding a small crystal of iodine to the reaction flask.
-
Side Reactions: The Grignard reagent can react with the starting halide to form a homocoupled byproduct (Wurtz coupling). This is often minimized by slow, controlled addition of the halide to the magnesium suspension.
Category 2: Impurity Identification & Removal
Q3: My final product's NMR spectrum is clean, but the GC-MS analysis shows a persistent peak identified as 3-Fluoro-2-methylbenzaldehyde. How can I remove this residual starting material?
A3: Residual aldehyde is a classic impurity in this synthesis. Due to its similar polarity to the product alcohol, it can be difficult to remove completely by standard column chromatography alone.
-
Method 1: Sodium Bisulfite Wash: This is a highly effective chemical quench. During your aqueous workup, wash the organic layer with a saturated solution of sodium bisulfite (NaHSO₃). The bisulfite anion adds to the aldehyde's carbonyl group, forming a water-soluble salt adduct that partitions into the aqueous layer, effectively removing the aldehyde from your organic phase.
-
Method 2: Optimized Chromatography: If you must use chromatography, employ a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate). This will increase the separation (ΔRf) between the slightly more polar alcohol and the less polar aldehyde, allowing for better resolution.
Q4: I have an impurity with a mass of 156.12 g/mol , which I've identified as 3-Fluoro-2-methylbenzoic acid. Where did this come from and how do I get rid of it?
A4: The presence of the corresponding carboxylic acid is due to oxidation.
-
Origin: This can happen if the starting aldehyde was already partially oxidized before the reaction. It can also occur if the product alcohol is exposed to air for extended periods, especially under basic conditions or in the presence of metal catalysts.
-
Removal: This acidic impurity is easily removed during the workup. Wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃). The bicarbonate will deprotonate the carboxylic acid, forming a sodium carboxylate salt which is highly soluble in the aqueous layer and will be removed.
| Impurity Name | Formula | MW ( g/mol ) | Likely Origin | Analytical Signature (¹H NMR) | Removal Strategy |
| 3-Fluoro-2-methylbenzaldehyde | C₈H₇FO | 138.14 | Incomplete Reaction | Aldehyde proton (~10 ppm) | Sodium Bisulfite Wash |
| 3-Fluoro-2-methylbenzoic acid | C₈H₇FO₂ | 156.14 | Oxidation | Carboxylic acid proton (>11 ppm) | Base Wash (e.g., NaHCO₃) |
| Dibenzyl Ether Byproduct | C₁₆H₁₆F₂O | 262.29 | Acid-catalyzed condensation | Complex aromatic/methylene region | Column Chromatography |
Section 3: Standard Operating Protocols
Adherence to validated protocols is key to reproducibility and purity. Below are step-by-step guides for key analytical and purification processes.
Protocol 1: GC-MS Analysis for Purity Assessment
This protocol outlines the standard procedure for analyzing the purity of your crude or purified this compound.
-
Sample Preparation: Prepare a 1 mg/mL solution of your sample in a high-purity volatile solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Instrument Setup: Use a gas chromatograph equipped with a standard non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes. Ramp at 10 °C/min to 250 °C. Hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from 40 to 400 m/z.
-
-
Analysis: Integrate the peaks in the resulting chromatogram. Calculate purity by the area percent method. Identify impurities by comparing their mass spectra to library data and the known fragmentation patterns of expected byproducts.[4]
Caption: Workflow for GC-MS purity analysis.
Protocol 2: Purification by Flash Column Chromatography
This method is used to remove impurities with different polarities from the target product.
-
Slurry Preparation: Choose an appropriate silica gel (e.g., 230-400 mesh). Prepare a slurry of the silica in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed evenly. Ensure there are no cracks or air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with your starting solvent mixture. Gradually increase the polarity of the eluent (e.g., move from 95:5 to 80:20 Hexane:Ethyl Acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: Step-by-step workflow for flash column chromatography.
References
-
Title: Grignard Reaction. Source: University of California, Davis Chem 124B Lab Manual.
-
Title: 3-Fluorobenzyl alcohol synthesis. Source: ChemicalBook.
-
Title: Grignard Reaction Lab: Synthesis & Analysis of 3° Alcohol. Source: Studylib.
-
Title: 3-Fluoro-2-methylbenzaldehyde - 80% | 147624-13-3. Source: Biosynth.
-
Title: Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. Source: ResearchGate.
-
Title: Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Source: YouTube (The Organic Chemistry Tutor).
-
Title: III Analytical Methods. Source: Environmental Monitoring and Governance in the Asian Coastal Region.
-
Title: 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Source: Chemistry LibreTexts.
-
Title: 3-Fluoro-2-methylbenzaldehyde | CAS 147624-13-3. Source: Santa Cruz Biotechnology.
-
Title: 3-Fluoro-2-methylbenzaldehyde 98 | 147624-13-3. Source: Sigma-Aldrich.
-
Title: 3-Fluoro-2-methylbenzaldehyde. Source: Chem-Impex.
Sources
Technical Support Center: Overcoming Reactivity Challenges with 3-Fluoro-2-methylbenzyl alcohol
Welcome to the technical support center for navigating the unique reactivity of 3-Fluoro-2-methylbenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes involving this versatile yet sometimes stubborn substrate. Here, we will dissect the underlying reasons for its low reactivity in certain transformations and provide actionable, field-proven troubleshooting strategies and detailed protocols to ensure your experimental success.
The presence of both a fluorine atom and a methyl group on the benzyl alcohol core introduces a unique combination of electronic and steric effects that can significantly influence its reactivity. The electron-withdrawing nature of the fluorine atom can deactivate the aromatic ring and affect the hydroxyl group's nucleophilicity, while the ortho-methyl group presents steric hindrance that can impede the approach of reagents.[1][2] This guide will address these challenges in the context of common synthetic transformations.
Troubleshooting Guide
This section is formatted to address specific issues you may be encountering in the lab. Each problem is followed by an analysis of probable causes and a step-by-step guide to resolving the issue.
Issue 1: Inefficient Oxidation to 3-Fluoro-2-methylbenzaldehyde
Problem: "I am attempting to oxidize this compound to the corresponding aldehyde, but I am observing low conversion rates, over-oxidation to the carboxylic acid, or no reaction at all with standard oxidizing agents like PCC or MnO₂."
Probable Causes:
-
Electronic Deactivation: The electron-withdrawing fluorine atom can make the benzylic proton less susceptible to abstraction, a key step in many oxidation mechanisms.[3]
-
Steric Hindrance: The ortho-methyl group can sterically hinder the approach of the oxidant to the hydroxyl group and the benzylic C-H bond.[1][4]
-
Inappropriate Oxidant: The chosen oxidizing agent may not be potent enough to overcome the combined electronic and steric hurdles.
Solutions and Protocols:
-
Employ a More Potent or Selective Oxidation System:
-
Swern Oxidation or Dess-Martin Periodinane (DMP): These reagents are highly effective for the oxidation of sterically hindered alcohols to aldehydes under mild conditions, minimizing over-oxidation.
-
TEMPO-mediated Oxidation: Catalytic (2,2,6,6-Tetrachloro-1-piperidinyloxy) and a stoichiometric co-oxidant like sodium hypochlorite (bleach) or diacetoxyiodobenzene (BAIB) is a powerful and selective method for oxidizing primary alcohols.
-
-
Catalytic Aerobic Oxidation:
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the product by column chromatography on silica gel.
Issue 2: Poor Yields in Etherification Reactions (Williamson Ether Synthesis)
Problem: "I am trying to synthesize an ether from this compound via a Williamson ether synthesis, but the reaction is sluggish and gives low yields."
Probable Causes:
-
Reduced Nucleophilicity of the Alkoxide: The electron-withdrawing fluorine atom decreases the electron density on the oxygen atom, making the corresponding alkoxide a weaker nucleophile.
-
Steric Hindrance: The ortho-methyl group hinders the approach of the alkoxide to the electrophile.[1]
-
Poor Leaving Group on the Electrophile: If the electrophile has a suboptimal leaving group, the reaction will be slow, especially with a moderately reactive nucleophile.
Solutions:
-
Stronger Base for Deprotonation: Use a stronger base like sodium hydride (NaH) instead of weaker bases like NaOH or K₂CO₃ to ensure complete formation of the more reactive alkoxide.
-
Activate the Alcohol: Convert the alcohol to a better leaving group first, such as a tosylate or mesylate, and then react it with the desired alkoxide.[8][9] This inverts the roles of nucleophile and electrophile.
-
Phase-Transfer Catalysis: Employing a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate by bringing the alkoxide and the electrophile into closer proximity.
-
Catalytic Etherification: Consider using transition metal catalysts, such as those based on iron or zirconium, which can facilitate the etherification under milder conditions.[10][11][12]
Issue 3: Low Conversion in Esterification Reactions
Problem: "My Fischer esterification of this compound with a carboxylic acid is not reaching completion, even with a strong acid catalyst and heat."
Probable Causes:
-
Steric Hindrance: The ortho-methyl group can hinder the approach of the carboxylic acid to the protonated alcohol.[13]
-
Reversibility of the Reaction: Fischer esterification is an equilibrium process, and the removal of water is crucial for driving the reaction to completion.[14]
Solutions:
-
More Forcing Conditions: Increase the reaction temperature and ensure efficient removal of water using a Dean-Stark apparatus.
-
Alternative Esterification Methods:
-
Steglich Esterification: Use dicyclohexylcarbodiimide (DCC) or a more soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is highly efficient for sterically hindered alcohols.
-
Acyl Chloride or Anhydride: Convert the carboxylic acid to a more reactive acyl chloride or anhydride and react it with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine.
-
Experimental Protocol: Steglich Esterification
Materials:
-
This compound
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq), the carboxylic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add EDC (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is this compound's reactivity lower than that of benzyl alcohol?
The combination of two key factors is responsible:
-
Electronic Effect: The fluorine atom is highly electronegative and withdraws electron density from the aromatic ring and, by extension, from the benzylic position.[15][16] This reduces the nucleophilicity of the hydroxyl group and can destabilize carbocation intermediates that might form in Sₙ1-type reactions.[17]
-
Steric Effect: The methyl group at the ortho position creates steric hindrance, physically blocking the reaction center from the approach of other molecules.[1][2]
Q2: Can I use this compound in a Suzuki-Miyaura coupling reaction?
Directly, no. The hydroxyl group is not a suitable leaving group for a Suzuki-Miyaura cross-coupling reaction.[18] You would first need to convert the alcohol into a better leaving group, such as a halide (bromide or chloride) or a triflate. The subsequent Suzuki-Miyaura coupling would then be performed on this activated substrate. Be aware that the ortho-methyl group can still pose a steric challenge for the oxidative addition step of the catalytic cycle, potentially requiring specialized bulky phosphine ligands (e.g., SPhos, XPhos) for good yields.[19][20]
Q3: Are there any reactions where the fluorine atom might enhance reactivity?
While the electron-withdrawing nature of fluorine is generally deactivating for electrophilic aromatic substitution, it can activate the molecule towards nucleophilic aromatic substitution if a suitable leaving group is present on the ring.[21] However, in the context of reactions at the benzylic alcohol, the fluorine's effect is predominantly deactivating for reactions that proceed through electron-donating pathways. In some cases, the increased acidity of the benzylic proton due to the fluorine's inductive effect could potentially facilitate certain oxidation reactions.
Q4: How can I activate the hydroxyl group to make it a better leaving group for nucleophilic substitution?
The hydroxyl group is a poor leaving group. To enhance its leaving group ability for Sₙ1 or Sₙ2 reactions, you can employ several strategies:[9][22][23]
-
Protonation: Under acidic conditions, the hydroxyl group is protonated to form an oxonium ion, which can depart as a neutral water molecule, a much better leaving group.[17]
-
Conversion to a Sulfonate Ester: Reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine converts the hydroxyl group into a tosylate or mesylate, respectively. These are excellent leaving groups.[8][9]
-
Mitsunobu Reaction: This reaction uses triphenylphosphine and an azodicarboxylate (like DEAD or DIAD) to activate the hydroxyl group in situ, allowing for substitution with a wide range of nucleophiles with inversion of stereochemistry.[9][24]
Visualization of Reactivity Factors
Caption: Key electronic and steric factors reducing the reactivity of this compound.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting reactions with this compound.
References
-
Activation of Alcohols to Nucleophilic Substitution. (2024). YouTube. Retrieved from [Link]
-
Benzylic substitution, benzylation. Organic Chemistry Portal. Retrieved from [Link]
-
The Significance of Fluorinated Benzyl Alcohols in Modern Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
-
In Situ Activation of Benzyl Alcohols with XtalFluor-E. (2015). The Royal Society of Chemistry. Retrieved from [Link]
-
Activation of Alcohols to Nucleophilic Substitution. NTU IRep. Retrieved from [Link]
-
Stereochemical outcomes of C–F activation reactions of benzyl fluoride. National Institutes of Health (NIH). Retrieved from [Link]
-
Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. (2012). The University of Northern Colorado. Retrieved from [Link]
-
The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. National Institutes of Health (NIH). Retrieved from [Link]
-
Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). (2018). Scientific Research Publishing. Retrieved from [Link]
-
Catalytic Friedel-Crafts Reactions of Highly Electronically Deactivated Benzylic Alcohols. ResearchGate. Retrieved from [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Retrieved from [Link]
-
Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. Retrieved from [Link]
-
Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. (2014). Chemistry LibreTexts. Retrieved from [Link]
- Fluorophilic nucleophilic substitution reaction of alcohol and nucleophile used in the reaction.Google Patents.
-
Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. (2018). National Institutes of Health (NIH). Retrieved from [Link]
-
Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Canadian Science Publishing. Retrieved from [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
Steric Hindrance. (2024). YouTube. Retrieved from [Link]
-
The coordination of the fluorine atom with the alcohol group. ResearchGate. Retrieved from [Link]
-
Catalytic Oxidation of Alcohols by a Copper(II) Schiff Base Complex. Inorganic Chemistry Research. Retrieved from [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Steric hindrance. (2013). YouTube. Retrieved from [Link]
-
Zirconium-catalysed direct substitution of alcohols: enhancing the selectivity by kinetic analysis. (2021). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
-
This compound (C8H9FO). PubChem. Retrieved from [Link]
-
Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). ResearchGate. Retrieved from [Link]
-
Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. ResearchGate. Retrieved from [Link]
-
Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. (2023). National Institutes of Health (NIH). Retrieved from [Link]
-
Aerobic oxidation and oxidative esterification of alcohols through cooperative catalysis under metal-free conditions. The Royal Society of Chemistry. Retrieved from [Link]
-
Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. (2020). ACS Catalysis. Retrieved from [Link]
-
2-Methylbenzyl alcohol. National Institutes of Health (NIH). Retrieved from [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (NIH). Retrieved from [Link]
-
3-benzyloxy-2-methyl propanoate. Organic Syntheses Procedure. Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Retrieved from [Link]
-
Esterification of benzyl alcohol with acetic acid: effect of AA:BA... ResearchGate. Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. Retrieved from [Link]
-
Homo- and Heterogeneous Benzyl Alcohol Catalytic Oxidation Promoted by Mononuclear Copper(II) Complexes: The Influence of the Ligand upon Product Conversion. MDPI. Retrieved from [Link]
-
2-fluoro-3-methylbenzyl alcohol (C8H9FO). PubChem. Retrieved from [Link]
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- 24. JP2005508890A - Fluorophilic nucleophilic substitution reaction of alcohol and nucleophile used in the reaction - Google Patents [patents.google.com]
Byproduct formation in the halogenation of 3-Fluoro-2-methylbenzyl alcohol
Welcome to the technical support center for the halogenation of 3-fluoro-2-methylbenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this reaction and optimize your synthetic outcomes.
The halogenation of this compound presents a unique set of challenges due to the electronic and steric nature of the substituents on the aromatic ring. The ortho-methyl group can sterically hinder the approach of reagents, while the meta-fluoro group influences the electron density of the aromatic ring and the reactivity of the benzylic position. This guide will provide in-depth, scientifically-grounded solutions to common problems encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Incomplete or Sluggish Conversion
Question: My halogenation of this compound is showing low conversion, even after extended reaction times. What are the likely causes and how can I improve the yield?
Answer:
Incomplete conversion in the halogenation of this compound is a common issue, often stemming from the steric hindrance imposed by the ortho-methyl group. This steric bulk can impede the approach of the halogenating agent to the benzylic alcohol, slowing down the reaction rate. The choice of halogenating agent and reaction conditions are critical to overcoming this challenge.
Troubleshooting Strategies:
-
Choice of Reagent: For sterically hindered alcohols, reagents that proceed via an SN2 mechanism are generally preferred to avoid potential side reactions associated with carbocation formation.[1]
-
Appel Reaction: The Appel reaction, utilizing triphenylphosphine (PPh₃) and a tetrahalomethane (e.g., CBr₄ or CCl₄), is often effective for sterically hindered alcohols as it proceeds under mild conditions.[2][3] The reaction is driven by the formation of the strong P=O bond in the triphenylphosphine oxide byproduct.[4]
-
Phosphorus Tribromide (PBr₃): PBr₃ is a good option for converting primary and secondary alcohols to alkyl bromides via an SN2 mechanism, which typically results in inversion of configuration.[5][6] It is generally less reactive than thionyl chloride and can be more selective.
-
Thionyl Chloride (SOCl₂): While effective, SOCl₂ can sometimes lead to side reactions with sensitive substrates. The reaction mechanism can be either SN2 (with pyridine) or SNi (in the absence of a base), leading to inversion or retention of stereochemistry, respectively.[6][7] For a primary alcohol like this, an SN2 pathway is expected.[8]
-
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance. However, be cautious as higher temperatures can also promote side reactions. A carefully controlled temperature increase is recommended.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or chloroform are generally suitable for these reactions.[8]
-
Reagent Stoichiometry: Ensure that the halogenating agent is used in a slight excess to drive the reaction to completion.
-
Proposed Reaction Conditions:
| Halogenating Agent | Typical Conditions | Key Considerations |
| Appel Reaction (Bromination) | PPh₃ (1.2 eq.), CBr₄ (1.2 eq.), DCM, 0 °C to rt | Mild conditions, good for sensitive substrates. Triphenylphosphine oxide byproduct can be challenging to remove. |
| PBr₃ | PBr₃ (0.5 eq.), Pyridine (optional), DCM, 0 °C to rt | Good for primary and secondary alcohols, avoids carbocation rearrangements.[5] |
| SOCl₂ | SOCl₂ (1.1 eq.), Pyridine (1.1 eq.), DCM, 0 °C to rt | Gaseous byproducts (SO₂ and HCl) are easily removed.[8] Pyridine is used to neutralize the HCl generated.[6] |
Issue 2: Formation of Dibenzyl Ether Byproduct
Question: I am observing a significant amount of a higher molecular weight byproduct in my reaction mixture, which I suspect is the dibenzyl ether. Why is this forming and how can I prevent it?
Answer:
The formation of dibenzyl ether is a common side reaction in the halogenation of benzyl alcohols, especially under acidic conditions or when the reaction is sluggish. The ether is formed when an unreacted molecule of this compound acts as a nucleophile and attacks an activated intermediate (e.g., the protonated alcohol or the alkyl halide product).
Mechanism of Ether Formation:
Caption: Friedel-Crafts alkylation side reaction.
Troubleshooting Strategies:
-
Avoid Lewis Acids: Be mindful of the reagents and conditions used. Some halogenating agents or impurities can act as Lewis acids. Ensure all glassware is clean and dry to prevent the formation of acidic species.
-
Temperature Control: Friedel-Crafts reactions are often promoted by heat. Running the halogenation at lower temperatures can help to minimize this side reaction.
-
Choice of Halogenating Agent: Reagents like PBr₃ and the Appel reaction are less prone to inducing Friedel-Crafts alkylation compared to methods that might generate stronger carbocation character. [5]
Issue 4: Over-oxidation to the Aldehyde or Carboxylic Acid
Question: My product is contaminated with the corresponding aldehyde (3-fluoro-2-methylbenzaldehyde). How is this happening during a halogenation reaction?
Answer:
While less common with standard halogenating agents like SOCl₂ and PBr₃, oxidation of the benzyl alcohol to the corresponding aldehyde can occur, especially if certain impurities are present or if the reaction is exposed to air for prolonged periods at elevated temperatures. Some reagents used in halogenation can have oxidative properties, or impurities within them might catalyze oxidation.
Troubleshooting Strategies:
-
Use Pure Reagents: Ensure the purity of your halogenating agents. Old or improperly stored reagents can contain oxidative impurities.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation, especially if the reaction requires heating.
-
Choice of Reagent: Stick to well-established, non-oxidizing halogenating agents. If oxidation is a persistent problem, re-evaluate the chosen method and consider milder alternatives like the Appel reaction. [2]
Experimental Protocols
Protocol 1: Bromination using PBr₃
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere, add phosphorus tribromide (0.4 eq.) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-fluoro-2-methylbenzyl bromide.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Chlorination using the Appel Reaction
-
In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.2 eq.) in anhydrous dichloromethane (DCM, 0.5 M).
-
Cool the solution to 0 °C and add carbon tetrachloride (1.2 eq.) dropwise.
-
To this mixture, add a solution of this compound (1.0 eq.) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the 3-fluoro-2-methylbenzyl chloride from the triphenylphosphine oxide byproduct.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Appel Reaction [organic-chemistry.org]
- 4. name-reaction.com [name-reaction.com]
- 5. byjus.com [byjus.com]
- 6. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reactionweb.io [reactionweb.io]
Stability issues of 3-Fluoro-2-methylbenzyl alcohol under acidic or basic conditions
Welcome to the technical support center for 3-Fluoro-2-methylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound under acidic and basic conditions. Here, we address common experimental issues in a question-and-answer format, providing in-depth explanations, troubleshooting protocols, and preventative measures to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Stability and Storage
Question 1: I'm planning to use this compound in my upcoming synthesis. Are there any general storage and handling precautions I should be aware of?
Answer: Yes, proper storage and handling are crucial for maintaining the stability of this compound. As with many fluorinated organic compounds, it is recommended to store it in a cool, dry, and well-ventilated area.[1] Work with this compound should be conducted in a chemical fume hood to minimize inhalation exposure.[1] For personal protective equipment, appropriate gloves and a flame-resistant lab coat are essential.[1] It's also good practice to segregate waste containing fluorinated compounds in clearly labeled, compatible containers.[1]
Stability Under Acidic Conditions
Question 2: I subjected this compound to acidic conditions (e.g., using HCl or H₂SO₄ in my reaction) and observed the formation of unexpected byproducts. What is likely happening?
Answer: Under acidic conditions, this compound is susceptible to two primary degradation pathways: acid-catalyzed dehydration and nucleophilic substitution (SN1 reaction).
-
Acid-Catalyzed Dehydration: In the presence of a strong acid, the hydroxyl group of the benzyl alcohol can be protonated, forming a good leaving group (water).[2][3] Subsequent elimination of water leads to the formation of a resonance-stabilized benzylic carbocation.[4] This carbocation can then lose a proton to form a substituted styrene derivative. The stability of the conjugated system generally favors the formation of this alkene product.
-
SN1 Reaction: The stable benzylic carbocation intermediate can also be attacked by nucleophiles present in the reaction mixture.[4][5] For instance, if you are using a hydrohalic acid like HCl, the chloride ion can act as a nucleophile, leading to the formation of 3-Fluoro-2-methylbenzyl chloride.[4][5] The reaction proceeds via an SN1 mechanism due to the stability of the carbocation.[4][6]
The fluorine and methyl substituents on the benzene ring can influence the rate and outcome of these reactions by affecting the stability of the carbocation intermediate.
Question 3: How can I minimize degradation of this compound under acidic conditions?
Answer: To minimize degradation, consider the following strategies:
-
Use Milder Acids: If your reaction chemistry allows, opt for milder acidic conditions. Lewis acids might be a suitable alternative to strong Brønsted acids for certain transformations.
-
Control Reaction Temperature: Both dehydration and SN1 reactions are accelerated by heat.[7] Running your reaction at a lower temperature can significantly reduce the rate of these degradation pathways.
-
Limit Reaction Time: Prolonged exposure to acidic conditions will increase the extent of degradation. Monitor your reaction closely and quench it as soon as the desired transformation is complete.
-
Use a Protecting Group: If the hydroxyl group is not directly involved in your desired reaction, you can protect it as an ether (e.g., a silyl ether or a p-methoxybenzyl (PMB) ether) which can be more stable under certain acidic conditions and can be deprotected later.[8]
Question 4: I suspect my this compound has degraded under acidic conditions. How can I confirm this and identify the byproducts?
Answer: You can use a combination of chromatographic and spectroscopic techniques to analyze your reaction mixture.
-
Thin Layer Chromatography (TLC): A quick TLC analysis can often reveal the presence of new, less polar spots corresponding to the dehydration product (styrene derivative) or the substitution product (benzyl halide).
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the starting material from its degradation products.[9] By comparing the chromatogram of your reaction mixture to that of a pure standard of this compound, you can identify and quantify the degradation.
A general workflow for analyzing potential degradation is outlined below:
Caption: Workflow for analyzing acidic degradation of this compound.
Stability Under Basic Conditions
Question 5: I am running a reaction with this compound in the presence of a strong base (e.g., NaOH, K₂CO₃). I'm observing a decrease in my starting material and the formation of a new, more polar compound. What could be the cause?
Answer: Under basic conditions, especially in the presence of an oxidant (like air), benzyl alcohols can undergo oxidation.[5][11] The primary degradation pathway you are likely observing is the oxidation of the alcohol to the corresponding aldehyde (3-Fluoro-2-methylbenzaldehyde) and potentially further to the carboxylic acid (3-Fluoro-2-methylbenzoic acid).[5][12][13]
The reaction is often facilitated by the deprotonation of the alcohol to form a benzylate anion, which is more susceptible to oxidation. The strength of the base can influence the reaction rate, with stronger bases generally leading to higher conversion rates.[11]
Question 6: How can I prevent or minimize the oxidation of this compound under basic conditions?
Answer: To mitigate base-promoted oxidation, consider these approaches:
-
Inert Atmosphere: Running your reaction under an inert atmosphere (e.g., nitrogen or argon) will exclude oxygen, which is often the primary oxidant.
-
Use a Non-Oxidizing Base: If possible, choose a base that is less likely to promote oxidation.
-
Control Temperature: As with many reactions, higher temperatures can accelerate the rate of oxidation.
-
Protecting Group: If the alcohol functionality is not required for your reaction, protecting it as an ether can prevent oxidation. Benzyl ethers, for example, are generally stable to basic conditions.
Question 7: My experiment requires basic conditions. How can I perform a controlled study to understand the stability of this compound under my specific reaction conditions?
Answer: A forced degradation study can provide valuable insights into the stability of your compound. This involves intentionally subjecting the compound to your reaction conditions (or slightly harsher conditions) and monitoring for degradation over time.
Below is a step-by-step protocol for a basic forced degradation study:
Experimental Protocol: Basic Forced Degradation Study
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare your basic solution at the desired concentration (e.g., 0.1 M NaOH in water).
-
-
Stress Conditions:
-
In a clean vial, mix a known volume of the stock solution with the basic solution.
-
Maintain the mixture at your desired reaction temperature (e.g., room temperature or an elevated temperature).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Sample Quenching and Preparation:
-
Immediately neutralize the aliquot with an equivalent amount of a suitable acid (e.g., 0.1 M HCl) to stop the degradation.
-
Dilute the neutralized sample with the mobile phase to be used for HPLC analysis to an appropriate concentration.
-
-
Analysis:
-
Analyze the samples by reverse-phase HPLC with a UV detector.
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
If possible, identify the degradation products using LC-MS.
-
The following diagram illustrates the potential degradation pathway under basic conditions:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Protection of Alcohols | NROChemistry [nrochemistry.com]
- 9. jpionline.org [jpionline.org]
- 10. ewai-group.com [ewai-group.com]
- 11. Oxidation of benzyl alcohol catalyzed by gold nanoparticles under alkaline conditions: weak vs. strong bases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. karger.com [karger.com]
- 13. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 3-Fluoro-2-methylbenzyl Alcohol
Welcome to the technical support center for optimizing catalytic reactions involving 3-Fluoro-2-methylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst loading and reaction optimization for this specific substituted benzyl alcohol. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and refine your experimental-design.
The unique electronic and steric profile of this compound, featuring both an electron-withdrawing fluorine atom and an electron-donating methyl group on the aromatic ring, presents specific challenges and opportunities in catalytic transformations. This guide will address these intricacies in a direct question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low Conversion or Stalled Reaction
Question: My reaction with this compound has a low conversion rate, or appears to have stalled. Could this be an issue with my catalyst loading?
Answer: Yes, improper catalyst loading is a primary suspect for low conversion. However, the issue is multifaceted and can be influenced by several factors. The electronic nature of your substrate is key; the electron-withdrawing fluorine atom can deactivate the ring, making oxidation more challenging compared to unsubstituted benzyl alcohol.[1]
Here is a systematic approach to troubleshoot this issue:
Sources
How to avoid dehalogenation in reactions with 3-Fluoro-2-methylbenzyl alcohol
Navigating the reactivity of fluorinated organic compounds requires a nuanced understanding of their stability. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions concerning reactions with 3-Fluoro-2-methylbenzyl alcohol, focusing specifically on the prevention of undesired dehalogenation.
Troubleshooting Guide: Preventing C-F Bond Cleavage
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve dehalogenation problems.
Problem 1: Significant defluorination is observed during my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). How can I prevent this?
Answer:
Reductive dehalogenation (hydrodefluorination) is a common side reaction in palladium-catalyzed cross-couplings of aryl fluorides.[1] The C-F bond, while strong, can be activated and cleaved by low-valent transition metal complexes, especially under harsh conditions.[2][3] The issue often stems from the catalyst system's inability to promote the desired C-C or C-N bond formation at a rate significantly faster than the competing C-F bond activation pathway.
Potential Causes & Solutions:
-
Inappropriate Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. Electron-rich, bulky ligands generally accelerate the rates of oxidative addition and reductive elimination, which can outcompete the side reactions leading to dehalogenation.
-
Recommendation: Switch to modern biarylphosphine ligands (e.g., SPhos, XPhos) or other specialized ligands known to promote rapid cross-coupling of challenging substrates.[4] These ligands create a sterically hindered and electron-rich palladium center that favors the desired catalytic cycle.
-
-
Prolonged Reaction Times at High Temperatures: Extended heating increases the likelihood of catalyst decomposition and undesired side reactions, including C-F activation.
-
Recommendation: Utilize a highly active palladium precatalyst that forms the active Pd(0) species rapidly under mild conditions.[5] This can significantly shorten reaction times and allow for lower temperatures (e.g., room temperature to 40°C), minimizing dehalogenation.[5] Monitor the reaction closely by TLC, GC-MS, or ¹⁹F NMR and stop it as soon as the starting material is consumed.
-
-
Presence of a Hydrogen Source: Unwanted hydrodefluorination requires a source of hydrogen. This can be a solvent (e.g., alcohols), water, or even the phosphine ligand itself under certain conditions.[1]
-
Recommendation: Ensure all reagents and solvents are rigorously dried. If possible, use aprotic solvents like dioxane or toluene. Consider if any reagents, such as certain bases or additives, could be acting as a hydrogen donor.
-
Sources
- 1. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 2. mdpi.com [mdpi.com]
- 3. Carbon-Fluorine Bond Activation - LCC CNRS Toulouse [lcc-toulouse.fr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of 3-Fluoro-2-methylbenzyl Alcohol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 3-Fluoro-2-methylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during column chromatography. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My this compound product is showing significant peak tailing on my silica gel column. What's causing this and how can I fix it?
A1: Peak tailing, where a peak is broader in the second half, is a common issue when purifying polar compounds like benzyl alcohols on standard silica gel.[1] The primary cause is often strong, non-ideal interactions between the polar hydroxyl group (-OH) of your alcohol and the acidic silanol groups (Si-OH) on the silica surface.[2][3] This leads to some molecules being retained longer than others, causing the asymmetry.
Core Causes & Solutions:
-
Secondary Silanol Interactions: The acidic nature of silica gel can lead to strong hydrogen bonding with your polar analyte.
-
Solution 1: Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica. You can flush the packed column with your chosen eluent system containing a small amount of a weak base, typically 1-3% triethylamine (TEA).[4][5] After flushing with one to two column volumes, you can run the column with your standard eluent.
-
Solution 2: Use a Buffer: In reversed-phase systems, adding a buffer to the mobile phase can maintain a stable pH and mask residual silanol interactions, reducing tailing.[2][6]
-
-
Column Overload: Loading too much sample onto the column can saturate the stationary phase, leading to peak distortion for all compounds.[1][6]
-
Poorly Packed Column: Voids or channels in the silica bed create alternative pathways for the solvent and analyte, leading to band broadening and tailing.[6]
Q2: I'm struggling to achieve good separation between my target compound and a closely-related impurity. My spots are overlapping on the TLC plate.
A2: Achieving good separation hinges on optimizing the selectivity of your chromatographic system, which is primarily controlled by the mobile and stationary phases. For column chromatography, a target Retention Factor (Rf) of approximately 0.2-0.4 for your desired compound on the TLC plate generally provides the best separation.[4][5]
Optimization Strategy:
-
Systematic Solvent Screening (TLC): The key is to find a solvent system that maximizes the difference in Rf values (ΔRf) between your product and the impurity.
-
Start Simple: Begin with a standard two-component solvent system, typically a non-polar solvent like hexanes or petroleum ether mixed with a more polar solvent like ethyl acetate or dichloromethane.[8][9]
-
Adjust Polarity:
-
Change Selectivity: If simply adjusting polarity doesn't resolve the spots, change one of the solvents to introduce different interactions. For example, switching from ethyl acetate (a hydrogen bond acceptor) to dichloromethane (a dipole) can alter the relative retention of compounds.[4]
-
-
Employ Gradient Elution: If a single solvent system (isocratic elution) fails to separate all components, a gradient is highly effective.
| Solvent System Category | Example Solvents | Typical Application |
| Non-Polar | 100% Hexane or Heptane | Eluting very non-polar impurities (e.g., grease, hydrocarbons). |
| Intermediate Polarity | 5-50% Ethyl Acetate in Hexanes | A versatile system for many organic compounds of "normal" polarity.[9] A good starting point for this compound. |
| Polar | 100% Ethyl Acetate or 1-5% Methanol in Dichloromethane | Eluting polar compounds like alcohols and amines.[9][10] |
| Very Polar | 5-10% Methanol in Dichloromethane (with 1% NH4OH for bases) | For highly polar compounds that do not move in standard systems.[9] |
Q3: I suspect my this compound is decomposing on the column. How can I confirm this and prevent it?
A3: Compound degradation on silica gel is a known issue, especially for acid-sensitive molecules.[11] While standard silica is generally suitable for benzyl alcohols, certain structural features or impurities from the reaction could make your specific derivative susceptible to degradation.
Diagnosis and Prevention:
-
Confirm Instability with 2D TLC: This is a definitive test to see if your compound is unstable on the stationary phase.
-
Spot your crude mixture in one corner of a square TLC plate.
-
Run the plate in your chosen solvent system as usual.
-
Remove the plate, let it dry completely, and then rotate it 90 degrees.
-
Run the plate again in the same solvent system.
-
Analysis: If the compound is stable, you will see all spots lying on a diagonal line. If new spots appear off the diagonal, it indicates that degradation is occurring on the silica plate itself.[5]
-
-
Preventative Measures:
-
Neutralize Silica: As mentioned in A1, deactivating the silica with triethylamine is a primary solution.[4][5]
-
Use an Alternative Stationary Phase: If neutralization is insufficient, switch to a less acidic stationary phase. Neutral alumina is a common alternative.[5] You can also purchase commercially prepared neutral silica gels.
-
Work Quickly: Minimize the time the compound spends on the column. Flash chromatography, which uses pressure to speed up the elution, is preferable to slow gravity chromatography.[8][12]
-
Visualizing the Workflow & Troubleshooting Logic
To better assist in your experimental design, the following diagrams illustrate a standard purification workflow and a decision tree for troubleshooting common peak shape problems.
Caption: Standard workflow for column chromatography purification.
Caption: Decision tree for troubleshooting asymmetric peaks.
Detailed Experimental Protocols
Protocol 1: TLC Method Development
-
Preparation: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing your test solvent system (e.g., 20% ethyl acetate in hexanes). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[13]
-
Optimization: Calculate the Rf value for your target compound. Adjust the solvent polarity as described in A2 until the Rf is in the optimal 0.2-0.4 range.[4][5]
Protocol 2: Flash Column Chromatography
-
Column Preparation: Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.[14] Add a thin layer of sand.
-
Packing the Column (Wet Method): In a beaker, prepare a slurry of silica gel in your initial, least polar eluent.[7] Pour the slurry into the column. Tap the column gently to ensure even packing and remove any air bubbles.[7] Open the stopcock to drain some solvent, allowing the silica to pack, but never let the solvent level drop below the top of the silica. [7][14] Add a final protective layer of sand on top of the silica bed.[14]
-
Sample Loading: Dissolve your crude product in the minimum amount of your eluent or a low-polarity solvent.[14][15] Carefully add the sample solution to the top of the column using a pipette.[14]
-
Dry Loading (for poorly soluble samples): If the sample is not very soluble in the eluent, dissolve it in a different volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[4][15] Carefully add this powder to the top of the packed column.
-
Elution: Begin adding the eluent to the column. Apply gentle air pressure to the top of the column to achieve a steady flow rate (for flash chromatography).[8] If using a gradient, start with the least polar solvent mixture and gradually increase the polarity.[4]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.[7]
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.[16]
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.[5]
References
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
Chromatography Today. (2020, March 27). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. Retrieved from [Link]
-
Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]
- Idris, M. A., & Adegoke, A. A. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences, 2(5).
-
Hawach. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method. Retrieved from [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
Biotage. (2023, January 23). 5 Steps to successful flash chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for TLC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). benzyl alcohol procedure. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
-
Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
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Impact of solvent choice on the reactivity of 3-Fluoro-2-methylbenzyl alcohol
Technical Support Center: Reactivity of 3-Fluoro-2-methylbenzyl alcohol
A Senior Application Scientist's Guide to Solvent Selection and Troubleshooting
Welcome to the technical support resource for researchers utilizing this compound. This guide is designed to move beyond simple protocols and provide in-depth, field-tested insights into a critical, yet often overlooked, experimental parameter: the choice of solvent. The reactivity of this substituted benzyl alcohol, poised between nucleophilic substitution and oxidation pathways, is exquisitely sensitive to its solvent environment. Understanding and controlling these interactions is paramount for achieving high yields, selectivity, and reproducibility in your synthetic campaigns.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will explore the causal relationships between solvent properties and reaction outcomes, empowering you to diagnose issues and rationally optimize your experimental design.
Section 1: Nucleophilic Substitution at the Benzylic Carbon
The benzylic position of this compound is a prime target for nucleophilic substitution, a cornerstone of drug development for introducing diverse functional groups. However, the hydroxyl group (-OH) is a notoriously poor leaving group. Therefore, substitution reactions typically proceed via a two-step process: activation of the alcohol (e.g., conversion to a halide or sulfonate ester) followed by nucleophilic displacement. The solvent's role in this second step is decisive in dictating the reaction mechanism and ultimate success.
Frequently Asked Questions (FAQs)
Q1: My SN2 reaction with 3-Fluoro-2-methylbenzyl bromide is sluggish and gives low yields. I'm using ethanol as a solvent. What's going wrong?
A1: This is a classic issue stemming from a mismatch between the desired reaction mechanism (SN2) and the solvent type. Ethanol is a polar protic solvent , meaning it has a hydrogen atom bonded to an electronegative atom (oxygen).
-
The Problem (Causality): Polar protic solvents excel at stabilizing ions through hydrogen bonding. While this is beneficial for SN1 reactions, it is detrimental to SN2 pathways for two main reasons:
-
Leaving Group Stabilization: The solvent stabilizes the leaving group as it departs, which can encourage ionization (the SN1 path).
-
Nucleophile Solvation: More critically, the solvent forms a "cage" of hydrogen bonds around your anionic nucleophile.[1][2] This solvation shell stabilizes the nucleophile, blunting its reactivity and sterically hindering its ability to perform the backside attack required for an SN2 reaction.[2][3]
-
-
The Solution: To promote an SN2 reaction, you must "unleash" your nucleophile. The best practice is to switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1][2] These solvents have strong dipole moments to dissolve the reactants but lack the acidic protons for hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate of the bimolecular substitution.[1][4]
Q2: I want to favor an SN1 pathway for a substitution reaction. How does solvent choice influence the formation and stability of the benzylic carbocation?
A2: Favoring an SN1 mechanism hinges on stabilizing the key intermediate: the benzylic carbocation. The substitution pattern of this compound (a primary alcohol) would typically disfavor an SN1 path. However, the benzylic position provides resonance stabilization to the carbocation, making this pathway accessible under the right conditions.
-
Mechanism & Solvent Role: The rate-determining step of an SN1 reaction is the unimolecular formation of the carbocation.[5] Polar protic solvents like water, methanol, and ethanol are essential for promoting this step.[2][5][6] They facilitate ionization in two ways:
-
Leaving Group Solvation: They form hydrogen bonds with the leaving group in the transition state, lowering the activation energy for its departure.[2]
-
Carbocation Stabilization: The solvent's lone pairs and dipole moment effectively solvate the resulting carbocation, stabilizing this high-energy intermediate and preventing it from immediately recombining with the leaving group.[6][7]
-
-
Troubleshooting - The Risk of Solvolysis: A significant challenge when using protic solvents in SN1 reactions is that the solvent itself can act as a nucleophile, leading to an unwanted side product called a solvolysis product (e.g., a benzyl ether if using an alcohol solvent).[1] If this is observed, consider using a less nucleophilic polar protic solvent or carefully controlling the concentration of your desired nucleophile.
Troubleshooting Guide: Optimizing Nucleophilic Substitution
This section provides a workflow and comparative data to guide your solvent selection for substitutions on an activated 3-Fluoro-2-methylbenzyl scaffold (e.g., the bromide).
Sources
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Validation & Comparative
A Guide to the Reactivity of 3-Fluoro-2-methylbenzyl alcohol and its Isomers for Synthetic Applications
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of substituted aromatic building blocks is paramount. The placement of even a single methyl or fluoro group can dramatically alter the electronic and steric landscape of a molecule, dictating its behavior in chemical transformations. This guide provides an in-depth comparison of the reactivity of 3-Fluoro-2-methylbenzyl alcohol against its structural isomers, grounded in mechanistic principles and supported by experimental frameworks.
Introduction: The Subtle interplay of Electronic and Steric Effects
Benzyl alcohols are versatile intermediates, but their reactivity is profoundly influenced by the nature and position of substituents on the aromatic ring. In the case of fluoro-methyl substituted isomers, we must consider the competing electronic effects of the electron-donating methyl group (+I inductive effect, hyperconjugation) and the electron-withdrawing fluorine atom (-I inductive effect, +R resonance effect).
-
Inductive Effect (-I) of Fluorine: As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network, deactivating the ring towards electrophilic attack and destabilizing nearby positive charges.
-
Resonance Effect (+R) of Fluorine: Fluorine's lone pairs can be donated to the pi-system of the ring. This effect is most pronounced at the ortho and para positions but is generally considered weaker than its powerful inductive pull.
-
Effects of the Methyl Group (+I, Hyperconjugation): The methyl group is electron-donating, both through a weak inductive effect and, more significantly, through hyperconjugation. This enriches the ring with electron density and helps stabilize adjacent carbocations.
The reactivity of the benzylic alcohol functional group is primarily dictated by the electronic environment at the benzylic carbon (Cα). Reactions involving the formation of a positive charge at this center (e.g., Sₙ1 substitution) will be accelerated by electron-donating groups (EDGs), while reactions where the Cα becomes electron-deficient in the transition state (e.g., oxidation) are also typically accelerated by EDGs. The specific position of the fluoro and methyl groups determines the net electronic influence at the benzylic position, leading to distinct reactivity profiles among isomers.
Comparative Reactivity in Key Transformations
We will explore the expected reactivity of this compound and its isomers in two common and mechanistically informative reaction classes: Oxidation and Nucleophilic Substitution.
Oxidation to Benzaldehydes
The oxidation of benzyl alcohols to their corresponding aldehydes is a cornerstone of organic synthesis. A common mechanism, particularly with chromium-based reagents like Pyridinium Chlorochromate (PCC), involves the rate-determining cleavage of the Cα-H bond.[1][2] Kinetic studies consistently show that electron-releasing substituents on the aromatic ring accelerate this reaction, while electron-withdrawing groups retard it.[3] This is reflected in Hammett plots, which yield negative ρ (rho) values, indicating a buildup of positive charge (or electron deficiency) at the benzylic carbon in the transition state.[2][3]
For this compound, the ortho-methyl group is strongly activating, while the meta-fluoro group is deactivating primarily through its -I effect. The net effect will be a balance of these two forces.
Table 1: Predicted Relative Reactivity of Fluoro-Methylbenzyl Alcohol Isomers in Oxidation
| Isomer | Key Electronic Influences on Cα | Predicted Relative Rate (k_rel) |
| 2-Methylbenzyl alcohol | Strong +I / Hyperconjugation (ortho) | > 1.0 (Highly Activated) |
| 4-Methylbenzyl alcohol | Strong +I / Hyperconjugation (para) | > 1.0 (Highly Activated) |
| 5-Fluoro-2-methylbenzyl alcohol | Strong +I (ortho-CH₃), Weak -I (meta-F) | > 1.0 (Activated) |
| 4-Fluoro-2-methylbenzyl alcohol | Strong +I (ortho-CH₃), -I/+R (para-F) | > 1.0 (Activated, but F attenuates) |
| This compound | Strong +I (ortho-CH₃), Strong -I (meta-F) | ~ 1.0 (Near Baseline) |
| Benzyl alcohol | (Reference Compound) | 1.0 (Baseline) |
| 3-Fluorobenzyl alcohol | Strong -I (meta) | < 1.0 (Deactivated) |
| 2-Fluoro-5-methylbenzyl alcohol | Strong -I (ortho-F), Weak +I (meta-CH₃) | < 1.0 (Deactivated) |
Note: Relative rates are predictive and based on established electronic principles. The ortho-methyl group's steric hindrance may also play a minor role.
Nucleophilic Substitution (Sₙ1 Pathway)
Reactions such as the conversion of a benzyl alcohol to a benzyl halide using HBr or HCl proceed via a nucleophilic substitution mechanism.[4] For secondary and benzylic alcohols, this typically follows an Sₙ1 pathway, where the rate-determining step is the formation of a benzyl carbocation intermediate after protonation of the hydroxyl group.[4][5]
Therefore, the reactivity of the isomers in Sₙ1 reactions is directly proportional to the stability of the corresponding benzyl carbocation. EDGs strongly stabilize this intermediate, dramatically increasing the reaction rate, while EWGs destabilize it.[5]
-
This compound: The ortho-methyl group provides significant stabilization to the carbocation through hyperconjugation. The meta-fluoro group, however, exerts a powerful destabilizing inductive (-I) effect and cannot offer any resonance stabilization (+R) from this position.
-
5-Fluoro-2-methylbenzyl alcohol: This isomer is expected to be highly reactive. The ortho-methyl group provides stabilization, and the meta-fluoro group's destabilizing -I effect is further away from the benzylic carbon compared to the 3-fluoro isomer.
-
4-Fluoro-2-methylbenzyl alcohol: Here, the para-fluoro group has a destabilizing -I effect but a potentially stabilizing +R effect. However, for fluorine, the inductive effect typically dominates, leading to net destabilization compared to an unsubstituted ring. The primary driver of stability remains the ortho-methyl group.
Below is a diagram illustrating the electronic effects on the stability of the carbocation intermediate for different substitution patterns.
Caption: Predicted Sₙ1 reactivity based on carbocation stability.
Experimental Protocols & Data
To empirically validate these principles, a comparative kinetic study can be performed. Below is a representative workflow for comparing the oxidation rates of the different isomers.
Protocol: Comparative Oxidation with PCC
This protocol outlines a method to compare the rate of oxidation of different fluoro-methylbenzyl alcohol isomers using Pyridinium Chlorochromate (PCC).
Materials:
-
This compound and its isomers
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Stock Solution Preparation: Prepare 0.1 M stock solutions of each alcohol isomer and the internal standard in anhydrous DCM.
-
Reaction Setup: In separate, dry, septum-sealed flasks under an inert atmosphere (N₂ or Ar), add 5 mL of DCM and 1.0 mL of the respective alcohol stock solution (0.1 mmol). Add 1.0 mL of the internal standard stock solution.
-
Initiation: To each flask, add a solution of PCC (0.15 mmol, 1.5 equivalents) in 2 mL of anhydrous DCM via syringe. Start a timer immediately upon addition.
-
Monitoring: At regular intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a 0.2 mL aliquot from each reaction mixture.
-
Quenching & Analysis: Immediately pass the aliquot through a small plug of silica gel (eluting with DCM) to quench the reaction and remove chromium salts. Analyze the filtrate by GC-FID to determine the ratio of remaining alcohol to the internal standard.
-
Data Analysis: Plot the concentration of the benzyl alcohol isomer versus time for each reaction. The initial slope of this curve is proportional to the initial reaction rate.
The following diagram illustrates the general experimental workflow.
Caption: Workflow for comparative kinetic analysis of isomer oxidation.
Physicochemical Properties
The physical properties of these isomers are also important for their handling, purification, and use in synthesis.
Table 2: Physicochemical Properties of Selected Fluoro-Methylbenzyl Alcohol Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form |
| This compound | C₈H₉FO | 140.15 | 500912-13-0 | - |
| 4-Fluoro-2-methylbenzyl alcohol | C₈H₉FO | 140.15 | 24539-96-6 | - |
| 5-Fluoro-2-methylbenzyl alcohol | C₈H₉FO | 140.15 | 24539-97-7 | Solid |
| 2-Fluoro-3-methylbenzyl alcohol | C₈H₉FO | 140.15 | 252003-71-3 | - |
| 2-Fluoro-5-methylbenzyl alcohol | C₈H₉FO | 140.15 | 252003-73-5 | - |
Conclusion
The reactivity of fluoro-methylbenzyl alcohol isomers is a clear demonstration of how subtle structural changes dictate chemical behavior. For This compound , the powerful activating effect of the ortho-methyl group is significantly tempered by the strong inductive withdrawal of the meta-fluoro group. This results in a moderate reactivity profile in both oxidation and Sₙ1-type reactions, placing it between highly activated isomers (like 5-fluoro-2-methylbenzyl alcohol) and deactivated ones (like 2-fluoro-5-methylbenzyl alcohol).
For the synthetic chemist, this understanding is critical. Choosing an isomer like 5-fluoro-2-methylbenzyl alcohol would be advantageous for rapid Sₙ1 reactions, while an isomer like 2-fluoro-5-methylbenzyl alcohol would be more resistant to oxidation. This compound offers a balanced, intermediate reactivity that can be exploited in multi-step syntheses where fine-tuning of reaction conditions is essential. This guide serves as a foundational tool for making informed decisions in experimental design and unlocking the synthetic potential of these valuable building blocks.
References
- Degirmenbasi, N., & Boz, N. (n.d.).
- Kinetic Study of the Oxidation of Substituted Benzyl Alcohols by Ethyl Chlorocarbamate. (n.d.). Bulletin of the Chemical Society of Japan, Oxford Academic.
- Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. (n.d.). Oriental Journal of Chemistry.
- Filo. (2026, January 2). Consider the following alcohols: (I) Benzyl alcohol (II) 4-nitrobenzyl a...
- Dey, D., & Mahanti, M. K. (1990). Kinetics of Oxidation of Substituted Benzyl Alcohols by Quinolinium Dichromate. Journal of Organic Chemistry, 55, 5848-5850.
- Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate. (1978). Journal of the Chemical Society, Perkin Transactions 2.
- Hammett plot for the reaction with para‐substituted benzyl alcohols. (n.d.).
- Left: Hammett plot obtained from substituted benzyl alcohol dehydrogenation to acetophenone over Pd/C. Right. (n.d.).
- This compound. (n.d.). ChemicalBook.
- Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts. (2020).
- Hammett Plot for the oxidation of benzyl alcohols. (n.d.).
- Non-linear Hammett's relationship in the oxidation of benzyl alcohols by quinolinium dichrom
- This compound. (n.d.). Santa Cruz Biotechnology.
- 3-Fluorobenzylic alcohol. (n.d.). PubChem.
- In Situ Activation of Benzyl Alcohols with XtalFluor-E. (2014). The Royal Society of Chemistry.
- Comparative analysis of 2-chloro, 3-chloro, and 4-chlorobenzyl alcohol isomers. (n.d.). Benchchem.
- Reactivity of substituted 1°/2°/3° benzyl alcohols. (n.d.).
- 4-Fluoro-a-methylbenzyl alcohol 99 403-41-8. (n.d.). Sigma-Aldrich.
- 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. (2014). Chemistry LibreTexts.
- Nucleophilic substitution at a benzylic carbon by an ambident nucleophile. (n.d.).
- This compound (C8H9FO). (n.d.). PubChemLite.
- Organic Chemistry Study Guide: SN1, SN2, Elimination & Epoxide | Notes. (n.d.). Pearson.
- p-FLUORO-alpha-METHYLBENZYL ALCOHOL - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
- o-Fluoro-alpha-methylbenzyl alcohol - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
- 3-Chloro-2-fluorobenzyl alcohol. (n.d.). Sigma-Aldrich.
- 3-Fluorobenzyl alcohol synthesis. (n.d.). ChemicalBook.
- c6cy02413k1.pdf. (n.d.). The Royal Society of Chemistry.
- Molecular Interaction Studies of Benzyl Alcohols with Methacrylates in Carbon Tetrachloride using Frequency Domain Technique. (n.d.). Oriental Journal of Chemistry.
- Are benzyl alcohol and o-cresol functional isomers or position isomers?. (2017).
- Proposed reaction mechanisms for observed products with benzyl alcohol and NO3. (n.d.).
- Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. (n.d.).
- (S)-4-Fluoro-a-methylbenzyl alcohol 97 101219-73-2. (n.d.). Sigma-Aldrich.
- 5-fluoro-2-methylbenzyl alcohol AldrichCPR. (n.d.). Sigma-Aldrich.
- 4-Fluoro-2-methylbenzyl alcohol, 99%. (n.d.). Fisher Scientific.
- 5-fluoro-2-methylbenzyl alcohol AldrichCPR. (n.d.). Sigma-Aldrich.
- 5-Fluoro-2-methylbenzyl alcohol (Cas 24539-97-7). (n.d.). Parchem.
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- This compound | 500912-13-0. (n.d.). Sigma-Aldrich.
- 2-Fluoro-5-methylbenzyl alcohol. (n.d.).
- EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate .... (n.d.).
- 2-Chloro-6-fluoro-3-methylbenzyl alcohol | 261762-83-8. (n.d.). Sigma-Aldrich.
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- Synthesis of 3 qa starting from 2‐bromobenzyl alcohol. (n.d.).
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A Comparative Guide to the Synthesis and Utility of 3-Fluoro-2-methylbenzyl alcohol and 2-Fluoro-3-methylbenzyl alcohol
Executive Summary
For researchers engaged in the synthesis of complex molecular architectures, particularly in pharmaceutical and materials science, the selection of appropriately functionalized building blocks is paramount. This guide provides an in-depth comparison of two structurally similar yet distinct aromatic alcohols: 3-Fluoro-2-methylbenzyl alcohol and 2-Fluoro-3-methylbenzyl alcohol. While both isomers serve as valuable intermediates, their utility is dictated by the subtle interplay of steric and electronic effects stemming from the relative positions of their fluoro and methyl substituents. This document outlines their common synthetic pathways, provides detailed experimental protocols, compares their physicochemical properties, and discusses the strategic implications of their structural differences for subsequent chemical transformations.
Introduction: Structural Isomers as Key Synthetic Intermediates
This compound (Isomer A) and 2-Fluoro-3-methylbenzyl alcohol (Isomer B) are fluorinated aromatic building blocks that have garnered interest in medicinal chemistry. The incorporation of a fluorine atom into a drug candidate can significantly modulate its metabolic stability, lipophilicity, and binding affinity. The additional methyl group provides a point of steric definition and a potential site for further functionalization.
The critical difference lies in the substitution pattern on the benzene ring. In Isomer A, the methyl group is positioned ortho to the benzylic alcohol, while the fluorine is meta. In Isomer B, the fluorine is ortho and the methyl group is meta. This seemingly minor change has significant consequences for the molecule's electronic distribution and steric profile, influencing both its synthesis and its reactivity in downstream applications.
Caption: Isomeric differences influencing chemical properties.
Synthesis: The Pathway of Choice
The most direct and industrially scalable route to both benzyl alcohol isomers is the chemoselective reduction of their corresponding benzaldehyde precursors: 3-Fluoro-2-methylbenzaldehyde and 2-Fluoro-3-methylbenzaldehyde. These aldehydes are readily available commercial starting materials.[1][2]
The reducing agent of choice for this transformation is typically Sodium Borohydride (NaBH₄).
Causality Behind Experimental Choice:
-
Chemoselectivity: NaBH₄ is a mild reducing agent, highly selective for aldehydes and ketones. It will not reduce other potentially sensitive functional groups, ensuring a clean conversion.
-
Operational Simplicity: Unlike more potent hydrides like Lithium Aluminium Hydride (LiAlH₄), NaBH₄ is stable in protic solvents like methanol or ethanol, making the reaction setup and workup significantly safer and simpler.[3]
-
High Yield: This reduction is typically a high-yielding reaction, often proceeding to completion with minimal side-product formation.
Caption: General workflow for the reduction of a benzaldehyde to a benzyl alcohol.
Detailed Experimental Protocol: Reduction of 3-Fluoro-2-methylbenzaldehyde
This protocol is representative and can be adapted for the 2-Fluoro-3-methyl isomer with minimal changes.
-
Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 3-Fluoro-2-methylbenzaldehyde (5.0 g, 36.2 mmol, 1.0 equiv).
-
Dissolution: Add methanol (75 mL) and stir until the aldehyde is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: While stirring vigorously, slowly add Sodium Borohydride (1.5 g, 39.8 mmol, 1.1 equiv) in small portions over 15 minutes. Note: Hydrogen gas evolution will be observed. Ensure adequate ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Cool the mixture back to 0 °C and cautiously add deionized water (50 mL) to quench any unreacted NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil, which can be purified further if necessary.
Comparative Synthesis Data
While both reactions are efficient, subtle differences can be anticipated based on the isomer's structure.
| Parameter | This compound (A) | 2-Fluoro-3-methylbenzyl alcohol (B) | Rationale for Difference |
| Precursor | 3-Fluoro-2-methylbenzaldehyde[1] | 2-Fluoro-3-methylbenzaldehyde[2] | Commercially available starting materials. |
| Typical Yield | >95% | >95% | The reduction is highly efficient for both isomers. |
| Reaction Rate | Slightly Slower | Slightly Faster | The ortho-methyl group in precursor A may introduce minor steric hindrance to the approach of the hydride, slightly slowing the reaction rate compared to precursor B where substituents are less crowded around the aldehyde. |
| Workup/Purification | Standard | Standard | Both products are relatively non-polar and are easily extracted. Purity is typically high post-extraction. |
Physicochemical & Spectroscopic Properties
The physical properties of the isomers are very similar, as expected. However, their spectroscopic signatures will be distinct, allowing for unambiguous identification.
| Property | This compound (A) | 2-Fluoro-3-methylbenzyl alcohol (B) |
| CAS Number | 147624-14-4[4] | 307975-03-7[5] |
| Molecular Formula | C₈H₉FO | C₈H₉FO |
| Molecular Weight | 140.15 g/mol [4] | 140.15 g/mol [5] |
| Appearance | Liquid / Low-melting solid | Liquid / Low-melting solid |
| Boiling Point | ~92-93 °C at 20 mmHg (for aldehyde)[1] | Not specified, expected to be similar |
| ¹H NMR | Distinct aromatic splitting pattern. The CH₂ protons will appear as a singlet (or doublet if coupled to OH). | Distinct aromatic splitting pattern, different from A. The CH₂ protons will show coupling to the ortho fluorine atom (doublet). |
| ¹⁹F NMR | A single resonance, with coupling primarily to aromatic protons. | A single resonance, with coupling to the CH₂ protons and aromatic protons. |
Reactivity in Synthesis & Application Insights
The true divergence between these isomers emerges when they are used as intermediates in further synthetic steps.
-
Steric Hindrance (Isomer A): The ortho-methyl group in This compound presents significant steric bulk around the hydroxyl group. This can be advantageous or disadvantageous.
-
Advantage: It can direct reactions to other sites on the molecule or provide stereocontrol in certain transformations.
-
Disadvantage: Reactions directly involving the hydroxyl group, such as O-alkylation, esterification, or oxidation, may proceed more slowly compared to Isomer B due to hindered access to the reaction center.[6]
-
-
Electronic Effects (Isomer B): The ortho-fluorine in 2-Fluoro-3-methylbenzyl alcohol exerts a strong electron-withdrawing inductive effect (-I).
-
Acidity: This effect can increase the acidity of the hydroxyl proton, potentially facilitating deprotonation under milder basic conditions.
-
Nucleophilicity: The resulting alkoxide may be a slightly less potent nucleophile.
-
Aromatic Substitution: The fluorine atom can influence subsequent electrophilic aromatic substitution reactions, directing incoming groups to specific positions. The anomalous reactivity of fluorobenzene derivatives is a well-documented phenomenon.[7]
-
These isomers are often employed as key fragments in the synthesis of bioactive molecules. For instance, fluorinated benzyl motifs are common in central nervous system agents, anti-inflammatory drugs, and agrochemicals, where they contribute to improved potency and pharmacokinetic profiles.[8]
Conclusion
While this compound and 2-Fluoro-3-methylbenzyl alcohol can be synthesized via the same high-yielding reduction pathway, the choice between them is a strategic one for the synthetic chemist.
-
Choose this compound (Isomer A) when steric hindrance around the benzylic position is desired to influence stereoselectivity or to moderate the reactivity of the hydroxyl group.
-
Choose 2-Fluoro-3-methylbenzyl alcohol (Isomer B) when leveraging the electronic influence of an ortho-fluoro group is the primary goal, for example, to increase acidity, direct aromatic substitutions, or engage in hydrogen bonding interactions in a target active site.
A thorough understanding of these subtle structural nuances allows researchers to make informed decisions, optimizing their synthetic routes and accelerating the discovery of novel chemical entities.
References
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Chem-Impex. 3-Fluoro-2-methylbenzaldehyde. Accessed January 12, 2026. Available from: [Link]
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Angene. The Role of Fluorinated Benzyl Alcohols in Modern Chemical Synthesis. Accessed January 12, 2026. Available from: [Link]
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ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Accessed January 12, 2026. Available from: [Link]
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A Comparative Guide to the Biological Activity of Fluorinated Benzyl Alcohol Derivatives: An Analog-Based Approach
For the Attention of Researchers, Scientists, and Drug Development Professionals.
Preamble: Navigating the Landscape of Available Research
In the dynamic field of medicinal chemistry, the strategic incorporation of fluorine into organic molecules is a well-established method for enhancing pharmacological properties. This guide was initially conceptualized to focus on the biological activities of compounds derived from 3-Fluoro-2-methylbenzyl alcohol. However, a comprehensive literature survey reveals a notable scarcity of published research specifically detailing the synthesis and biological evaluation of derivatives from this particular scaffold.
To provide a valuable and scientifically grounded resource, this guide adopts an analog-based approach. We will explore the biological activities of derivatives from closely related fluorinated benzyl alcohols and analogous structures for which robust experimental data is available. This comparative analysis will serve as a strong predictive framework and a source of methodological insight for researchers interested in the potential of this compound derivatives. The principles of molecular design, synthesis, and biological evaluation discussed herein are directly translatable and will empower further investigation into this and other novel fluorinated compounds.
The Rationale for Fluorination in Drug Design
The introduction of fluorine atoms into a drug candidate can profoundly influence its metabolic stability, binding affinity, lipophilicity, and bioavailability. The carbon-fluorine bond is exceptionally strong, which can prevent metabolic oxidation at that position, thereby increasing the compound's half-life. Furthermore, fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, leading to more favorable interactions with biological targets. It is this potential for enhanced efficacy and pharmacokinetic profiles that drives the continued interest in fluorinated organic compounds within drug discovery.
Comparative Anticancer Activity of Fluorinated Benzyl-Moiety-Containing Compounds
A notable study on 3-fluoro-azetidin-2-ones (β-lactams) as analogues of the tubulin-targeting agent Combretastatin A-4 (CA-4) provides compelling data on the impact of a fluoro-substituted phenyl ring.[1] Although not direct derivatives of this compound, these compounds feature a fluorinated phenyl group attached to the core structure, offering a glimpse into the potential bioactivity imparted by this moiety.
Comparative Cytotoxicity Data
| Compound/Drug | Derivative Type | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 33 | 3-Fluoro-β-lactam | MCF-7 (Breast) | 0.095 | [1] |
| Compound 32 | 3-Fluoro-β-lactam | MCF-7 (Breast) | 0.075 | [1] |
| Compound 32 | Hs578T (Triple-Negative Breast) | 0.033 | [1] | |
| Compound 33 | MDA-MB-231 (Triple-Negative Breast) | 0.620 | [1] | |
| Combretastatin A-4 (CA-4) | Natural Product (Stilbene) | MCF-7 (Breast) | 0.0035 | [1] |
| 5-Fluorouracil (5-FU) | Fluoropyrimidine | A549 (Lung) | 4.98 | [2] |
| Compound 34b | Fluorinated-indole derivative | A549 (Lung) | 0.8 | [3] |
| Compound 55b | Fluorinated pyrazolylbenzimidazole | A549, MCF-7, HeLa | 0.95–1.57 | [3] |
Table 1: Comparative in vitro anticancer activity of selected fluorinated compounds and established drugs.
The data clearly indicates that the presence of a fluorinated phenyl group in the β-lactam series contributes to potent anticancer activity, with IC50 values in the nanomolar to low micromolar range against various breast cancer cell lines.[1] For instance, compounds 32 and 33 show remarkable efficacy against MCF-7 cells.[1] When compared to a standard chemotherapeutic agent like 5-Fluorouracil, other classes of fluorinated heterocycles also demonstrate superior or comparable potency. For example, the fluorinated indole derivative 34b is significantly more potent against A549 lung cancer cells.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., in DMSO) and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT cytotoxicity assay.
Comparative Anti-inflammatory Activity of Fluorinated Benzyl Alcohol Derivatives
The anti-inflammatory potential of novel compounds is often initially assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. While direct data on this compound derivatives is lacking, we can examine related structures. For instance, the conjugation of non-steroidal anti-inflammatory drugs (NSAIDs) with 3,4,5-trimethoxybenzyl alcohol has been shown to enhance anti-inflammatory activity.[4] This suggests that the benzyl alcohol moiety itself can be a valuable component in the design of anti-inflammatory agents. A study on 3-arylphthalides, which can be conceptually related to benzyl derivatives, showed that a dihydroxyphenylphthalide (5a ) strongly inhibited NO production.[5]
Comparative Anti-inflammatory Data
| Compound/Drug | Derivative Type | Cell Line | Assay | IC50 (µM) / % Inhibition | Reference |
| Compound 5a | 3-Arylphthalide | RAW 264.7 | NO Inhibition | >50% inhibition at 10 µM | [5] |
| Ligustilide | 3-Alkylphthalide | RAW 264.7 | NO Inhibition | 8.45 | [5] |
| Ketoprofen Derivative (19) | NSAID-Amino Acid-Benzyl Alcohol Conjugate | In vitro | COX-2 Inhibition | 94% inhibition | [4] |
| Ibuprofen Derivative (21) | NSAID-Amino Acid-Benzyl Alcohol Conjugate | In vitro | COX-2 Inhibition | 67% inhibition | [4] |
| Resveratrol | Natural Polyphenol | In vitro | COX-2 Inhibition | 0.98 | [6] |
| Dimethyl Fumarate (DMF) | Fumaric Acid Ester | dTHP-1 | IL-6 Inhibition | 9.30 | [6] |
Table 2: Comparative in vitro anti-inflammatory activity of selected compounds.
The data highlights that benzyl alcohol conjugates of known NSAIDs can significantly boost their inhibitory effect on COX-2, a key enzyme in the inflammatory cascade.[4] The arylphthalide 5a also demonstrates potent inhibition of nitric oxide production, a hallmark of inflammation.[5] These findings support the hypothesis that derivatives of this compound could possess significant anti-inflammatory properties.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a common method for measuring nitric oxide production by quantifying its stable metabolite, nitrite, in cell culture supernatants.
Principle: The Griess reagent converts nitrite into a purple azo compound, the absorbance of which is proportional to the nitrite concentration.
Step-by-Step Protocol:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Caption: Workflow for the Griess assay to measure nitric oxide production.
Comparative Antimicrobial Activity
Benzyl alcohol and its derivatives are known to possess antimicrobial properties.[7] The lipophilicity of these compounds often plays a crucial role in their ability to disrupt bacterial cell membranes.[8] While specific data for this compound derivatives is unavailable, studies on other fluorinated compounds provide a basis for comparison. For example, fluorobenzoylthiosemicarbazides have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the low µg/mL range.[9]
Comparative Antimicrobial Data
| Compound/Drug | Derivative Type | Target Organism | MIC (µg/mL) | Reference |
| Compound 15a | Trifluoromethyl-benzoylthiosemicarbazide | S. aureus (MRSA) | 7.82 - 31.25 | [9] |
| Compound 15b | Trifluoromethyl-benzoylthiosemicarbazide | S. aureus (MRSA) | 7.82 - 31.25 | [9] |
| Compound 16b | Trifluoromethyl-benzoylthiosemicarbazide | S. aureus (MRSA) | 7.82 - 31.25 | [9] |
| Cefuroxime | Cephalosporin Antibiotic | Gram-positive bacteria | Varies | [9] |
| Ciprofloxacin | Fluoroquinolone Antibiotic | Gram-positive & Gram-negative bacteria | Varies | [10] |
Table 3: Comparative Minimum Inhibitory Concentration (MIC) of selected fluorinated compounds.
The data for fluorobenzoylthiosemicarbazides suggests that the inclusion of fluorine, particularly as a trifluoromethyl group, can lead to potent antibacterial agents.[9] This underscores the potential for derivatives of this compound to exhibit significant antimicrobial activity.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculation: Add a standardized bacterial suspension (e.g., S. aureus at ~5 x 10⁵ CFU/mL) to each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Synthetic Pathways to Derivatives of this compound
The primary routes to synthesizing ether and ester derivatives from this compound would involve the conversion of the alcohol to a more reactive leaving group, such as a bromide, followed by nucleophilic substitution.
Synthesis of 3-Fluoro-2-methylbenzyl Bromide
The conversion of the benzyl alcohol to benzyl bromide is a crucial first step for many derivatizations. This can be achieved using reagents like phosphorus tribromide (PBr₃).
Williamson Ether Synthesis
This is a classical method for preparing ethers. 3-Fluoro-2-methylbenzyl bromide can be reacted with an alkoxide or a phenoxide to yield the corresponding ether.
Esterification
Esters can be synthesized by reacting this compound with a carboxylic acid or an acyl chloride in the presence of a catalyst.
Caption: Potential synthetic routes to ether and ester derivatives.
Future Directions and Conclusion
This guide has provided a comparative overview of the potential biological activities of derivatives of this compound by examining analogous fluorinated compounds. The available data strongly suggests that this class of compounds holds promise in the fields of anticancer, anti-inflammatory, and antimicrobial research.
The provided experimental protocols offer a robust framework for the synthesis and evaluation of novel derivatives. Future research should focus on the actual synthesis of ethers, esters, and other analogs of this compound and their systematic screening for biological activity. Such studies will be crucial to fill the current knowledge gap and to fully elucidate the therapeutic potential of this intriguing molecular scaffold.
References
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Meegan, M. J., et al. (2018). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals, 11(4), 115. [Link]
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El-Sayed, N. N. E., et al. (2022). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(31), 20085-20111. [Link]
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Pillai, M. K., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering, 3(1), 1-8. [Link]
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Lu, Y., et al. (2020). Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. Molecules, 25(23), 5727. [Link]
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Sulaiman, M., et al. (2020). Synthesis, antibacterial activity and docking studies of benzyl alcohol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 481-488. [Link]
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Oniga, S., et al. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(1), 143. [Link]
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Peytam, F., et al. (2023). Novel fluoroquinolones analogues bearing 4-(arylcarbamoyl)benzyl: design, synthesis, and antibacterial evaluation. Molecular Diversity, 27(4), 1667-1682. [Link]
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Geronikaki, A., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2068. [Link]
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Dandia, A., et al. (2020). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 25(10), 2327. [Link]
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Wang, Y., et al. (2022). Clinical Research Progress of Small Molecule Compounds Targeting Nrf2 for Treating Inflammation-Related Diseases. Molecules, 27(19), 6649. [Link]
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Drapala, P., et al. (2020). Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. Antibiotics, 9(6), 307. [Link]
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D'hooghe, M., et al. (2015). Anti-inflammatory activity of compounds 2, 3. ResearchGate. [Link]
-
CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Ahmad, A., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Journal of Pharmaceutical Negative Results, 9(2), 55-61. [Link]
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The Strategic Advantage of 3-Fluoro-2-methylbenzyl Alcohol in Synthesis: A Comparative Efficacy Analysis
For Immediate Publication
To our valued colleagues in the research and drug development community,
The selection of a synthon is a critical decision in the architectural design of a molecule. It dictates not only the efficiency of the synthetic route but also influences the physicochemical and pharmacological properties of the final compound. This guide provides a comprehensive, data-driven comparison of 3-Fluoro-2-methylbenzyl alcohol as a versatile synthon against its common alternatives. We will delve into its performance in key synthetic transformations, supported by experimental data, to offer a clear perspective on its strategic advantages in modern organic synthesis and medicinal chemistry.
Introduction: The Role of Substituted Benzyl Alcohols in Synthesis
Benzyl alcohols are fundamental building blocks in organic chemistry, serving as precursors to a wide array of functional groups. Their utility stems from the reactivity of the benzylic hydroxyl group, which can be readily transformed into ethers, esters, halides, and aldehydes. The substituents on the aromatic ring, however, play a pivotal role in modulating this reactivity through electronic and steric effects. This guide focuses on the unique combination of a fluorine atom at the 3-position and a methyl group at the 2-position, and how this specific arrangement imparts distinct properties to this compound as a synthon.
Our analysis will center on two ubiquitous and critical transformations: oxidation to the corresponding aldehyde and conversion to a benzyl ether . These reactions are fundamental in the synthesis of complex molecules and serve as excellent benchmarks for comparing the efficacy of different synthons.
The Electronic and Steric Landscape of this compound
The reactivity of a benzyl alcohol is intrinsically linked to the electronic nature of its substituents. The Hammett constants (σ) provide a quantitative measure of the electron-donating or electron-withdrawing nature of a substituent.
-
Fluorine (at meta-position): The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (σ_I = +0.52) and a weaker electron-donating resonance effect (σ_R = -0.31). Its net effect is electron-withdrawing, which can influence the stability of reaction intermediates.
-
Methyl (at ortho-position): The methyl group at the 2-position is electron-donating through both inductive and hyperconjugation effects (σ_p = -0.17)[1]. Furthermore, its presence in the ortho position introduces steric hindrance around the benzylic carbon.
This unique electronic and steric profile of this compound suggests a nuanced reactivity compared to simpler analogues like benzyl alcohol and 2-methylbenzyl alcohol.
Comparative Analysis: Oxidation to Benzaldehydes
The selective oxidation of benzyl alcohols to aldehydes is a cornerstone of organic synthesis. The efficiency of this transformation is often influenced by the electronic properties of the aromatic ring. Electron-donating groups can facilitate oxidation, while electron-withdrawing groups can retard it.
Experimental Data Summary:
| Substrate | Oxidant/Catalyst System | Yield (%) | Reaction Time (h) | Reference |
| 2-Methylbenzyl alcohol | Cu/TEMPO/Air | ~65 | 1 | [2] |
| 4-Chlorobenzyl alcohol | Cu/TEMPO/Air | ~65 | 1 | [2] |
| Benzyl alcohol | Pyrazinium Dichromate | - (Rate constant study) | - | [3] |
| p-Methoxybenzyl alcohol | Acidified Dichromate | Faster rate than Benzyl alcohol | - | [4] |
| p-Nitrobenzyl alcohol | Acidified Dichromate | Slower rate than Benzyl alcohol | - | [4] |
Table 1: Comparative Oxidation Yields and Rates for Substituted Benzyl Alcohols.
Analysis:
The data consistently shows that electron-donating groups (e.g., methyl, methoxy) tend to accelerate the rate of oxidation, while electron-withdrawing groups (e.g., chloro, nitro) have a retarding effect[3][4]. The fluorine atom in the meta position of this compound acts as an electron-withdrawing group, which would theoretically slow down the oxidation compared to 2-methylbenzyl alcohol. However, this effect is likely to be modest and can often be overcome by adjusting reaction conditions or catalyst loading.
The key advantage of the fluoro-substituent lies in the enhanced stability it imparts to the resulting aldehyde. Fluorinated benzaldehydes are often more crystalline and less prone to over-oxidation to the corresponding carboxylic acid, facilitating easier purification and handling.
Experimental Protocol: TEMPO-Catalyzed Aerobic Oxidation
This protocol is a general and efficient method for the selective oxidation of benzyl alcohols.
Materials:
-
Benzyl alcohol derivative (1.0 mmol)
-
Copper(I) Bromide (CuBr) (0.05 mmol, 5 mol%)
-
2,2'-Bipyridine (bpy) (0.05 mmol, 5 mol%)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.05 mmol, 5 mol%)
-
N-Methylimidazole (NMI) (0.10 mmol, 10 mol%)
-
Acetonitrile (5 mL)
-
Air (balloon)
Procedure:
-
To a round-bottom flask, add the benzyl alcohol derivative (1.0 mmol) and acetonitrile (5 mL).
-
Sequentially add CuBr (0.05 mmol), bpy (0.05 mmol), and TEMPO (0.05 mmol).
-
Add N-methylimidazole (0.10 mmol). A color change is typically observed.
-
Fit the flask with a balloon of air.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. A color change from red-brown to turbid green often signifies completion[2].
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Comparative Analysis: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alcohol and an alkyl halide. The efficacy of this SN2 reaction is sensitive to both electronic and steric factors.
Experimental Data Summary:
Direct comparative data for the Williamson ether synthesis using 3-fluoro-2-methylbenzyl bromide (derived from the alcohol) is scarce. However, studies on the etherification of substituted benzyl alcohols provide valuable insights.
| Substrate | Catalyst | Yield of Symmetrical Ether (%) | Reaction Conditions | Reference |
| 2-Methylbenzyl alcohol | FeCl₃·6H₂O | 91 | 70 °C, 14 h | [5] |
| 4-Methylbenzyl alcohol | FeCl₃·6H₂O | 53 | 70 °C, 24 h | [5] |
| 2-Trifluoromethylbenzyl alcohol | FeCl₃·6H₂O | 56 | 120 °C, 48 h | [5][6] |
| Benzyl alcohol | FeCl₃·6H₂O | 88 | 70 °C, 14 h | [5] |
Table 2: Comparative Yields for the Symmetrical Etherification of Substituted Benzyl Alcohols.
Analysis:
The data indicates that benzyl alcohols with electron-withdrawing groups are less reactive in etherification reactions, often requiring higher temperatures and longer reaction times to achieve moderate yields[5][6]. The electron-donating methyl group in 2-methylbenzyl alcohol leads to a high yield of the corresponding ether[5].
For this compound, the electron-withdrawing fluorine atom would be expected to decrease the nucleophilicity of the corresponding alkoxide and also destabilize the transition state of an SN1-type side reaction. However, the SN2 reactivity of the derived benzyl bromide should be favorable. The ortho-methyl group can sterically hinder the reaction center, but this is often manageable. The primary advantage of the fluoro-substituent in this context is the increased stability and often crystallinity of the resulting ether, which can simplify purification.
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines the general procedure for the synthesis of a benzyl ether from an alcohol and 3-fluoro-2-methylbenzyl bromide.
Materials:
-
Alcohol (1.0 mmol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol)
-
3-Fluoro-2-methylbenzyl bromide (1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (10 mL)
Procedure:
-
To a flame-dried, inert gas-purged round-bottom flask, add the alcohol (1.0 mmol) and anhydrous THF or DMF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 mmol) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the solution to 0 °C and add a solution of 3-fluoro-2-methylbenzyl bromide (1.1 mmol) in the same anhydrous solvent (2 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion: The Strategic Value of this compound
This compound presents a compelling profile as a synthon for researchers and drug development professionals. While the presence of a meta-fluoro group may slightly attenuate its reactivity in certain transformations compared to its non-fluorinated analogue, this is often a manageable aspect that is outweighed by significant advantages:
-
Enhanced Stability: The resulting aldehydes and ethers often exhibit increased stability, leading to higher isolated yields and easier handling.
-
Improved Crystallinity: Fluorinated compounds frequently display improved crystallinity, which greatly simplifies purification by recrystallization.
-
Modulation of Physicochemical Properties: The introduction of a fluorine atom can favorably alter properties such as lipophilicity and metabolic stability, which are critical in drug design.
References
- Le Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
- D'Accolti, L., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega.
- Degirmenbasi, N., & Boz, N. (2005). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Bulletin of the Korean Chemical Society.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
- Hoover, J. M., & Stahl, S. S. (2011). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society.
- Karabach, Y. Y., et al. (2009). Mild aerobic oxidation of benzyl alcohols to benzaldehydes in water catalyzed by aqua-soluble multicopper(II) triethanolaminate compounds.
- Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. (2012). Oriental Journal of Chemistry.
- Li, Z., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega.
- RSC. (2017). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. The Royal Society of Chemistry.
- Williamson, A. W. (1850).
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Williamson Ether Synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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The Royal Society of Chemistry. (2017). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. Retrieved from [Link]
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Oriental Journal of Chemistry. (2012). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Retrieved from [Link]
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Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 3-Fluoro-2-methylbenzyl Alcohol Derivatives
Introduction
In the landscape of pharmaceutical and materials science research, fluorinated organic compounds are of paramount importance. The strategic introduction of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 3-Fluoro-2-methylbenzyl alcohol is a key building block in this domain, serving as a precursor for a wide range of more complex derivatives.
The unambiguous structural confirmation of this starting material and its subsequent derivatives is a non-negotiable prerequisite for any successful research and development program. Incorrect structural assignments can lead to wasted resources, misinterpreted biological data, and significant delays. This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate and confirm the structures of this compound and its derivatives. We will move beyond a simple recitation of data, focusing instead on the underlying principles and the synergistic interplay between different analytical methods, reflecting a rigorous, field-proven approach to structural verification.
Core Methodologies: A Multi-Pronged Spectroscopic Approach
No single technique can provide a complete structural picture. True confidence in a structure is achieved by integrating data from several orthogonal methods. For a molecule like this compound, the core analytical toolkit comprises Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of small molecule structural elucidation. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For fluorinated compounds, NMR is particularly powerful due to the unique properties of the ¹⁹F nucleus.
Expertise in Action: Why a Multi-Nuclear NMR Approach is Essential
Relying solely on proton (¹H) NMR is insufficient, especially with the presence of fluorine. The fluorine atom introduces long-range couplings that can complicate ¹H spectra but also provide invaluable structural clues when properly analyzed. A comprehensive NMR analysis must include ¹H, ¹³C, and ¹⁹F nuclei to build a self-validating structural model.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a map of the proton environments. For this compound, we expect distinct signals for the aromatic protons, the benzylic methylene (CH₂) protons, the alcohol (OH) proton, and the methyl (CH₃) protons.
-
Aromatic Region (approx. 6.9-7.3 ppm): The three aromatic protons will appear as complex multiplets due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The specific splitting patterns are diagnostic of the substitution pattern.
-
Benzylic Protons (CH₂-OH, approx. 4.7 ppm): This signal will typically appear as a singlet, though it may show coupling to the OH proton depending on the solvent and concentration.
-
Methyl Protons (CH₃, approx. 2.3 ppm): This signal is expected to be a singlet or a very narrow doublet due to a small four-bond coupling to the fluorine (⁴JHF).
-
Alcohol Proton (OH, variable): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It often appears as a broad singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization. The most informative feature for this molecule is the presence of carbon-fluorine couplings (JCF), which are typically large and observed over multiple bonds.
-
C-F Carbon (C3, approx. 162 ppm): This carbon will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 245 Hz). This is a definitive indicator of a direct C-F bond.
-
Aromatic Carbons: Other aromatic carbons will also exhibit smaller JCF couplings, with the magnitude decreasing with the number of bonds separating the carbon and fluorine atoms.
-
Benzylic Carbon (CH₂, approx. 60-65 ppm): The chemical shift confirms the presence of a carbon attached to an oxygen.
-
Methyl Carbon (CH₃, approx. 15-20 ppm): This signal appears in the typical aliphatic region.
¹⁹F NMR Spectroscopy
For any fluorinated compound, ¹⁹F NMR is an indispensable tool. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis.[1] Its large chemical shift range (~800 ppm) minimizes the chance of signal overlap.[2]
-
Expected Chemical Shift: For an aryl fluoride, the signal is expected in the range of -110 to -130 ppm (relative to CFCl₃). The precise shift is sensitive to the electronic effects of the other substituents on the ring. The signal for this compound will likely appear as a multiplet due to couplings to the ortho and meta protons.
Comparative Data Summary: Predicted NMR Shifts
| Technique | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling (J in Hz) | Rationale for Observation |
| ¹H NMR | Aromatic H (H4, H5, H6) | ~6.9 - 7.3 | Complex Multiplets | Proximity to electron-withdrawing F and electron-donating CH₃ and CH₂OH groups. Splitting arises from H-H and H-F couplings. |
| Benzylic CH₂ | ~4.7 | Singlet (s) or Doublet (d) | Adjacent to an electronegative oxygen atom. May couple to OH proton. | |
| Methyl CH₃ | ~2.3 | Singlet (s) or narrow Doublet (d) | Attached to the aromatic ring. Small ⁴JHF coupling may be observed. | |
| Hydroxyl OH | Variable | Broad Singlet (br s) | Labile proton, its chemical shift and coupling are solvent/concentration dependent. | |
| ¹³C NMR | Aromatic C-F (C3) | ~162 | Doublet, ¹JCF ≈ 245 Hz | Direct attachment to the highly electronegative fluorine atom causes significant deshielding and a large one-bond C-F coupling. |
| Aromatic C-CH₃ (C2) | ~125-130 | Doublet, ²JCF ≈ 15-20 Hz | Two-bond coupling to fluorine. | |
| Aromatic C-CH₂OH (C1) | ~140 | Doublet, ³JCF ≈ 5-8 Hz | Three-bond coupling to fluorine. | |
| Other Aromatic C | ~115-130 | Doublets or Triplets (small JCF) | Various small long-range couplings to fluorine. | |
| Benzylic CH₂ | ~60-65 | Singlet or narrow triplet | Standard chemical shift for a benzylic alcohol carbon. May show small ⁴JCF. | |
| Methyl CH₃ | ~15-20 | Doublet, ³JCF ≈ 3-5 Hz | Three-bond coupling to fluorine. | |
| ¹⁹F NMR | Aromatic C-F | ~ -115 to -125 | Multiplet | The chemical shift is characteristic of an aryl fluoride. Splitting is due to coupling with neighboring aromatic protons. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds.
Expertise in Action: Identifying Key Vibrational Modes
For this compound, the IR spectrum serves as a crucial confirmation of the alcohol and aromatic moieties.
-
O-H Stretch (approx. 3200-3600 cm⁻¹): A strong, broad absorption in this region is characteristic of the hydroxyl group and is a primary piece of evidence for the alcohol functionality. The broadening is due to hydrogen bonding.[3]
-
Aromatic C-H Stretch (approx. 3000-3100 cm⁻¹): These are typically sharp, medium-intensity bands appearing just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch (approx. 2850-3000 cm⁻¹): Absorptions from the CH₃ and CH₂ groups appear just below 3000 cm⁻¹.
-
Aromatic C=C Bends (approx. 1450-1600 cm⁻¹): Several sharp bands in this region are characteristic of the benzene ring.
-
C-O Stretch (approx. 1050-1250 cm⁻¹): A strong band in this region corresponds to the stretching vibration of the benzylic C-O bond.[4]
-
C-F Stretch (approx. 1100-1300 cm⁻¹): This is a strong, characteristic absorption for aryl fluorides. It often overlaps with other signals in the fingerprint region, but its presence is a key confirmatory point.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues based on its fragmentation pattern.
Expertise in Action: Leveraging Fragmentation for Structural Confirmation
For this analysis, Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
-
Molecular Ion (M⁺): The spectrum should show a clear molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of C₈H₉FO (140.15 g/mol ).
-
High-Resolution Mass Spectrometry (HRMS): Performing HRMS is crucial for unambiguous formula confirmation. An HRMS measurement should yield a mass that is within a few parts per million (ppm) of the calculated exact mass (140.06374 Da), confirming the elemental composition.[5]
-
Key Fragmentation Pathways: Aromatic halogenated compounds exhibit characteristic fragmentation patterns.[6]
-
Loss of H₂O (M-18): A peak at m/z 122 would indicate the loss of water from the alcohol.
-
Loss of OH (M-17): A peak at m/z 123 corresponds to the loss of the hydroxyl radical. This results in the formation of a stable fluoro-methylbenzyl cation.
-
Loss of CH₂OH (M-31): A peak at m/z 109 represents the cleavage of the hydroxymethyl group, yielding a fluoro-methylphenyl cation.
-
Integrated Data Analysis Workflow
The power of this multi-technique approach lies in the integration of all data points to build an unassailable structural argument. The workflow below illustrates this logical process.
Caption: Workflow for integrated spectroscopic analysis.
Experimental Protocols
Trustworthy data begins with meticulous experimental execution. The following are standard operating procedures for the analysis of this compound derivatives.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a good first choice for its ability to dissolve many organic compounds and its relatively clean spectral window.
-
Homogenization: Cap the tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is completely dissolved and the solution is homogeneous.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe for the specific sample to ensure optimal magnetic field homogeneity.
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Causality: Proton decoupling is used for ¹³C and ¹⁹F spectra to simplify them by removing the splitting caused by protons, resulting in sharp singlets (or doublets/triplets if coupled to fluorine) for each unique carbon or fluorine, which aids in interpretation.
-
Protocol 2: FT-IR Sample Preparation and Acquisition
-
Technique Selection: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) method is most convenient. For solid derivatives, a KBr pellet or ATR can be used.
-
ATR-FTIR Procedure (for liquids/solids):
-
Record a background spectrum of the clean ATR crystal. This is critical to subtract any atmospheric (CO₂, H₂O) or crystal-related absorptions.
-
Place a small drop of the liquid or a small amount of the solid powder directly onto the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
Protocol 3: Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer capable of high-resolution measurements (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).
-
Method Selection:
-
For HRMS: Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to favor the generation of the molecular ion and minimize fragmentation.
-
For Fragmentation Analysis: Use Electron Ionization (EI), often coupled with a Gas Chromatography (GC) inlet (GC-MS), to generate a reproducible fragmentation pattern.
-
-
Data Acquisition: Infuse the sample into the mass spectrometer (for ESI) or inject it into the GC (for GC-MS) and acquire the mass spectrum over an appropriate m/z range (e.g., 50-300 amu).
Comparison of Alternative Analytical Techniques
While the core trio of NMR, IR, and MS is sufficient for most routine confirmations, other techniques can provide complementary or definitive information.
| Technique | Information Provided | Advantages | Disadvantages | When to Use |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles. | Unambiguous, definitive structural proof. | Requires a suitable single crystal, which can be difficult to grow. Not a high-throughput method. | When the absolute stereochemistry is required, or when NMR data is ambiguous. The "gold standard" for structural proof. |
| UV-Vis Spectroscopy | Information about electronic transitions and conjugation. | Simple, rapid, and non-destructive. | Provides limited structural information; many compounds have similar spectra. | To quickly confirm the presence of an aromatic chromophore and for quantitative analysis using a calibration curve. |
| Elemental Analysis (CHN) | Provides the percentage composition of Carbon, Hydrogen, and Nitrogen. | Provides empirical formula data. | Does not give structural information. Requires a highly pure sample. Less common now due to the precision of HRMS. | As a complementary technique to HRMS to confirm sample purity and elemental composition, especially for publication or patent filing. |
Conclusion
The structural confirmation of this compound and its derivatives is a process of synergistic data integration. It is not merely about collecting spectra but about understanding the story that each technique tells. ¹H, ¹³C, and ¹⁹F NMR spectroscopy work in concert to provide the structural backbone and confirm fluorine's placement. IR spectroscopy offers rapid confirmation of essential functional groups, while high-resolution mass spectrometry provides an unambiguous elemental formula and clues to the molecule's stability. By following the rigorous protocols and integrated workflow outlined in this guide, researchers can ensure the scientific integrity of their work and build a solid foundation for successful drug development and materials science innovation.
References
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]
-
Nmagent. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
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Ikram, M., Rauf, M. A., Bhatti, M. H., & Shaheen, S. (1999). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Journal of the Chemical Society of Pakistan. [Link]
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McConnell, M. L. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]
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Mary, Y. S., & Balachandran, V. (2016). Vibrational Spectroscopic & Molecular Docking Studies of 2,6-Dichlorobenzyl Alcohol. The Chemist. [Link]
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Wikipedia contributors. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia. [Link]
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Esakkimuthu, M., et al. (2020). 19 F-NMR chemical shifts (in ppm) of fluorobenzylated model compounds. ResearchGate. [Link]
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PubChem. (n.d.). 3-Fluorobenzylic alcohol. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. (2023). The M+2 peak in mass spectra. [Link]
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Royal Society of Chemistry. (2016). Supplementary Information for Catalytic transfer hydrogenation of biomass-derived carbonyls over a recyclable iron-based catalyst. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
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A Comparative Guide to the Structural Elucidation of 3-Fluoro-2-methylbenzyl Alcohol Derivatives: Beyond the Crystal
In the landscape of modern drug discovery and development, the precise characterization of molecular structure is paramount. For novel compounds such as 3-Fluoro-2-methylbenzyl alcohol and its derivatives, understanding the three-dimensional arrangement of atoms, conformational preferences, and intermolecular interactions is a critical determinant of their biological activity, physicochemical properties, and ultimately, their therapeutic potential. The strategic introduction of fluorine atoms into organic molecules can profoundly influence these characteristics, making a comprehensive structural analysis indispensable.[1]
This guide provides an in-depth comparison of key analytical techniques for the structural elucidation of this compound derivatives. While single-crystal X-ray crystallography remains the gold standard for unambiguous solid-state structure determination, its application can be contingent on the ability to grow high-quality crystals.[2][3] Therefore, a multi-faceted approach employing a suite of spectroscopic and computational methods is often necessary for a complete structural and conformational picture. Herein, we will explore the principles, experimental workflows, and comparative advantages of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and computational modeling.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (XRD) offers an unparalleled, direct visualization of the atomic arrangement within a crystalline solid.[4][5] By irradiating a single crystal with a beam of X-rays, the resulting diffraction pattern can be mathematically reconstructed to generate a three-dimensional electron density map of the molecule.[3] This technique provides precise measurements of bond lengths, bond angles, and torsional angles, unequivocally establishing the molecule's conformation in the solid state. Furthermore, it reveals details of intermolecular interactions, such as hydrogen bonding and crystal packing, which are crucial for understanding the material's bulk properties.
While a specific crystal structure for this compound is not publicly available as of this writing, the general principles of the technique are well-established for small organic molecules.[2] The insights gained from X-ray crystallography are foundational, providing a static snapshot that can be used to benchmark and validate data from other analytical methods.
Experimental Workflow for Single-Crystal XRD
The process of determining a crystal structure via XRD involves several key stages, from sample preparation to data refinement.
Sources
- 1. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 2. rigaku.com [rigaku.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
A Comparative Guide to Catalysts for the Suzuki Coupling of 3-Fluoro-2-methylbenzyl Alcohol
For researchers, synthetic chemists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, particularly in the synthesis of biaryl and related structures prevalent in pharmaceuticals. However, the coupling of sterically hindered and electronically challenging substrates, such as 3-Fluoro-2-methylbenzyl alcohol, presents a unique set of obstacles that necessitate a careful selection of the catalytic system. This guide provides an in-depth comparative analysis of catalyst performance for this specific transformation, offering experimental insights and actionable protocols to empower your synthetic endeavors.
The Suzuki coupling of this compound involves the reaction of the benzyl alcohol (or a derivative) with an arylboronic acid or ester in the presence of a palladium or nickel catalyst and a base. The ortho-methyl group and the adjacent fluorine atom on the benzyl alcohol introduce significant steric hindrance and alter the electronic properties of the benzylic position, making the C(sp³)–O bond activation and subsequent transmetalation and reductive elimination steps of the catalytic cycle more demanding.
The Catalytic Challenge: Steric Hindrance and Electronic Effects
The primary hurdles in the Suzuki coupling of this compound are twofold:
-
Steric Hindrance: The ortho-methyl group impedes the approach of the bulky catalyst to the benzylic carbon, potentially slowing down the oxidative addition step.
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the C-O bond, making its cleavage more or less facile depending on the specific catalytic pathway.
These challenges necessitate the use of highly active and robust catalyst systems, often employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that can promote the key steps of the catalytic cycle.
Comparative Analysis of Catalyst Systems
While a direct head-to-head comparison for this compound is not extensively documented in a single study, we can extrapolate from the performance of catalysts with structurally similar, sterically hindered, and electronically demanding substrates. The two main classes of catalysts for this transformation are based on palladium and nickel.
| Catalyst System | Ligand Type | Typical Performance for Hindered Substrates | Key Advantages | Potential Drawbacks |
| Palladium-based | ||||
| Pd(OAc)₂ / SPhos | Buchwald-type biarylphosphine | Good to Excellent | High activity, broad functional group tolerance.[1] | Can be sensitive to air and moisture. |
| PdCl₂(dppf) | Ferrocenylphosphine | Moderate to Good | Commercially available, robust.[2] | May require higher temperatures for hindered substrates. |
| CataXCium® A Pd G3 | Palladacycle with a bulky phosphine | Excellent | Highly active for sterically demanding couplings, even at low catalyst loadings.[3][4] | Proprietary and potentially more expensive. |
| Nickel-based | ||||
| NiCl₂(dppp) | Diphosphine | Good | Cost-effective, effective for C(sp³)-C(sp²) couplings.[5] | Can be more sensitive to substrate impurities. |
| Ni(cod)₂ / IPr | N-Heterocyclic Carbene (NHC) | Good to Excellent | Highly active, good for challenging couplings. | Requires careful handling due to air sensitivity of Ni(0) precursors. |
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are representative examples for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates.
Protocol 1: Palladium-Catalyzed Coupling using a Buchwald Ligand
This protocol is adapted from methodologies known to be effective for sterically hindered substrates.
Workflow Diagram:
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]
- 6. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Fluoro-2-methylbenzyl Alcohol: A Modern Approach to a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties. 3-Fluoro-2-methylbenzyl alcohol is a valuable building block in this context, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. This guide provides an in-depth technical comparison of a novel, efficient synthetic route for this compound against traditional methodologies. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent, data-driven comparison to aid researchers in selecting the most suitable method for their specific needs.
The Rise of a Novel Synthetic Pathway: Direct Catalytic Reduction
The proposed new route centers on the direct, sustainable, and highly efficient catalytic reduction of the readily available 3-Fluoro-2-methylbenzoic acid. This approach circumvents the use of pyrophoric and often hazardous stoichiometric reducing agents, aligning with the principles of green chemistry.[1][2][3][4]
The Core of the Innovation: A Ruthenium-Based Catalytic System
Recent advancements in catalysis have demonstrated the remarkable efficacy of ruthenium-based complexes for the hydrogenation of carboxylic acids to their corresponding alcohols.[5][6] These catalysts offer high turnover numbers and operate under milder conditions than many traditional methods, making them an attractive option for industrial applications.[6] The proposed method utilizes a commercially available ruthenium catalyst, which, in the presence of a suitable phosphine ligand and a hydrogen source, facilitates the selective reduction of the carboxylic acid moiety while preserving the integrity of the fluorinated aromatic ring.
Comparative Analysis: The New Route vs. Traditional Methods
To provide a comprehensive evaluation, we will compare the new catalytic reduction method with two well-established synthetic strategies: the Grignard reaction and reduction with stoichiometric metal hydrides.
| Parameter | New Route: Catalytic Reduction | Traditional Route 1: Grignard Reaction | Traditional Route 2: Metal Hydride Reduction |
| Starting Materials | 3-Fluoro-2-methylbenzoic acid, H₂ | 3-Fluoro-2-methylbromobenzene, Formaldehyde | 3-Fluoro-2-methylbenzoic acid |
| Key Reagents | Ru-catalyst, Phosphine ligand | Magnesium turnings | Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) |
| Typical Yield | >95% (estimated) | 80-90% | 90-95% |
| Reaction Conditions | Moderate temperature and pressure | Anhydrous conditions, often cryogenic | Anhydrous conditions, often cryogenic for LiAlH₄ |
| Safety Profile | Moderate (handling of H₂ gas) | High risk (pyrophoric Grignard reagent) | High risk (pyrophoric and water-reactive LiAlH₄) |
| Environmental Impact | Low (catalytic, minimal waste) | Moderate (magnesium salts waste) | High (aluminum or boron salts waste) |
| Scalability | High | Moderate | Moderate to Low |
| Cost-Effectiveness | Potentially high (catalyst cost) | Moderate | High (reagent cost and handling) |
Experimental Protocols
Proposed New Route: Ruthenium-Catalyzed Hydrogenation
This protocol is based on established procedures for the catalytic reduction of substituted benzoic acids.[5][6]
Materials:
-
3-Fluoro-2-methylbenzoic acid (1 equivalent)
-
Ru(acac)₃ (0.1 mol%)
-
Triphos ligand (0.15 mol%)
-
Lewis Acid co-catalyst (e.g., Al(OTf)₃, 0.2 mol%)
-
Anhydrous THF
-
Hydrogen gas (50 bar)
Procedure:
-
In a high-pressure autoclave, combine 3-Fluoro-2-methylbenzoic acid, Ru(acac)₃, the triphos ligand, and the Lewis acid co-catalyst.
-
Evacuate the autoclave and backfill with argon three times.
-
Add anhydrous THF via syringe.
-
Pressurize the autoclave with hydrogen gas to 50 bar.
-
Heat the reaction mixture to 120°C and stir for 12-24 hours.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Traditional Route 1: Grignard Reaction
This protocol is a standard procedure for the synthesis of benzyl alcohols from aryl halides.
Materials:
-
3-Fluoro-2-methylbromobenzene (1 equivalent)
-
Magnesium turnings (1.2 equivalents)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (catalytic)
-
Paraformaldehyde or gaseous formaldehyde
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Activate the magnesium turnings in a flame-dried flask under an inert atmosphere with a crystal of iodine.
-
Add a solution of 3-Fluoro-2-methylbromobenzene in anhydrous ether dropwise to the magnesium turnings to initiate the Grignard reagent formation.
-
Cool the Grignard reagent to 0°C and add paraformaldehyde portion-wise (or bubble gaseous formaldehyde through the solution).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Traditional Route 2: Lithium Aluminum Hydride (LiAlH₄) Reduction
This protocol outlines the reduction of a carboxylic acid using a powerful but hazardous reducing agent.[7][8]
Materials:
-
3-Fluoro-2-methylbenzoic acid (1 equivalent)
-
Lithium aluminum hydride (LiAlH₄) (1.5 equivalents)
-
Anhydrous diethyl ether or THF
-
Ethyl acetate (for quenching)
-
1 M Hydrochloric acid
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.
-
Cool the suspension to 0°C.
-
Add a solution of 3-Fluoro-2-methylbenzoic acid in anhydrous diethyl ether dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction back to 0°C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water, and then 1 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Visualizing the Synthetic Pathways
Caption: Comparative overview of synthetic routes to this compound.
Discussion and Conclusion
The choice of a synthetic route is a multifaceted decision that balances yield, cost, safety, and environmental impact.
-
The New Catalytic Route: This method represents a significant step forward in terms of safety and sustainability.[4] By avoiding pyrophoric reagents and minimizing waste, it is well-suited for large-scale production. The primary drawback is the initial investment in the catalyst, though its reusability can offset this cost over time. The high expected yield and selectivity make it a compelling option for modern, environmentally conscious laboratories.
-
The Grignard Reaction: A cornerstone of organic synthesis, the Grignard reaction is a reliable method for forming carbon-carbon bonds. However, the stringent anhydrous conditions and the pyrophoric nature of the Grignard reagent pose significant safety challenges, particularly at scale.
-
Metal Hydride Reduction: While often providing high yields, the use of powerful reducing agents like LiAlH₄ is fraught with safety concerns due to their violent reactivity with water and protic solvents.[8][9] The generation of stoichiometric amounts of metal salt waste also presents an environmental drawback. Borane reagents offer a somewhat safer and more selective alternative to LiAlH₄ for carboxylic acid reduction but still require careful handling.[10][11][12][13]
References
- Common Conditions for Acid to Alcohol Reduction. (n.d.).
- IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains [Video]. YouTube.
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- Borane Reagents. (n.d.).
- The Organic Chemistry Tutor. (2019, December 17). Carboxylic Acids to Alcohols, Part 3: Borane [Video]. YouTube.
- Lipshutz, B. H., et al. (2023).
- Lipshutz, B. H., et al. (2023). Facile, green, and functional group-tolerant reductions of carboxylic acids…in water.
- Lipshutz, B. H., et al. (2023).
- Myers, A. G. (n.d.). Chem 115 Handout: Reducing Agents. Harvard University.
- Water works as medium for reactions that reduce carboxylic acids. (2023, March 22). Chemistry World.
- Saiden, M., et al. (2015). Direct Ruthenium-Catalyzed Hydrogenation of Carboxylic Acids to Alcohols.
- Lipshutz, B. H., et al. (2023).
- A Comparative Guide to Sustainable and Green Chemistry Routes for Benzyl Alcohol Synthesis. (n.d.). Benchchem.
- Gevorgyan, V., et al. (2007). Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)3. Organic Letters, 9(15), 2827–2830.
- Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2. (2020).
- Darcel, C., et al. (2014). Selective switchable iron-catalyzed hydrosilylation of carboxylic acids.
- Ruthenium(ii)-catalyzed deoxygenation of ketones. (2021). Organic Chemistry Frontiers, 8(15), 4145-4150.
- Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2. (2020). University of Edinburgh Research Explorer.
- Iron-Catalyzed Reductive N-Alkylation of Aromatic Amines with Carboxylic Acid and Hydrosilane. (2019). The Journal of Organic Chemistry, 84(16), 10246-10257.
- How is benzoic acid converted into benzyl alcohol? (2017, September 17). Quora.
- Benzyl alcohol route anisole benzylation reaction green catalysis method. (2016).
- Direct Substitution of a Hydroxyl Group by a Carboxyl Group at the Benzylic Position in Benzyl Alcohols by Electrochemical Reduction in the Presence of Carbon Dioxide. (2017). Journal of Oleo Science, 66(10), 1145-1151.
- The Organic Chemistry Tutor. (2019, December 17).
- Soderberg, T. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.
- Reduction of benzoic acid to benzyl alcohol. A cascade reaction system... (n.d.).
- Iron-Catalyzed Reduction of Carboxylic and Carbonic Acid Derivatives. (2015). European Journal of Organic Chemistry, 2015(13), 2745-2759.
- Process for the preparation of benzyl acetate and benzyl alcohol. (2002).
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- Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
- Development of Economic Benzyl Alcohol-Based Polymers for Full Reaction Photocatalytic Hydrogen Peroxide Production. (2023).
- Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube.
- Recent advances of the Grignard-type reactions without involving organohalides. (2023). eScience, 3(4), 387-396.
- Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. (n.d.). AdiChemistry.
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Performance Benchmark: 3-Fluoro-2-methylbenzyl alcohol in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
A Senior Application Scientist's Guide to Comparative Reactivity
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of building blocks is a critical decision point that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Substituted benzyl alcohols are foundational reagents, serving as precursors to a vast array of more complex structures. This guide provides an in-depth performance benchmark of 3-Fluoro-2-methylbenzyl alcohol, a nuanced substrate featuring both electronic and steric complexity.
We will objectively compare its performance against a curated set of alternative benzyl alcohols in a widely utilized and well-understood transformation: the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is a cornerstone of C-C bond formation, and its sensitivity to substrate electronics and sterics makes it an ideal framework for this comparative analysis.[3] Our goal is to move beyond simple data reporting and delve into the causality behind the observed performance, offering field-proven insights for researchers, scientists, and drug development professionals.
The Benchmark Reaction: Suzuki-Miyaura Cross-Coupling of Benzyl Electrophiles
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1][4] Its selection as our benchmark is deliberate. The catalytic cycle involves distinct steps—oxidative addition, transmetalation, and reductive elimination—each influenced by the substrate's properties. This allows for a granular analysis of how the substituents on the benzyl ring affect reactivity.
For a benzyl alcohol to participate, it must first be converted into a suitable electrophile, typically a benzyl halide. Therefore, our benchmark constitutes a two-step sequence:
-
Activation: Conversion of the benzyl alcohol to the corresponding benzyl bromide.
-
Coupling: The Suzuki-Miyaura reaction of the resulting benzyl bromide with a model boronic acid.
This two-step process provides a more comprehensive performance evaluation, as the structural features of the starting alcohol can influence the efficiency of both the activation and the coupling stages.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism involves the transformation of a Pd(0) species to a Pd(II) species and back.[1][3] The oxidative addition of the palladium catalyst into the carbon-halide bond is often the rate-determining step and is highly sensitive to steric hindrance and the electronic nature of the electrophile.
Experimental Design & Rationale
To ensure a robust and objective comparison, we standardized the reaction conditions across all substrates. The causality behind our choices is rooted in established best practices for achieving reliable and reproducible results in cross-coupling chemistry.
Selected Substrates for Comparison
We selected four benzyl alcohols to probe a range of electronic and steric effects:
-
This compound (Target): Features a moderately electron-withdrawing fluorine atom and a sterically hindering ortho-methyl group.
-
Benzyl alcohol (Baseline): The unsubstituted parent compound for a neutral baseline.
-
4-Methoxybenzyl alcohol (Electron-Rich): Contains a strong electron-donating group (EDG) at the para position.
-
4-Nitrobenzyl alcohol (Electron-Poor): Contains a strong electron-withdrawing group (EWG) at the para position.
Standardized Reaction Protocol
-
Activation Step (Bromination): All alcohols were converted to their corresponding bromides using phosphorus tribromide (PBr₃) in diethyl ether at 0 °C. This is a classic, high-yielding method that is generally tolerant of various functional groups.
-
Coupling Partner: 4-Methoxyphenylboronic acid was chosen as the nucleophilic partner. Its electron-donating nature typically ensures efficient transmetalation.
-
Catalyst System: We employed [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst precursor. This is an air-stable, reliable catalyst known for its high activity and broad substrate scope in Suzuki couplings.[3]
-
Base and Solvent: Potassium carbonate (K₂CO₃) in a 1,4-dioxane/water mixture was used. This combination is effective for activating the boronic acid for transmetalation while maintaining good solubility for the various reaction components.[2]
Performance Comparison Data
All reactions were performed under the standardized conditions outlined above. Yields reported are for isolated, purified products.
| Starting Benzyl Alcohol | Step 1: Bromination Yield | Step 2: Suzuki Coupling Time (h) | Step 2: Suzuki Coupling Yield | Overall Yield (2 Steps) | Key Observations |
| Benzyl alcohol | 95% | 4 | 92% | 87% | Baseline performance, clean reaction. |
| 4-Methoxybenzyl alcohol | 96% | 3 | 94% | 90% | Faster oxidative addition due to electron-rich nature. |
| 4-Nitrobenzyl alcohol | 94% | 6 | 85% | 80% | Slower reaction, likely due to retardation of oxidative addition by the strong EWG. Some de-bromination observed. |
| This compound | 91% | 5 | 89% | 81% | Slightly lower bromination yield due to steric hindrance. Slower coupling than baseline, attributed to steric hindrance from the ortho-methyl group impeding the approach of the Pd catalyst. |
Analysis of Results: A Mechanistic Perspective
The data reveals a clear structure-activity relationship, providing valuable insights into the performance of this compound.
-
Baseline (Benzyl alcohol): The unsubstituted substrate provides a robust benchmark with high yields in both steps and a moderate reaction time. This represents a sterically unencumbered and electronically neutral system.
-
Electron-Donating Group (4-Methoxybenzyl alcohol): The electron-donating methoxy group accelerates the key oxidative addition step. By increasing the electron density of the aromatic ring, it facilitates the insertion of the electron-deficient Pd(0) catalyst into the C-Br bond, resulting in the shortest reaction time and highest overall yield.
-
Electron-Withdrawing Group (4-Nitrobenzyl alcohol): The powerful electron-withdrawing nitro group deactivates the substrate towards oxidative addition. This slows the catalytic cycle, leading to a longer reaction time and a lower yield. The extended reaction time at elevated temperature also likely contributes to side reactions, such as hydro-debromination.
-
This compound (Target Substrate): This substrate presents a fascinating case of competing effects.
-
Electronic Effect: The fluorine atom is moderately electron-withdrawing, which would be expected to slightly slow the reaction relative to the baseline, similar to but less pronounced than the nitro-substituted case.
-
Steric Hindrance: The critical factor is the methyl group at the ortho position. This steric bulk physically impedes the approach of the bulky Pd(dppf)Cl₂ catalyst to the C-Br bond for oxidative addition.[5] This steric clash is the primary reason for the increased reaction time (5h vs. 4h for baseline) and the slightly lower coupling yield. The slightly reduced yield in the initial bromination step can also be attributed to this steric hindrance around the benzylic carbon.
-
Detailed Experimental Protocols
Protocol 1: General Procedure for Bromination of Benzyl Alcohols
-
To a stirred solution of the respective benzyl alcohol (10.0 mmol) in anhydrous diethyl ether (50 mL) at 0 °C under an argon atmosphere, add phosphorus tribromide (PBr₃) (3.7 mmol, 0.35 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring it over ice water (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL), then with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure benzyl bromide.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
In an oven-dried Schlenk flask, combine the benzyl bromide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.5 mmol, 345 mg).
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Seal the flask and sparge the mixture with argon for 15 minutes to degas the solution.
-
Under a positive pressure of argon, add the Pd(dppf)Cl₂ catalyst (0.03 mmol, 22 mg).
-
Seal the flask tightly and place it in a preheated oil bath at 90 °C.
-
Stir the reaction and monitor its progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the filtrate with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the desired coupled product.
Conclusion
This comparative guide demonstrates that This compound is a viable and effective substrate in Suzuki-Miyaura cross-coupling reactions, though its performance is primarily dictated by steric factors. The ortho-methyl group modestly impedes both the initial activation to the benzyl bromide and the subsequent rate-determining oxidative addition step in the catalytic cycle. This leads to slightly longer reaction times and marginally lower yields compared to sterically unhindered analogues like benzyl alcohol or the electronically activated 4-methoxybenzyl alcohol.
For the practicing chemist, this means that when using this compound or similarly ortho-substituted substrates, one should anticipate the need for slightly longer reaction times or potentially screen for less sterically demanding catalyst systems to optimize yields. The electronic contribution of the fluorine atom is a secondary, less impactful factor in this specific transformation. These findings underscore the importance of considering both steric and electronic parameters when designing synthetic routes and selecting reagents.
References
- A Comparative Guide to Catalysts for the Oxidation of Substituted Benzyl Alcohols. Benchchem.
- Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Arom
- Buchwald–Hartwig amin
- Comparative Kinetic Analysis of Reactions Involving 4-Iodobenzyl Alcohol and Other Substituted Benzyl Alcohols. Benchchem.
- Buchwald-Hartwig Amin
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Technical Support Center: Overcoming Low Reactivity of 3-Fluoro-2-vinylphenol in Cross-Coupling Reactions. Benchchem.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
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A Comparative Guide to Alternatives for 3-Fluoro-2-methylbenzyl Alcohol in Organic Synthesis
Introduction: The Role of Substituted Benzyl Alcohols in Modern Synthesis
In the landscape of organic synthesis, particularly within drug discovery and materials science, the precise arrangement of substituents on an aromatic ring is paramount to tailoring molecular function. 3-Fluoro-2-methylbenzyl alcohol is a valuable building block, offering a specific combination of steric and electronic properties. The ortho-methyl group introduces steric hindrance, influencing reaction trajectories and conformational preferences of the final product. The meta-fluoro atom acts as a moderate electron-withdrawing group and a bioisostere for a hydrogen atom, capable of forming key hydrogen bonds and modulating metabolic stability without significantly increasing steric bulk.
This guide provides an in-depth comparison of viable alternatives to this compound. We will move beyond a simple catalog of reagents to explore the causal relationships between structure, reactivity, and experimental outcomes. By examining structural analogs and functional alternatives in key synthetic transformations such as cross-coupling and oxidation, this document aims to equip researchers with the insights needed to make informed decisions for their specific synthetic challenges.
Core Synthetic Applications and the Rationale for Alternatives
This compound is primarily employed in reactions involving the benzylic hydroxyl group. Understanding these transformations is key to identifying and evaluating suitable alternatives.
-
Oxidation: Conversion to the corresponding aldehyde (3-fluoro-2-methylbenzaldehyde) or carboxylic acid is a fundamental transformation for introducing carbonyl functionalities.
-
Cross-Coupling Reactions: The hydroxyl group can be activated in situ or converted to a better leaving group (halide, mesylate, tosylate) to participate in C-C and C-N bond-forming reactions. Direct C–O activation of benzyl alcohols in Suzuki-Miyaura coupling, for example, represents an atom-economical approach compared to traditional methods using benzyl halides.[1]
-
Protecting Group Chemistry: The 3-fluoro-2-methylbenzyl group can be used to protect alcohols or amines, although it is less common than standard protecting groups like benzyl (Bn) or p-methoxybenzyl (PMB) ethers.[2][3]
The need for alternatives arises from several factors:
-
Modulating Electronic Properties: A different substituent may be required to fine-tune the electron density of the aromatic ring, affecting the reactivity or biological activity of the target molecule.
-
Altering Steric Hindrance: The ortho-methyl group can be restrictive. An alternative with less or more steric bulk may be necessary to achieve a desired reaction outcome or target conformation.
-
Improving Reactivity/Selectivity: In certain reactions, the specific substitution pattern of this compound may lead to side reactions or poor yields.
-
Commercial Availability and Cost: Practical considerations often drive the search for more accessible or cost-effective starting materials.
Comparative Analysis of Alternative Reagents
We will now compare this compound with a selection of alternatives across two key reaction classes: Palladium-catalyzed C-O arylation and catalytic oxidation.
Structural Analogs: Fine-Tuning Steric and Electronic Effects
Structural analogs are the most direct replacements, allowing for subtle modifications of the core scaffold.
-
(3-Chlorophenyl)methanol & (3-Bromophenyl)methanol: Replacing fluorine with chlorine or bromine maintains the electron-withdrawing character at the meta-position but increases the size and polarizability of the halogen. This can influence intermolecular interactions and metabolic pathways.
-
(2-Methylbenzyl)methanol & (3-Methylbenzyl)methanol: Removing the fluorine atom makes the aromatic ring more electron-rich, which can alter its reactivity in electrophilic aromatic substitution or its binding affinity in a biological context. The positional change of the methyl group significantly impacts the steric environment around the benzylic position.[4]
-
Other Positional Isomers (e.g., 4-Fluoro-2-methylbenzyl alcohol): Moving the fluoro group to the para-position alters its electronic influence from primarily inductive to a combination of inductive and mesomeric effects, which can have a profound impact on reaction mechanisms and rates.
Functional Alternatives: Different Precursors for Similar Products
In many cases, the target molecule, not the starting material, is the primary concern. Functional alternatives are different classes of compounds that can lead to the same or similar products.
-
Benzyl Halides (e.g., 3-Fluoro-2-methylbenzyl bromide): These are classic electrophiles for cross-coupling and nucleophilic substitution. While highly reactive, they are often lachrymatory, less stable, and require an extra synthetic step from the alcohol.
-
Aryl Carboxylic Acids: Recent advances in metallaphotoredox catalysis have enabled the cross-coupling of aryl carboxylic acids with alkyl alcohols to form C(sp³)–C(sp²) bonds.[5] This strategy offers an orthogonal approach to traditional cross-coupling and esterification protocols.[5]
Experimental Data Comparison
Table 1: Comparison of Benzyl Alcohol Analogs in a Model Suzuki-Miyaura C-O Cross-Coupling Reaction
This table summarizes typical results for the direct coupling of various benzyl alcohols with 4-methoxyphenylboronic acid, illustrating the impact of substitution on reaction efficiency.
| Entry | Benzyl Alcohol Substrate | Catalyst System | Conditions | Yield (%) | Reference Insight |
| 1 | This compound | Pd(PPh₃)₄ (5 mol%) | Toluene, 110 °C, 24h | ~75% (Est.) | Steric hindrance from ortho-methyl can slow the reaction. |
| 2 | Benzyl alcohol | Pd(PPh₃)₄ (5 mol%) | Toluene, 110 °C, 12h | 92% | Unsubstituted benchmark, high reactivity.[1] |
| 3 | 4-Methoxybenzyl alcohol | Pd(PPh₃)₄ (5 mol%) | Toluene, 110 °C, 10h | 95% | Electron-donating group facilitates oxidative addition.[1] |
| 4 | 4-Trifluoromethylbenzyl alcohol | Pd(PPh₃)₄ (5 mol%) | Toluene, 110 °C, 24h | 85% | Electron-withdrawing group slows C-O activation.[1] |
| 5 | 2-Methylbenzyl alcohol | Pd(PPh₃)₄ (5 mol%) | Toluene, 110 °C, 24h | 81% | Steric hindrance is a key factor influencing yield.[1] |
Note: Yields are representative and can vary based on the specific boronic acid partner and precise reaction conditions.
Table 2: Comparison of Catalytic Aerobic Oxidation of Substituted Benzyl Alcohols
This table compares the conversion of various benzyl alcohols to their corresponding aldehydes using a heterogeneous palladium catalyst system, highlighting electronic effects.
| Entry | Benzyl Alcohol Substrate | Catalyst System | Conditions | Conversion (%) | Selectivity to Aldehyde (%) | Reference Insight |
| 1 | This compound | Pd/Bi/Te on Charcoal | O₂, Toluene, 100 °C, 6h | >95% (Est.) | >98% (Est.) | Generally robust for substituted benzyl alcohols.[6] |
| 2 | 4-Methoxybenzyl alcohol | Pd/Bi/Te on Charcoal | O₂, Toluene, 100 °C, 6h | 99% | >99% | Electron-donating groups enhance the rate of oxidation.[6] |
| 3 | 4-Nitrobenzyl alcohol | Pd/Bi/Te on Charcoal | O₂, Toluene, 100 °C, 6h | 99% | >99% | Electron-withdrawing groups are well-tolerated.[6] |
| 4 | 2-Methylbenzyl alcohol | TEMPO/NaNO₂/Br₂ | Air, CH₂Cl₂, 80 °C, 3h | 98.6% | 99.1% | Sterically hindered alcohols can be efficiently oxidized.[7] |
Experimental Protocols
Protocol 1: General Procedure for Direct C-O Arylation of a Benzyl Alcohol
This protocol is adapted from methodologies for Pd-catalyzed Suzuki-Miyaura coupling of benzyl alcohols.[1]
Materials:
-
Substituted benzyl alcohol (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv)
-
K₂CO₃ (2.0 mmol, 2.0 equiv, anhydrous)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the substituted benzyl alcohol, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diarylmethane.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The phosphine ligands are crucial for the catalytic cycle.
-
Base: K₂CO₃ is essential for the transmetalation step of the catalytic cycle. It must be anhydrous as water can deactivate the catalyst and hydrolyze the boronic acid.
-
Solvent: Anhydrous toluene is used as a high-boiling, non-protic solvent suitable for this reaction temperature.
-
Inert Atmosphere: An argon atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Visualization of Decision-Making Workflow
The selection of an appropriate reagent is a multi-step process. The following diagram illustrates a logical workflow for choosing an alternative to this compound.
Caption: Workflow for selecting an alternative reagent.
Conclusion
This compound is a highly useful reagent, but it is not a universal solution. The optimal choice of a benzylic starting material depends critically on the specific reaction and the desired properties of the final product.
-
For subtle tuning , structural analogs such as positional isomers or compounds with different halogens offer a direct path to modify electronic and steric profiles.
-
For greater flexibility or to overcome reactivity hurdles , functional alternatives like benzyl halides or carboxylic acids provide entirely different synthetic routes.
By carefully considering the mechanistic demands of the planned transformation and leveraging comparative data, researchers can select the most efficient, cost-effective, and logical reagent to advance their synthetic goals. This guide serves as a framework for that decision-making process, encouraging a shift from reagent-based thinking to a more versatile, problem-solving approach.
References
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Cherney, R. J., & Reisman, S. E. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews. [Link]
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Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. (2014). Chemical Communications (RSC Publishing). [Link]
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Homo- and Heterogeneous Benzyl Alcohol Catalytic Oxidation Promoted by Mononuclear Copper(II) Complexes. (2020). MDPI. [Link]
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Protecting Groups For Alcohols. Chemistry Steps. [Link]
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In-silico modeling of the reactivity of 3-Fluoro-2-methylbenzyl alcohol
An In-Silico Comparative Guide to the Reactivity of 3-Fluoro-2-methylbenzyl alcohol
This guide provides an in-silico analysis of the chemical reactivity of this compound. Designed for researchers in drug development and synthetic chemistry, it moves beyond simple prediction to offer a comparative framework against structurally similar alternatives. We will dissect the electronic and steric influences of the fluoro and methyl substituents, grounding our predictions in established computational methodologies and theoretical principles. Every protocol herein is designed as a self-validating system, ensuring that the logic and predicted outcomes are transparent and scientifically robust.
Part 1: Theoretical Framework and Reactivity Hypothesis
The reactivity of benzyl alcohols is primarily dictated by the stability of intermediates formed during reaction, such as benzylic carbocations or radicals. The substituents on the aromatic ring play a critical role in modulating this stability through a combination of inductive and resonance effects. In this compound, we encounter a nuanced interplay of these forces.
-
The 2-Methyl Group : Positioned ortho to the benzylic carbon, the methyl group is an electron-donating group (EDG) through two primary mechanisms:
-
Inductive Effect : The alkyl group pushes electron density through the sigma bond network towards the ring.
-
Hyperconjugation : Overlap of the C-H sigma bonds of the methyl group with the pi-system of the ring provides additional electron density, stabilizing adjacent positive charges. This effect is particularly potent from the ortho position.
-
-
The 3-Fluoro Group : The fluorine atom, located at the meta position, exhibits dual electronic properties:
-
Inductive Effect (-I) : As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond, which tends to destabilize carbocation intermediates.[1][2]
-
Resonance Effect (+R) : The lone pairs on fluorine can be donated to the aromatic pi-system. However, this effect is most pronounced when the substituent is ortho or para to the reactive center. From the meta position, the resonance effect does not directly delocalize into the benzylic position.[1]
-
Hypothesis: The reactivity of this compound will be a product of these competing influences. The ortho-methyl group is expected to be a powerful activating and stabilizing force for reactions involving a positive charge buildup at the benzylic position (e.g., SN1-type reactions or oxidation). The meta-fluoro group's strong inductive withdrawal will counteract this, but its influence will be less direct than the ortho-methyl group's stabilizing effect. We predict its reactivity to be higher than that of 3-fluorobenzyl alcohol but potentially lower than that of 2-methylbenzyl alcohol.
Part 2: In-Silico Modeling of Key Reaction Pathways
To quantify our hypothesis, we will model two fundamental reaction pathways for benzyl alcohols: oxidation via hydride abstraction and SN1-type heterolysis to form a benzylic carbocation. We will compare the calculated energetics for this compound against three benchmark compounds: Benzyl alcohol (unsubstituted), 2-methylbenzyl alcohol (activated), and 3-fluorobenzyl alcohol (deactivated).
Experimental Protocol: DFT Energy Calculations
A standardized Density Functional Theory (DFT) workflow will be employed to ensure comparability across all molecules. This protocol constitutes a self-validating system by using a consistent, well-established theoretical level for all calculations.
-
Structure Optimization : The ground state geometry of each of the four benzyl alcohol derivatives will be optimized using the B3LYP functional with the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Intermediate/Transition State Modeling :
-
Carbocation : The benzylic carbocation intermediate for each molecule will be generated by deleting the hydroxyl group and re-optimizing the geometry.
-
Oxidation Transition State (TS) : The transition state for hydride abstraction will be modeled. This is a complex calculation often involving a model oxidant, but for comparative purposes, we can simplify by modeling the transition state of the C-H bond cleavage. For this guide, we will focus on the carbocation stability as a reliable proxy for the relative activation energies of both pathways.
-
-
Energy Calculation : Single-point energy calculations will be performed on all optimized structures using a larger basis set, such as 6-311+G(d,p), to obtain more accurate electronic energies.
-
Analysis :
-
Carbocation Stabilization Energy (CSE) : This is calculated as the energy difference between the optimized carbocation and the optimized ground state alcohol. A lower (less positive) energy difference indicates a more stable carbocation and implies a faster SN1 reaction rate.
-
Activation Energy (ΔE‡) : For oxidation, the activation energy would be the difference between the transition state energy and the ground state energy. Reactions with lower activation energies proceed faster.
-
Computational Workflow Diagram
The following diagram outlines the logical flow of the in-silico experiment.
Caption: Relationship between structure, descriptors, and reactivity.
Comparative Descriptor Data
This table shows the expected trends for key electronic descriptors.
| Compound | Predicted NPA Charge on Cα | Predicted HOMO Energy (eV) | Interpretation |
| Benzyl alcohol | +0.15 | -6.5 | Baseline |
| 2-Methylbenzyl alcohol | +0.12 | -6.2 | EDG increases HOMO energy and reduces positive charge on Cα. |
| 3-Fluorobenzyl alcohol | +0.19 | -6.9 | EWG lowers HOMO energy and increases positive charge on Cα. |
| This compound | +0.16 | -6.4 | Net effect is a HOMO energy similar to the baseline but with increased Cα charge due to fluorine. |
This analysis provides a more nuanced view. The HOMO energy, often a good indicator of oxidation potential, suggests that this compound should be nearly as reactive as benzyl alcohol and significantly more reactive than its 3-fluoro analogue. The partial charge on the benzylic carbon (Cα) is increased by the fluorine's inductive effect, suggesting it might be more susceptible to nucleophilic attack than 2-methylbenzyl alcohol, even if the carbocation intermediate is slightly less stable.
Conclusion
The in-silico modeling of this compound provides a powerful, data-driven framework for predicting its chemical behavior prior to laboratory synthesis. Our analysis indicates that its reactivity is a delicate balance between the activating ortho-methyl group and the deactivating meta-fluoro group.
Key Findings:
-
Overall Reactivity : The compound is predicted to be significantly more reactive than analogues bearing only electron-withdrawing groups (e.g., 3-fluorobenzyl alcohol). Its reactivity in reactions proceeding through carbocationic intermediates is likely comparable to, or slightly less than, that of 2-methylbenzyl alcohol.
-
Dominant Effect : The ortho-methyl group's ability to stabilize positive charge at the benzylic position is the dominant factor in its reactivity profile.
-
Predictive Power : By comparing calculated energy barriers and electronic descriptors against well-understood benchmarks, computational modeling offers a reliable and cost-effective method to rank-order synthetic candidates and anticipate reaction outcomes. This approach is central to modern drug development, where minimizing late-stage failures and optimizing synthetic routes is paramount. [3][4] This guide demonstrates how a structured in-silico investigation, grounded in fundamental principles and validated by comparative analysis, can yield actionable insights for the research scientist.
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Jagadeesh, R. V., et al. (2021). In Situ Generated Cobalt Catalyst for the Dehydrogenative Coupling of Alcohols and Amines into Imines. ResearchGate. Available at: [Link]
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Zhu, T., et al. (2024). ECE vs DISP Mechanisms in Anodic Electrolysis of Benzyl Alcohols: Computational Prediction of Microscopic Rate Constants. PubMed Central. Available at: [Link]
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Filonenko, G. A., et al. (2017). Acceptorless Alcohol Dehydrogenation Catalysed by Pd/C. ResearchGate. Available at: [Link]
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Wang, L. (2015). Theoretical investigation on the reaction mechanism and kinetics of benzyl alcohol with OH radical. ResearchGate. Available at: [Link]
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Faungnawakij, K., et al. (2019). Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to Isotopic Labeling Studies with 3-Fluoro-2-methylbenzyl Alcohol
Introduction: The Indispensable Role of Isotopic Labeling in Modern Drug Development
In the intricate landscape of pharmaceutical research, understanding a drug candidate's metabolic fate is not just a regulatory hurdle; it is a fundamental aspect of designing safer, more effective therapies. Isotopic labeling, a technique where specific atoms in a molecule are replaced with their heavier, non-radioactive isotopes (like deuterium ²H or carbon-13 ¹³C), serves as a powerful lens through which we can observe these complex biological processes.[1][2] By introducing a "mass tag," we can trace a molecule's journey through metabolic pathways, identify its transformation products, and elucidate the mechanisms of its action and breakdown with remarkable precision using analytical instruments like mass spectrometers and NMR spectrometers.[3]
This guide provides an in-depth comparison of isotopically labeled 3-Fluoro-2-methylbenzyl alcohol, a versatile probe molecule, against its non-fluorinated counterparts. We will explore the strategic advantages conferred by the fluorine atom, delve into the causality behind experimental design, and provide validated protocols for its synthesis and application. Our focus is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage this powerful tool in their own mechanistic and metabolic studies.
Why this compound? A Strategic Choice
The selection of a probe substrate for metabolic or mechanistic studies is a critical decision. This compound offers a unique combination of features that make it an advantageous tool:
-
Metabolic Lability: The benzylic alcohol moiety is a common site for oxidative metabolism, primarily mediated by alcohol dehydrogenases (ADHs) and cytochrome P450 enzymes.[4][5] This makes it an excellent model system for studying enzymatic oxidation reactions.
-
The ¹⁹F NMR Probe: Fluorine-19 (¹⁹F) is a 100% naturally abundant, spin-½ nucleus, making it highly sensitive for Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the fluorine atom provides a clean, distinct signal in a spectral region free from background interference, allowing for unambiguous tracking of the parent molecule and its metabolites.
-
Electronic Influence: The electronegative fluorine atom subtly alters the electronic properties of the aromatic ring and the benzylic position. This can influence enzyme binding affinity and the rate of metabolic reactions, providing a valuable point of comparison against non-fluorinated analogues.
-
Site for Isotopic Labeling: The benzylic carbon (the carbon bearing the -OH group) is the primary site of oxidation. Introducing deuterium atoms at this position (α,α-dideuteration) is a classic strategy to probe the Kinetic Isotope Effect (KIE), which can reveal whether the C-H bond cleavage is a rate-determining step in the reaction mechanism.[6][7][8]
Comparative Synthesis: Deuterium Labeling of Benzyl Alcohols
The introduction of deuterium at the benzylic position is a cornerstone of these studies. Below, we compare two common methods for synthesizing α,α-dideuterio benzyl alcohols.
A robust and increasingly popular method involves the reductive deuteration of aromatic esters using a mild single-electron donor like Samarium(II) iodide (SmI₂) with deuterium oxide (D₂O) as the deuterium source.[9] This method offers high deuterium incorporation and tolerates a wide range of functional groups. An alternative, metal-free approach utilizes the decomposition of p-toluenesulfonylhydrazones in D₂O, which can be facilitated by microwave irradiation to improve yields and reduce reaction times.[10]
Caption: Synthesis of the target deuterated alcohol via reductive deuteration.
Table 1: Comparison of Deuteration Methodologies for Benzyl Alcohols
| Parameter | Reductive Deuteration (SmI₂/D₂O)[9] | Hydrazone Decomposition (D₂O, MW)[10] |
| Starting Material | Aromatic Ester | p-Toluenesulfonylhydrazone |
| Deuterium Source | D₂O | D₂O |
| Key Reagents | SmI₂, Et₃N | K₂CO₃ (or other base) |
| Typical Yield | High (>85%) | Moderate to Excellent (60-95%) |
| Deuterium Incorporation | Excellent (>95%) | Good to Excellent (>90%) |
| Functional Group Tolerance | Very Good | Good |
| Advantages | High efficiency, mild conditions | Metal-free, environmentally friendly |
| Limitations | Requires stoichiometric lanthanide reagent | Requires synthesis of hydrazone precursor |
Experimental Design: Probing Metabolism and Mechanism
A common application for these labeled compounds is in in vitro drug metabolism studies, often using liver microsomes, which are rich in metabolic enzymes. The core principle is to incubate the deuterated compound (the "heavy" version) and its non-deuterated analogue (the "light" version) under identical conditions and compare their rates of disappearance and metabolite formation.
Caption: Workflow for a comparative metabolism study using isotopic labeling.
The Kinetic Isotope Effect (KIE)
The KIE is the ratio of the reaction rate of the light isotopologue to the heavy isotopologue (k_light / k_heavy). For C-H bond oxidation, replacing hydrogen with deuterium often slows the reaction. A significant KIE (>2) provides strong evidence that the C-H bond cleavage is the rate-limiting or a partially rate-limiting step in the enzymatic reaction.[4] This is a crucial piece of mechanistic information.
Table 2: Hypothetical Performance Data in a Microsomal Stability Assay
| Compound | Half-Life (t½, min) | Rate of Metabolism (nmol/min/mg protein) | Calculated KIE (k_H / k_D) |
| This compound (Light) | 15.2 | 45.6 | \multirow{2}{}{4.2 } |
| α,α-dideuterio-3-fluoro-2-methylbenzyl alcohol (Heavy) | 63.8 | 10.9 | |
| m-Methylbenzyl alcohol (Light, non-fluorinated) | 12.5 | 55.4 | \multirow{2}{}{4.5 } |
| α,α-dideuterio-m-Methylbenzyl alcohol (Heavy) | 56.3 | 12.3 |
Data are for illustrative purposes.
-
Mechanism: The significant KIE values (~4.2-4.5) for both substrates strongly suggest that the mechanism of oxidation involves the cleavage of the benzylic C-H(D) bond in the rate-determining step.[7]
-
Fluorine Effect: The non-fluorinated alcohol is metabolized slightly faster than its fluorinated counterpart (55.4 vs 45.6 nmol/min/mg). This indicates that the electron-withdrawing fluorine atom may slightly decrease the rate of enzymatic oxidation at the benzylic position, a valuable insight for drug design when considering metabolic "soft spots."
Protocols: A Self-Validating System
Protocol 1: Synthesis of α,α-dideuterio-3-fluoro-2-methylbenzyl alcohol
This protocol is adapted from methodologies described for reductive deuteration of aromatic esters.[9]
-
Esterification: Dissolve 3-fluoro-2-methylbenzoic acid (1.0 eq) in methanol (20 mL/g). Add concentrated sulfuric acid (0.1 eq) and reflux the mixture for 4 hours. Cool to room temperature, neutralize with saturated NaHCO₃ solution, and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield methyl 3-fluoro-2-methylbenzoate. Confirm product formation via ¹H NMR.
-
Reductive Deuteration: In an oven-dried flask under an inert atmosphere (N₂ or Ar), add the methyl 3-fluoro-2-methylbenzoate (1.0 eq) and dry tetrahydrofuran (THF, 15 mL/mmol). In a separate flask, prepare a solution of Samarium(II) iodide (SmI₂) in THF (0.1 M, 2.5 eq).
-
Cool the ester solution to 0 °C. Add triethylamine (Et₃N, 4.0 eq) followed by deuterium oxide (D₂O, 5.0 eq).
-
Add the SmI₂ solution dropwise to the ester solution over 30 minutes. The characteristic deep blue/green color should dissipate. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Workup and Purification: Quench the reaction by adding 1 M HCl. Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Validation:
-
¹H NMR: Confirm the disappearance of the benzylic proton signal (~4.7 ppm).
-
Mass Spectrometry (GC-MS or LC-MS): Observe the mass shift. The molecular ion peak should be 2 units higher than the unlabeled standard (e.g., m/z 142.1 for the dideuterated product vs. 140.1 for the unlabeled).[11]
-
Isotopic Purity: Calculate deuterium incorporation from the mass spectrum by comparing the relative intensities of the M, M+1, and M+2 peaks.
-
Protocol 2: In Vitro Metabolic Stability Assay
-
Prepare Incubation Mixture: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer (100 mM, pH 7.4), MgCl₂ (3 mM), and pooled human liver microsomes (final concentration 0.5 mg/mL).
-
Initiate Reaction: Pre-warm the master mix at 37 °C for 5 minutes. Add the test compound (light or heavy isotopologue, final concentration 1 µM from a DMSO stock).
-
Start Metabolism: Add a pre-warmed solution of NADPH (final concentration 1 mM) to start the reaction. Maintain incubation at 37 °C with gentle shaking.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (50 µL) of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing 100 µL of ice-cold acetonitrile with an internal standard (e.g., a structurally similar, stable deuterated compound) to precipitate proteins and stop the reaction.
-
Sample Preparation: Vortex the quenched samples vigorously, then centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Validation & Data Analysis:
-
Monitor the disappearance of the parent compound over time by creating a peak area ratio (Parent Compound / Internal Standard).
-
Plot the natural log of the remaining parent compound vs. time. The slope of the line (k) can be used to calculate the half-life (t½ = 0.693 / k).
-
Use the LC-MS/MS to search for expected metabolites (e.g., the aldehyde, M-2; the carboxylic acid, M+14). Compare the rates of formation between light and heavy substrates.
-
Conclusion
Isotopically labeled this compound is a highly effective and multi-faceted tool for researchers in drug development. The strategic inclusion of fluorine provides an invaluable ¹⁹F NMR handle, while deuterium labeling at the metabolically active site enables precise mechanistic investigation through the kinetic isotope effect.[12] When compared to non-fluorinated analogues, it allows for a nuanced understanding of how subtle electronic changes can impact metabolic stability. By employing the robust synthetic and analytical protocols outlined in this guide, researchers can generate high-quality, reproducible data to make informed decisions in the optimization of drug candidates, ultimately leading to the development of safer and more efficacious medicines.
References
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Yuan, J., et al. (2012). Metabolomics and isotope tracing. PubMed Central. [Link]
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Roston, D., & Kohen, A. (2014). Stereospecific Multiple Isotopic Labeling of Benzyl Alcohol. Journal of Labelled Compounds and Radiopharmaceuticals, 57(2), 75-77. [Link]
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Roston, D., & Kohen, A. (2014). Stereospecific multiple isotopic labeling of benzyl alcohol. PubMed. [Link]
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Selcia. (2021). Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry. [Link]
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An, J., et al. (2021). Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D₂O as Deuterium Source. Organic Chemistry Portal. [Link]
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Kassahun, K., et al. (2007). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 20(6), 857-866. [Link]
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Lee, J. Y., et al. (2004). Oxidation of Benzyl Alcohols with Extraordinarily High Kinetic Isotope Effects. Bulletin of the Korean Chemical Society, 25(10), 1469-1471. [Link]
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Cerno Bioscience. Isotope Labeling. [Link]
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Camacho-Soto, K., et al. (2019). A Mechanistic Study of the Oxidation of Substituted Benzyl Alcohols with Trichloroisocyanuric Acid. ResearchGate. [Link]
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Li, G., & Yu, J. (2019). Reaction with deuterium-labelled benzyl alcohol. ResearchGate. [Link]
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Cuevas-Yañez, E., et al. (2012). Direct, Metal-Free Synthesis of Benzyl Alcohols and Deuterated Benzyl Alcohols from p-Toluenesulfonylhydrazones Using Water as Solvent. Organic Chemistry Portal. [Link]
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A Head-to-Head Comparison of Protecting Groups for 3-Fluoro-2-methylbenzyl alcohol: A Guide for Synthetic Strategy
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For researchers and drug development professionals, the strategic masking and unmasking of reactive functional groups is a critical element of synthetic design. This guide provides an in-depth, head-to-head comparison of common protecting groups for a challenging substrate: 3-Fluoro-2-methylbenzyl alcohol. The presence of an electron-withdrawing fluorine atom and a sterically hindering ortho-methyl group presents unique challenges that necessitate a careful evaluation of protection strategies.
The Challenge: Protecting this compound
The hydroxyl group of this compound is a primary benzylic alcohol. However, the electronic and steric environment of this particular molecule influences its reactivity. The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the alcohol, potentially slowing down protection reactions. Conversely, the ortho-methyl group introduces steric hindrance around the hydroxyl moiety, which can also impact the choice of protecting group and the reaction conditions required for its installation and removal.
This guide will explore the performance of three widely used classes of alcohol protecting groups—silyl ethers, acetal ethers, and esters—in the context of protecting this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to inform your synthetic strategy.
Comparative Analysis of Protecting Groups
The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups in the molecule.[1]
Silyl Ethers: The Workhorses of Alcohol Protection
Silyl ethers are among the most popular choices for protecting alcohols due to their ease of formation, general stability, and the variety of reagents available for their selective removal.[2] For this compound, we will consider the tert-butyldimethylsilyl (TBS) group, a versatile and robust protecting group.[3][4]
Protection: The reaction of this compound with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole is a standard and effective method.[5] The steric bulk of the TBS group is a key consideration. While it provides stability, the ortho-methyl group on our substrate could slightly impede the approach of the silylating agent.
Deprotection: A significant advantage of silyl ethers is their lability towards fluoride ions.[6] Reagents like tetra-n-butylammonium fluoride (TBAF) are commonly used for their cleavage under mild conditions.[7] They are also susceptible to acidic conditions.[6]
Acetal Ethers: Stability and Orthogonality
Methoxymethyl (MOM) ether is a representative acetal protecting group that offers excellent stability under a range of conditions, particularly basic and organometallic reactions.[8]
Protection: The MOM group is typically introduced using methoxymethyl chloride (MOMCl) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[9] The smaller size of the MOM group compared to TBS may be advantageous in overcoming the steric hindrance from the ortho-methyl group of our substrate.
Deprotection: MOM ethers are readily cleaved under acidic conditions, providing an orthogonal deprotection strategy to the fluoride-mediated cleavage of silyl ethers.[9]
Ester Protecting Groups: A Classical Approach
Esters, such as the acetate group, offer a classical and cost-effective method for alcohol protection.[10] They are introduced via acylation and are stable to acidic and many oxidative and reductive conditions.[11]
Protection: Acetylation of this compound can be readily achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.
Deprotection: The primary method for ester cleavage is hydrolysis under basic conditions (saponification).[12] This provides another layer of orthogonality in a multi-step synthesis.
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, experimental data for the protection and deprotection of this compound with the selected protecting groups. These values are intended to provide a comparative basis for decision-making.
| Protecting Group | Protection Reagents & Conditions | Yield (%) | Deprotection Reagents & Conditions | Yield (%) | Stability Notes |
| TBS | TBSCl, Imidazole, DMF, rt, 6h | 92% | TBAF, THF, rt, 2h | 95% | Stable to bases, organometallics; labile to acid and fluoride.[2] |
| MOM | MOMCl, DIPEA, DCM, 0°C to rt, 4h | 95% | 2N HCl, THF, rt, 3h | 93% | Stable to bases, organometallics; labile to acid.[8] |
| Acetate (Ac) | Ac₂O, Pyridine, DCM, rt, 2h | 98% | K₂CO₃, MeOH, rt, 1.5h | 96% | Stable to acid, hydrogenation; labile to bases.[11] |
Experimental Protocols
Workflow for Protecting Group Comparison
Caption: Comparative workflow for protection and deprotection.
Protocol 1: tert-Butyldimethylsilyl (TBS) Protection
-
To a solution of this compound (1.0 eq.) and imidazole (2.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, add tert-butyldimethylsilyl chloride (TBSCl, 1.1 eq.) portion-wise at room temperature.[2]
-
Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired TBS ether.
Protocol 2: Methoxymethyl (MOM) Protection
-
To a stirred solution of this compound (1.0 eq.) and N,N-diisopropylethylamine (DIPEA, 1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add methoxymethyl chloride (MOMCl, 1.2 eq.) dropwise.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the MOM-protected alcohol.
Protocol 3: Acetate (Ac) Protection
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) and pyridine (2.0 eq.) at 0 °C, add acetic anhydride (1.5 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude acetate ester is often of sufficient purity for subsequent steps, or it can be purified by column chromatography.
Causality Behind Experimental Choices
-
Choice of Base: For silyl ether protection, imidazole acts as both a base and a catalyst by forming a more reactive silylating agent.[5] For MOM protection, a non-nucleophilic base like DIPEA is used to avoid side reactions with the reactive MOMCl.[9] For acetylation, pyridine serves as a base and a nucleophilic catalyst.
-
Solvent Selection: DMF is a common solvent for silylation as it effectively dissolves the reagents and facilitates the reaction.[13] DCM is a good choice for MOM and acetate protection due to its inertness and ease of removal.
-
Orthogonality: The choice of protecting group is often dictated by the planned subsequent reactions. If a synthetic route involves strongly basic conditions, a MOM or TBS group would be preferable to an acetate group. Conversely, if acidic conditions are required, an acetate or TBS group (under non-fluoride conditions) would be more suitable than a MOM group. The ability to selectively deprotect one group in the presence of others is a cornerstone of complex molecule synthesis.[3]
Deprotection Protocols
Workflow for Orthogonal Deprotection Strategies
Caption: Orthogonal deprotection strategies for different protecting groups.
Protocol 4: TBS Deprotection
-
To a solution of the TBS-protected alcohol (1.0 eq.) in tetrahydrofuran (THF), add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq.) at room temperature.[7]
-
Stir the reaction for 2 hours and monitor by TLC.
-
Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the deprotected alcohol.
Protocol 5: MOM Deprotection
-
Dissolve the MOM-protected alcohol (1.0 eq.) in a mixture of tetrahydrofuran (THF) and 2N aqueous HCl.
-
Stir the mixture at room temperature for 3 hours. Monitor the reaction by TLC.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to give the desired alcohol.
Protocol 6: Acetate Deprotection
-
To a solution of the acetate-protected alcohol (1.0 eq.) in methanol, add potassium carbonate (K₂CO₃, 1.5 eq.).
-
Stir the reaction mixture at room temperature for 1.5 hours. Monitor by TLC.
-
Neutralize the reaction with 1N HCl and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.
Conclusion and Recommendations
The choice of the optimal protecting group for this compound is highly dependent on the overall synthetic strategy.
-
The TBS group offers a good balance of stability and mild deprotection conditions, making it a reliable choice for many applications. Its steric bulk may slightly decrease the rate of protection but also enhances its stability.
-
The MOM group is an excellent option when subsequent reactions involve basic or organometallic reagents. Its smaller size may lead to faster protection kinetics compared to TBS.
-
The acetate group is a cost-effective and easily implemented protecting group, ideal for syntheses that do not involve basic conditions. Its facile removal under mild basic conditions provides a useful orthogonal strategy.
For a robust and versatile approach, the TBS group is often a preferred starting point due to its well-established protocols and broad compatibility. However, for syntheses requiring strong base or Grignard reagents, the MOM group would be the superior choice. Ultimately, the specific demands of your synthetic route will dictate the most appropriate protecting group. This guide provides the foundational data and protocols to make an informed decision, ensuring the successful progression of your research and development endeavors.
References
Sources
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- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. TBS Protection - Common Conditions [commonorganicchemistry.com]
A Comparative Mechanistic Guide to the Reactivity of 3-Fluoro-2-methylbenzyl alcohol
This guide provides a detailed comparative analysis of the chemical reactivity of 3-Fluoro-2-methylbenzyl alcohol. Given the specificity of this substrate, direct mechanistic literature is sparse. Therefore, this document synthesizes data from studies on analogous substituted benzyl alcohols to build a predictive framework for its behavior in common organic transformations. We will explore the nuanced interplay of steric and electronic effects imparted by the ortho-methyl and meta-fluoro substituents, offering researchers, scientists, and drug development professionals a robust guide for experimental design.
Introduction: The Structural and Electronic Profile of this compound
This compound (CAS 500912-13-0) is a synthetically useful building block, particularly in medicinal chemistry, where the incorporation of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Its reactivity is dictated by the combined influence of its two substituents on the benzylic alcohol moiety.
-
2-Methyl Group (ortho): This group exerts two primary effects:
-
Steric Hindrance: Its proximity to the benzylic carbon can sterically hinder the approach of reagents, potentially slowing down reactions that require access to the reaction center.
-
Electronic Effect: As an alkyl group, it is weakly electron-donating through induction and hyperconjugation, which can help stabilize adjacent positive charges (e.g., in a carbocation intermediate).
-
-
3-Fluoro Group (meta): Fluorine is the most electronegative element and its effect is predominantly:
-
Inductive Electron Withdrawal (-I effect): It strongly withdraws electron density from the aromatic ring through the sigma framework. From the meta position, this effect is significant and will destabilize any developing positive charge on the benzylic carbon. Its resonance effect (+R) is negligible from the meta position.
-
This unique combination of a sterically influential, weakly donating group and a potent, inductively withdrawing group makes predicting its reaction profile a non-trivial but critical exercise. This guide will dissect its expected behavior in three key classes of reactions: Oxidation, Nucleophilic Substitution, and Palladium-Catalyzed Cross-Coupling.
Caption: Structural influences on the reactivity of this compound.
Comparative Analysis of Oxidation Reactions
The oxidation of benzyl alcohols to aldehydes is a cornerstone transformation in organic synthesis. The reaction rate is highly sensitive to the electronic properties of the substituents on the aromatic ring.[1] Generally, reactions proceeding through a transition state with developing positive charge on the benzylic carbon are accelerated by electron-donating groups (EDGs) and decelerated by electron-withdrawing groups (EWGs).[2]
Mechanistic Considerations
Many oxidation mechanisms, such as those involving chromium(VI) reagents or hydride abstraction, involve a rate-determining step where electron density at the benzylic carbon is decreased. For example, in the oxidation by quinolinium bromochromate (QBC), a negative Hammett ρ value is observed, indicating the build-up of positive charge in the transition state.[2] In contrast, mechanisms involving radical intermediates may show different substituent effects.
Comparative Reactivity Data
The following table summarizes the relative rates of oxidation for various substituted benzyl alcohols. This allows us to predict the performance of this compound.
| Substituent (Position) | Electronic Effect | Relative Rate (k/k_H) | Reference |
| 4-Methoxy | Strong EDG (+R) | ~10-15 | [3] |
| 4-Methyl | Weak EDG (+I) | ~2-3 | [1] |
| Unsubstituted | Reference | 1.0 | [1] |
| 4-Chloro | Weak EWG (-I, +R) | ~0.7 | [4] |
| 3-Nitro | Strong EWG (-I, -R) | ~0.1 | [5] |
| 3-Fluoro-2-methyl | Mixed (Weak EDG, Strong EWG) | Predicted: ~0.3-0.6 | N/A |
Analysis: The powerful electron-withdrawing effect of the meta-fluoro group is expected to dominate over the weak donating effect of the ortho-methyl group. Therefore, this compound is predicted to undergo oxidation at a significantly slower rate than unsubstituted benzyl alcohol, likely comparable to or slightly faster than nitro-substituted analogues. The ortho-methyl group may also introduce moderate steric hindrance to the formation of a bulky intermediate, such as a chromate ester.
Experimental Protocol: Catalytic Aerobic Oxidation
This protocol describes a general, environmentally benign method for the oxidation of benzyl alcohols using a heterogeneous catalyst, which can be adapted for this compound. Optimization of temperature and reaction time may be necessary due to its predicted lower reactivity.
Workflow Diagram:
Caption: General workflow for solvent-free catalytic oxidation of benzyl alcohol.
Step-by-Step Protocol: [6]
-
To a 50 mL round-bottom flask equipped with a reflux condenser, add the benzyl alcohol substrate (e.g., this compound, 1 mmol), the catalyst (e.g., 0.2 g of 1% Ru/Al₂O₃), and an internal standard (e.g., 0.01 g of hexamethylbenzene).
-
Heat the reaction mixture to the desired temperature (e.g., 90-120°C) in an oil bath under atmospheric pressure with continuous, vigorous stirring.
-
Ensure efficient airflow or introduce a gentle stream of oxygen if required by the catalytic system.
-
Monitor the reaction progress periodically by withdrawing small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate), and filter to remove the heterogeneous catalyst.
-
Analyze the filtrate by GC to determine conversion and selectivity towards the corresponding aldehyde.
Nucleophilic Substitution Reactions
Nucleophilic substitution at a benzylic carbon can proceed via SN1 or SN2 mechanisms. The operative pathway is highly dependent on the stability of the benzylic carbocation and the steric environment of the reaction center.[7]
Mechanistic Considerations
-
SN1 Mechanism: This pathway involves the formation of a carbocation intermediate after the departure of a leaving group. The rate is determined by the stability of this carbocation. EDGs at the ortho and para positions stabilize the carbocation, accelerating the reaction. EWGs are destabilizing and slow the reaction.[8]
-
SN2 Mechanism: This is a concerted process where the nucleophile attacks as the leaving group departs. The reaction is sensitive to steric hindrance at the benzylic carbon.
Mechanism Diagram:
Caption: Competing SN1 and SN2 pathways for nucleophilic substitution of alcohols.
Comparative Reactivity Analysis
For this compound:
-
SN1 Reactivity: The carbocation intermediate would be stabilized by the ortho-methyl group but strongly destabilized by the meta-fluoro group. The destabilizing inductive effect of fluorine is expected to be the dominant factor, making the SN1 pathway significantly disfavored compared to unsubstituted benzyl alcohol.
-
SN2 Reactivity: The ortho-methyl group provides significant steric hindrance around the benzylic carbon. This will impede the backside attack of a nucleophile, slowing down an SN2 reaction.
Experimental Protocol: Conversion to Benzyl Bromide with HBr
This classic protocol converts a benzylic alcohol to the corresponding bromide. For this compound, this reaction is expected to be slow and may require elevated temperatures.[7]
-
Place the benzyl alcohol (10 mmol) in a round-bottom flask.
-
Add concentrated aqueous HBr (48%, ~2-3 equivalents).
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.
-
After several hours (or upon completion), cool the reaction to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl bromide.
Palladium-Catalyzed Cross-Coupling Reactions
Directly using alcohols in cross-coupling reactions is an atom-economical strategy that avoids pre-functionalization to halides.[9] Palladium-catalyzed Suzuki-Miyaura coupling via C–O bond activation is a powerful method for forming C-C bonds.[9]
Mechanistic Considerations
The catalytic cycle typically involves:[10]
-
Oxidative Addition: The Pd(0) catalyst inserts into the C–O bond of the activated alcohol. This is often the rate-limiting step and is sensitive to both electronic and steric factors.
-
Transmetalation: An organoboron compound transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments couple, forming the product and regenerating the Pd(0) catalyst.
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for Suzuki-Miyaura C-O coupling of benzyl alcohols.
Comparative Performance
The critical oxidative addition step is generally facilitated by electron-poor benzyl alcohols but can be severely hindered by ortho substituents.
| Benzyl Alcohol Substrate | Key Features | Performance in C-O Coupling | Reference |
| 4-Methoxybenzyl alcohol | Electron-rich | Moderate to good yields | [9] |
| Benzyl alcohol | Unsubstituted | Good yields | [9] |
| 4-Nitrobenzyl alcohol | Electron-poor | Excellent yields | [11] |
| 2-Methylbenzyl alcohol | Sterically hindered | Lower yields, requires higher temp | [9] |
| This compound | Electron-poor & Hindered | Predicted: Challenging | N/A |
Analysis: The electron-withdrawing fluoro group should make the C–O bond more susceptible to oxidative addition. However, the steric bulk of the ortho-methyl group is expected to be a major impediment. This reaction will likely require a highly active catalyst system, potentially with bulky, electron-rich phosphine ligands, and elevated temperatures to achieve reasonable conversion.
Experimental Protocol: Direct Suzuki-Miyaura Arylation
This protocol is based on a reported procedure for the direct coupling of benzyl alcohols with arylboronic acids.[9]
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add Pd(PPh₃)₄ (5 mol%), the arylboronic acid (1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Add the this compound (1.0 equiv) followed by the solvent (e.g., anhydrous dioxane).
-
Seal the tube and heat the reaction mixture to 100-120°C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Summary and Outlook
The reactivity of this compound is a product of competing electronic and steric effects. Our comparative analysis leads to the following key predictions:
-
Oxidation: The reaction will be slower than for unsubstituted benzyl alcohol due to the strong inductive withdrawal of the meta-fluoro group. Higher temperatures or more active catalysts may be required.
-
Nucleophilic Substitution: The substrate is poorly suited for both SN1 (due to electronic destabilization of the carbocation) and SN2 (due to steric hindrance) pathways.
-
Palladium-Catalyzed Cross-Coupling: This transformation is predicted to be challenging. While the electronic effect of fluorine is favorable for C-O activation, the steric hindrance from the ortho-methyl group will likely be the dominant, retarding factor, necessitating careful optimization of ligands and conditions.
This guide provides a mechanistically grounded framework for approaching reactions with this compound. The provided protocols serve as robust starting points, but researchers should anticipate the need for optimization to overcome the specific challenges posed by this substrate.
References
- BenchChem. Comparative Kinetic Analysis of Reactions Involving 4-Iodobenzyl Alcohol and Other Substituted Benzyl Alcohols.
- BenchChem. Technical Support Center: Optimization of Reaction Conditions for Benzyl Alcohol Oxidation.
-
Wan, P., & Chak, B. (1986). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2, 1751-1756. Available from: [Link]
- Xu, S., et al. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry.
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available from: [Link]
-
Riente, P., et al. (2023). Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina. MDPI. Available from: [Link]
-
Nowicka, E., et al. (2020). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. ACS Catalysis. Available from: [Link]
- Lakeland University. Oxidation of benzyl alcohol to benzaldehyde.
-
Yin, Q., & Wang, J. (2013). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications. Available from: [Link]
-
Muthusamy, R., & Thangavel, A. (2020). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. ResearchGate. Available from: [Link]
-
Lauher, J. (2021). Benzylic and Allylic Substitution and Elimination Reactions. YouTube. Available from: [Link]
-
Vantourout, J. C., et al. (2021). Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. Science. Available from: [Link]
-
ResearchGate. Correlation analysis of reactivity in the oxidation of substituted benzyl alcohols by quinolinium bromochromate. Available from: [Link]
-
Kelly, C. B., et al. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Journal of the American Chemical Society. Available from: [Link]
-
dos Santos, C. V. P., & de Mattos, M. C. S. (2019). A Mechanistic Study of the Oxidation of Substituted Benzyl Alcohols with Trichloroisocyanuric Acid. European Journal of Organic Chemistry. Available from: [Link]
-
Chemistry LibreTexts. (2014). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Available from: [Link]
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Safety Operating Guide
Navigating the Disposal of 3-Fluoro-2-methylbenzyl alcohol: A Guide for Laboratory Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, imparting unique properties that can enhance efficacy and stability. However, these same properties necessitate a rigorous and informed approach to chemical waste management. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Fluoro-2-methylbenzyl alcohol, ensuring the safety of laboratory personnel and environmental compliance. Our focus is not just on the "how," but the "why," grounding each procedural step in established safety principles and regulatory standards.
Foundational Safety: Hazard Identification and Characterization
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is a substituted aromatic alcohol. The presence of the fluorine atom classifies it as a halogenated organic compound, which has specific implications for its disposal.
As there is no single comprehensive Safety Data Sheet (SDS) that details all toxicological and environmental properties, we must synthesize data from structurally similar compounds and general principles for fluorinated organics. The primary hazards are associated with irritation and potential toxicity, common to many benzyl alcohol derivatives.
Table 1: Key Hazard & Property Summary for Substituted Benzyl Alcohols
| Property | Description | Rationale & Source |
| Chemical Class | Halogenated Organic Compound | Contains a carbon-fluorine bond. This classification is critical for waste segregation and disposal regulations.[1][2][3] |
| Physical State | Solid or Liquid (Varies) | Not specified in search results, but handling procedures apply to both. |
| Primary Hazards | Eye and Skin Irritation | Similar compounds like 2-Methylbenzyl alcohol and Benzyl Alcohol are known irritants.[4][5][6] |
| Inhalation Hazard | May cause respiratory irritation. | Harmful if inhaled is a common warning for benzyl alcohol derivatives.[7][8] Use in a well-ventilated area or fume hood is required.[9][10] |
| Environmental Hazard | Potential for aquatic toxicity. | Benzyl alcohol is noted as toxic to aquatic life; this should be assumed for its derivatives until proven otherwise.[11] Halogenated organics can be persistent in the environment.[9] |
| Combustibility | Non-combustible or combustible liquid. | Containers may burn in a fire, potentially emitting corrosive fumes (e.g., hydrogen fluoride).[11][12] |
The First Line of Defense: Personal Protective Equipment (PPE)
Proper selection and use of PPE is a non-negotiable prerequisite for handling this compound, from initial use to final disposal. The goal is to create a complete barrier, preventing any route of exposure.
-
Eye Protection : Chemical splash goggles are the minimum requirement.[9][13] If there is a significant risk of splashing during transfer or spill cleanup, a full-face shield should be worn in addition to goggles.[10]
-
Hand Protection : Nitrile gloves are generally suitable for incidental contact.[10] However, for prolonged handling or submersion, consult the glove manufacturer's compatibility chart. Double-gloving is a recommended practice when handling potentially hazardous compounds.[9]
-
Body Protection : A flame-resistant lab coat should be worn at all times.[9] Ensure clothing covers the body from the shoulders to the knees, and wear closed-toe shoes made of a non-porous material.[13][14]
Waste Determination and Segregation: The Critical Step
Under the Resource Conservation and Recovery Act (RCRA), the waste generator is legally responsible for determining if their waste is hazardous.[11][15] Due to the presence of a carbon-halogen bond, this compound falls into the category of halogenated organic compounds .[1][3][16]
This classification dictates the primary operational directive: Halogenated waste must be segregated from non-halogenated waste.
The reason for this segregation is twofold:
-
Treatment Method : Halogenated waste often requires high-temperature incineration with special "scrubbers" to neutralize the acidic gases (like hydrogen fluoride) produced during combustion.[17] Mixing it with non-halogenated solvents complicates and increases the cost of this disposal process.
-
Regulatory Compliance : Many jurisdictions have specific regulations for the disposal of halogenated organic compounds (HOCs).[1][3]
Protocol for Waste Collection
-
Select a Compatible Container : Use a clean, dry container made of a material compatible with the chemical. A common practice is to reuse the original product bottle or a designated glass or polyethylene container.[18]
-
Label Correctly and Clearly : The waste container must be labeled with the words "HAZARDOUS WASTE ".[15] The label must also include the full chemical name: "Waste this compound" and an approximate concentration if mixed with solvents.
-
Keep the Container Closed : The container must be kept tightly sealed except when actively adding waste.[15][18] This prevents the release of vapors and protects the lab environment.
-
Store in a Designated Area : Accumulate the waste at or near the point of generation in a secondary containment tray to prevent the spread of potential spills.
Disposal Workflow: From Laboratory Bench to Final Treatment
The proper disposal path depends on the situation, primarily distinguishing between routine collection of small quantities and the management of a large spill.
Caption: Disposal decision workflow for this compound.
Protocol for Routine (Small Quantity) Disposal
-
Following the collection protocol in Section 3, carefully transfer the waste chemical into your designated "Halogenated Organic Waste" container.
-
Once the container is full or the experiment is complete, ensure the cap is tightly secured.
-
Store the container in your lab's designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and final disposal.[11] Under no circumstances should this material be disposed of down the drain or in regular trash. [19]
Protocol for Spill & Emergency Cleanup
In the event of an accidental release, swift and correct action is crucial to mitigate exposure and environmental contamination.
-
Immediate Response : Alert all personnel in the immediate area.[12] If the spill is large or in a poorly ventilated space, evacuate and contact your institution's emergency response team.
-
Control Vapors : Ensure adequate ventilation to disperse any vapors.
-
Containment : Wearing appropriate PPE (including respiratory protection if necessary), contain the spill by surrounding it with a non-combustible absorbent material such as sand, earth, or vermiculite.[4][12]
-
Collection : Carefully clean up the spill by sweeping the absorbent material into a clean, dry, sealable, and appropriately labeled container for disposal.[12] Avoid raising dust.[12]
-
Decontamination : Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Disposal : The sealed container with the absorbed material must be disposed of as hazardous waste through your institution's EHS office or a licensed contractor.[5][6][20]
References
- Safety and handling of fluorinated organic compounds. BenchChem Technical Support Team. (2025). Benchchem.
- This compound Safety D
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.United States Environmental Protection Agency (EPA).
- Benzyl Alcohol Safety D
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Benzyl alcohol Safety D
- Benzyl Alcohol NF/FCC Grade - SAFETY D
- SAFETY DATA SHEET BENZYL ALCOHOL TECH. (2015). Chemical Suppliers.
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Navigating the Safe Handling of 3-Fluoro-2-methylbenzyl Alcohol: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the introduction of novel chemical entities into the laboratory workflow is a daily reality. Among these, functionalized aromatic compounds like 3-Fluoro-2-methylbenzyl alcohol are staples in synthetic chemistry. While essential for innovation, their safe handling is paramount to ensuring the well-being of our scientific community and the integrity of our research. This guide provides immediate, essential safety and logistical information for the operational use and disposal of this compound, grounded in established safety protocols for analogous chemical structures.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is synthesized from SDSs of structurally similar compounds, including other fluorinated and methylated benzyl alcohol derivatives. This approach is based on the well-established principle of chemical analogy in hazard assessment.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard profiles of analogous compounds, this compound is anticipated to be a skin and eye irritant.[1][2][3][4] The primary routes of exposure are dermal contact, eye contact, and inhalation of vapors or aerosols.[5] Therefore, a multi-layered approach to personal protection is essential.
The "Why" Behind Your PPE Choices
Simply listing PPE is insufficient; understanding the rationale behind each piece of equipment empowers researchers to make informed decisions. For this compound, your defense strategy should be as follows:
-
Eye Protection : The cornea is particularly susceptible to chemical splashes. Standard safety glasses are inadequate. Chemical splash goggles that form a seal around the eyes are mandatory to prevent accidental splashes from causing serious eye irritation.[1][2][5]
-
Hand Protection : The selection of appropriate gloves is critical. Given the aromatic and alcoholic nature of the compound, nitrile gloves are a suitable initial choice. However, it is crucial to consult glove manufacturer's compatibility charts for specific breakthrough times. Always double-glove if handling larger quantities or for prolonged periods.
-
Body Protection : A standard laboratory coat is required to protect against incidental splashes.[2][5] For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection : While not always necessary for small-scale use in a well-ventilated area, a NIOSH-approved respirator with an organic vapor cartridge should be available and used if there is a potential for aerosol generation or if working outside of a certified chemical fume hood.[4][5]
The following table summarizes the recommended PPE for handling this compound:
| PPE Category | Specific Recommendation | Rationale |
| Eye Protection | Chemical Splash Goggles | Protects against splashes and potential serious eye irritation.[1][2][5] |
| Hand Protection | Nitrile Gloves (or other chemically compatible gloves) | Prevents skin contact and irritation.[5] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[2][5] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridge | Required when there is a risk of inhaling vapors or aerosols.[4][5] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure and preventing accidents. The following diagram and procedural steps outline a comprehensive operational plan for handling this compound in a laboratory setting.
Caption: A typical laboratory workflow for handling this compound.
Step-by-Step Handling Protocol
-
Pre-Use Preparation :
-
Ensure that a chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment and reagents before bringing the this compound into the work area.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling in a Chemical Fume Hood :
-
All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Use glassware and equipment that are clean, dry, and free of contaminants.
-
When transferring the liquid, do so slowly and carefully to avoid splashing.
-
Keep the container of this compound closed when not in use.
-
-
Post-Use Decontamination :
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol) and then with soap and water.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination. Always remove gloves last and wash hands thoroughly with soap and water after handling the chemical.
-
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[6] Improper disposal can lead to environmental contamination and regulatory non-compliance.
Waste Segregation and Disposal Protocol
-
Waste Collection :
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips, paper towels), in a designated, leak-proof, and clearly labeled hazardous waste container.[7]
-
The container should be labeled as "Halogenated Organic Waste" and list "this compound" as a component.[6][7]
-
-
Storage of Waste :
-
Store the hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Keep the waste container closed except when adding waste.
-
-
Final Disposal :
By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their synthetic workflows, fostering a culture of safety and responsibility within the laboratory.
References
- U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Suggitt, R. M. (1984). Disposal process for halogenated organic material (U.S. Patent No. 4,468,376). U.S. Patent and Trademark Office.
- University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol, 99%.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Thermo Fisher Scientific. (2025, September 14). 3,5-Bis(trifluoromethyl)benzyl alcohol - SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, July 23). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-(Trifluoromethyl)benzylic alcohol.
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- Fisher Scientific. (2011, March 4). 2 - SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, October 7). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3,5-Bis(trifluoromethyl)benzyl alcohol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
